m-PEG15-amine
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSQCLPULZWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80506-64-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methoxypolyethylene glycol amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG15-amine: Chemical Properties and Reactivity
This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-amine with 15 PEG units (m-PEG15-amine), a versatile heterobifunctional linker crucial in modern bioconjugation and drug delivery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, and practical applications of this compound, underpinned by established scientific principles and methodologies.
Introduction: The Role of this compound in Bioconjugation
Polyethylene glycol (PEG)ylation is a well-established and powerful strategy to enhance the therapeutic properties of molecules, ranging from small drugs to large proteins. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity. This compound is a discrete PEG linker, meaning it has a defined molecular weight and chain length, which is critical for the synthesis of well-defined bioconjugates. Its structure features a methoxy-terminated PEG chain, rendering one end inert, and a terminal primary amine group on the other, which serves as a reactive handle for conjugation. This monofunctional nature prevents unwanted crosslinking, a common issue with bifunctional PEGs.
The 15-unit ethylene glycol spacer provides a hydrophilic and flexible linker that can be used to connect a payload, such as a small molecule drug, to a targeting moiety, like an antibody, in the development of Antibody-Drug Conjugates (ADCs). It is also extensively used in the functionalization of nanoparticles and other surfaces to improve their biocompatibility and pharmacokinetic profiles.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₃₁H₆₅NO₁₅ | [1][2] |
| Molecular Weight | 691.85 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | [3] |
| Solubility | Soluble in water, ethanol, chloroform, DMSO, DMF, and methylene chloride. Less soluble in toluene and alcohol. Insoluble in ether. | [3][4][5] |
| pKa of terminal amine | ~9-11 | [6][7][8] |
| Density (PEG) | ~1.125 g/mL | [4] |
Note: The physical form of m-PEG-amines can vary with molecular weight; lower molecular weight PEGs may appear as viscous liquids or waxy solids.
Core Principles of this compound Reactivity
The synthetic utility of this compound is centered around the nucleophilic nature of its terminal primary amine (-NH₂). This amine group can readily react with a variety of electrophilic functional groups to form stable covalent bonds. The reactivity is highly dependent on the pH of the reaction medium, as this dictates the protonation state of the amine.
-
Acidic pH (pH < pKa): The amine group is protonated to its ammonium form (-NH₃⁺), which is not nucleophilic and thus unreactive towards electrophiles.
-
Neutral to Basic pH (pH > pKa): The amine group is deprotonated (-NH₂), rendering it nucleophilic and reactive.
Therefore, most conjugation reactions with this compound are performed in buffers with a pH range of 7.2 to 9.0 to ensure a sufficient concentration of the reactive, deprotonated amine.
Reaction with Activated Esters (e.g., NHS Esters)
One of the most common and efficient methods for conjugating this compound is through its reaction with N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.
Caption: Reaction of this compound with an NHS ester.
This reaction is highly efficient at a pH of 7.2-8.5. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.
Reaction with Carboxylic Acids (EDC/NHS Coupling)
This compound can be conjugated to molecules bearing a carboxylic acid group using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.
Caption: EDC/NHS mediated coupling of this compound to a carboxylic acid.
This two-step, one-pot reaction first involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable amine-reactive NHS ester, which subsequently reacts with this compound to form an amide bond.[9][10][11] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-8.0.
Reductive Amination with Aldehydes and Ketones
This compound can also react with aldehydes and ketones in a process called reductive amination. This reaction proceeds via an intermediate imine (or Schiff base), which is then reduced to a stable secondary amine.
Caption: Reductive amination of a carbonyl with this compound.
The formation of the imine intermediate is favored at a slightly acidic pH. A mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is typically used as it selectively reduces the imine in the presence of the carbonyl group.[12][13][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common conjugation reactions involving this compound.
Protocol for Conjugating this compound to a Protein via NHS Ester Chemistry
This protocol outlines the steps for conjugating an NHS-ester activated molecule to the primary amines (lysine residues and N-terminus) of a protein using this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
NHS-ester activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange.
-
This compound and NHS-ester Preparation: Immediately before use, dissolve the this compound and the NHS-ester activated molecule in a small amount of anhydrous DMSO or DMF to create concentrated stock solutions.
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound and NHS-ester to the protein solution. A common starting point is a 5 to 20-fold molar excess of the PEG linker and NHS-ester to the protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound, NHS-ester, and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol for Surface Modification of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.[15][16]
Materials:
-
Carboxylated nanoparticles
-
This compound
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation: Add EDC and NHS to the nanoparticle suspension (typically a 2-5 fold molar excess over the surface carboxyl groups). Incubate for 15-30 minutes at room temperature with gentle stirring.
-
PEGylation: Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer. Immediately add the this compound solution (typically a 10-50 fold molar excess relative to the nanoparticles). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add quenching solution to stop the reaction.
-
Purification: Remove unreacted PEG and coupling reagents by repeated centrifugation and resuspension in a suitable buffer or by dialysis.
Characterization and Analysis of this compound Conjugates
Thorough characterization of the final conjugate is essential to ensure the quality and consistency of the product. Several analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) is used to separate the PEGylated conjugate from the unconjugated molecule and free PEG linker, allowing for the assessment of conjugation efficiency and purity. Reversed-phase HPLC (RP-HPLC) can also be used for characterization.[17][18][19]
-
Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful techniques for determining the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached per molecule).[17][18][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the this compound and its conjugates. The characteristic peaks of the PEG backbone and the terminal functional groups can be identified.[22][23][24]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule and to confirm the formation of new bonds, such as the amide bond in conjugation reactions.[25][26]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a wide range of applications.
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a hydrophilic linker to attach a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility of the ADC and influence its pharmacokinetic properties.
-
Nanoparticle Functionalization: The surface of nanoparticles, such as liposomes and polymeric nanoparticles, can be modified with this compound to create a "stealth" coating. This reduces opsonization and clearance by the immune system, leading to longer circulation times and improved drug delivery to target tissues.[15][27][28][29]
-
Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins with this compound can enhance their stability, reduce their immunogenicity, and prolong their in vivo half-life.[30][31][32]
-
PROTACs (Proteolysis-Targeting Chimeras): this compound can serve as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation.[5]
Storage and Handling
This compound is sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere. Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation. For experimental use, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilic nature, and reactive terminal amine group enable the precise engineering of complex biomolecular constructs with improved therapeutic and diagnostic potential. A thorough understanding of its chemical properties, reactivity, and the appropriate experimental protocols is key to leveraging its full potential in the development of next-generation therapeutics and advanced biomaterials.
References
-
Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry, 81(2), 567–577. [Link]
-
Creative PEGWorks. (n.d.). mPEG-Amine, MW 550. Retrieved from [Link]
-
Agilent Technologies. (2013). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]
-
Nanocs. (n.d.). Methoxypolyethylene Glycol Amine, mPEG Amine. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine.
-
Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-577. [Link]
-
Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]
- Thermo Fisher Scientific. (2014). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins.
- BenchChem. (2025). The Reactivity of Terminal Amine Groups in Amino-PEG11-Amine: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H.
- BenchChem. (2025). Navigating the Solubility of m-PEG12-amine: An In-depth Technical Guide.
-
Creative PEGWorks. (n.d.). Carbonyl reactive PEG derivatives. Retrieved from [Link]
- BenchChem. (2025). A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols.
- Mahou, R., & Wandrey, C. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Macromolecular Chemistry and Physics, 213(6), 611-624.
- ResearchGate. (n.d.). FTIR spectra of poly ethylene glycol with mercaptan end (PEG-SH) and....
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine.
- BenchChem. (2025). An In-depth Technical Guide to the Core Principles of PEGylation with Amino-PEG10-OH.
- ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives.
- ResearchGate. (n.d.). FTIR (ATR) spectra of PEG and PEG-NH2.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step m-PEG4-CH2-methyl ester Conjugation to Primary Amines.
- BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
- BenchChem. (2025). Application Notes: A Step-by-Step Guide to Protein PEGylation with Amine-PEG-CH2COOH.
-
Parrish, B., & Emrick, T. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1587-1600. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). Azido-PEG15-Amine. Retrieved from [Link]
-
Tian, F., & Johnson, M. E. (2016). How PEGylation Influences Protein Conformational Stability. Protein and peptide letters, 23(8), 738–743. [Link]
- ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach.
- DC Chemicals. (n.d.). This compound Datasheet.
- AxisPharm. (n.d.). Amide coupling Protocol for Amino PEG.
- Journal of Nanobiotechnology. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475.
- ResearchGate. (n.d.). Gene transfer efficiency of high primary amine content, hydrophobic, alkyl-oligoamine derivatives of polyethylenimine.
-
JenKem Technology. (n.d.). Activated PEGs for Amine PEGylation. Retrieved from [Link]
- ResearchGate. (n.d.). PEGylated gold nanoparticles: Stability, cytotoxicity and antibacterial activity.
- DC Chemicals. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols: Surface Modification of Nanoparticles using m-PEG₂-Amino.
- DC Chemicals. (n.d.). This compound|COA.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
YouTube. (2019). Reductive Amination Reaction mechanism - Simple. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]
-
Labinsights. (2023). Introduction of Polyethylene Glycol (PEG). Retrieved from [Link]
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for SCO-PEG3-COOH Conjugation to Proteins.
- BenchChem. (2025). Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH.
-
MDPI. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Retrieved from [Link]
- ResearchGate. (n.d.). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications.
Sources
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 80506-64-5|DC Chemicals [dcchemicals.com]
- 3. nanocs.net [nanocs.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]
- 28. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. creativepegworks.com [creativepegworks.com]
An In-depth Technical Guide to m-PEG15-amine (CAS Number 80506-64-5)
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (15)-amine (m-PEG15-amine), a heterobifunctional linker critical in the fields of drug delivery, bioconjugation, and nanotechnology. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, applications, and practical methodologies associated with this versatile molecule.
Introduction to this compound
This compound is a discrete polyethylene glycol (dPEG®) derivative characterized by a methoxy group at one terminus and a primary amine at the other, connected by a chain of fifteen ethylene glycol units. This specific chain length provides a balance of hydrophilicity and a defined spacer arm, making it an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic properties of conjugated molecules. The hydrophilic PEG spacer increases the aqueous solubility of conjugated entities, while the terminal primary amine serves as a reactive handle for covalent attachment to a variety of functional groups.[1][2]
The primary amine group is reactive towards carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes), enabling the formation of stable covalent bonds.[2][3] This reactivity is fundamental to its utility in PEGylation, a process that can improve the solubility, stability, and in vivo half-life of therapeutic proteins, peptides, and small molecules.[4]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 80506-64-5 | [5] |
| Molecular Formula | C31H65NO15 | [2] |
| Molecular Weight | 691.85 g/mol | [2] |
| Appearance | White to off-white solid or viscous oil | [6] |
| Purity | Typically >95% | [2][6] |
| Solubility | Soluble in water, chloroform, DMSO, DMF, and methanol. | [2][6][7] |
Synthesis and Purification of this compound
The synthesis of this compound is most commonly achieved from its corresponding alcohol precursor, m-PEG15-alcohol. A robust and widely adopted synthetic route involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction to the primary amine.
Synthetic Workflow
Caption: Synthetic pathway for this compound from m-PEG15-alcohol.
Detailed Synthesis Protocol (Adapted from similar PEG-amine syntheses)
Step 1: Mesylation of m-PEG15-alcohol
-
Dissolve m-PEG15-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, 1.5 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG15-mesylate.
Step 2: Azidation of m-PEG15-mesylate
-
Dissolve the crude m-PEG15-mesylate in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude m-PEG15-azide.
Step 3: Reduction of m-PEG15-azide to this compound
-
Dissolve the crude m-PEG15-azide in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Alternatively, a Staudinger reduction can be performed by treating the azide with triphenylphosphine (PPh3) in THF followed by the addition of water.
-
Monitor the reaction by TLC until the azide is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Column chromatography is a common and effective method.
Protocol for Column Chromatography Purification [8][9]
-
Stationary Phase Selection: Due to the basic nature of the amine, standard silica gel can lead to peak tailing and poor separation. It is highly recommended to use either an amine-functionalized silica column or to neutralize the acidic silanol groups of standard silica by pre-treating the column with a solvent system containing a small percentage of a volatile base like triethylamine (e.g., 1-2% TEA in the eluent).[8]
-
Mobile Phase Selection: A gradient of methanol in dichloromethane (DCM) is typically effective. For example, a gradient from 0% to 10% methanol in DCM can be used. The addition of a small amount of TEA (e.g., 0.5-1%) to the mobile phase can further improve the chromatography.
-
Procedure:
-
Prepare a slurry of the chosen stationary phase in the initial mobile phase composition.
-
Pack the column and equilibrate with the mobile phase until the baseline is stable.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the compound using the selected gradient, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Applications in Bioconjugation: Reaction with NHS Esters
A primary application of this compound is its conjugation to molecules containing N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and is widely used for the PEGylation of proteins, peptides, and other biomolecules.[10]
Reaction Workflow with NHS Esters
Caption: Reaction of this compound with an NHS ester to form a stable conjugate.
Detailed Protocol for Protein Conjugation
This protocol describes the conjugation of this compound to an NHS-ester activated protein. The reverse reaction (activating a carboxylated molecule with EDC/NHS and then reacting with this compound) follows a similar principle.
Materials:
-
NHS-ester activated protein solution (in an amine-free buffer, e.g., PBS pH 7.4).
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate, pH 8.3. Crucially, avoid buffers containing primary amines like Tris. [11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Reaction Buffer.
-
This compound Preparation: Dissolve the this compound in the Reaction Buffer to create a stock solution.
-
Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio (typically ranging from 10 to 50-fold excess of PEG-amine) should be determined empirically for each specific protein to achieve the desired degree of PEGylation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any remaining active NHS esters. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Remove the unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate to confirm successful PEGylation and determine the degree of modification.
Characterization of this compound and its Conjugates
Thorough characterization is essential to confirm the identity and purity of this compound and its conjugates. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Purpose and Expected Results for this compound and Conjugates | Reference(s) |
| ¹H NMR Spectroscopy | This compound: Expect a singlet around 3.38 ppm for the methoxy (CH3O-) protons, a large multiplet around 3.64 ppm for the repeating ethylene glycol (-OCH2CH2O-) protons, and signals corresponding to the protons on the carbons adjacent to the amine group. Conjugate: The signals from the PEG backbone will remain. New signals corresponding to the conjugated molecule will appear, and there will be a shift in the signals of the protons adjacent to the newly formed amide bond. | [12][13] |
| ¹³C NMR Spectroscopy | This compound: A signal for the methoxy carbon around 59 ppm and a prominent signal for the repeating ethylene glycol carbons around 70 ppm. Conjugate: The PEG signals will be present, along with new signals from the conjugated molecule. The carbon of the newly formed amide carbonyl will appear in the 170-175 ppm range. | [14][15] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | This compound: ESI-MS will show the protonated molecule [M+H]⁺ at m/z corresponding to its molecular weight (691.85). MALDI-TOF will show a single major peak. Conjugate: The mass spectrum will show a mass increase corresponding to the mass of the this compound moiety (or multiple additions thereof). For protein conjugates, a distribution of peaks representing different degrees of PEGylation may be observed. | [3][16][17][18] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of this compound and to separate the PEGylated conjugate from the unreacted starting materials. Reverse-phase HPLC is commonly used. | [19] |
Handling, Storage, and Stability
Handling: this compound is hygroscopic and should be handled in a dry environment. It is advisable to allow the product to equilibrate to room temperature before opening the vial to prevent moisture condensation.[6]
Storage: For long-term storage, this compound should be kept at -20°C under an inert atmosphere. If stock solutions are prepared, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. Avoid repeated freeze-thaw cycles.[6]
Stability: The primary amine group makes this compound susceptible to degradation under certain conditions. In aqueous solutions, its stability is pH-dependent. At acidic to neutral pH, the amine group is protonated, which can protect it from certain reactions but also renders it non-nucleophilic.[7] In alkaline conditions (pH > 10), the amine is deprotonated and more reactive, but the risk of side reactions may increase.[7] The ether linkages in the PEG backbone are generally stable to hydrolysis under typical physiological conditions.[1][20]
References
- An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine. Benchchem.
- Methoxypolyethylene glycol amine 750 80506-64-5. Sigma-Aldrich.
- Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different...
- Methoxy-PEG-amine MPEG-NH2 80506-64-5. 网站.
- Methoxypolyethylene Glycol Amine, mPEG Amine CH3O-(CH2CH2O)n-CH2CH2-NH2. Nanocs.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjug
- Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC - NIH.
- Methoxypolyethylene glycol amine | CAS#:80506-64-5 | Chemsrc.
- A users guide to degradation testing of PEG-based hydrogels:
- Amine Quantum Dots Conjugation Kits (C
- (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR...
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
- A Comparative Guide to the Mass Spectrometry Characterization of Amine-PEG-CH2COOH (MW 3400)
- Separation of polyethylene glycols and amino-terminated polyethylene glycols by high-performance liquid chromatography under near critical conditions | Request PDF.
- CAS RN | 80506-64-5. Thermo Fisher Scientific.
- General Technical Information – Cre
- The Reactivity of m-PEG16-NHS Ester with Primary Amines: An In-depth Technical Guide. Benchchem.
- Polyethylene Glycol - Biomedical M
- Conjugation of Qdot ITK Amino (PEG) Quantum Dots to Streptavidin. Thermo Fisher Scientific.
- Methods for Conjugating Antibodies with Quantum Dots - PMC - NIH.
- This compound|CAS 80506-64-5. DC Chemicals.
- Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PubMed Central.
- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PubMed Central.
- Selective and predicable amine conjugation sites by kinetic characteriz
- Methoxy PEG amine, Mp 5000. Polysciences.
- Side reactions of N-hydroxysuccinimide esters with nucleophiles.
- Amine Quantum Dots Conjug
- How do I purify ionizable organic amine compounds using flash column chrom
- WO2010018570A1 - Process for preparing amines from alcohols and ammonia.
- C-13 and N-15 NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture | Request PDF.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- An advanced conjugation strategy for the preparation of quantum dot-antibody immunoprobes. SciSpace.
- Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry.
- Is it possible to purify imine using column chromatography?
- Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - NIH.
- Mass Spectrometry Imaging of Time-Dependently Photodegraded Light Stabilizers in Polyethylene Films Using Tapping-Mode Scanning Probe Electrospray Ioniz
- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC.
- Amine purific
- (13)C and (15)N NMR characterization of amine reactivity and solvent effects in CO2 capture - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methoxy-PEG-amine MPEG-NH2 80506-64-5 - 网站 [pegderive.com]
- 3. enovatia.com [enovatia.com]
- 4. Cas Landing [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. nanocs.net [nanocs.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. (13)C and (15)N NMR characterization of amine reactivity and solvent effects in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG15-amine molecular weight and formula
An In-Depth Technical Guide to m-PEG15-amine: Properties, Applications, and Methodologies in Bioconjugation
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on methoxy-polyethylene glycol-amine with 15 ethylene glycol units (this compound). We delve into the core molecular profile, chemical reactivity, and critical applications of this discrete PEG linker in modern bioconjugation. The guide provides field-proven insights into the rationale behind experimental choices, detailed step-by-step protocols for conjugation and characterization, and a thorough examination of its role in enhancing the therapeutic properties of biomolecules. By integrating foundational principles with practical methodologies, this document aims to empower scientists to effectively leverage this compound in the development of advanced therapeutics, including PEGylated proteins, antibody-drug conjugates (ADCs), and functionalized nanoparticles.
Core Molecular Profile of this compound
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol (PEG) chain containing precisely 15 ethylene glycol units, which terminates in a primary amine functional group.[1] Unlike traditional polydisperse PEGs, which consist of a mixture of varying chain lengths, this compound is a discrete PEG (dPEG®), meaning it is a single compound with a defined molecular weight and structure.[2] This monodispersity is a critical attribute for pharmaceutical development, as it eliminates the analytical complexity associated with polydispersity and ensures batch-to-batch consistency, leading to a more homogeneous final conjugate. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, while the terminal amine provides a versatile reactive handle for covalent modification.[1][3]
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₆₅NO₁₅ | [1][2][4] |
| Molecular Weight | 691.85 g/mol (also cited as 691.9) | [1][4][5] |
| CAS Number | 80506-64-5 | [1] |
| Appearance | Varies (e.g., liquid, solid) | [6] |
| Purity | Typically >95% or >98% | [1][2][5] |
| Solubility | Water, DMSO, DMF, Dichloromethane (DCM), Acetonitrile | [2][6] |
| Storage Conditions | -20°C, protect from moisture and light | [1][2][7] |
Chemical Structure
The structure consists of a methoxy group (CH₃O-) providing a non-reactive terminus, a flexible chain of 15 repeating ethylene glycol units imparting hydrophilicity, and a primary amine (-NH₂) for conjugation.
Caption: Chemical structure of this compound.
The Chemistry of this compound in Bioconjugation
The utility of this compound stems from the nucleophilic primary amine, which serves as a reactive site for forming stable covalent bonds with various electrophilic functional groups present on biomolecules, surfaces, or small-molecule drugs.[1][4]
The most prevalent conjugation strategies involve:
-
Amide Bond Formation: The amine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, at a physiological to slightly alkaline pH (typically 7-9) to form a highly stable amide bond.[8] Direct conjugation to a carboxylic acid is also possible using a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]
-
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is subsequently reduced by a mild reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage.[2]
The choice of reaction chemistry is dictated by the available functional groups on the target molecule and the desired stability of the resulting linkage. Amide bond formation with NHS esters is often preferred due to its efficiency and the stability of the final product.
Caption: A general workflow for bioconjugation using this compound.
Key Applications in Research and Drug Development
The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutics.[9][10]
-
Enhanced Therapeutics: The hydrophilic and biocompatible PEG chain increases the hydrodynamic radius of the conjugated molecule.[9] This "shielding" effect can protect the biomolecule from enzymatic degradation, reduce its recognition by the immune system (lowering immunogenicity), and decrease renal clearance, thereby extending its circulation half-life in the body.[9][10]
-
Antibody-Drug Conjugates (ADCs): In ADCs, this compound can be used as a hydrophilic spacer within the linker that connects a potent cytotoxic drug to a monoclonal antibody.[3] This can improve the overall aqueous solubility of the ADC, preventing aggregation and improving its pharmacokinetic profile.[3]
-
Nanoparticle and Surface Functionalization: this compound is used to modify the surfaces of nanoparticles, liposomes, and medical devices.[11][12] This PEG coating creates a non-fouling, biocompatible surface that minimizes non-specific protein adsorption and recognition by the reticuloendothelial system, leading to longer circulation times for drug delivery vehicles.[12][13]
-
PROTACs and Molecular Glues: The defined length and hydrophilicity of discrete PEG linkers like this compound are valuable in the design of Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation between two binding domains is critical for biological activity.[10]
Experimental Protocols and Methodologies
The following protocols provide a framework for the practical application of this compound. The trustworthiness of these methods lies in the integration of a final characterization step to validate the outcome.
Protocol: Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol outlines the PEGylation of a protein that has been pre-activated with an NHS ester.
Rationale: This method is chosen for its high efficiency and the formation of a stable amide bond. A slightly alkaline buffer (pH 8.0) is used because the primary amine of the PEG is deprotonated and thus more nucleophilic, while the stability of the NHS ester is still maintained for a reasonable duration.
Materials:
-
NHS-activated protein solution (in a suitable buffer like PBS)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) column appropriate for the protein size.
Procedure:
-
Reagent Preparation: Dissolve this compound in the Reaction Buffer to create a stock solution (e.g., 10 mg/mL). It is crucial to use the reagent immediately after dissolving as PEGs can be hygroscopic.[2]
-
Molar Ratio Calculation: Determine the desired molar excess of this compound to the protein. A 5 to 20-fold molar excess is a common starting point for optimization.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the NHS-activated protein solution. Mix gently by pipetting.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quenching: Add the Quenching Buffer to the reaction mixture (to a final concentration of ~50 mM Tris) to quench any unreacted NHS esters and stop the reaction. Incubate for 15-30 minutes.
-
Purification: Separate the PEGylated protein from excess PEG reagent and unreacted protein using SEC or RP-HPLC. Collect fractions corresponding to the molecular weight of the conjugate.
Protocol: Characterization of the PEGylated Conjugate
Rationale: Characterization is a self-validating step critical to confirming the success of the conjugation reaction. LC-MS provides definitive evidence of mass addition, SDS-PAGE offers a visual confirmation of size increase, and DLS measures the change in hydrodynamic properties.
Materials:
-
Purified PEGylated protein from the previous step
-
SDS-PAGE system (gels, running buffer, loading dye, protein ladder)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
SDS-PAGE Analysis:
-
Run samples of the starting (un-PEGylated) protein and the purified PEGylated protein on an SDS-PAGE gel.
-
Expected Result: The PEGylated protein band will exhibit a significant upward shift in apparent molecular weight compared to the native protein. The extent of the shift corresponds to the number of attached PEG chains.
-
-
LC-MS Analysis:
-
Inject the purified conjugate into an LC-MS system.[14][15] The liquid chromatography step separates the conjugate from any impurities, and the mass spectrometer measures its precise molecular weight.
-
Expected Result: The deconvoluted mass spectrum should show a mass peak corresponding to the mass of the original protein plus the mass of one or more this compound molecules (691.85 Da per PEG). This confirms covalent attachment.
-
-
Dynamic Light Scattering (DLS) (Optional):
Caption: Workflow for the characterization of a PEGylated conjugate.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel.
-
Storage: The reagent should be stored at -20°C in a tightly sealed container to prevent degradation.[1][7] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Handling: m-PEG-amine compounds are often hygroscopic and can absorb moisture from the air, which can compromise their reactivity.[2] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Avoid inhalation and contact with skin and eyes.[7][16]
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a powerful and precise tool in the field of bioconjugation. Its discrete nature provides a significant advantage over traditional polydisperse PEGs, enabling the synthesis of homogeneous conjugates with consistent and reproducible properties. This level of precision is invaluable for the development of next-generation protein therapeutics, antibody-drug conjugates, and advanced drug delivery systems. As the demand for highly characterized and defined biopharmaceuticals grows, the role of monodisperse linkers like this compound will continue to expand, driving innovation in medicine and materials science.
References
-
This compound|COA. DC Chemicals. [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (NIH). [Link]
-
Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. [Link]
-
Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. [Link]
-
This compound|CAS 80506-64-5. DC Chemicals. [Link]
-
Method for Characterization of PEGylated Bioproducts in Biological Matrixes. ACS Publications. [Link]
-
This compound Datasheet. DC Chemicals. [Link]
-
MATERIALS SAFETY DATA SHEET. DC Chemicals. [Link]
-
Methoxypolyethylene Glycol Amine: A Cornerstone in Peptide Synthesis and Conjugation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
MSDS Amine. Resyn Biosciences. [Link]
-
PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. National Institutes of Health (NIH). [Link]
-
PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications. PubMed. [Link]
Sources
- 1. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound|COA [dcchemicals.com]
- 5. This compound,MPEG15-NH2-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dcchemicals.com [dcchemicals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. polysciences.com [polysciences.com]
- 12. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. resynbio.com [resynbio.com]
- 17. peptide.com [peptide.com]
The Solubility Profile of m-PEG15-amine: A Technical Guide for Researchers and Drug Development Professionals
Foreword
In the realm of bioconjugation and drug delivery, methoxy polyethylene glycol-amine (m-PEG-amine) linkers are indispensable tools for enhancing the therapeutic properties of molecules. The m-PEG15-amine, with its discrete chain length of 15 ethylene glycol units, offers a balance of hydrophilicity and defined molecular weight, making it a popular choice for modifying proteins, peptides, and small molecule drugs. A thorough understanding of its solubility is paramount for successful formulation, conjugation, and purification processes. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, underpinned by scientific principles and practical experimental guidance.
Physicochemical Properties and Their Impact on Solubility
This compound is a heterobifunctional molecule characterized by a hydrophilic polyethylene glycol (PEG) chain and a terminal primary amine group.[1][2][3] This dual nature governs its solubility behavior. The PEG component, with its repeating ether oxygens, readily forms hydrogen bonds with water molecules, contributing to its aqueous solubility.[] Conversely, the hydrocarbon backbone of the PEG chain allows for interaction with less polar organic solvents. The terminal primary amine group introduces pH-dependent solubility in aqueous solutions.
Key Molecular Characteristics:
-
Molecular Formula: C31H65NO15[1]
-
Molecular Weight: 691.85 g/mol [1]
-
Structure: A linear PEG chain of 15 ethylene glycol units, capped with a methoxy group at one end and a primary amine at the other.
Aqueous Solubility of this compound
The hydrophilic PEG chain of this compound imparts significant water solubility.[3] While specific quantitative data for this compound is not always readily available in public literature[5], the general consensus for similar m-PEG-amine products is good aqueous solubility.
The Critical Role of pH
The terminal primary amine of this compound has a pKa value typically in the range of 9-10.[6] This means its state of protonation, and consequently its aqueous solubility, is highly dependent on the pH of the solution.[6]
-
Acidic to Neutral pH (pH < 8): The amine group is predominantly protonated, existing in its cationic form (-NH3+). This positive charge enhances interactions with polar water molecules through ion-dipole forces, leading to increased aqueous solubility.[6]
-
Alkaline pH (pH > 10): The amine group is primarily in its deprotonated, neutral form (-NH2). The loss of the positive charge can lead to a decrease in aqueous solubility, particularly at higher concentrations, as the molecule becomes less polar.[6]
Influence of Temperature
For many PEG compounds, aqueous solubility can exhibit a phenomenon known as lower critical solution temperature (LCST) behavior, where solubility decreases with increasing temperature.[6] While specific studies on the temperature-dependent solubility of this compound are limited, it is a factor to consider, especially when working at elevated temperatures.
Solubility in Organic Solvents
This compound's amphiphilic nature allows for its dissolution in a range of organic solvents.[] The general principle of "like dissolves like" is a useful guide.[7] The PEG chain's ability to interact via van der Waals forces and hydrogen bonding with solvent molecules dictates its solubility.
Qualitative Solubility Profile:
Based on data for similar PEG derivatives, the following table summarizes the expected solubility of this compound in common organic solvents. It is crucial to note that these are general guidelines, and experimental verification is always recommended.
| Solvent | Polarity | Expected Solubility | Rationale and Field Insights |
| Water | High | Soluble (pH-dependent) | The hydrophilic PEG chain and the protonated amine at lower pH drive solubility.[3][6] |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | A versatile solvent for many PEG derivatives.[8][9] |
| Dimethylformamide (DMF) | High (Aprotic) | Soluble | Another common solvent for PEGylation reactions.[8][9] |
| Methanol / Ethanol | High (Protic) | Soluble | The hydroxyl groups of these alcohols can hydrogen bond with the PEG chain.[6] |
| Dichloromethane (DCM) | Intermediate | Soluble | Often used in the synthesis and purification of PEGylated compounds.[6][9] |
| Chloroform | Intermediate | Soluble | Similar to DCM, it can solvate the PEG backbone.[6][9] |
| Tetrahydrofuran (THF) | Intermediate | Soluble | A common ether solvent that can interact with the ether linkages of the PEG chain.[6] |
| Toluene | Low | Sparingly Soluble to Insoluble | The non-polar nature of toluene makes it a poor solvent for the highly polar this compound.[] |
| Hexane / Heptane | Low | Insoluble | These non-polar aliphatic hydrocarbons have minimal interaction with the polar PEG and amine groups.[10] |
Experimental Determination of Solubility: A Validated Protocol
Given the limited publicly available quantitative data for this compound, an experimental determination of solubility is often necessary. The following is a robust, step-by-step protocol based on the widely accepted shake-flask method.[11]
Objective: To determine the thermodynamic solubility of this compound in a chosen solvent system.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS buffer, organic solvent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)
Experimental Workflow Diagram:
Caption: Molecular interactions governing the solubility of this compound.
-
Purity of this compound: Impurities can significantly affect the measured solubility. Always use well-characterized, high-purity material.
-
Presence of Salts: In aqueous solutions, the addition of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of PEG derivatives. This effect is dependent on the specific salt and its concentration.
-
Formulation Excipients: Other molecules in a formulation can compete for solvent interactions, potentially altering the solubility of this compound.
Conclusion
The solubility of this compound is a multifaceted property governed by its amphiphilic nature, the pH of the aqueous environment, and the polarity of the organic solvent. While a precise, universally applicable solubility value is elusive without experimental determination, a strong foundational understanding of the underlying physicochemical principles allows researchers to predict its behavior and design robust experimental and formulation strategies. By employing validated protocols, such as the shake-flask method, drug development professionals can accurately determine the solubility of this compound in their specific systems, ensuring the successful application of this versatile PEG linker in advancing therapeutic innovations.
References
-
An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine. Benchchem.
-
The Influence of PEGylation on Aqueous Solubility: A Technical Guide. Benchchem.
-
This compound Datasheet. DC Chemicals.
-
MATERIALS SAFETY DATA SHEET - this compound. DC Chemicals.
-
Polyethylene glycol behaves like weak organic solvent. PubMed.
-
This compound | CAS 80506-64-5. DC Chemicals.
-
What are the solubility characteristics of different PEG derivatives?. Shochem.
-
Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. PMC - NIH.
-
Azido-PEG15-Amine | C32H66N4O15 | CID 159861529. PubChem - NIH.
-
PEG (Polyethylene Glycol) in Nanomedicine: Enhancing Solubility and Circulation Time. BOC Sciences.
-
This compound, 80506-64-5. BroadPharm.
-
This compound | COA. DC Chemicals.
-
Introduction of Polyethylene Glycol (PEG). BOC Sciences.
-
Polyethylene glycols in oral and parenteral formulations--A critical review. ScienceDirect.
-
SAFETY DATA SHEET. Kao Chemicals.
-
SAFETY DATA SHEET. Fisher Scientific.
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
-
Making Site-specific PEGylation Work. BioPharm International.
-
SAFETY DATA SHEET. Creative PEGWorks.
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data.
-
Are amines soluble in organic solvents?. Quora.
-
Solubility Data Series, Volume 8: Amine-Nitriles. IUPAC.
-
Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF.
-
PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd.
Sources
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 80506-64-5|DC Chemicals [dcchemicals.com]
- 3. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 5. dcchemicals.com [dcchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. srdata.nist.gov [srdata.nist.gov]
- 11. researchgate.net [researchgate.net]
Mastering the Stability of m-PEG15-amine: A Guide to Optimal Storage and Handling for Researchers
An In-Depth Technical Guide:
Abstract: m-PEG15-amine is a critical reagent in modern bioconjugation, drug delivery, and surface chemistry, prized for its defined length, hydrophilicity, and reactive primary amine. However, the integrity of this molecule, and by extension the validity of experimental results, is critically dependent on its stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, moving beyond simple storage temperatures to explain the underlying chemical principles. We will explore the primary degradation pathways, establish field-proven protocols for storage and handling, and provide a framework for validating its long-term integrity. This document is intended for researchers, chemists, and drug development professionals who rely on the consistent performance of high-purity PEGylation reagents.
Core Physicochemical Profile of this compound
This compound is an amine-terminated, monodisperse polyethylene glycol (PEG) derivative, capped at the opposing terminus with a chemically inert methoxy group. Its structure is purpose-built: the PEG backbone confers aqueous solubility and reduces non-specific protein interactions, while the terminal primary amine serves as a reactive handle for covalent attachment to various functional groups.
Caption: Chemical structure of this compound.
Understanding these two components—the ether backbone and the amine headgroup—is fundamental to appreciating its stability profile.
| Property | Value | Source |
| Chemical Formula | C₃₁H₆₅NO₁₅ | [1][2] |
| Molecular Weight | ~691.9 g/mol | [1][2] |
| CAS Number | 80506-64-5 | [1] |
| Typical Purity | >98% | [1][2] |
| Appearance | Clear, colorless liquid or solid | [2] |
| Solubility | Water, Methylene Chloride, Acetonitrile, DMSO | [2] |
Fundamental Degradation Pathways
The stability of this compound is not absolute. It is susceptible to degradation from several environmental factors, primarily oxidation and, to a lesser extent, thermal stress. These pathways can compromise the reagent's purity, leading to failed conjugations, altered biological activity, and poor experimental reproducibility.
Oxidative Degradation
Oxidation is the most significant threat to the long-term stability of PEG compounds. The degradation process is typically initiated by atmospheric oxygen and can be accelerated by the presence of metal ions or exposure to light.
-
Ether Backbone Attack: The polyethylene glycol chain is susceptible to auto-oxidation. This process involves the formation of peroxide intermediates along the ether backbone, which can subsequently lead to chain scission. This fragmentation results in a heterogeneous mixture of lower molecular weight PEGs, aldehydes, and other byproducts, fundamentally altering the monodisperse nature of the reagent.
-
Amine Oxidation: The terminal amine group can also undergo oxidation, although the ether backbone is generally more labile.[3] Oxidative pathways for primary amines can lead to the formation of imines, aldehydes, or other nitrogen-containing species, reducing the concentration of the reactive amine available for conjugation.[3][4]
Thermal Degradation
While chemically stable under standard ambient conditions for short durations (e.g., shipping), elevated temperatures accelerate oxidative processes and can promote other degradation mechanisms. Long-term storage at temperatures above the recommended -20°C can lead to a gradual loss of purity.
Caption: Primary factors leading to the degradation of this compound.
Validated Protocols for Storage and Handling
Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound. The primary objectives are to minimize exposure to oxygen, moisture, light, and thermal stress.
Long-Term Storage
The consensus from suppliers and best practices for PEG derivatives points to a multi-faceted approach for long-term storage.[5]
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | ≤ -15°C (typically -20°C) | Reduces molecular motion, dramatically slowing the rate of oxidative and thermal degradation.[1][2][5] |
| Atmosphere | Dry Argon or Nitrogen | Displaces atmospheric oxygen, the primary initiator of oxidative degradation.[5] |
| Light | Store in the dark | Prevents potential photodegradation, which can generate free radicals and initiate decomposition.[5] |
| Moisture | Store with desiccant | This compound is hygroscopic; absorbed moisture can compromise moisture-sensitive reactions and potentially facilitate hydrolytic side reactions over extended periods.[2] |
Step-by-Step Handling Workflow
Each time the reagent container is opened, its stability is challenged. Following a self-validating system of handling minimizes this risk.
-
Temperature Equilibration:
-
Action: Before opening, allow the sealed container to warm slowly to ambient room temperature over 20-30 minutes.
-
Causality: PEG reagents are often stored below the dew point of ambient air. Opening a cold vial will cause atmospheric moisture to immediately condense on the product, introducing water contamination.[2][5] This step prevents such contamination.
-
-
Inert Atmosphere Operation:
-
Action: Whenever possible, handle the product under an inert gas stream (argon or nitrogen) or inside a glove box.
-
Causality: This is the most effective way to prevent the introduction of atmospheric oxygen and moisture into the container.
-
-
Aliquoting Strategy:
-
Action: For larger quantities, immediately aliquot the reagent into smaller, single-use volumes upon first opening.
-
Causality: This strategy is crucial for long-term preservation. It avoids repeatedly exposing the bulk material to potential contaminants and freeze-thaw cycles.[5]
-
-
Resealing and Storage:
-
Action: Before resealing the primary container, flush the headspace with dry argon or nitrogen. Seal the vial tightly (e.g., with Parafilm® for extra security) and place it back into a freezer at ≤ -15°C, preferably in a sealed bag with a desiccant.[2][5]
-
Causality: This re-establishes the optimal inert and dry storage conditions, preserving the remaining material for future use.
-
Experimental Workflow for Stability Verification
For critical applications such as GMP manufacturing or long-term studies, it may be necessary to periodically verify the stability of a stored batch of this compound.
Caption: Experimental workflow for assessing long-term stability.
Methodology Outline:
-
Time-Zero Characterization: Upon receiving a new batch, perform a full characterization to establish a baseline.
-
High-Performance Liquid Chromatography (HPLC): Use with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to assess purity and detect non-chromophoric degradation products.
-
Nuclear Magnetic Resonance (¹H NMR): Confirm the chemical structure and identify any structural changes or impurities.
-
Mass Spectrometry (MS): Verify the molecular weight and monodispersity.
-
-
Sample Storage: Store aliquots under both recommended and stressed conditions as outlined in the diagram above.
-
Time-Point Analysis: At regular intervals (e.g., 3, 6, 12 months), analyze an aliquot from each condition using the same methods as the time-zero characterization.
-
Data Comparison: Overlay chromatograms and spectra from the time-point samples with the time-zero data. The appearance of new peaks, a decrease in the main peak's area, or shifts in spectral data are quantitative indicators of degradation.
Conclusion
The utility of this compound in high-stakes research and development is directly proportional to its chemical integrity. Its stability is not a passive property but one that must be actively managed. The principal threats—oxidation and thermal stress—are effectively neutralized by a stringent protocol of low-temperature storage (-20°C) under an inert atmosphere (argon or nitrogen) and complete protection from light. By understanding the causality behind these protocols and implementing them rigorously, researchers can ensure the reliability of their PEGylation reagents, leading to more robust, reproducible, and successful scientific outcomes.
References
-
Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment. DTU Research Database. [Link]
-
Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. National Institutes of Health (NIH). [Link]
-
PEG Storage and Handling Conditions. JenKem Technology. [Link]
-
This compound Datasheet. DC Chemicals. [Link]
-
Cycling Stability of Poly(ethylene glycol) of Six Molecular Weights: Influence of Thermal Conditions for Energy Applications. ACS Publications. [Link]
-
Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture. PubMed. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aiche.org. [Link]
-
Primesurf PEG-15 Tallow Amine SDS. Scribd. [Link]
-
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ScienceDirect. [Link]
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. ResearchGate. [Link]
Sources
m-PEG15-amine safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of m-PEG15-amine
Introduction
Methoxy-PEG15-amine (this compound) is a heterobifunctional polyethylene glycol (PEG) linker widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring a methoxy-terminated PEG chain of 15 ethylene glycol units and a terminal primary amine, imparts unique properties of hydrophilicity and reactivity.[1] The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, while the amine group serves as a reactive handle for covalent attachment to carboxylic acids, activated NHS esters, and other functional groups.[1][2] These characteristics make this compound a valuable tool in bioconjugation, the development of antibody-drug conjugates (ADCs), and drug delivery systems.[2][3]
However, as with any reactive chemical, a thorough understanding of its safety profile is paramount to ensure the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety data for this compound, synthesizing technical information with practical, field-proven insights to foster a culture of safety and responsibility in its handling and application.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of its safe use. This compound is a well-defined molecule with a specific chemical structure and properties. While extensive physical property data is not always available for specialized research chemicals, its key identifiers are well-documented.
| Identifier | Value |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-pentadecaoxahexatetracontan-46-amine |
| Synonyms | This compound, m-PEG15-NH2 |
| CAS Number | 80506-64-5[1] |
| Molecular Formula | C31H65NO15[1][2] |
| Molecular Weight | 691.85 g/mol [2] |
The structure of this compound dictates its behavior. The long polyethylene glycol chain makes it soluble in water and some common organic solvents, a critical property for its use in biological applications.[1][4] The terminal amine group, while essential for its conjugation chemistry, also influences its potential hazards, as amine-containing compounds can exhibit irritant or corrosive properties.
Section 2: Hazard Identification and GHS Classification
Based on data for closely related PEG compounds, this compound is classified under the Globally Harmonized System (GHS) with specific health and environmental hazards.[5] Researchers must be intimately familiar with these classifications to implement appropriate safety controls.
| GHS Classification | Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
The causality behind these classifications is clear:
-
H302 - Harmful if swallowed: This indicates that accidental ingestion of a sufficient quantity of the substance can cause significant toxic effects. This underscores the critical importance of strict hygiene protocols in the laboratory, such as prohibiting eating, drinking, and smoking in areas where the chemical is handled.[5]
-
H410 - Very toxic to aquatic life with long lasting effects: This classification highlights a significant environmental hazard. The substance can cause long-term damage to aquatic ecosystems. This necessitates meticulous waste management and disposal procedures to prevent any release into drains or the environment.[5]
Caption: Standard workflow for the safe handling of this compound.
Section 5: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures.
First-Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Promptly seek medical attention. [5] |
| Skin Contact | Rinse skin thoroughly with large amounts of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. [5] |
| Inhalation | Relocate the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention. [5] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. [5][6] |
Protocol: Accidental Release (Spill) Management
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.
-
Protect Yourself: Don full personal protective equipment, including respiratory protection if necessary. [5]3. Containment: Prevent the spill from spreading or entering drains or waterways. [5]4. Clean-up:
-
Absorb the spill with an inert, non-combustible material (e.g., diatomite, sand, universal binders). [5] * Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal. [6] * Decontaminate the spill area and cleaning equipment, typically by scrubbing with alcohol. [5]5. Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations. [5]
-
Caption: Decision tree for responding to an this compound exposure or spill.
Section 6: Disposal Considerations
Proper disposal is a critical component of the chemical lifecycle, directly tied to the compound's significant environmental toxicity.
-
Prohibition of Environmental Release: Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain. [5][7]Its classification as H410 (Very toxic to aquatic life with long lasting effects) makes such actions a serious breach of safety and environmental regulations. [5]* Hazardous Waste Protocol: All waste material, including the compound itself, contaminated absorbents from spills, and empty containers, must be collected and disposed of through a licensed professional waste disposal service. [5]The material should be treated as hazardous chemical waste, and all federal, state, and local environmental regulations must be followed.
Conclusion
This compound is an invaluable tool for scientific advancement, but its utility is matched by a clear need for cautious and informed handling. Its primary hazards—being harmful if swallowed and very toxic to aquatic life—dictate stringent protocols for personal hygiene and waste disposal. While the full toxicological profile is not exhaustive, the potential for irritation common to amines requires the consistent use of appropriate personal protective equipment. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can confidently and safely leverage the capabilities of this compound to drive innovation in drug development and beyond.
References
-
DC Chemicals. (n.d.). This compound|CAS 80506-64-5. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound Datasheet. Retrieved from [Link]
-
DC Chemicals. (n.d.). PEG15|MSDS. Retrieved from [Link]
-
DC Chemicals. (n.d.). MATERIALS SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound|COA. Retrieved from [Link]
-
ReSyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
-
PCC Group. (n.d.). PEG-15 Cocoamine - Product Portal. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2015). Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]
-
Shinsei Chemical Company Ltd. (n.d.). NH2-PEG15-OH Safety Data Sheet. Retrieved from [Link]
-
Nanocs Inc. (2016). SAFETY DATA SHEET - Methoxy polyethylene glycol amine. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Human health tier II assessment for Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[[(9Z)-9- octadecenylimino]di-2,1-ethanediyl]bis[.omega.-hydroxy-, (Z)-]. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Retrieved from [Link]
-
Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet - Methyl-PEG4-Amine. Retrieved from [Link]
-
Scribd. (n.d.). Section 5 - Fire Fighting Measures. Retrieved from [Link]
-
EWG's Guide to Healthy Cleaning. (n.d.). PEG-15 TALLOW AMINE Substance. Retrieved from [Link]
-
Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2015). Final Report of the Safety Assessment of PEGs Cocamine and Related Ingredients. Retrieved from [Link]
Sources
reactivity of the primary amine group on m-PEG15-amine
An In-Depth Technical Guide to the Reactivity of the Primary Amine Group on m-PEG15-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of this compound in Modern Bioconjugation
Poly(ethylene glycol), or PEG, has become an indispensable tool in the fields of drug delivery, biotechnology, and materials science. The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include increased solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability.
This guide focuses on a specific, yet highly versatile PEG reagent: this compound. This molecule consists of a methoxy-capped polyethylene glycol chain with 15 ethylene glycol repeat units, terminating in a primary amine group. The defined length of the PEG chain (a discrete PEG or dPEG®) offers exceptional batch-to-batch consistency and a precise molecular weight, which is critical for GMP manufacturing and clinical applications. The terminal primary amine is the reactive handle, a nucleophilic group that enables covalent conjugation to a wide array of functional groups on target molecules such as proteins, peptides, oligonucleotides, and small molecules.
Understanding the reactivity of this primary amine is paramount to designing successful conjugation strategies. This guide provides a detailed exploration of the chemical principles governing its reactivity, practical experimental protocols, and the critical parameters that ensure efficient and reproducible outcomes.
Section 1: The Nucleophilic Character of the this compound Primary Amine
The reactivity of this compound is centered on the lone pair of electrons on the nitrogen atom of its terminal primary amine (-NH2). This lone pair makes the amine a potent nucleophile, capable of attacking electrophilic centers on other molecules to form stable covalent bonds.
The Critical Role of pH: Protonation State and Reactivity
The single most important factor governing the reactivity of the primary amine is the pH of the reaction buffer. The amine group can exist in two states: a protonated, positively charged ammonium ion (-NH3+) and an unprotonated, neutral amine (-NH2).
-
Protonated State (-NH3+): At low pH, the amine group is protonated. In this state, the lone pair of electrons is engaged in a bond with a proton, rendering it non-nucleophilic and unreactive.
-
Unprotonated State (-NH2): As the pH increases above the pKa of the amine (typically around 9.0-10.5 for a primary amine at the end of a PEG chain), the group becomes deprotonated. This deprotonated form is the active, nucleophilic species required for conjugation reactions.
Therefore, conjugation reactions are almost always performed at a pH above 8.0 to ensure a sufficient concentration of the reactive, unprotonated amine. However, a balance must be struck, as very high pH can lead to the degradation of the target molecule, particularly proteins.
Caption: Figure 1. pH-dependent equilibrium of the primary amine.
Section 2: Key Conjugation Chemistries for this compound
The primary amine of this compound can be conjugated to various electrophilic functional groups. The choice of chemistry depends on the target molecule and the desired linkage.
Amide Bond Formation with Activated Carboxylic Acids
One of the most common and robust methods for conjugating this compound is through the formation of a stable amide bond with a carboxylic acid group (-COOH) on the target molecule. Carboxylic acids themselves are not sufficiently reactive, so they must first be activated.
2.1.1 EDC/NHS Activation Chemistry
The most prevalent method for activating carboxylic acids is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Mechanism:
-
EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
NHS Ester Stabilization: This intermediate is prone to hydrolysis. NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate, increasing the efficiency of the subsequent reaction with the amine.
-
Nucleophilic Attack: The primary amine of this compound then attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.
-
Caption: Figure 2. EDC/NHS activation workflow for amide bond formation.
2.1.2 Experimental Protocol: EDC/NHS Conjugation to a Protein
This protocol provides a general framework for conjugating this compound to a protein with accessible carboxyl groups (e.g., aspartic acid, glutamic acid, C-terminus).
Materials:
-
Protein solution in MES buffer (pH 4.7-6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.5
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activator Preparation: Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in ultrapure water.
-
Carboxyl Activation:
-
Add a 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 50-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and Sulfo-NHS by buffer exchanging the activated protein into the Reaction Buffer using a desalting column. This step minimizes side reactions with the this compound.
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters and stop the reaction. Incubate for 30 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.
-
Analysis: Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight) and MALDI-TOF mass spectrometry.
Schiff Base Formation with Aldehydes and Ketones
This compound can react with carbonyl groups (aldehydes and ketones) to form an imine, also known as a Schiff base. This reaction is reversible and the resulting C=N double bond is susceptible to hydrolysis. Therefore, a subsequent reduction step is required to form a stable secondary amine linkage.
-
Mechanism:
-
Schiff Base Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by dehydration to form the imine. This reaction is typically fastest at a slightly acidic to neutral pH (pH 6.5-7.5).
-
Reductive Amination: The unstable imine is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). These reagents are selective for the imine and will not reduce the aldehyde or ketone starting materials.
-
A Senior Application Scientist's Guide to PEGylation with m-PEG15-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientist's Perspective on PEGylation
In the realm of biopharmaceutical development, the modification of therapeutic proteins, peptides, and oligonucleotides through PEGylation stands as a cornerstone technology. This process, the covalent attachment of polyethylene glycol (PEG) chains, is not merely a chemical convenience but a strategic intervention to enhance the therapeutic index of a drug.[1][2] As a Senior Application Scientist, my experience has repeatedly demonstrated that a well-executed PEGylation strategy can dramatically improve a drug's pharmacokinetic and pharmacodynamic profile. The key benefits are compelling: an increased serum half-life due to a larger hydrodynamic radius that reduces renal clearance, diminished immunogenicity by masking epitopes on the molecule's surface, and enhanced stability against proteolytic degradation.[3]
This guide is structured to provide not just the "how" but the "why" behind the critical steps in PEGylation, with a specific focus on a versatile and increasingly utilized reagent: m-PEG15-amine. We will delve into the nuanced chemistry of this reagent, provide robust, field-tested protocols, and explore the essential analytical techniques for characterizing the final conjugate. Our goal is to equip you with the foundational knowledge and practical insights necessary to confidently and successfully implement PEGylation in your research and development endeavors.
Section 1: Understanding the Core Reagent: this compound
The selection of the appropriate PEG reagent is a critical decision that influences the entire drug development cascade. This compound is a heterobifunctional linker composed of a methoxy-capped polyethylene glycol chain with 15 ethylene glycol repeat units, terminating in a primary amine group.[4][5]
Chemical Structure and Properties of this compound:
| Property | Description | Source |
| Chemical Formula | C31H65NO15 | [4] |
| Molecular Weight | ~691.9 g/mol | [4] |
| CAS Number | 80506-64-5 | [4] |
| Structure | A linear PEG chain with a terminal primary amine. | [4][5] |
| Reactivity | The terminal primary amine is reactive towards carboxylic acids, activated NHS esters, and carbonyls (aldehydes and ketones).[4][5] | |
| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media.[4] |
The methoxy cap on one end of the PEG chain renders it inert, preventing unwanted cross-linking reactions. The terminal primary amine, however, provides a versatile handle for conjugation to a variety of functional groups on a target molecule. This specificity is paramount for achieving a well-defined and homogeneous product, a key requirement for regulatory approval.
Section 2: The Chemistry of Conjugation: Leveraging the Amine Functionality
The primary amine of this compound is a nucleophile that can participate in several reliable and well-characterized conjugation reactions. The choice of reaction chemistry is dictated by the available functional groups on the target biomolecule.
Carbodiimide-Mediated Amide Bond Formation with Carboxylic Acids
One of the most common strategies for conjugating this compound is through the formation of a stable amide bond with a carboxylic acid group on the target molecule (e.g., aspartic acid, glutamic acid residues, or the C-terminus of a protein). This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and create a more stable intermediate.[6]
Reductive Amination with Aldehydes and Ketones
For biomolecules containing accessible aldehyde or ketone functionalities (which can be introduced through site-specific oxidation of carbohydrate moieties, for example), reductive amination offers a highly specific conjugation strategy. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.[7][8]
Section 3: Experimental Design and Protocols
A successful PEGylation reaction hinges on careful planning and execution. The following protocols are provided as a robust starting point and should be optimized for your specific biomolecule and desired degree of PEGylation.
General Considerations for Amine-Reactive PEGylation
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated PEG. Phosphate-buffered saline (PBS) or HEPES buffers at a pH of 7.0-8.0 are generally suitable.[9]
-
Reagent Preparation: this compound and activating agents like EDC and NHS are often moisture-sensitive. It is crucial to allow them to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use and discard any unused reconstituted reagent.[9][10]
-
Molar Ratio: The molar ratio of the PEG reagent to the biomolecule is a critical parameter that influences the degree of PEGylation. A 5- to 20-fold molar excess of the PEG reagent is a common starting point for optimization.[6][10]
Protocol: PEGylation of a Protein via Carbodiimide Chemistry
This protocol outlines the conjugation of this compound to a protein with accessible carboxylic acid groups.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acids:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography method (see Section 4).
Section 4: Purification of PEGylated Conjugates: Isolating the Desired Product
Following the conjugation reaction, the reaction mixture will contain the desired PEGylated product, unreacted biomolecule, excess PEG reagent, and reaction byproducts. Purification is a critical step to ensure the safety and efficacy of the final product.
Common Purification Techniques:
| Technique | Principle of Separation | Application in PEGylation | Source |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Efficient for removing unreacted low molecular weight PEG and byproducts. Can separate native protein from PEGylated forms due to the increased size imparted by the PEG chain.[][12] | |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | The PEG chain can shield charges on the protein surface, altering its interaction with the IEX resin. This allows for the separation of species with different degrees of PEGylation and even positional isomers.[][13] | |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a useful orthogonal method to IEX, particularly for polishing steps.[][13] | |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Primarily used for analytical characterization and can separate positional isomers.[] |
Section 5: Analytical Characterization: Ensuring Quality and Consistency
Thorough characterization of the PEGylated product is essential for quality control and to meet regulatory requirements. A combination of analytical techniques should be employed to confirm the identity, purity, and degree of PEGylation.
Key Analytical Methods:
| Technique | Information Provided | Source |
| SDS-PAGE | Provides a qualitative assessment of the increase in molecular weight upon PEGylation and can indicate the distribution of different PEGylated species. | [6] |
| High-Performance Liquid Chromatography (HPLC) | Used for the separation and quantification of free PEG and the PEGylated conjugate. Techniques like SEC-HPLC and RP-HPLC are commonly employed.[14] | |
| Mass Spectrometry (MS) | Provides accurate molecular weight determination of the conjugate, confirming the degree of PEGylation. ESI-LC/MS is a powerful tool for this analysis.[14][15] | |
| Charged Aerosol Detection (CAD) | Can be coupled with HPLC to quantify PEG and PEGylation reagents that lack a UV chromophore.[16][17] |
Conclusion: A Versatile Tool for Advancing Biotherapeutics
PEGylation with this compound offers a robust and versatile strategy for enhancing the therapeutic properties of biopharmaceuticals. By understanding the underlying chemistry, carefully designing and executing the conjugation and purification protocols, and employing rigorous analytical characterization, researchers can unlock the full potential of this powerful technology. The insights and methodologies presented in this guide are intended to serve as a comprehensive resource to support your efforts in developing the next generation of innovative and effective biotherapeutics.
References
-
Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]
- Gundecha, S., et al. (2022). A Review on Impact of Pegylation on Biopharmaceuticals. International Journal of Health Sciences, (III), 6622-6634.
- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. In Methods in enzymology (Vol. 413, pp. 105-121). Academic Press.
- Fee, C. J. (2007). Purification of pegylated proteins. Biotechnology and bioengineering, 98(4), 725-735.
- Schiestl, M., et al. (2011). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. In Methods in molecular biology (pp. 231-244). Humana Press.
- Santos, J. L., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in chemistry, 7, 73.
-
JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
Gundecha, S., et al. (2022). A Review on Impact of Pegylation on Biopharmaceuticals. ResearchGate. Retrieved from [Link]
-
Alfin, F., et al. (2022). A review on impact of pegylation on biopharmaceuticals. Neliti. Retrieved from [Link]
- Poovi, G., & Damodharan, N. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. European Journal of Applied Sciences, 10(1), 01-14.
-
DC Chemicals. (n.d.). This compound Datasheet. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound|CAS 80506-64-5. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound|COA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azido-PEG15-Amine. PubChem. Retrieved from [Link]
- Sharma, A., et al. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Pharmaceutics, 15(11), 2577.
- Dilnawaz, F., & Sahoo, S. K. (2013). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Journal of visualized experiments: JoVE, (79), e50720.
- Dilnawaz, F., & Sahoo, S. K. (2013). PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications. Journal of visualized experiments: JoVE, (79), 50720.
Sources
- 1. PEG-modified biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. idosi.org [idosi.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
commercial sources and purity of m-PEG15-amine
An In-Depth Technical Guide to m-PEG15-amine: Commercial Sources, Purity Assessment, and Application-Specific Considerations
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of methoxy-poly(ethylene glycol)-amine with 15 ethylene glycol units (this compound), a critical reagent in bioconjugation, drug delivery, and nanoparticle formulation. We will delve into the landscape of commercial suppliers, methodologies for purity assessment, and the profound impact of reagent quality on experimental outcomes and therapeutic efficacy.
Introduction to this compound and its Critical Role in Bioconjugation
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal methoxy group, which provides chemical inertness, and a terminal amine group, which serves as a reactive handle for conjugation to various biomolecules and surfaces. The PEG chain, comprising 15 ethylene glycol repeats, imparts hydrophilicity, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated entity. These properties make this compound an indispensable tool for researchers in drug development, enabling the creation of advanced therapeutics with enhanced stability and targeted delivery.
The primary amine group is nucleophilic and readily reacts with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and carboxylic acids (in the presence of carbodiimides), forming stable covalent bonds. This versatility allows for the precise engineering of bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated proteins and liposomes.
Navigating the Commercial Landscape: A Comparative Analysis of this compound Suppliers
The selection of a suitable commercial supplier for this compound is a critical first step that dictates the reproducibility and success of subsequent experiments. The market offers a range of suppliers, each with varying product specifications and quality control standards. Below is a comparative analysis of prominent suppliers.
Table 1: Comparison of Commercial Sources for this compound
| Supplier | Product Number (Example) | Stated Purity | Analytical Methods Provided | Key Features |
| Broadpharm | B-2005 | >95% | NMR, HPLC | Offers a wide range of PEG linkers and bioconjugation reagents. |
| MilliporeSigma (Merck) | 906968 | ≥95% (HPLC) | HPLC | Extensive documentation and global distribution. |
| Thermo Fisher Scientific | PI22915 | >95% | Product-specific | Known for high-performance reagents for life science research. |
| Polysciences, Inc. | 24005 | Not specified | Varies | Specializes in polymers and specialty chemicals for research. |
Note: Product numbers and specifications are subject to change. Researchers should always consult the most current product datasheets and Certificates of Analysis (CoA) from the supplier.
Purity Assessment: Ensuring Reagent Quality for Reproducible Results
The purity of this compound is paramount, as impurities can lead to unintended side reactions, reduced conjugation efficiency, and the generation of heterogeneous products. The primary impurity of concern is the corresponding PEG diol, which lacks the reactive amine group, and higher or lower molecular weight PEG species (polydispersity).
Key Analytical Techniques for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure and assessing the degree of amination. The integration of the signals corresponding to the methoxy protons and the methylene protons adjacent to the amine group can provide a quantitative measure of functionalization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used to determine the purity of the sample and to detect the presence of non-functionalized PEG diol or other impurities. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is often employed as PEGs lack a strong UV chromophore.
-
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry are used to confirm the molecular weight of the this compound and to assess its polydispersity.
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol outlines a general method for determining the purity of this compound using RP-HPLC with ELSD.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with ELSD
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
ELSD Settings: Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 SLM
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Workflow for Quality Assessment of this compound
The following diagram illustrates a logical workflow for the comprehensive quality assessment of incoming this compound.
The Hydrophilic Nature of the m-PEG15-amine Spacer: A Core Component in Advanced Drug Development
An In-Depth Technical Guide:
Executive Summary
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has become a cornerstone technology in biopharmaceutical development.[1][2] It is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules by enhancing aqueous solubility, increasing systemic circulation time, and reducing immunogenicity.[1][2][3] This guide moves beyond general principles to provide a detailed technical examination of a discrete-length PEG linker, m-PEG15-amine . We will explore the physicochemical basis of its profound hydrophilicity, its impact on the properties of conjugated molecules, and its critical role in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced PEG linkers to overcome the challenges associated with complex and often hydrophobic drug candidates.
The Physicochemical Basis of PEG Hydrophilicity
The remarkable water solubility of Polyethylene Glycol is a direct result of its unique chemical structure, which is composed of repeating ethylene glycol units (–CH₂–CH₂–O–).[4][5]
1.1. Mechanism of Hydration: The "Stealth" Effect
The hydrophilicity of the PEG chain is primarily governed by the ether oxygen atoms that punctuate its backbone. Each of these oxygen atoms possesses lone pairs of electrons, making them potent hydrogen bond acceptors.[5] When a PEGylated molecule is in an aqueous environment, water molecules readily form hydrogen bonds with these ether oxygens. This interaction creates a structured shell of water, known as a hydration shell, that encases the PEG chain.[4][6]
This hydration shell has two profound consequences:
-
Enhanced Solubility: It effectively masks the physicochemical properties of the conjugated molecule, particularly if it is hydrophobic, presenting a hydrophilic exterior to the solvent and dramatically increasing its aqueous solubility.
-
Immune Shielding: The flexible, dynamic nature of the PEG chain and its associated water molecules creates a "stealth" effect, sterically hindering interactions with larger biological entities like proteolytic enzymes and antibodies, thereby reducing immunogenicity and extending circulation half-life.[4][6]
1.2. Structural Anatomy of this compound
The this compound spacer is a monodisperse, or discrete, PEG (dPEG®) linker, meaning it has a precisely defined molecular weight and length, unlike traditional polydisperse PEG polymers. This precision is critical for reproducible manufacturing and consistent pharmacological behavior.
Its structure consists of three key components:
-
Methoxy (m) Cap: A terminal methoxy group (CH₃O–) renders one end of the chain inert, preventing unwanted crosslinking or dimerization during conjugation reactions.
-
PEG Chain (15 units): The core of the spacer consists of 15 repeating ethylene glycol units, providing a substantial yet flexible hydrophilic segment.
-
Terminal Amine (–NH₂): The primary amine at the other terminus serves as a versatile and reactive handle for covalent attachment to a wide range of functional groups, including activated carboxylic acids (e.g., NHS esters) and carbonyls (via reductive amination).[7][8][9]
Impact of the this compound Spacer on Molecular Properties
The conjugation of a therapeutic agent to an this compound spacer predictably and advantageously alters its physicochemical and pharmacological profile.
| Parameter | Impact of this compound Conjugation | Rationale |
| Aqueous Solubility | Significantly Increased | The hydrophilic PEG chain masks the hydrophobic core of the payload, improving its interaction with water.[4][10][11] |
| Aggregation Tendency | Significantly Decreased | By increasing solubility and providing steric hindrance, the PEG spacer prevents the self-association of hydrophobic molecules.[4][12] |
| Hydrodynamic Size | Increased | The PEG chain and its associated hydration shell increase the effective size of the molecule in solution.[6] |
| Renal Clearance | Decreased | The increased hydrodynamic size slows the rate of filtration by the kidneys, extending the molecule's circulation half-life.[3][6] |
| Cell Permeability | Modulated | While high hydrophilicity can reduce passive diffusion, the flexibility of the PEG chain may allow the molecule to adopt conformations that shield polar groups, aiding membrane transit. This property must be empirically optimized.[10] |
| Immunogenicity | Decreased | The "stealth" effect of the hydration shell can shield antigenic epitopes from recognition by the immune system.[1][6] |
Applications in Advanced Drug Modalities
The properties imparted by the this compound spacer are not merely theoretical advantages; they are enabling solutions for some of the most complex challenges in modern drug development.
3.1. Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver highly potent cytotoxic payloads directly to cancer cells. A major challenge in ADC development is that many of these potent payloads are inherently hydrophobic.[4][12] This hydrophobicity can lead to ADC aggregation, poor stability, and suboptimal pharmacokinetic profiles.
The this compound spacer is incorporated into the ADC linker to:
-
Mitigate Hydrophobicity: It enhances the overall solubility and stability of the final ADC construct.[9][13]
-
Improve Pharmacokinetics: The hydrophilic nature of the linker contributes to a more favorable PK profile, preventing rapid clearance.
-
Enable Higher Drug-to-Antibody Ratios (DAR): By counteracting the hydrophobicity of the payload, PEG linkers can allow for the attachment of more drug molecules per antibody without inducing aggregation, potentially leading to greater efficacy.[12][13]
3.2. Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are large, heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to degrade specific disease-causing proteins.[14] Their high molecular weight and the often lipophilic nature of their two ligands present significant challenges in terms of solubility and cell permeability.[10]
The linker in a PROTAC is a critical determinant of its efficacy. An this compound spacer contributes by:
-
Enhancing Solubility: The hydrophilic PEG chain is essential for improving the aqueous solubility of the entire PROTAC molecule, which is crucial for administration and bioavailability.[10][11]
-
Providing Flexibility and Reach: The 15-unit PEG chain offers significant conformational flexibility, allowing the two ends of the PROTAC to optimally orient and bind their respective targets (the protein of interest and an E3 ligase) to form a productive ternary complex.[10]
Experimental Protocols for Characterization and Application
The following protocols provide standardized, self-validating methodologies for working with and characterizing molecules conjugated with this compound.
Protocol 1: Conjugation of this compound to a Carboxylic Acid via NHS Ester Chemistry
This protocol describes a common method for attaching the amine-terminated PEG spacer to a molecule containing a carboxylic acid, such as a drug payload.
Objective: To form a stable amide bond between a target molecule and this compound.
Materials:
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
Methodology:
Part A: Activation of Carboxylic Acid
-
Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, or until activation is complete (monitor by TLC or LC-MS). The product is the activated Molecule-NHS ester.
Part B: Conjugation Reaction
-
Dissolve the Molecule-NHS ester in a minimal amount of a water-miscible solvent like DMSO.
-
Dissolve this compound (1.5 equivalents) in the reaction buffer (e.g., PBS, pH 7.5).
-
Add the solution of Molecule-NHS ester dropwise to the stirring solution of this compound.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.[1]
Part C: Purification and Characterization
-
Purify the resulting conjugate using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted starting materials and byproducts.
-
Characterize the final product by LC-MS to confirm the correct molecular weight and by NMR to verify the structure.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To quantify the equilibrium solubility of the PEGylated conjugate.
Methodology:
-
Add an excess amount of the purified conjugate to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Determine the concentration of the conjugate in the filtrate using a validated analytical method (e.g., HPLC with UV detection, LC-MS).
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Protocol 3: Measurement of Octanol-Water Partition Coefficient (LogP)
Objective: To assess the relative hydrophilicity/lipophilicity of the conjugate. A lower LogP value indicates greater hydrophilicity.[4]
Methodology:
-
Prepare a stock solution of the conjugate in the aqueous phase (water or buffer).
-
In a separatory funnel, combine equal volumes of water-saturated 1-octanol and octanol-saturated water.
-
Add a known amount of the conjugate stock solution to the funnel.
-
Shake the funnel vigorously for several minutes to allow for partitioning between the two phases, then let it stand until the phases have completely separated.
-
Carefully collect samples from both the aqueous and the octanol layers.
-
Measure the concentration of the conjugate in each phase using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water].
-
The final value is expressed as its base-10 logarithm: LogP = log₁₀(P).[4]
Protocol 4: Purity and Aggregation Analysis by SEC-HPLC
Objective: To assess the purity of the PEGylated conjugate and detect the presence of aggregates.
Methodology:
-
System: An HPLC system equipped with a size-exclusion column suitable for the molecular weight range of the conjugate.
-
Mobile Phase: A physiological buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.[12]
-
Flow Rate: Typically 0.5-1.0 mL/min.[1]
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm for proteins, or a wavelength specific to the payload).
-
Analysis: Inject the purified conjugate. Larger molecules, such as aggregates, will elute first, followed by the desired monomeric conjugate. Unconjugated small molecules will elute last.[1] The purity is determined by integrating the peak areas.
Conclusion
The this compound spacer is a sophisticated and powerful tool in modern drug development. Its precisely defined structure provides a reliable method for imparting hydrophilicity, a property that is fundamental to overcoming the significant challenges of solubility, stability, and pharmacokinetics associated with complex therapeutic modalities. By forming a hydration shell, the 15-unit PEG chain enhances aqueous solubility, reduces aggregation, and shields the conjugated molecule from the immune system and enzymatic degradation. Its application in ADCs and PROTACs demonstrates its capacity to enable the development of drugs that would otherwise be intractable. The systematic evaluation of molecules functionalized with this spacer, using the detailed protocols provided in this guide, is essential for the rational design of the next generation of potent and selective therapeutics.
References
-
A journey through the history of PEGylated drug delivery nanocarriers. National Institutes of Health (NIH). Available at: [Link]
-
PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. Available at: [Link]
-
PEGYLATION: an important approach for novel drug delivery system. ResearchGate. Available at: [Link]
-
Applications of PEGs in Drug Delivery and Targeted Diagnostics. JenKem Technology. Available at: [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. Available at: [Link]
-
This compound Datasheet. DC Chemicals. Available at: [Link]
-
PEG Applications Explained: A Practical Guide for Drug Development. BOC Sciences. Available at: [Link]
-
This compound|CAS 80506-64-5. DC Chemicals. Available at: [Link]
-
This compound|COA. DC Chemicals. Available at: [Link]
-
The study of hydrophilic characteristics of ethylene glycol. ResearchGate. Available at: [Link]
-
Microwave-Assisted Functionalization Of Poly(ethylene glycol) & On-Resin Peptides l Protocol Preview. JoVE. Available at: [Link]
-
2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! RojasLab. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. medchemexpress.com [medchemexpress.com]
monodisperse vs. polydisperse m-PEG15-amine
An In-Depth Technical Guide: Monodisperse vs. Polydisperse m-PEG15-amine
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of monodisperse and polydisperse this compound, offering a critical resource for researchers, scientists, and drug development professionals. We will move beyond surface-level definitions to explore the fundamental differences in synthesis, characterization, and functional impact that dictate their use in advanced therapeutic applications. The central thesis of this guide is that while polydisperse PEGs have a legacy in pharmaceuticals, the future of precision medicine, particularly in bioconjugation, necessitates the adoption of monodisperse reagents for achieving homogeneity, reproducibility, and optimized therapeutic outcomes.
The Dispersity Paradigm: Redefining "Purity" in PEGylation
Poly(ethylene glycol), or PEG, is a polyether polymer widely employed to enhance the therapeutic properties of biomolecules.[1] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[2][3] However, the efficacy and consistency of a PEGylated therapeutic are profoundly influenced by a frequently overlooked characteristic: dispersity .
Dispersity refers to the distribution of molecular weights within a polymer sample. This single parameter separates PEG reagents into two distinct classes with vastly different implications for drug development.
-
Polydisperse PEGs : These are mixtures of polymer chains with a range of molecular weights, characterized by an average molecular weight and a Polydispersity Index (PDI) greater than 1.[4][5] They are typically produced through the ring-opening polymerization of ethylene oxide, a process that is cost-effective but inherently difficult to control with precision.[6] This heterogeneity complicates synthesis and purification, leading to a final product that is a collection of different molecules, which can affect the consistency and reproducibility of the drug's quality.[1][6]
-
Monodisperse PEGs : Also known as discrete PEGs (dPEGs), these are single, pure compounds with a precisely defined molecular weight and a PDI of 1.0.[4][6] Each molecule is identical in chain length and composition. They are created through controlled, stepwise chemical synthesis, which, while more complex, yields a homogeneous product.[6][7] This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[8]
The subject of this guide, This compound , exemplifies this paradigm. As a monodisperse reagent, it consists of a methoxy-terminated chain with exactly fifteen ethylene glycol units, ending in a primary amine.[9][10] Its polydisperse counterpart would be a mixture of chains with an average of fifteen units, but including molecules with 13, 14, 16, 17, or more units. This structural ambiguity is the root of significant downstream variability.
Caption: Structural representation of .
A Comparative Analysis: The Functional Consequences of Dispersity
The choice between a monodisperse and polydisperse PEG reagent is not trivial; it has profound consequences for every stage of development, from initial conjugation to clinical performance. The following table summarizes the key differences, which we will explore in detail.
| Feature | Monodisperse this compound | Polydisperse this compound |
| Molecular Weight (MW) | Precise and singular (691.9 g/mol )[9] | An average value with a distribution |
| Polydispersity Index (PDI) | 1.0[6] | > 1.0 (typically 1.01 - 1.10)[5] |
| Chemical Structure | Homogeneous; single defined structure | Heterogeneous; a mixture of chain lengths |
| Purity & Consistency | High purity, excellent batch-to-batch consistency[5] | Inherent heterogeneity, potential for batch variability[1] |
| Bioconjugate Product | A single, well-defined molecule | A complex mixture of PEGylated species |
| Pharmacokinetics (PK) | Predictable and consistent profile[11][12] | Variable and difficult-to-characterize profile |
| Immunogenicity | Reduced potential for immune response[6] | Higher potential for immunogenicity due to heterogeneity[1][6] |
| Regulatory Filing | Simplified analytical characterization | Complex characterization and potential regulatory hurdles[1] |
Impact on Bioconjugation and Purification
The primary amine group on this compound makes it reactive toward carboxylic acids, activated NHS esters, and carbonyls, enabling its conjugation to proteins, peptides, and small molecules.[10][13]
-
With Monodisperse PEG: The reaction yields a single, predictable product . This simplifies downstream purification immensely. Characterization is straightforward, as techniques like mass spectrometry will show a single, sharp peak corresponding to the conjugated molecule.
-
With Polydisperse PEG: The reaction produces a heterogeneous mixture of conjugates , each with a different PEG chain length. This not only complicates the purification process but also makes it nearly impossible to isolate a single, pure species. The final product's activity can be diminished due to this size heterogeneity.[1]
Causality in Pharmacokinetics and Efficacy
The ultimate goal of PEGylation is to improve a drug's in vivo performance. Here, the uniformity of monodisperse PEGs provides a clear advantage.
Expertise & Experience: A polydisperse PEG mixture on the surface of a nanoparticle or protein is not a uniform shield. Steric hindrance effects during the conjugation process can favor the attachment of lower molecular weight PEG fractions.[11][12] These shorter chains are less effective at shielding the therapeutic from opsonization and clearance by the immune system.[14] This leads to several negative consequences:
-
Increased Protein Adsorption: The less uniform PEG layer allows for greater adsorption of plasma proteins, marking the therapeutic for rapid clearance.[11][12]
-
Accelerated Clearance: The presence of anti-PEG antibodies in a significant portion of the population can lead to the accelerated clearance of PEGylated drugs.[6] A heterogeneous PEG surface may present a wider variety of epitopes, potentially increasing this risk.
-
Reduced Efficacy: Studies directly comparing gold nanoparticles PEGylated with monodisperse vs. polydisperse PEGs have shown that the monodisperse versions have a significantly prolonged blood circulation half-life and enhanced accumulation in tumor tissues.[11][12][14]
Using a monodisperse reagent like this compound eliminates this variability. Every conjugate possesses the same optimized PEG chain, resulting in a uniform "stealth" layer, markedly lower protein adsorption, and a more predictable, prolonged circulation time.[11][12]
Analytical Validation: A Self-Validating System for Dispersity Characterization
Trustworthiness in drug development is built on robust analytical validation. The protocols to differentiate monodisperse from polydisperse this compound must be self-validating, meaning they include the necessary controls and standards to ensure the data is unambiguous.
Caption: Analytical workflow for determining the dispersity of an this compound sample.
Protocol: Dispersity Analysis via HPLC-SEC
High-Performance Liquid Chromatography with Size Exclusion Chromatography (HPLC-SEC) is a primary technique for characterizing polymer dispersity.[15] The principle is that larger molecules elute faster than smaller molecules.
Causality: The choice of detector is critical. PEGs lack a strong UV chromophore, making standard UV detection challenging.[16] Therefore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is preferred for accurate quantification.[1][]
Methodology:
-
System Preparation:
-
Column: Use a size-exclusion column appropriate for low molecular weight hydrophilic polymers (e.g., Waters Ultrahydrogel DP or equivalent).[15]
-
Mobile Phase: Prepare an aqueous mobile phase, such as a mixture of water and acetonitrile (e.g., 65:35 v/v), filtered and degassed.[15]
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 34°C).[15]
-
Flow Rate: Set a consistent flow rate (e.g., 0.5 - 1.0 mL/min).[15]
-
-
Calibration (System Validation):
-
Prepare a series of monodisperse PEG standards with known molecular weights (e.g., PEG400, PEG600, PEG1000).
-
Inject each standard individually to determine its retention time.
-
Plot log(MW) versus retention time to generate a calibration curve. This validates that the system is separating correctly based on hydrodynamic volume.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis & Interpretation:
-
Inject the prepared sample onto the HPLC-SEC system.
-
Expected Result (Monodisperse): The chromatogram will display a single, sharp, and symmetrical peak.[15][18] Its retention time should correspond to its molecular weight on the calibration curve.
-
Expected Result (Polydisperse): The chromatogram will show a broad peak, representing the distribution of different polymer chain lengths. The PDI can be calculated from this distribution by the system's software.
-
Protocol: Dispersity Analysis via Mass Spectrometry
Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, provides definitive confirmation of molecular weight and dispersity.
Causality: MS separates ions based on their mass-to-charge ratio (m/z). For a truly monodisperse sample, the spectrum should be dominated by a single species. Polydisperse samples will show a characteristic distribution of peaks separated by the mass of the ethylene glycol monomer (44.03 Da).
Methodology:
-
Sample Preparation (MALDI-TOF):
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water or methanol).
-
Prepare a matrix solution (e.g., sinapinic acid or DHB in acetonitrile/water with TFA).
-
On the MALDI target plate, spot 1 µL of the matrix solution and 1 µL of the sample solution. Allow to air dry completely (co-crystallization).
-
-
Instrument Setup & Acquisition:
-
Calibrate the mass spectrometer using known standards in the expected mass range.
-
Acquire the spectrum in the appropriate mode (e.g., positive ion, reflectron mode for higher resolution).
-
-
Data Interpretation:
-
Expected Result (Monodisperse): The spectrum will show a single, dominant peak at the expected m/z for this compound (e.g., [M+H]⁺ or [M+Na]⁺). For this compound (MW 691.9), expect major peaks around m/z 692.9 ([M+H]⁺) and 714.9 ([M+Na]⁺). The spectrum should be clean with minimal side peaks.[1]
-
Expected Result (Polydisperse): The spectrum will display a Gaussian-like distribution of peaks centered around the average molecular weight. Each adjacent peak in the distribution will be separated by ~44 Da, corresponding to one ethylene glycol unit.[19]
-
Field Insights: Strategic Selection for Modern Drug Development
The trend in pharmaceutical development is unequivocally toward greater precision and control. While legacy products like Pegasys and Doxil successfully utilized polydisperse PEGs, modern therapeutics, especially complex biologics like Antibody-Drug Conjugates (ADCs) and PROTACs, demand the homogeneity that only monodisperse linkers can provide.[6][20]
The use of a monodisperse PEG linker, such as in the FDA-approved drug Movantik (naloxegol), is a testament to this shift.[6] For such drugs, ensuring that every molecule has the exact same linker length is not an academic exercise—it is essential for consistent potency, a predictable pharmacokinetic profile, and a simplified regulatory pathway. The heterogeneity of polydisperse PEGs introduces a level of analytical complexity and biological variability that is a significant liability in today's rigorous drug development landscape.[1]
For the drug development professional, the choice is clear. While polydisperse this compound may be available, its use introduces unacceptable risks of heterogeneity, batch-to-batch variability, and suboptimal in vivo performance. Monodisperse this compound, as a pure, single molecular entity, provides the foundation for a robust, reproducible, and highly effective therapeutic. It transforms PEGylation from an approximation into a precise science, aligning with the core tenets of modern drug design and development. By investing in the chemical precision of monodisperse reagents, researchers can de-risk their development programs and create safer, more effective medicines.
References
- Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Publishing.
- A Comparative Guide to m-PEG7-Amine and m-PEG8-Amine in Bioconjug
- An In-Depth Technical Guide to m-PEG10-amine for Beginners in Bioconjug
- Monodisperse (Discrete) PEGylation vs.
- Impacts of polyethylene glycol (PEG)
- Impacts of polyethylene glycol (PEG)
- Monodispersed and Polydispersed PEG - BroadPharm.
- This compound, 80506-64-5 - BroadPharm.
- Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - NIH.
- Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Compar
- a simple size-exclusion chromatographic (hplc-sec) method for the determination of biopolymer's apparent molecular weight - ChemRxiv.
- High performance liquid chromatography (HPLC) Technique - BOC Sciences.
- Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG)
- Advanced Polymer Chromatography - Method Development Tools for SEC Analysis of PEG.
- Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins - CONICET.
- This compound D
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.
- This compound|CAS 80506-64-5 - DC Chemicals.
- This compound|COA - DC Chemicals.
- Methoxy Linear PEG, mPEG for PEGyll
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | ACS Omega - ACS Public
- Novel reactive PEG for amino group conjug
- polyethylene glycol analysis - Shodex HPLC Columns.
- What are Monodispersed and Polydispersed PEGs? - BOC Sciences.
- The Difference Between Monodisperse and Polydisperse Polymers - Biopharma PEG.
- Impacts of Polyethylene glycol (PEG) Dispersity on Protein Adsorption, Pharmacokinetic, and Biodistribution of PEGylated Gold Nanoparticles - The Royal Society of Chemistry.
- The Clear Advantage: A Comparative Guide to Monodisperse HO-PEG15-OH Over Polydisperse PEGs - Benchchem.
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC - PubMed Central.
- (PDF)
- Azido-PEG15-Amine | C32H66N4O15 | CID 159861529 - PubChem - NIH.
- FDA Guidelines on PEGylated Protein Drug Immunogenicity - Cre
- Methoxy PEG5 Amine - JenKem Technology.
- Monodisperse PEGs - JenKem Technology USA.
- Monodisperse PEG - JenKem Technology.
- Synthesis of monodisperse inorganic polyphosphate polyP10via a photocaging str
- Mechanosynthesis of ultra-small monodisperse amine-stabilized gold nanoparticles with controllable size - ResearchG
Sources
- 1. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 7. Monodisperse PEG [jenkemusa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound|COA [dcchemicals.com]
- 14. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 18. shodexhplc.com [shodexhplc.com]
- 19. rsc.org [rsc.org]
- 20. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
Mastering Bioconjugation: An In-depth Technical Guide to m-PEG15-amine Handling and Experimental Preparation
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its size, which in turn can reduce renal clearance, extend its circulating half-life, and shield it from proteolytic degradation and immune responses.[1] At the heart of this powerful technology are specialized reagents like m-PEG15-amine, a heterobifunctional linker prized for its defined length and reactive primary amine.
This guide provides an in-depth, experience-driven approach to handling and preparing this compound for successful bioconjugation experiments. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind each procedural choice, ensuring a robust and reproducible workflow.
Section 1: Understanding the Reagent: Physicochemical Properties and Handling of this compound
This compound is a polyethylene glycol derivative featuring a methoxy cap at one terminus and a primary amine at the other, connected by a 15-unit ethylene glycol chain. This structure provides a balance of hydrophilicity, conferred by the PEG chain, and specific reactivity through its terminal amine.
| Property | Details | Source |
| Chemical Name | α-Methoxy-ω-amino-poly(ethylene glycol) | N/A |
| Molecular Formula | C31H65NO15 | [2] |
| Molecular Weight | ~691.9 g/mol | [2] |
| Appearance | Crystalline solid or semi-solid | [3] |
| Reactivity | The terminal primary amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (aldehydes, ketones). | [2][4][5] |
Storage and Stability: The Foundation of Reproducibility
The long-term stability of this compound is critical for consistent experimental outcomes. As with most PEG reagents, proper storage is paramount to prevent degradation.
Core Directive: Store this compound at -20°C under an inert, dry atmosphere (e.g., argon or nitrogen) and protected from light.[2][5][6] Many suppliers ship the product at ambient temperature, but it should be transferred to a freezer upon receipt for long-term storage.
The "Why": PEG reagents, especially those with reactive functional groups, are susceptible to oxidative damage and hydrolysis. The primary amine group can be oxidized, and the ether linkages within the PEG chain can also degrade over time, accelerated by light and moisture. Storing at low temperatures and under an inert gas minimizes these degradation pathways, preserving the reagent's integrity. If you need to use the reagent multiple times, it is good practice to aliquot it into smaller, single-use vials upon first opening to avoid repeated freeze-thaw cycles and moisture introduction.[7]
Safe Handling and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory safety practices are essential.[3][8]
-
Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended when handling the powdered form to avoid inhalation.[6]
-
Personal Protective Equipment (PPE):
Causality: The primary risk associated with fine powders is inhalation. Although not acutely toxic, repeated inhalation should be avoided. Standard PPE protects against accidental skin or eye contact.
Section 2: Experimental Preparation: From Vial to Reaction
The success of a PEGylation reaction is often determined before the core reaction even begins. The proper dissolution and preparation of the this compound reagent is a critical, yet often overlooked, step.
Dissolving this compound: The Anhydrous Imperative
This compound is often a low-melting solid or viscous liquid, which can make it difficult to weigh accurately.[1] Therefore, the most reliable method is to prepare a concentrated stock solution in an appropriate anhydrous organic solvent.
The "Why": The primary amine of this compound is typically reacted with a molecule containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly susceptible to hydrolysis in aqueous environments, a reaction that competes directly with the desired amidation reaction.[9] Using an anhydrous ("dry") solvent to dissolve the PEG reagent minimizes this competing hydrolysis, maximizing the amount of active reagent available for conjugation.
Recommended Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the solvents of choice for dissolving this compound.[1][7]
Step-by-Step Dissolution Protocol:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature. This is a crucial step to prevent atmospheric moisture from condensing onto the cold reagent.[10]
-
Weighing (if solid): If you need to weigh the reagent, do so quickly in a low-humidity environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a known concentration (e.g., 100 mg/mL or a specific molarity).[1] For example, dissolving 100 mg of this compound in 1 mL of anhydrous DMSO will yield a stock solution of approximately 144 mM.
-
Mixing: Cap the vial and vortex or sonicate gently until the reagent is fully dissolved.
-
Usage: This stock solution should be prepared fresh immediately before use. Do not store stock solutions of amine-PEG reagents, as their reactivity can diminish over time even in anhydrous solvents.[10] Discard any unused portion of the dissolved reagent.
Section 3: Designing the Conjugation Reaction
With a properly prepared stock solution of this compound, you can now proceed to the conjugation reaction. This section will focus on the common scenario of conjugating this compound to a protein with an activated carboxylic acid (e.g., an NHS ester).
The Reaction Environment: Buffer and pH
The choice of buffer and its pH is the most critical parameter for successful and efficient amine-reactive PEGylation.[9][11]
Core Directive: The reaction should be performed in an amine-free buffer at a pH between 7.0 and 8.5.[12][13]
Recommended Buffers:
| Buffer | Concentration | pH Range |
| Phosphate-Buffered Saline (PBS) | 20-100 mM | 7.2 - 7.5 |
| HEPES | 20-50 mM | 7.0 - 8.0 |
| Borate | 50-100 mM | 8.0 - 8.5 |
| Bicarbonate/Carbonate | 100 mM | 8.0 - 8.5 |
The "Why": The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. For the amine to be nucleophilic, it must be in its unprotonated state (-NH2). The pKa of a primary amine is typically around 9-10. By maintaining the reaction pH between 7.0 and 8.5, a sufficient population of the amine groups will be deprotonated and reactive, while still being mild enough for most proteins.[14]
Critical Consideration - Avoid Amine-Containing Buffers: It is imperative not to use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][14] These buffer components will compete with the this compound for reaction with the NHS ester, drastically reducing your conjugation efficiency.[9] If your protein of interest is stored in a Tris-based buffer, it must be exchanged into one of the recommended amine-free buffers via dialysis or a desalting column prior to starting the reaction.[14]
Molar Ratio: Controlling the Degree of PEGylation
The "degree of PEGylation" refers to the number of PEG molecules attached to each protein molecule. This is primarily controlled by the molar ratio of the PEG reagent to the protein in the reaction mixture.[11]
Starting Recommendations for Molar Excess (this compound : Protein):
| Protein Concentration | Recommended Molar Excess | Rationale |
| 1 - 5 mg/mL | 10 - 20 fold | A common starting point for antibody and other protein labeling experiments.[4] |
| < 1 mg/mL | 20 - 50 fold | A higher excess is needed to drive the reaction forward and compensate for slower kinetics at lower concentrations.[4] |
The "Why": The PEGylation reaction is a stochastic process. By increasing the molar concentration of the this compound relative to the reactive sites on the protein, you increase the probability of a conjugation event occurring. However, an excessively high molar ratio can be wasteful and can complicate the downstream purification process by leaving a large amount of unreacted PEG.[11] The optimal molar ratio is empirical and should be determined for each specific protein and desired degree of labeling.
Reaction Quenching: A Controlled Stop
Once the desired reaction time has elapsed (typically 30-60 minutes at room temperature or 2 hours at 4°C), it is crucial to stop, or "quench," the reaction.[4] This prevents further modification of the protein and ensures a defined final product.
Core Directive: Quenching is achieved by adding a small molecule with a primary amine in large molar excess. This quenching agent rapidly consumes any remaining unreacted NHS esters.[15]
Common Quenching Agents:
| Quenching Agent | Final Concentration | Incubation Time |
| Tris | 20 - 100 mM | 15 - 30 minutes |
| Glycine | 20 - 100 mM | 15 - 30 minutes |
| Lysine | 20 - 50 mM | 15 - 30 minutes |
Data synthesized from multiple sources.[14][15]
The "Why": The quenching agent, being at a much higher concentration than the protein, effectively outcompetes any remaining reactive sites on the protein for the residual NHS esters. This provides a definitive endpoint to the conjugation reaction.[16]
Section 4: Workflow Visualization and Post-Reaction Analysis
A successful PEGylation experiment does not end with quenching. The final, and equally critical, phase involves purifying the PEGylated conjugate and characterizing the outcome.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for a typical protein PEGylation experiment using this compound and an NHS-activated protein.
Caption: General workflow for protein PEGylation with this compound.
Characterization of the Final Product
Confirming the success of the PEGylation reaction requires a suite of analytical techniques. A multi-pronged approach is recommended for a comprehensive assessment.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is an excellent first-line technique for qualitative assessment. The addition of each PEG chain increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel. This results in a "ladder" of bands, with the unmodified protein running fastest, followed by mono-PEGylated, di-PEGylated, and so on. This provides a quick visual confirmation that the reaction has worked.[17][18] However, due to the interaction between PEG and SDS, the apparent molecular weight on the gel is often higher than the true molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the different species in the reaction mixture.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic size. It can effectively separate multi-PEGylated species from mono-PEGylated, and the unmodified protein from the PEGylated forms.[19][20]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of a hydrophilic PEG chain will cause the PEGylated protein to elute earlier than the more hydrophobic unmodified protein.[21]
-
-
Mass Spectrometry (MS): This is the gold standard for confirming the exact molecular weight of the conjugate. Techniques like MALDI-TOF or ESI-MS can precisely determine the number of PEG units attached to the protein, providing definitive confirmation of the degree of PEGylation.[2][22][23]
Conclusion
The successful application of this compound in bioconjugation is a blend of understanding the underlying chemistry and meticulous execution of experimental protocols. By appreciating the rationale behind reagent handling, buffer selection, molar ratio control, and post-reaction analysis, researchers can move from simply following steps to intelligently designing and troubleshooting their PEGylation workflows. This guide serves as a foundational document to empower scientists and drug developers to harness the full potential of PEGylation, ultimately leading to more robust and effective biotherapeutics.
References
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Retrieved from [Link]
-
Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Retrieved from [Link]
-
Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(15), 2549-2553. Retrieved from [Link]
-
Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. PubMed. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Knudson, V., Farkas, T., & McGinley, M. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. Retrieved from [Link]
-
DC Chemicals. (n.d.). MATERIALS SAFETY DATA SHEET. Retrieved from [Link]
-
Confluore. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
INRS. (n.d.). Overcoming barriers to poor protein PEGylation efficiency. Retrieved from [Link]
-
Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from [Link]
-
Nanocs Inc. (2016). SAFETY DATA SHEET. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound Datasheet. Retrieved from [Link]
-
JenKem Technology. (2024). Activated PEGs for Amine PEGylation. Retrieved from [Link]
-
PubMed. (2008). Amine-reactive pyridylhydrazone-based PEG reagents for pH-reversible PEI polyplex shielding. Retrieved from [Link]
- Google Patents. (n.d.). Amine pegylation methods for the preparation of site-specific protein conjugates.
-
ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]
-
Nanocs Inc. (2016). SAFETY DATA SHEET. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Retrieved from [Link]
-
PubMed Central. (2024). PEGylation technology: addressing concerns, moving forward. Retrieved from [Link]
-
BioPharm International. (n.d.). PEGylation of Proteins: A Structural Approach. Retrieved from [Link]
-
Lund University. (n.d.). Optimization of a PEGylation process. Retrieved from [Link]
-
DC Chemicals. (n.d.). PEG15 MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility a of polyamides. Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG15|MSDS [dcchemicals.com]
- 7. broadpharm.com [broadpharm.com]
- 8. nanocs.net [nanocs.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. lcms.cz [lcms.cz]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Methodological & Application
Application Notes: m-PEG15-amine Bioconjugation for Proteins
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development. This bioconjugation strategy significantly enhances the pharmacokinetic and pharmacodynamic properties of protein therapeutics.[1][2][3][4] Key advantages conferred by PEGylation include increased serum half-life due to a larger hydrodynamic radius which reduces renal clearance, enhanced stability against proteolytic degradation and temperature fluctuations, improved solubility, and reduced immunogenicity.[1][2][4]
m-PEG15-amine is a specific, monodisperse PEGylation reagent featuring a methoxy cap at one terminus and a primary amine at the other, connected by a 15-unit ethylene glycol chain.[5][6][7] The terminal amine group provides a versatile handle for covalent attachment to various functional groups on a protein's surface. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for conjugating this compound to proteins, focusing on the most common and robust chemical strategies.
Principle of this compound Conjugation
The primary amine of this compound is a nucleophile that can be reacted with several electrophilic functional groups on a protein. The most common targets are the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu), and the protein's C-terminus.[8] This is typically achieved through a two-step process involving the activation of the protein's carboxyl groups using carbodiimide chemistry.
Carbodiimide-Mediated Amide Bond Formation
The most prevalent method for conjugating an amine-containing PEG to a protein is through the formation of a stable amide bond with the protein's carboxyl groups.[9][10] This is a "zero-length" crosslinking strategy, meaning no additional spacer atoms are incorporated into the final linkage.[9] The reaction proceeds in two key steps:
-
Activation of Carboxyl Groups: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is used to activate the carboxyl groups on the protein, forming a highly reactive but unstable O-acylisourea intermediate.[10][11]
-
Stabilization and Amine Coupling: The unstable intermediate is prone to hydrolysis, which would regenerate the carboxyl group.[11] To improve efficiency and control, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[10][12] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[11] This semi-stable ester then efficiently reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[13][14]
The overall efficiency of this process is highly dependent on reaction conditions, particularly pH. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling of the NHS ester to the amine is favored at a physiological to slightly alkaline pH (7.2-8.5).[9][13]
Alternative Strategy: Reductive Amination
An alternative, though less common for this specific reagent, is reductive amination. This method targets the N-terminal α-amine of the protein.[15][16] It involves reacting the protein with a PEG derivative containing an aldehyde group. The amine on the protein reacts with the aldehyde to form a Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride.[17][18] To use this compound in this fashion, it would first need to be chemically converted to an aldehyde-terminated PEG.
Visualization of the Conjugation Workflow
The following diagram illustrates the two-step carbodiimide-mediated conjugation process.
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nhsjs.com [nhsjs.com]
- 5. This compound|COA [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Site-Specific PEGylation of Therapeutic Proteins | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step nanoparticle functionalization with m-PEG15-amine
An In-Depth Guide to the Surface Functionalization of Nanoparticles with m-PEG15-amine
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step functionalization of nanoparticles with methoxy-PEG15-amine (this compound). This process, known as PEGylation, is a cornerstone of nanomedicine, designed to enhance the in vivo performance and stability of nanoparticles.
The protocols and principles detailed herein are grounded in established bioconjugation chemistry and are designed to be both explanatory and practical. We will delve into the causality behind each step, ensuring a deep understanding of the process, and provide robust methods for characterization to validate the outcome.
The Rationale for Nanoparticle PEGylation
Nanoparticles hold immense promise as vehicles for drug delivery and as diagnostic agents. However, when introduced into a biological system, unmodified nanoparticles are often recognized as foreign entities by the immune system. This recognition leads to opsonization—the coating of the nanoparticle surface with plasma proteins—which flags them for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][2]
PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to a molecule or nanoparticle surface.[1][3] This strategy imparts "stealth" characteristics, creating a hydrophilic, protective layer.[4][5]
Core Benefits of PEGylation:
-
Prolonged Systemic Circulation: The PEG layer sterically hinders the adsorption of opsonin proteins, reducing MPS uptake and significantly extending the nanoparticle's circulation half-life.[1][5][6] This increased circulation time enhances the probability of the nanoparticle reaching its intended target, a crucial aspect of the Enhanced Permeability and Retention (EPR) effect in tumor targeting.[2]
-
Enhanced Colloidal Stability: The hydrophilic PEG chains prevent nanoparticles from aggregating in biological fluids with high ionic strength, which is critical for maintaining their intended size and function.[5][7]
-
Reduced Immunogenicity: PEG is a non-toxic, non-immunogenic polymer that is approved by the FDA, which helps to minimize adverse immune responses.[3][6]
The use of a heterobifunctional linker like this compound provides a methoxy-terminated "stealth" layer while its terminal primary amine group allows for covalent attachment to nanoparticles, typically those with surface carboxyl groups.
The Chemistry of Conjugation: EDC/NHS Coupling
The most robust and widely used method for attaching amine-terminated molecules to carboxylated surfaces is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[8][9][10] This is a "zero-length" crosslinking reaction, meaning no additional atoms are introduced between the nanoparticle surface and the PEG linker.[8][11]
The Two-Step Mechanism:
-
Activation of Carboxyl Groups: EDC reacts with the carboxylic acid groups (-COOH) on the nanoparticle surface. This forms a highly reactive and unstable O-acylisourea intermediate.[10][11][12] This step is most efficient in a slightly acidic environment (pH 5.0-6.0), which is why a buffer like MES is used. This pH protonates the carboxyl groups, making them more reactive, while preventing the hydrolysis of the EDC.[13]
-
Formation of a Stable Intermediate: The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[11] To prevent this and improve efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the intermediate to form a semi-stable NHS-ester, which is much more resistant to hydrolysis but highly reactive toward primary amines.[8][10][11]
-
Amine Coupling: The amine-reactive NHS-ester then reacts with the primary amine group (-NH₂) of the this compound. This reaction, which forms a stable amide bond, is most efficient at a physiological pH (7.2-8.0).[14] The shift in pH deprotonates the primary amine, increasing its nucleophilicity and facilitating its attack on the NHS-ester.
Detailed Experimental Protocol
This protocol describes the functionalization of pre-existing carboxylated nanoparticles.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Purpose |
| Carboxylated Nanoparticles | e.g., PLGA, Iron Oxide, Silica | Core material to be functionalized |
| This compound | High purity (>95%) | PEGylating agent |
| EDC (EDAC) | MW: 191.7 g/mol | Carboxyl group activator |
| NHS or Sulfo-NHS | NHS MW: 115.09 g/mol | Stabilizes activated carboxyls |
| MES Buffer | 0.1 M, pH 5.0-6.0 | Activation Buffer |
| PBS Buffer | 1X, pH 7.4 | Conjugation and Washing Buffer |
| Quenching Buffer | 1 M Tris or 1 M Hydroxylamine, pH 8.5 | Deactivates unreacted NHS-esters |
| Anhydrous DMSO or DMF | ACS Grade | Solvent for PEG-amine stock |
| Nuclease-free Water | For buffer preparation | |
| Centrifugal Filters | MWCO appropriate for nanoparticle size | Purification |
Equipment
-
Vortex mixer
-
Bath sonicator
-
pH meter
-
Benchtop centrifuge
-
Rotator or shaker
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
Reagent Preparation
-
Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to 5.5 with NaOH. Chill on ice before use.
-
Conjugation Buffer: Prepare 1X PBS and adjust the pH to 7.4.
-
This compound Stock: Prepare a 10 mg/mL stock solution in anhydrous DMSO. Store desiccated at -20°C.
-
EDC/NHS Solutions: These must be prepared fresh immediately before use. Weigh out the required amounts and dissolve in chilled Activation Buffer.
Step-by-Step Functionalization Workflow
The following diagram illustrates the overall experimental workflow.
Protocol:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in chilled Activation Buffer to a final concentration of 1-5 mg/mL.[5]
-
Sonicate the suspension briefly in a bath sonicator to ensure a homogenous, non-aggregated dispersion.
-
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add freshly prepared EDC and NHS solutions. A 5 to 10-fold molar excess of EDC/NHS relative to the estimated surface carboxyl groups is recommended as a starting point.[5]
-
Causality: A molar excess drives the reaction towards the formation of the NHS-ester, maximizing the number of activated sites available for PEGylation.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4][5]
-
-
Conjugation with this compound:
-
Pellet the activated nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes; optimize for your specific nanoparticles). Carefully discard the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Conjugation Buffer (PBS, pH 7.4).
-
Immediately add the this compound stock solution. A 20 to 50-fold molar excess of PEG relative to the nanoparticles is a common starting point for optimization.[4][5]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).[4]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[5]
-
Incubate for 15 minutes.
-
Causality: This step is crucial to deactivate any unreacted NHS-esters on the nanoparticle surface. Unquenched active sites could later react with proteins or other biological amines, leading to unintended crosslinking and aggregation.
-
-
Purification:
-
Purify the PEGylated nanoparticles to remove unreacted this compound, quenching agents, and reaction byproducts.
-
Method A: Centrifugal Filtration: Transfer the mixture to a centrifugal filter unit with an appropriate MWCO. Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh Conjugation Buffer (at least 3 times).[5]
-
Method B: Dialysis: Dialyze the nanoparticle suspension against a large volume of PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
Resuspend the final purified nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration. Store at 4°C.
-
Characterization and Validation
Successful functionalization must be confirmed through rigorous physicochemical characterization. The following table summarizes the expected changes.
| Parameter | Before PEGylation | After PEGylation | Characterization Technique |
| Hydrodynamic Diameter | Varies (e.g., 100 nm) | Increase of 10-30 nm | Dynamic Light Scattering (DLS)[15][16] |
| Zeta Potential | Highly Negative (e.g., -30 mV) | Shift towards neutral (e.g., -5 to -15 mV) | Zeta Potential Analysis[17][18] |
| Surface Chemistry | Presence of -COOH groups | Presence of amide bonds and PEG chains | FTIR, XPS, ¹H NMR[19] |
| PEGylation Efficiency | N/A | Typically 50-90% | TGA, HPLC, NMR[20][21][22] |
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter (Dh) of nanoparticles in solution.[15][23][24] A successful PEGylation will result in an increase in the Dh due to the formation of the hydrated PEG layer on the nanoparticle surface. This provides the first piece of evidence that the PEG chains have been attached.
Zeta Potential Analysis
Zeta potential is an indicator of the surface charge of nanoparticles in a specific medium and is a critical predictor of colloidal stability.[17][25][26] Carboxylated nanoparticles typically have a strong negative zeta potential. The covalent attachment of this compound consumes these negative carboxyl groups and shields the surface, causing the zeta potential to shift towards neutrality (e.g., from -30 mV to -10 mV).[6][27] This change is a strong indicator of successful surface conjugation. Nanoparticles with a zeta potential between -10 and +10 mV are considered approximately neutral.[17]
Quantification of Surface PEG
While DLS and zeta potential provide strong indirect evidence, quantitative methods can confirm the degree of PEGylation.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the elemental composition of the nanoparticle surface, confirming the presence of nitrogen (from the amide bond) and the increased carbon and oxygen signal characteristic of PEG.[19]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. By comparing the weight loss profiles of bare and PEGylated nanoparticles, the amount of grafted PEG can be quantified.[21]
-
Quantitative NMR (qNMR): For some nanoparticle types (e.g., silica), the core can be dissolved, and the released PEG-amine can be quantified by solution NMR.[22][28]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation | - Inefficient PEGylation.- pH of the buffer is at the isoelectric point of the NP.- Hydrolysis of EDC/NHS before conjugation. | - Increase PEG-amine concentration.- Ensure proper pH control at all steps.- Use fresh, chilled EDC/NHS solutions. Ensure quenching step is performed. |
| Low PEGylation Efficiency | - Insufficient activation (low EDC/NHS).- Hydrolysis of NHS-ester.- Inactive (hydrolyzed) this compound. | - Increase EDC/NHS molar excess.- Minimize time between activation and conjugation steps.- Use high-purity, properly stored reagents. |
| No change in DLS or Zeta | - Reaction failed.- Insufficient purification, free PEG in solution. | - Review all steps, reagent preparation, and pH.- Ensure rigorous purification to remove all unreacted reagents before characterization. |
Conclusion
The surface functionalization of nanoparticles with this compound via EDC/NHS chemistry is a robust and essential technique for developing advanced nanomedicines. By creating a hydrophilic "stealth" shield, this process enhances the stability and circulation time of nanoparticles, paving the way for more effective targeted drug delivery and diagnostic applications.[7][29][30] Adherence to the detailed protocols and validation through rigorous characterization are critical for achieving reproducible and reliable results, ultimately accelerating the translation of nanoparticle platforms from the laboratory to clinical settings.
References
- nanoComposix. (n.d.). Dynamic Light Scattering (DLS) Nanoparticle Analysis.
- Wyatt Technology. (n.d.). Dynamic light scattering (DLS).
- Mun, E. A., & Zhaisanbayeva, B. A. (2020). The Role of Nanoparticle PEGylation in Drug Delivery. Eurasian Chemico-Technological Journal.
- Bettersize Instruments. (n.d.). Secret of Dynamic Light Scattering (DLS) for particle size analysis.
- MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing.
- Mozar, F. S., & Chowdhury, E. H. (2018). Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery. Current Pharmaceutical Design, 24(28), 3283-3296.
- NIH. (n.d.). Zeta potential measurement. PubMed.
- Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis.
- Lawson Scientific Ltd. (2020, September 17). Performing Zeta Potential Measurement.
- BroadPharm. (n.d.). The Power of EDC HCl in Bioconjugation and Surface Modification.
- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51.
- BroadPharm. (2022, January 18). PEGylated Nanoparticles 101.
- Pitarresi, G., Palumbo, F. S., & Giammona, G. (2011). PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. Biomacromolecules.
- ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?
- ResearchGate. (n.d.).
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- EUNCL. (2016, January 31). Measuring Zeta Potential.
- nanoComposix. (n.d.). Zeta Potential Measurements.
- Wikipedia. (n.d.). Zeta potential.
- Elsevier. (2016, April 1). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery.
- National Cancer Institute. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. NCBI.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- NIH. (n.d.).
- INIS-IAEA. (2015, August 30). Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy.
- BenchChem. (n.d.). Application Notes and Protocols: Surface Modification of Nanoparticles using m-PEG₂-Amino.
- NIH. (n.d.). Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. PMC.
- ResearchGate. (n.d.). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles.
- NIH. (n.d.). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media.
- BenchChem. (n.d.). Application Notes and Protocols for Functionalizing Nanoparticles with a Bifunctional Amine-PEG Linker.
- Davaran, S., et al. (2012). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Pharmaceutical Sciences.
- Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Langmuir.
- ResearchGate. (n.d.). Functionality control by varying surface amine density.
- BenchChem. (n.d.). Application Notes and Protocols: Pegamine for Nanoparticle Functionalization.
- Nanoscale (RSC Publishing). (2021, May 14). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery.
- BenchChem. (n.d.). Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH.
- BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
Sources
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amt.tstu.ru [amt.tstu.ru]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanocomposix.com [nanocomposix.com]
- 16. mdpi.com [mdpi.com]
- 17. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. wyatt.com [wyatt.com]
- 24. bettersizeinstruments.com [bettersizeinstruments.com]
- 25. nanocomposix.com [nanocomposix.com]
- 26. Zeta potential - Wikipedia [en.wikipedia.org]
- 27. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 28. andreas-brinkmann.net [andreas-brinkmann.net]
- 29. benthamdirect.com [benthamdirect.com]
- 30. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging m-PEG15-amine for Advanced Biosensor Surface Modification
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of m-PEG15-amine to functionalize biosensor surfaces. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers field-proven protocols, and integrates self-validating checkpoints to ensure robust and reproducible outcomes.
The Imperative of Surface Chemistry in Biosensing
The performance of any biosensor—be it for diagnostics, drug discovery, or fundamental research—is critically dependent on the quality of its surface interface. An ideal biosensor surface must achieve two primary objectives: specifically capture the target analyte with high affinity and effectively repel all other molecules to minimize background noise. Uncontrolled, non-specific binding of proteins and other biomolecules from complex samples (e.g., serum, plasma, cell lysate) is a primary source of false signals, leading to reduced sensitivity and poor data reliability.[1][2][3]
Poly(ethylene glycol), or PEG, has become the gold standard for creating biocompatible, protein-repellent surfaces.[2][4] The mechanism behind this "stealth" effect is twofold: the formation of a hydrophilic hydration layer that acts as a physical and energetic barrier to protein adsorption, and the steric hindrance provided by the flexible, dynamic PEG chains.[1][5]
This compound is an exemplary reagent for this purpose. Its structure is intelligently designed for biosensor modification:
-
Methoxy (m) Cap: A chemically inert terminal group that prevents unwanted cross-reactivity.
-
PEG15 Spacer: A discrete chain of 15 ethylene glycol units, providing a defined length to create a dense, hydrophilic layer.
-
Terminal Amine (-NH₂): A primary amine that serves as a versatile chemical handle for covalent attachment to a variety of sensor surfaces.[6]
The Chemical Keystone: EDC/NHS-Mediated Amine Coupling
The most robust and widely adopted method for covalently attaching amine-terminated molecules like this compound to a biosensor is through N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[7][8][9] This strategy requires a surface rich in carboxylic acid (-COOH) groups, commonly achieved by pre-functionalizing a gold sensor with a self-assembled monolayer (SAM) of carboxyl-terminated alkanethiols (e.g., 11-mercaptoundecanoic acid) or using commercially available carboxymethyl dextran-coated sensors.[10][11]
The process is a sequential, two-step reaction that ensures high efficiency and stability:
-
Activation: EDC reacts with surface carboxyl groups to form a highly reactive, but unstable, O-acylisourea intermediate.[8][12]
-
Stabilization & Coupling: NHS is introduced simultaneously with EDC. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis in aqueous environments than the O-acylisourea intermediate, significantly improving the efficiency of the subsequent coupling reaction.[8][12] The primary amine of this compound then performs a nucleophilic attack on the NHS ester, forming a highly stable amide bond and releasing NHS as a byproduct.[13][14][15]
Caption: EDC/NHS chemistry for covalent immobilization of this compound.
Field-Proven Protocol: Surface Modification of a Carboxylated Gold Biosensor
This protocol is designed for a typical Surface Plasmon Resonance (SPR) system but can be adapted for other platforms. The core principles of sequential activation, coupling, and blocking remain universal.
Materials & Reagents
| Reagent/Material | Recommended Specifications | Purpose |
| This compound | >95% Purity | Surface modification agent |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carboxyl group activator |
| NHS | N-Hydroxysuccinimide | Stabilizes activated intermediate |
| Activation Buffer | 0.1 M MES, pH 6.0 | Optimal pH for EDC/NHS reaction |
| Coupling Buffer | 10 mM Phosphate Buffer, pH 7.4 | Optimal pH for amine coupling |
| Blocking Buffer | 1 M Ethanolamine-HCl, pH 8.5 | Deactivates unreacted NHS esters |
| Wash Buffer | HBS-EP+ or similar running buffer | Washing and baseline stabilization |
| Sensor Chip | Carboxyl-functionalized (e.g., CM5, COOH-SAM) | Substrate for immobilization |
Expert Tip: EDC and NHS are moisture-sensitive.[16][17] Always allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare EDC/NHS solutions immediately before use and discard any unused portion.
Step-by-Step Immobilization Workflow
The entire procedure should be performed at a constant temperature (e.g., 25°C) with a continuous flow of Wash Buffer, except during injections.
Caption: Experimental workflow for this compound surface modification.
Causality Behind the Steps:
-
Activation: A 7-minute injection ensures complete activation of the surface carboxyl groups. The MES buffer at pH 6.0 is critical; it maintains the carboxyl groups in their protonated state, ready for EDC reaction, while minimizing premature hydrolysis of the NHS ester.[8][12]
-
Coupling: The primary amine of this compound is most nucleophilic at a pH above its pKa. A pH of 7.4 provides an excellent balance between high amine reactivity and NHS ester stability.[18] A low flow rate (10 µL/min) maximizes the contact time, promoting efficient coupling and conserving the reagent.[10]
-
Blocking: This step is non-negotiable for high-quality surfaces. Ethanolamine contains a primary amine that rapidly reacts with and "caps" any remaining NHS esters.[6][10] Failing to block these sites would leave them reactive, leading to covalent, non-specific binding of any amine-containing molecules in subsequent experiments.
-
Stabilization: Extended washing removes any non-covalently adsorbed molecules and ensures a stable, reliable baseline for downstream applications.
Protocol Validation: A Self-Validating System
Trust in your surface modification comes from empirical validation. Each step of the protocol should yield a measurable and predictable outcome.
| Characterization Technique | Pre-Modification | Post-Activation | Post-Coupling (this compound) | Post-Blocking | Rationale |
| SPR Signal (RU) | Stable Baseline (0 RU) | Small increase (~100-200 RU) | Significant increase (~1000-1500 RU) | Small increase (~50-100 RU) | Monitors mass changes on the surface in real-time. |
| Water Contact Angle | ~30-40° | No significant change | < 20° | No significant change | Successful PEGylation creates a highly hydrophilic surface.[3] |
| Non-Specific Binding Test | High Signal | N/A | N/A | >90% Reduction | Inject a high concentration (1 mg/mL) of a control protein (e.g., BSA). A successful surface will show minimal binding.[1][2] |
| XPS (Atomic %) | C, O, Au, S | C, O, N, Au, S | Increased C, O, N signals | Further increase in N | Confirms the elemental composition changes corresponding to the covalent attachment of EDC/NHS, PEG, and Ethanolamine.[11] |
Expertise from the Field: Troubleshooting & Insights
-
Problem: Low immobilization level of this compound.
-
Cause: Inactive EDC/NHS due to moisture exposure.
-
Solution: Use fresh powders or new aliquots of EDC and NHS. Always allow vials to warm to room temperature before opening.[16][17]
-
Cause: Sub-optimal pH of the activation or coupling buffer.
-
Solution: Verify the pH of all buffers immediately before the experiment. The efficiency of the entire process is highly pH-dependent.[18]
-
-
Problem: High non-specific binding after modification.
-
Cause: Incomplete blocking of active sites.
-
Solution: Ensure the ethanolamine solution is at the correct pH (8.5) and concentration (1 M). Consider increasing the injection time to 10 minutes.
-
Cause: Surface contamination or aggregation.
-
Solution: Ensure all buffers are freshly prepared and filtered (0.22 µm). If the this compound solution appears cloudy, it may need to be prepared fresh or sonicated briefly.
-
Conclusion
The strategic modification of biosensor surfaces with this compound via EDC/NHS chemistry is a powerful and reliable method to fundamentally improve assay performance. By creating a hydrophilic, protein-repellent interface, this protocol directly addresses the challenge of non-specific binding, leading to enhanced signal-to-noise ratios, greater sensitivity, and more trustworthy data. The integration of real-time monitoring and post-modification characterization transforms this procedure into a self-validating system, empowering researchers to generate high-quality biosensor data with confidence.
References
-
Nicoya Lifesciences. (n.d.). Amine Coupling Kits. Retrieved from [Link]
-
Cytiva. (n.d.). Amine coupling of ligand to Biacore sensor chips. Retrieved from [Link]
-
Soteropulos, C. E., et al. (2015). PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing. Sensors (Basel), 15(8), 18324–18341. [Link]
-
Branch, D. W., et al. (2011). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. Sensors (Basel), 11(3), 2917–2934. [Link]
-
Lin, C. W., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Journal of the Chinese Chemical Society, 60(2), 163-169. [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]
-
ResearchGate. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]
-
Soteropulos, C. E., et al. (2015). PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing. National Institutes of Health. [Link]
-
Dugas, V., et al. (2010). Surface Sensitization Techniques and Recognition Receptors Immobilization on Biosensors and Microarrays. ResearchGate. [Link]
-
Diltemiz, S. E., et al. (2021). Preparation of Nanoparticle-Immobilized Gold Surfaces for the Reversible Conjugation of Neurotensin Peptide. Polymers, 13(21), 3793. [Link]
-
Wei, Y., et al. (2020). Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces. ACS Applied Materials & Interfaces, 12(1), 144-154. [Link]
-
Shiraishi, K., & Kawano, K. (2021). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Pharmaceutical Sciences, 110(6), 2261-2273. [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
ResearchGate. (2015). Effective surface modification of gold nanorods for localized surface plasmon resonance-based biosensors. Retrieved from [Link]
Sources
- 1. PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing | MDPI [mdpi.com]
- 2. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Nanoparticle-Immobilized Gold Surfaces for the Reversible Conjugation of Neurotensin Peptide [mdpi.com]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biocat.com [biocat.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to m-PEG15-amine Conjugation using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precise PEGylation
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone of modern drug development and bioconjugation. It offers a powerful strategy to enhance the therapeutic properties of proteins, peptides, and small molecules by improving their solubility, stability, and pharmacokinetic profiles.[1] Among the various PEGylation reagents, m-PEG15-amine, a monodispersed PEG with a terminal amine group, provides a defined linker for conjugation. The most robust and widely adopted method for covalently linking an amine-containing molecule like this compound to a carboxyl group on a target molecule is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[2][3]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, providing field-proven insights to ensure successful and reproducible conjugation of this compound.
The Core of the Matter: Understanding EDC/NHS Chemistry
EDC-mediated coupling is a "zero-length" crosslinking technique, meaning no part of the EDC molecule is incorporated into the final conjugate.[2][4] The reaction proceeds via a two-step mechanism that is elegantly orchestrated to form a stable amide bond between a carboxyl group and a primary amine.
Step 1: Activation of the Carboxyl Group
The process begins with the activation of a carboxyl group on the molecule of interest by EDC. This reaction is most efficient under acidic conditions, typically between pH 4.5 and 6.0.[2][5] EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[4][6]
Step 2: Stabilization and Amine Coupling
The instability of the O-acylisourea intermediate in aqueous solutions makes it susceptible to hydrolysis, which would regenerate the original carboxyl group and lower the conjugation efficiency. To circumvent this, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][7] This semi-stable intermediate is less prone to hydrolysis and can efficiently react with a primary amine, such as the one on this compound, to form a stable amide bond.[8] The coupling of the NHS ester to the amine is most efficient at a pH range of 7.0-8.5.[2][8]
Caption: EDC/NHS reaction mechanism for this compound conjugation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the conjugation of this compound to a carboxyl-containing molecule. Optimization of molar ratios, reaction times, and temperatures may be necessary for specific applications.[9]
Materials and Reagents
-
Molecule with a carboxyl group (e.g., protein, peptide, small molecule)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[9][10]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-8.0[9][10]
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5; or 1 M Tris-HCl, pH 8.5[5][10]
-
Purification system (e.g., size exclusion chromatography columns, dialysis cassettes)
-
Analytical instruments (e.g., HPLC, mass spectrometer, SDS-PAGE equipment)
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Detailed Procedure
-
Preparation of Reagents:
-
Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation, as they are moisture-sensitive.[9]
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer or ultrapure water immediately before use.[11]
-
Dissolve the carboxyl-containing molecule in the Activation Buffer to the desired concentration.
-
Dissolve this compound in the Coupling Buffer.
-
-
Activation of Carboxyl Groups:
-
Conjugation with this compound:
-
Immediately after activation, the reaction pH needs to be raised for efficient amine coupling. This can be achieved by either adding the activated molecule solution to the this compound solution in Coupling Buffer or by performing a buffer exchange into the Coupling Buffer using a desalting column.[10][12]
-
Add the this compound solution to the activated molecule. The molar ratio of this compound to the carboxyl-containing molecule should be optimized, but a 10- to 50-fold molar excess of the PEG-amine is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9] Longer incubation at lower temperatures can sometimes improve yield.[9]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Conjugate:
-
Remove excess unreacted this compound, EDC, NHS, and byproducts using an appropriate purification method.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller, unreacted components.[13][]
-
Ion Exchange Chromatography (IEX): Can be used if the PEGylation significantly alters the net charge of the molecule.[][15]
-
Dialysis: Suitable for removing small molecule impurities, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the conjugate.[9]
-
Key Reaction Parameters
| Parameter | Recommended Range | Rationale and Key Considerations |
| Activation pH | 4.5 - 6.0 | Optimizes the activation of carboxyl groups by EDC while minimizing hydrolysis of the O-acylisourea intermediate.[5] |
| Coupling pH | 7.0 - 8.5 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. Higher pH increases the rate of NHS ester hydrolysis.[8] |
| Buffers | Activation: MESCoupling: PBS, Borate | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete in the reaction.[5][8][9] |
| EDC Molar Excess | 2 - 10 fold | Drives the activation of carboxyl groups to completion.[5] |
| NHS Molar Excess | 2 - 5 fold | Efficiently converts the unstable O-acylisourea intermediate to the more stable NHS ester.[5] |
| Reaction Time | Activation: 15-30 minCoupling: 1-2 hrs at RT or overnight at 4°C | Balances efficient conjugation with potential degradation or aggregation of reactants.[9] |
Characterization of the Conjugate
Thorough characterization is essential to confirm the successful conjugation and to determine the degree of PEGylation.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein or large peptide after PEGylation.[9]
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to separate the PEGylated conjugate from the unreacted molecule and to assess purity.[16][17]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached.[17][18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Inactive EDC/NHS reagents due to moisture.[9] | Use fresh reagents, allow them to warm to room temperature before opening, and store desiccated at -20°C.[9] |
| Incorrect pH for activation or coupling steps.[9] | Verify the pH of your buffers. Use a two-step pH process for optimal results.[9][10] | |
| Presence of competing nucleophiles (e.g., Tris buffer).[9] | Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling.[9] | |
| Hydrolysis of the NHS-ester intermediate.[9] | Perform the coupling step immediately after the activation step.[9] | |
| Protein Aggregation/Precipitation | High degree of PEGylation.[9] | Reduce the molar excess of the activated this compound.[9] |
| Reaction pH is too close to the protein's isoelectric point (pI).[12] | Adjust the reaction pH to be at least 1-2 units away from the pI of the protein.[12] | |
| High concentration of reactants. | Perform the reaction in a more dilute solution. |
Conclusion
The EDC/NHS-mediated conjugation of this compound is a versatile and powerful technique for modifying biomolecules. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and diligent purification and characterization are paramount to achieving successful and reproducible results. By following the principles and protocols outlined in this application note, researchers can confidently implement this essential bioconjugation strategy in their drug development and research endeavors.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. frontiersin.org [frontiersin.org]
- 18. enovatia.com [enovatia.com]
Application Notes & Protocols: The Strategic Role of m-PEG15-amine Linker in Advanced Antibody-Drug Conjugate Development
Abstract & Introduction: Beyond the Linker as a Simple Bridge
Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine in oncology, designed to function as "guided missiles" that deliver potent cytotoxic payloads directly to cancer cells while sparing healthy tissues. The therapeutic success of an ADC is not merely a function of its antibody's specificity or its payload's potency; it is critically dictated by the linker connecting these two components. The linker is an intelligent design element that profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.
Among the diverse linker technologies available, polyethylene glycol (PEG) has emerged as a superior platform for optimizing ADC performance. PEG linkers, particularly those with a defined, discrete chain length (monodisperse), offer a powerful tool to overcome the challenges associated with hydrophobic payloads and to fine-tune the in-vivo behavior of the conjugate.
This guide provides an in-depth exploration of the m-PEG15-amine linker, a monodisperse PEG linker comprising 15 ethylene glycol units, a terminal methoxy group, and a reactive primary amine. We will dissect the scientific rationale behind its design, provide validated, step-by-step protocols for its application, and detail the necessary characterization methods to ensure the development of a homogeneous and effective ADC.
The Scientific Rationale: Deconstructing the this compound Advantage
The selection of a linker is a critical decision in ADC design. The this compound linker offers a unique combination of features derived from its two primary components: the 15-unit PEG chain and the terminal amine group.
The Power of the PEG15 Chain: Engineering Solubility and Pharmacokinetics
The 15-unit PEG spacer is not arbitrary; it provides a crucial balance between enhancing biophysical properties and maintaining potent biological activity.
-
Mitigating Hydrophobicity and Aggregation: Many highly potent cytotoxic payloads are inherently hydrophobic. Covalently attaching multiple payload molecules to an antibody can induce aggregation, compromising stability, manufacturability, and safety. The highly hydrophilic PEG15 chain acts as a solubilizing agent, effectively creating a hydration shell around the payload. This enhanced solubility counteracts the payload's hydrophobicity, preventing aggregation and permitting the development of ADCs with higher, more efficacious drug-to-antibody ratios (DARs).
-
Prolonging Systemic Circulation: The PEG chain increases the ADC's hydrodynamic radius. This larger effective size reduces the rate of renal clearance, significantly extending the conjugate's plasma half-life. A longer half-life provides a greater opportunity for the ADC to accumulate at the tumor site, thereby enhancing its therapeutic potential.
-
The "Stealth" Effect: The flexible and biocompatible PEG chain can sterically hinder non-specific interactions with blood components and shield the payload from premature degradation. This "stealth" effect can also reduce the immunogenicity of the ADC, a critical consideration for therapeutic proteins.
-
The Monodisperse Advantage: Unlike traditional polydisperse PEGs, which are mixtures of varying chain lengths, this compound is a single, defined chemical entity. This is paramount for ADC development, as it ensures the production of a homogeneous final product. Homogeneity is a critical quality attribute for regulatory agencies, leading to predictable pharmacokinetics, consistent batch-to-batch manufacturing, and a well-defined safety profile.
The Versatility of the Terminal Amine Group: A Gateway for Conjugation
The primary amine (-NH2) on the this compound linker is a versatile and reliable functional handle for bioconjugation. Its primary role is to form a stable, covalent amide bond with a carboxylic acid group on the cytotoxic payload. This reaction is typically facilitated by activating the carboxylic acid, most commonly as an N-Hydroxysuccinimide (NHS) ester. This well-established chemistry provides a robust and efficient method for creating the initial payload-linker construct, which is the first step in a modular, two-step ADC synthesis strategy.
Data Presentation: Quantifying the Impact of PEGylation
The incorporation of a PEG linker like this compound has a measurable impact on ADC properties. The following tables provide representative data, compiled from various studies, to illustrate these effects.
Table 1: Physicochemical Properties of this compound Linker
| Property | Value | Rationale for Importance in ADCs |
|---|---|---|
| Chemical Formula | C31H65NO15 | Defines the exact composition for regulatory and manufacturing consistency. |
| Molecular Weight | 691.9 g/mol | A precise MW ensures homogeneity of the final ADC product. |
| PEG Units | 15 | Provides an optimal balance of hydrophilicity and length to improve PK without significantly impairing potency. |
| Purity | Typically >98% | High purity of the linker is essential to prevent side reactions and ensure a well-defined final conjugate. |
| Reactive Group | Primary Amine (-NH2) | Enables robust and stable amide bond formation with activated carboxylic acids on payloads. |
Table 2: Illustrative Comparison of ADC Properties
| Parameter | Non-PEGylated ADC (DAR 4) | PEGylated ADC (DAR 4) | Impact of PEGylation |
|---|---|---|---|
| Aggregation % (by SEC) | 5-10% | <1% | Significantly reduces aggregation, improving stability and safety. |
| Plasma Half-Life (t½) | ~150 hours | ~250 hours | Increases circulation time, enhancing tumor exposure. |
| In Vitro Potency (IC50) | 0.5 nM | 0.8 nM | May cause a slight decrease in potency, a trade-off for improved in vivo performance. |
| Maximum Tolerated Dose (MTD) | 5 mg/kg | 15 mg/kg | Improves tolerability by reducing off-target toxicity. |
Experimental Protocols: A Validated Workflow
The following protocols provide a comprehensive, step-by-step guide for synthesizing and characterizing an ADC using the this compound linker. These protocols are designed as self-validating systems, incorporating critical checkpoints and characterization steps.
Visualizing the Workflow
Application Note: Enhancing Drug Solubility Through m-PEG15-amine Conjugation
Abstract
Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and challenging formulation requirements. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a clinically validated strategy to overcome this limitation.[1][2] This application note provides a detailed technical guide for utilizing m-PEG15-amine, a monodisperse PEG linker, to improve the solubility of hydrophobic small molecule drugs. We present the underlying scientific principles, detailed experimental protocols for conjugation and purification, and robust analytical methods for characterization of the resulting PEG-drug conjugate.
Introduction: The Challenge of Poor Solubility
A substantial portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor water solubility. This characteristic can severely limit a drug's therapeutic potential by hindering its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Strategies to enhance solubility are therefore critical. PEGylation has emerged as a powerful technique to modify the physicochemical properties of therapeutic molecules, including small molecules, peptides, and proteins.[4][5] By covalently attaching the hydrophilic, non-toxic, and non-immunogenic PEG polymer, the resulting conjugate often gains significantly improved aqueous solubility and an extended circulatory half-life.[1][6][7]
This guide focuses on This compound , a discrete (monodisperse) PEG linker. Unlike traditional polydisperse PEGs, which consist of a mixture of chain lengths, monodisperse PEGs are pure compounds with a single, precisely defined molecular weight.[8][9] This uniformity is highly advantageous, leading to a homogeneous final product, which simplifies analysis, improves lot-to-lot consistency, and provides a clearer understanding of the structure-activity relationship.[10] The terminal amine group on this compound allows for straightforward conjugation to various functional groups on a drug molecule, as will be detailed in this note.[11][12]
Mechanism of Solubility Enhancement
The conjugation of this compound to a hydrophobic drug enhances its aqueous solubility through several key mechanisms:
-
Increased Hydrophilicity: The PEG chain is inherently hydrophilic due to the repeating ethylene oxide units, which readily form hydrogen bonds with water molecules.[] This creates a hydration shell around the drug, effectively masking its hydrophobic core and increasing its affinity for aqueous environments.[7]
-
Increased Hydrodynamic Volume: The attachment of the PEG chain significantly increases the overall size (hydrodynamic radius) of the drug molecule.[4] This increased size can disrupt the crystalline lattice formation that often contributes to the low solubility of small molecules.
-
Steric Hindrance: The flexible PEG chain creates a "stealth" layer that can sterically hinder intermolecular interactions between drug molecules, preventing aggregation and precipitation in aqueous solutions.[1][]
The result is a PEG-drug conjugate with a dramatically improved solubility profile, facilitating formulation for intravenous administration and potentially improving oral bioavailability.[3][9]
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful conjugation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-pentadecaoxahexatetracontan-46-amine | [14] |
| Molecular Formula | C31H65NO15 | [11] |
| Molecular Weight (MW) | 691.85 g/mol | [11][12] |
| CAS Number | 80506-64-5 | [11] |
| Appearance | Liquid or low-melting solid | [15] |
| Purity | Typically >95% | [11] |
| Reactive Group | Primary Amine (-NH2) | [11][16] |
| Reactivity | Carboxylic acids, NHS esters, aldehydes, ketones | [11][12] |
| Storage | -20°C, protected from moisture | [11] |
Experimental Guide: From Conjugation to Characterization
This section provides a comprehensive workflow for conjugating this compound to a model hydrophobic drug containing a carboxylic acid, followed by purification and characterization.
Workflow Overview
The overall process involves activating the drug's carboxylic acid, conjugating it with this compound, purifying the resulting conjugate, and finally, confirming its identity and purity.
Caption: Overall workflow for this compound conjugation.
Amine-Reactive Conjugation Chemistry
The primary amine of this compound is a strong nucleophile that can readily react with an electrophilic center on the drug molecule.[17] One of the most robust and widely used methods for linking an amine to a carboxylic acid is through the formation of an N-hydroxysuccinimide (NHS) ester intermediate.[18][19] This two-step process, facilitated by a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is highly efficient and results in a stable amide bond.[15]
Sources
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. Protein formulation by PEGylation | PDF [slideshare.net]
- 3. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 4. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures [pharmafeatures.com]
- 7. nhsjs.com [nhsjs.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 10. Biopharma PEG Provides Monodisperse PEGs In Drug Development [diagnosticsworldnews.com]
- 11. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. This compound|CAS 80506-64-5|DC Chemicals [dcchemicals.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. This compound|COA [dcchemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 19. nbinno.com [nbinno.com]
Covalent Attachment of m-PEG15-Amine to Carboxyl Groups: An Application Guide
Introduction: The Strategic Value of PEGylation
In the landscape of advanced drug development and biomolecule modification, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out as a pivotal strategy for enhancing the therapeutic efficacy of proteins, peptides, and nanoparticles.[1][2] This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved aqueous solubility, reduced immunogenicity, and decreased susceptibility to enzymatic degradation.[1][2]
This guide provides a detailed protocol and in-depth scientific rationale for the covalent attachment of methoxy-polyethylene glycol-amine with a 15-unit PEG chain (m-PEG15-amine) to carboxyl groups. This specific conjugation is widely employed to modify proteins at their C-terminus or on the side chains of aspartic and glutamic acid residues. The methodology detailed herein leverages the robust and well-characterized chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond, ensuring a reliable and reproducible PEGylation outcome.
The Chemistry of Conjugation: A Two-Step Activation Mechanism
The covalent linkage of this compound to a carboxyl group is not a direct reaction but a carefully orchestrated two-step process facilitated by EDC and NHS. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Activation of Carboxyl Groups: EDC initiates the reaction by activating the carboxyl groups on the target molecule (e.g., a protein or peptide) to form a highly reactive but unstable O-acylisourea intermediate.[1][3][4] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and diminish the overall reaction efficiency.[3][4] The kinetics of this initial activation step are often the rate-determining step in the overall conjugation process.[5]
-
Formation of a Stable NHS Ester and Subsequent Amidation: To mitigate the instability of the O-acylisourea intermediate, NHS is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][3][4] This semi-stable ester is less prone to hydrolysis than the O-acylisourea intermediate, thereby increasing the efficiency of the subsequent conjugation step.[3][4] The NHS ester then readily reacts with the primary amine of the this compound, resulting in the formation of a stable amide bond and the release of NHS.[1]
Caption: EDC/NHS reaction mechanism for amide bond formation.
Optimizing Reaction Conditions: The Key to Successful Conjugation
The efficiency of the EDC/NHS coupling reaction is highly dependent on several critical parameters. Careful control of these factors is paramount for achieving high yields and minimizing side reactions.
| Parameter | Optimal Range/Condition | Rationale |
| pH (Activation Step) | 4.5 - 6.0 | The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment. At lower pH, the carboxyl group is protonated and less reactive.[3] |
| pH (Coupling Step) | 7.2 - 8.5 | The reaction of the NHS ester with the primary amine of this compound is favored at a neutral to slightly basic pH. At this pH, a sufficient concentration of the deprotonated, nucleophilic amine is present to drive the reaction forward.[1][6] |
| Buffers | Amine- and Carboxylate-free | Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the NHS ester, significantly reducing conjugation efficiency.[1] Carboxylate-containing buffers (e.g., acetate) can interfere with the EDC activation step.[7] Recommended buffers include MES for the activation step and PBS or HEPES for the coupling step.[1] |
| Reagent Purity and Handling | High Purity, Anhydrous Conditions | EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly. It is crucial to use fresh reagents and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[1] |
| Molar Ratios | Optimized for each system | The optimal molar ratio of EDC, NHS, and this compound to the carboxyl-containing molecule should be determined empirically. A molar excess of the PEG reagent is typically used to drive the reaction to completion. |
Detailed Experimental Protocol
This protocol provides a general framework for the covalent attachment of this compound to a carboxyl-containing protein. Optimization may be required for specific applications.
Materials and Reagents
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Carboxyl-containing protein or molecule of interest
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Reaction tubes and standard laboratory equipment
Experimental Workflow
Caption: General workflow for this compound conjugation.
Step-by-Step Procedure
-
Preparation of Protein Solution:
-
Dissolve the carboxyl-containing protein in Activation Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Preparation of Reagent Solutions:
-
Critical Step: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting concentration is 10 mg/mL for each.
-
Prepare a solution of this compound in Coupling Buffer at a concentration that will achieve the desired molar excess over the protein.
-
-
Activation of Carboxyl Groups:
-
Add the freshly prepared EDC and NHS solutions to the protein solution. A typical starting point is a 10- to 50-fold molar excess of EDC and NHS over the amount of protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately following the activation step, add the this compound solution to the activated protein mixture.
-
If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation. Longer incubation at a lower temperature can sometimes improve yield and reduce protein aggregation.[7]
-
-
Quenching the Reaction:
-
To stop the reaction and deactivate any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound, EDC, NHS, and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from smaller, unreacted components.[10]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and non-PEGylated species.[10]
-
Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove small molecule impurities.
-
Characterization and Validation of the Conjugate
Thorough characterization is essential to confirm the successful conjugation and to determine the degree of PEGylation. A combination of analytical techniques is often required for a comprehensive assessment.[11]
| Analytical Technique | Purpose |
| SDS-PAGE | Provides a qualitative assessment of PEGylation. The PEGylated protein will exhibit a higher apparent molecular weight and migrate more slowly on the gel compared to the unmodified protein.[12] |
| HPLC (SEC, RP-HPLC, IEX) | Used for purification and to assess the purity and heterogeneity of the PEGylated product. SEC can separate based on hydrodynamic radius, while RP-HPLC separates based on hydrophobicity.[10] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determines the precise molecular weight of the conjugate, allowing for the confirmation of PEG attachment and the calculation of the degree of PEGylation (the number of PEG chains per protein molecule).[12][13] |
| UV-Vis Spectroscopy | Can be used to determine the protein concentration. If the PEG reagent contains a chromophore, it can also be used to quantify the extent of PEGylation.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | - Inactive EDC/NHS due to moisture exposure.- Presence of competing primary amines in buffers (e.g., Tris, glycine).- Incorrect pH for activation or coupling steps.- Hydrolysis of reactive intermediates. | - Use fresh, high-quality EDC and NHS; allow to equilibrate to room temperature before opening.[1]- Perform buffer exchange into amine-free buffers like MES and PBS.[1]- Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.5).[1]- Minimize the time between the activation and coupling steps.[1] |
| Protein Precipitation/Aggregation | - High degree of PEGylation leading to insolubility.- Protein instability in the chosen buffer or pH. | - Reduce the molar excess of the PEG reagent and EDC/NHS.- Optimize buffer conditions to maintain protein stability. |
| High Polydispersity of Product | - Inconsistent reaction conditions.- Multiple reactive sites on the protein with varying accessibility. | - Precisely control reaction time, temperature, and pH.- Consider site-specific conjugation strategies if a homogeneous product is required. |
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Agilent Technologies. (2012). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]
- Leavell, M. D., et al. (2004). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 15(9), 1603-1611.
- Akgönül, S., et al. (2018). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
- Qu, Z., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(16), 10119-10123.
- Chen, H., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. RSC Advances, 5(101), 83236-83241.
-
ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from [Link]
- Wang, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors, 13(2), 1633-1645.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols for Surface Passivation with m-PEG15-amine to Reduce Non-Specific Binding
Introduction: The Persistent Challenge of Non-Specific Binding
The primary drivers of NSB are hydrophobic and electrostatic interactions between biomolecules (e.g., antibodies, proteins in a sample matrix) and the assay substrate.[4] An effective strategy to combat this is to modify the surface with a passivating agent that renders it inert to such unwanted interactions. Poly(ethylene glycol) (PEG) has emerged as the gold standard for this purpose.[5][6] This application note provides a detailed guide to using m-PEG15-amine , a methoxy-terminated PEG linker with a terminal amine group, for the robust passivation of surfaces to minimize non-specific binding.
Mechanism of Action: How PEGylation Creates a Protein-Repellent Surface
The exceptional ability of PEG to resist protein adsorption stems from its unique physicochemical properties. When grafted onto a surface at a sufficient density, PEG chains create a hydrophilic, flexible, and sterically hindering layer.[7][8]
-
Steric Hindrance: The PEG chains extend from the surface into the aqueous environment, forming a dense "brush-like" layer.[7] These chains are in constant thermal motion, sweeping out a large volume that physically prevents proteins from approaching the underlying substrate.
-
Hydrophilicity and the Hydration Layer: Each ethylene glycol monomer can coordinate with 2-3 water molecules. This creates a tightly bound hydration layer around the PEG chains. For a protein to adsorb, it must displace this energetically favorable water layer, a process that is thermodynamically unfavorable.[9]
This compound is a discrete PEG (dPEG®) reagent with exactly 15 ethylene glycol units. This precise length provides an optimal balance, offering sufficient chain extension to repel proteins effectively while its terminal primary amine group allows for straightforward covalent attachment to a variety of surfaces.[10][11][12]
Core Workflow for Surface Passivation
The general strategy for passivating a surface with this compound involves covalently attaching its terminal amine group to a complementary functional group on the substrate. The most common and robust method utilizes amine-reactive chemistry, particularly the coupling to carboxylated surfaces.
Figure 1: General workflow for surface passivation using this compound via EDC/NHS chemistry.
Detailed Experimental Protocols
This section provides step-by-step protocols for passivating a carboxylated surface. This is a widely applicable method for materials used in biosensors (e.g., gold slides functionalized with carboxyl-terminated thiols) and immunoassays (e.g., carboxylated magnetic beads or microplates).
Protocol 1: Passivation of a Carboxylated Surface using EDC/NHS Chemistry
This protocol is a robust method for covalently attaching this compound to surfaces presenting carboxylic acid groups.[9][13]
Materials:
-
Carboxylated substrate (e.g., sensor chip, nanoparticles, microplate)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous applications
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5
-
High-purity deionized (DI) water
-
Dry, water-miscible solvent (e.g., DMSO or DMF) for preparing stock solutions
Procedure:
-
Reagent Preparation (Perform Immediately Before Use):
-
Equilibrate all reagents to room temperature before opening vials.[15]
-
Prepare a 10 mg/mL solution of this compound in Coupling Buffer (PBS, pH 7.4).
-
Prepare fresh solutions of EDC (e.g., 400 mM or ~76 mg/mL) and NHS (e.g., 100 mM or ~11.5 mg/mL) in chilled DI water or Activation Buffer.
-
-
Surface Equilibration:
-
Wash the carboxylated surface extensively with the Activation Buffer. If using a flow-based system (e.g., SPR), flow the buffer over the surface for at least 5 minutes.
-
-
Carboxyl Group Activation:
-
Mix equal volumes of the EDC and NHS solutions.
-
Immediately introduce the EDC/NHS mixture to the carboxylated surface.
-
Incubate for 15-30 minutes at room temperature. This reaction activates the carboxyl groups to form semi-stable NHS-esters, which are reactive toward primary amines.[16]
-
-
Washing Step:
-
Wash the surface thoroughly with Activation Buffer to remove unreacted EDC and NHS. This step is critical to prevent unwanted side reactions.
-
-
PEGylation (Amine Coupling):
-
Quenching and Blocking:
-
Introduce the Quenching/Blocking Buffer to the surface and incubate for 15-30 minutes. This step deactivates any remaining NHS-esters, preventing them from reacting non-specifically with proteins added in subsequent assay steps.[17]
-
-
Final Wash:
-
Wash the surface extensively with Coupling Buffer (PBS, pH 7.4) and then with DI water.
-
The passivated surface is now ready for use or can be stored in an appropriate buffer at 4°C.
-
Characterization and Quality Control
It is crucial to validate the success of the passivation process. The following table summarizes key characterization techniques and their expected outcomes.
| Technique | Principle | Expected Result for Successful Passivation | References |
| Contact Angle Goniometry | Measures the angle a water droplet makes with the surface, indicating hydrophilicity. | A significant decrease in the water contact angle, indicating a more hydrophilic surface. | [9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the surface. | Appearance of the C-O peak characteristic of the PEG ethylene glycol backbone and the N 1s peak from the newly formed amide bond. | [18] |
| Dynamic Light Scattering (DLS) | For nanoparticles. Measures the hydrodynamic diameter. | An increase in the hydrodynamic diameter, confirming the presence of the PEG layer. | [19][20] |
| Zeta Potential | For nanoparticles. Measures the surface charge. | A shift in zeta potential towards neutral. For an initially negative carboxylated surface, the value will become less negative. | [21] |
| Ellipsometry | Measures the thickness of the deposited layer on a flat substrate. | An increase in layer thickness corresponding to the length of the m-PEG15 chains. | [18] |
| Functional Assay (Blocking Test) | Exposing the surface to a "sticky" protein (e.g., BSA, lysozyme) and measuring adsorption. | A dramatic reduction (>90%) in protein adsorption on the passivated surface compared to the unpassivated control. | [6][22] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High Background / Poor Passivation | Incomplete surface coverage with PEG. | Increase the concentration of this compound and/or the incubation time. Ensure the surface is thoroughly cleaned and properly functionalized before activation. |
| Inactive reagents (EDC/NHS are moisture-sensitive). | Use fresh, high-quality reagents. Prepare EDC/NHS solutions immediately before use in chilled buffer. | |
| Low Signal in Subsequent Assay | Steric hindrance of the capture molecule by the PEG layer. | Consider co-immobilizing the capture molecule with a shorter PEG-amine or using a longer PEG linker for the capture molecule itself to extend it beyond the passivation layer. |
| Inconsistent Results | Variability in surface functionalization or reaction conditions. | Standardize all incubation times, temperatures, and washing steps. Ensure consistent preparation of all reagent solutions. |
Conclusion
The strategic use of this compound for surface passivation is a powerful and reliable method to mitigate the detrimental effects of non-specific binding in a wide array of biomedical and research applications. By forming a dense, hydrophilic barrier, this reagent effectively "cloaks" the underlying substrate from unwanted protein interactions, thereby enhancing assay sensitivity, specificity, and reproducibility. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this critical surface modification technique.
References
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
CANDOR Bioscience GmbH. Nonspecific binding in immunoassays. [Link]
-
Frutiger, A., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews. [Link]
-
MDPI. (2021). Non-Specific Adsorption Reduction Methods in Biosensing. [Link]
-
PubMed Central (PMC). Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion. [Link]
-
ACS Publications. (2023). Slippery Behavior of PEGylated Surfaces. ACS Applied Materials & Interfaces. [Link]
-
National Institutes of Health (NIH). Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting. [Link]
-
DC Chemicals. This compound Datasheet. [Link]
-
PubMed Central (PMC). From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]
-
DC Chemicals. This compound|CAS 80506-64-5. [Link]
-
Royal Society of Chemistry. (2019). PEGylated surfaces for the study of DNA-protein interactions by atomic force microscopy. [Link]
-
Kinam Park. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. [Link]
-
DC Chemicals. This compound|COA. [Link]
-
Amerigo Scientific. This compound. [Link]
-
bioRxiv. (2024). Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. [Link]
-
PubMed Central (PMC). (2024). Improved Imaging Surface for Quantitative Single-Molecule Microscopy. [Link]
-
ResearchGate. PEG passivation hinders nonspecific protein adsorption. [Link]
-
Nature Communications. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. [Link]
-
PubMed Central (PMC). Prodrugs for Amines. [Link]
Sources
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Improved Imaging Surface for Quantitative Single-Molecule Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. This compound|CAS 80506-64-5|DC Chemicals [dcchemicals.com]
- 15. This compound|COA [dcchemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kinampark.com [kinampark.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Stealth Nanoparticles using m-PEG15-amine
Introduction: The Imperative for Stealth in Nanomedicine
In the landscape of advanced drug delivery, the ability of a nanoparticle to navigate the complex biological milieu and reach its intended target is paramount. Unmodified nanoparticles, however, are often swiftly identified as foreign entities by the mononuclear phagocyte system (MPS), leading to their rapid clearance from circulation and accumulation in organs such as the liver and spleen.[1][2][3] This immunological recognition significantly curtails their therapeutic efficacy. "Stealth" technology, primarily achieved through the surface modification of nanoparticles with polyethylene glycol (PEG), or PEGylation, has emerged as a cornerstone strategy to circumvent this biological barrier.[4][5][6][7]
The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic, flexible, and neutral layer.[8][9] This "stealth" corona sterically hinders the adsorption of opsonin proteins, the molecular flags that mark nanoparticles for uptake by phagocytic cells.[3][5] Consequently, PEGylated nanoparticles exhibit prolonged systemic circulation times, reduced immunogenicity, and enhanced accumulation in pathological tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[4][10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of stealth nanoparticles utilizing m-PEG15-amine . This specific methoxy-terminated PEG linker possesses a terminal primary amine group, offering a versatile handle for covalent conjugation to a variety of nanoparticle surfaces.[12][13][14] We will delve into the underlying principles, provide detailed, field-proven protocols, and outline essential characterization techniques to ensure the successful development of long-circulating nanocarriers.
The Role of this compound in Achieving Stealth Properties
The efficacy of PEGylation is governed by several factors, including the molecular weight and surface density of the PEG chains.[5][7][15] this compound, with its 15 ethylene glycol repeat units, offers a distinct balance of properties. The methoxy-terminated end ensures minimal non-specific interactions, while the terminal amine group provides a reactive site for stable covalent attachment to nanoparticles.[12][13]
Mechanism of Stealth Action
The stealth effect imparted by the this compound corona is a multifactorial phenomenon rooted in physical and chemical principles.
-
Steric Hindrance: The PEG chains form a dense, hydrated layer on the nanoparticle surface. This creates a physical barrier that prevents the close approach and adsorption of opsonin proteins from the bloodstream.[3][10]
-
Hydrophilicity: The hydrophilic nature of the ethylene glycol repeats attracts a shell of water molecules, further masking the nanoparticle core from recognition by the immune system.[5][16]
-
Chain Flexibility: The flexibility of the PEG chains creates a dynamic "cloud" that repels proteins through entropic exclusion.[5]
The following diagram illustrates the mechanism by which this compound functionalization confers stealth characteristics to a nanoparticle, thereby preventing its uptake by the mononuclear phagocyte system.
Caption: Mechanism of this compound mediated stealth effect.
Materials and Reagents
Ensuring the quality and purity of all materials and reagents is critical for the successful and reproducible synthesis of stealth nanoparticles.
| Material/Reagent | Specifications | Supplier Example | Notes |
| This compound | Purity: >95% | BroadPharm, DC Chemicals | Store at -20°C as per datasheet.[12][14] |
| Nanoparticle Core | e.g., Carboxyl-terminated PLGA, Liposomes with reactive lipids | Varies based on application | Ensure well-characterized size and surface chemistry. |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, >98% | Sigma-Aldrich, Thermo Fisher | Store desiccated at -20°C. |
| NHS | N-Hydroxysuccinimide, >98% | Sigma-Aldrich, Thermo Fisher | Store desiccated at room temperature. |
| Activation Buffer | 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0 | Prepare fresh | Critical for efficient EDC/NHS chemistry. |
| Coupling Buffer | Phosphate-buffered saline (PBS), pH 7.4 | Prepare fresh or purchase sterile | Common buffer for biological applications. |
| Quenching Solution | e.g., Hydroxylamine or Tris buffer, 100 mM, pH 8.5 | Prepare fresh | Optional, to deactivate unreacted NHS-esters. |
| Organic Solvent | e.g., Acetone, Dichloromethane (DCM) | HPLC grade | For nanoparticle synthesis methods like nanoprecipitation. |
| Purification System | Dialysis tubing (MWCO appropriate for removing unreacted PEG), Centrifuge, Size Exclusion Chromatography | Varies | Essential for removing impurities. |
Experimental Protocols
The following protocols provide step-by-step methodologies for the creation of stealth nanoparticles using this compound. The choice of protocol will depend on the nature of the nanoparticle core.
Protocol 1: Covalent Conjugation to Pre-formed Carboxylated Nanoparticles via EDC/NHS Chemistry
This is a widely used method for attaching amine-containing ligands to surfaces rich in carboxylic acid groups.[17]
Workflow for Surface Modification via EDC/NHS Chemistry
Caption: Workflow for surface modification via EDC/NHS chemistry.
Step-by-Step Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of 1-10 mg/mL.[17]
-
Carboxyl Group Activation:
-
Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS to the estimated surface carboxyl groups is recommended (typically a 2-5 fold excess).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction activates the carboxyl groups to form a more stable NHS-ester intermediate.[17]
-
-
PEGylation (Amine Coupling):
-
Immediately add a solution of this compound (dissolved in a small amount of Activation Buffer) to the activated nanoparticle suspension. A 10-50 fold molar excess of this compound relative to the nanoparticles is a good starting point for optimization.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Add a quenching solution to stop the reaction by reacting with any remaining NHS-esters.[17]
-
Purification: Remove unreacted this compound and coupling reagents. This can be achieved by:
-
Repeated centrifugation and resuspension in a suitable buffer (e.g., PBS).
-
Dialysis against a large volume of buffer.
-
Tangential flow filtration for larger scale preparations.
-
Protocol 2: Nanoprecipitation of Polymeric Nanoparticles with Surface this compound
This method is suitable for creating polymeric nanoparticles with integrated stealth properties in a single step.[18]
Step-by-Step Procedure:
-
Polymer Solution Preparation:
-
Dissolve a biodegradable polymer (e.g., PLGA) and an amine-terminated amphiphilic block copolymer (e.g., PLGA-PEG-amine, which can be synthesized or commercially sourced) in a water-miscible organic solvent like acetone. The ratio of the two polymers can be adjusted to control the surface amine density. A typical total polymer concentration is 5-10 mg/mL.[18]
-
Alternatively, for direct use of this compound, a polymer with a reactive group for the amine can be used.
-
-
Nanoprecipitation:
-
Add the polymer solution dropwise to an aqueous phase (e.g., deionized water or a buffer) under constant stirring. The volume ratio of the organic to aqueous phase is typically between 1:2 and 1:5.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymers and the self-assembly of nanoparticles with PEG chains on the surface.[17]
-
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, for instance, by using a rotary evaporator under reduced pressure or by stirring in a fume hood overnight.
-
Purification: Purify the nanoparticle suspension to remove any remaining free polymer or surfactant. This can be done by centrifugation and resuspension or by dialysis.[17]
Characterization of Stealth Nanoparticles
Thorough characterization is essential to validate the successful creation of stealth nanoparticles and to ensure batch-to-batch consistency.
| Parameter | Technique | Expected Outcome for Stealth Nanoparticles |
| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Monodisperse population (PDI < 0.2). Size will increase after PEGylation.[19][20] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Shift towards neutrality after PEGylation, indicating shielding of surface charge.[4][19] |
| Confirmation of PEGylation | ¹H NMR Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic PEG signals/peaks.[21] |
| Quantification of Surface PEG | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Colorimetric Assays | Determines the grafting density of this compound.[20][22] |
| In Vitro Stability | DLS measurements over time in physiological buffers (e.g., PBS, serum-containing media) | Minimal aggregation or change in size.[17] |
| In Vitro Macrophage Uptake | Flow cytometry or fluorescence microscopy using fluorescently labeled nanoparticles and a macrophage cell line (e.g., J774A.1) | Reduced uptake compared to non-PEGylated nanoparticles.[21][23] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Nanoparticle Aggregation | Insufficient PEGylation, incorrect buffer conditions. | Increase this compound concentration, optimize reaction pH and time, ensure adequate purification. |
| Low PEGylation Efficiency | Inefficient activation of carboxyl groups, steric hindrance. | Optimize EDC/NHS ratio and reaction time, consider using a longer PEG linker if steric hindrance is an issue. |
| Broad Size Distribution (High PDI) | Inconsistent reaction conditions, issues with nanoparticle core synthesis. | Ensure uniform mixing, control temperature, and optimize the core nanoparticle synthesis protocol. |
| Unexpected Biological Response (e.g., rapid clearance) | Low PEG density, presence of anti-PEG antibodies. | Increase PEG grafting density, consider alternative stealth polymers if anti-PEG immunity is a concern.[24] |
Conclusion
The creation of stealth nanoparticles using this compound is a robust and effective strategy to enhance the in vivo performance of nanomedicines. By carefully selecting the appropriate conjugation chemistry, optimizing reaction conditions, and performing thorough characterization, researchers can develop long-circulating drug delivery systems with the potential for improved therapeutic outcomes. The protocols and insights provided in this document serve as a foundational guide to empower scientists in this exciting and impactful field.
References
-
Moghimi, S. M., Hunter, A. C., & Andresen, T. L. (2012). Factors controlling nanoparticle pharmacokinetics: an integrated analysis and perspective. Annual review of pharmacology and toxicology, 52, 283-318. [Link]
-
Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced drug delivery reviews, 99, 28-51. [Link]
-
Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]
-
Jokerst, J. V., Lobovkina, T., Zare, R. N., & Gambhir, S. S. (2011). Nanoparticle PEGylation for imaging and therapy. Nanomedicine, 6(4), 715-728. [Link]
-
Gref, R., Lück, M., Quellec, P., Marchand, M., Dellacherie, E., Harnisch, S., ... & Langer, R. (2000). ‘Stealth’ corona-core nanoparticles surface modified by polyethylene glycol (PEG): influences of the corona (PEG chain length and surface density) and of the core composition on phagocytic uptake and plasma protein adsorption. Colloids and surfaces B: Biointerfaces, 18(3-4), 301-313. [Link]
-
Amoozgar, Z., & Yeo, Y. (2012). Recent advances in stealth coating of nanoparticle drug delivery systems. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 4(2), 219-233. [Link]
-
Bazile, D., Prud'homme, C., Bassoullet, M. T., Marlard, M., Spenlehauer, G., & Veillard, M. (1995). Stealth Me. PEG-PLA nanoparticles avoid uptake by the mononuclear phagocytes system. Journal of pharmaceutical sciences, 84(4), 493-498. [Link]
-
National Cancer Institute. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. [Link]
-
Sawant, R. R., & Torchilin, V. P. (2012). Stealth nanoparticles: high density but sheddable PEG is a key for tumor targeting. Journal of controlled release, 164(2), 142-155. [Link]
Sources
- 1. Stealth Coating of Nanoparticles in Drug-Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation: a promising strategy to overcome challenges to cancer-targeted nanomedicines: a review of challenges to clinical transition and promising resolution | Scilit [scilit.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. This compound|COA [dcchemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Exploring the Impact of Nanoparticle Stealth Coatings in Cancer Models: From PEGylation to Cell Membrane-Coating Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stealth Me.PEG-PLA nanoparticles avoid uptake by the mononuclear phagocytes system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Site-Specific Modification of Proteins with m-PEG15-amine
Introduction: The Imperative for Precision in Protein PEGylation
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a clinically validated strategy to enhance their pharmacological properties.[1][2][3] Benefits include an extended circulatory half-life, reduced immunogenicity, and improved stability.[1][2][4][5] However, traditional PEGylation methods often result in a heterogeneous mixture of products, with PEG chains attached to various sites on the protein surface, primarily at lysine residues.[6][7] This lack of specificity can lead to a loss of biological activity if the modification occurs at or near the protein's active site, and creates challenges in manufacturing and quality control.[6][8]
Site-specific PEGylation addresses these challenges by directing the attachment of PEG to a predetermined location on the protein, yielding a homogenous product with preserved bioactivity.[1][5][9] This guide focuses on the use of m-PEG15-amine, a monodisperse PEG reagent, for the site-specific modification of proteins. The amine functionality of this reagent allows for targeted conjugation to specific amino acid residues under controlled reaction conditions.[10]
This document will provide a detailed overview of the strategies for achieving site-specific protein modification with this compound, complete with step-by-step protocols and guidance on the characterization of the resulting conjugates.
Principles of Site-Specific PEGylation with this compound
The primary amino group (-NH2) of this compound can be covalently linked to a protein through several chemical strategies.[10] The key to achieving site-specificity lies in exploiting the unique reactivity of certain amino acid residues or by employing enzymatic methods.
Targeting the N-terminus:
The α-amino group at the N-terminus of a protein typically has a lower pKa (around 7.6-8.0) compared to the ε-amino group of lysine residues (pKa ≈ 10.5).[1][9] This difference in pKa allows for selective modification of the N-terminus by controlling the reaction pH. At a pH between 6.0 and 7.0, the N-terminal amine is more nucleophilic than the predominantly protonated lysine amines, enabling a targeted reaction. Reductive amination, where the PEG-amine reacts with an aldehyde or ketone on the protein (which can be introduced chemically or enzymatically), is a common method for N-terminal modification.[9][11]
Enzymatic Ligation:
Enzymes such as transglutaminase (TGase) can be used to catalyze the site-specific formation of an isopeptide bond between the primary amine of this compound and the γ-carboxamide group of a specific glutamine residue on the protein surface.[9][12] This method offers high specificity as the enzyme recognizes a particular amino acid sequence.[12]
Experimental Workflows and Protocols
Workflow for Site-Specific Protein PEGylation
Caption: General workflow for the site-specific PEGylation of proteins.
Protocol 1: N-Terminal PEGylation via Reductive Amination
This protocol describes the site-specific modification of a protein's N-terminus using this compound following the introduction of an aldehyde group at the N-terminus.
Materials:
-
Protein of interest
-
This compound
-
Sodium meta-periodate
-
Sodium cyanoborohydride (NaCNBH3)
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification columns (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into 100 mM MES buffer, pH 6.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
N-Terminal Aldehyde Generation:
-
Add a 10-fold molar excess of sodium meta-periodate to the protein solution.
-
Incubate on ice for 30 minutes in the dark. This reaction oxidizes the N-terminal serine or threonine to an aldehyde.
-
Remove excess periodate by buffer exchange into the Reaction Buffer.
-
-
PEGylation Reaction:
-
Add a 20 to 50-fold molar excess of this compound to the aldehyde-containing protein solution.
-
Add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate the reaction mixture at 4°C for 12-24 hours with gentle stirring.
-
-
Reaction Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted aldehyde groups.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
Protocol 2: Enzymatic PEGylation using Transglutaminase (TGase)
This protocol outlines the site-specific conjugation of this compound to a glutamine residue in a protein using microbial TGase.
Materials:
-
Protein of interest containing a TGase substrate sequence
-
This compound
-
Microbial Transglutaminase (mTGase)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2
-
Quenching Solution: 100 mM EDTA
-
Purification columns
Procedure:
-
Protein and Reagent Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Reconstitute mTGase according to the manufacturer's instructions.
-
-
PEGylation Reaction:
-
Add a 50 to 100-fold molar excess of this compound to the protein solution.
-
Initiate the reaction by adding mTGase to a final concentration of 1-5 units/mg of protein.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Solution to chelate the Ca2+ ions, which are essential for TGase activity.
-
-
Purification:
-
Separate the PEGylated protein from the reaction mixture using appropriate chromatographic techniques such as IEX or SEC.[][16]
-
Quantitative Data Summary
| Parameter | N-Terminal Reductive Amination | Enzymatic (TGase) PEGylation |
| pH | 6.0 | 7.5 |
| Temperature | 4°C | 37°C |
| Reaction Time | 12-24 hours | 2-4 hours |
| Molar Excess of this compound | 20-50 fold | 50-100 fold |
| Typical Yield | >75% site-specific mono-PEGylated protein[17] | High yield with selective coupling[9] |
Characterization of PEGylated Proteins
Thorough characterization is crucial to confirm the success and site-specificity of the PEGylation reaction.[1][4]
Workflow for Characterization
Caption: Analytical workflow for the characterization of PEGylated proteins.
Analytical Techniques and Protocols
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: To visualize the increase in molecular weight upon PEGylation.
-
Protocol:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the native and PEGylated protein.
-
Load the native protein, the reaction mixture, and the purified PEGylated protein into separate lanes.
-
Run the gel under standard conditions.
-
Stain the gel with Coomassie Blue or a similar stain.
-
Expected Result: The PEGylated protein will migrate slower than the native protein, appearing as a band of higher apparent molecular weight.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity and heterogeneity of the PEGylated product.[1][2]
-
Methods:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the native protein.[][15]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. Can be used to separate isomers and determine the degree of PEGylation.[]
-
-
General Protocol (SEC):
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile at 280 nm.
-
Expected Result: A major peak corresponding to the mono-PEGylated protein, with minimal peaks for the native protein and aggregates.
-
3. Mass Spectrometry (MS):
-
Purpose: To confirm the precise mass of the PEGylated protein and to identify the site of modification.[4][18][19]
-
Protocol (Peptide Mapping):
-
Excise the protein band of interest from an SDS-PAGE gel or use the purified protein solution.
-
Perform in-solution or in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify the PEGylated peptide and thus the site of modification.
-
Expected Result: Identification of a peptide with a mass shift corresponding to the mass of the this compound, confirming the site of attachment.
-
Conclusion
Site-specific modification of proteins with this compound offers a powerful approach to developing homogenous and highly active therapeutic proteins. By carefully selecting the conjugation strategy and controlling the reaction conditions, researchers can achieve precise PEGylation at the desired location. The protocols and characterization methods outlined in this guide provide a robust framework for the successful implementation of this technology in drug development and research.
References
- From Synthesis to Characterization of Site-Selective PEGyl
- PEGylated Protein Purific
- Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Analytical Chemistry - ACS Public
- Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight. (URL: )
- Analytical Methods to Characterize and Quantify PEG and PEGyl
- Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGyl
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjug
- Purification of pegyl
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media. (URL: )
- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer N
- Site-Specific PEGylation of Therapeutic Proteins - MDPI. (URL: )
- Site-specific PEGylation of proteins: Insights into structural and functional changes - NIH. (URL: )
- Site-specific PEGylation of a lysine-deficient TNF-α with full bioactivity - SciSpace. (URL: )
- This compound, 80506-64-5 - BroadPharm. (URL: )
- Strategies of site-selective PEGylation: A) N-terminal PEGylation...
- A general scheme of protein PEGylation at N-terminus. (A) PEG chemical...
- PEGylation of Proteins: A Structural Approach - BioPharm Intern
- Activated PEGs for Amine PEGyl
- Activated PEG Aldehyde for N-terminal PEGyl
- PEGylation of primary amines in proteins, forming an amide linkage.
- Application Instructions for Y-NHS-40K PEG Product for Amine PEGyl
- Instructions for the use of (PEG)n-Amine Reagents. (URL: )
- Protocol for PEG NHS Ester - BroadPharm. (URL: )
- Novel reactive PEG for amino group conjug
- The Reactivity of m-PEG16-NHS Ester with Primary Amines: An In-depth Technical Guide - Benchchem. (URL: )
- Site-specific PEGylation of proteins: Insights into structural and functional changes - PubMed. (URL: )
- Site-specific functionalization of proteins and their applications to therapeutic antibodies. (URL: )
- Amine pegylation methods for the preparation of site-specific protein conjugates - Google P
- Site-specific modification and PEGylation of pharmaceutical proteins mediated by transglutaminase - PubMed. (URL: )
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL. (URL: )
- Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC - NIH. (URL: )
- Amino-PEG15-amine - Conju-Probe: Enable Bioconjug
- Amine Reactivity - MSU chemistry. (URL: )
- (top) Summary of general properties of amines, reactivity trends toward...
- Pyridoxylamine reactivity kinetics as an amine based nucleophile for screening electrophilic dermal sensitizers - PMC - NIH. (URL: )
Sources
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Site-specific PEGylation of proteins: Insights into structural and functional changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific PEGylation of Therapeutic Proteins | MDPI [mdpi.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Site-specific PEGylation of a lysine-deficient TNF-α with full bioactivity (2003) | Yoko Yamamoto | 229 Citations [scispace.com]
- 9. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 11. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 12. Site-specific modification and PEGylation of pharmaceutical proteins mediated by transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. enovatia.com [enovatia.com]
The Strategic Integration of m-PEG15-amine in PROTAC Development: A Guide for Researchers
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][3] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4][5] Among the various linker classes, polyethylene glycol (PEG) linkers have gained prominence due to their unique and advantageous properties.[6][7]
This technical guide provides an in-depth exploration of m-PEG15-amine, a long-chain, amine-terminated PEG linker, in the context of PROTAC development. We will delve into the rationale behind its selection, provide detailed protocols for its incorporation into PROTAC scaffolds, and discuss essential characterization and validation techniques.
This compound: A Linker of Choice for Enhanced PROTAC Performance
The selection of a linker is a pivotal decision in the optimization of a PROTAC. Long-chain PEG linkers, such as this compound, offer several distinct advantages that can address common challenges in PROTAC development:
-
Enhanced Solubility and Reduced Lipophilicity: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the 15-unit ethylene glycol chain in this compound significantly improves the overall solubility of the PROTAC conjugate, which is beneficial for both in vitro assays and potential in vivo applications.[][9]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. The flexible PEG chain can adopt folded conformations that shield the polar surface area of the PROTAC, facilitating passive diffusion across the cell membrane.[4]
-
Optimal Length for Ternary Complex Formation: The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for target ubiquitination and degradation. An excessively short linker can lead to steric hindrance, while a very long linker may result in a high entropic penalty upon binding, reducing potency.[9] The defined and extended length of this compound provides the necessary reach and flexibility to span the distance between the POI and the E3 ligase, allowing for optimal spatial orientation and facilitating efficient ternary complex formation.[9]
-
Synthetic Tractability: The terminal primary amine of this compound provides a versatile reactive handle for conjugation to either the POI or E3 ligase ligand, typically through the formation of a stable amide bond.[10] This allows for a modular and convergent synthetic approach to PROTAC assembly.[4]
Physicochemical Properties of this compound
To effectively incorporate this compound into a PROTAC design, it is essential to understand its fundamental physicochemical properties.
| Property | Value/Description | Significance in PROTAC Development |
| Molecular Weight | Approximately 690 g/mol | Contributes to the overall size of the PROTAC, which can influence cell permeability and pharmacokinetic properties. |
| Solubility | Soluble in water and a variety of organic solvents (e.g., DMF, DMSO, CH2Cl2).[11] | Facilitates reaction setup and purification, and enhances the solubility of the final PROTAC conjugate. |
| Appearance | Colorless oil to white solid, depending on purity and temperature.[9][12] | A general physical characteristic. |
| Reactivity | The terminal primary amine is nucleophilic and readily reacts with activated carboxylic acids (e.g., NHS esters) or can be coupled directly to carboxylic acids using standard coupling reagents.[10] | Forms the basis of the synthetic strategy for PROTAC assembly. |
Diagrammatic Overview of PROTAC Mechanism and Synthesis
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols: Synthesis and Characterization
The synthesis of a PROTAC utilizing this compound is typically a modular process involving sequential amide couplings. The following protocols provide a general framework; however, optimization of reaction conditions may be necessary for specific POI and E3 ligase ligands.
Protocol 1: First Amide Coupling - Conjugation of a Carboxylic Acid-Functionalized Ligand to this compound
This protocol describes the coupling of a ligand (either POI or E3 ligase) containing a carboxylic acid to the primary amine of this compound.
Materials:
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 - 1.5 eq)[13]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 eq)[13]
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 - 1.5 eq) and DIPEA (3.0 - 5.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[3]
-
In a separate flask, dissolve this compound (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-mPEG15-amine conjugate.
Protocol 2: Second Amide Coupling - Formation of the Final PROTAC
This protocol details the coupling of the second carboxylic acid-functionalized ligand to the newly formed ligand-mPEG15-amine intermediate.
Materials:
-
Ligand-mPEG15-amine intermediate from Protocol 1 (1.0 eq)
-
Second carboxylic acid-functionalized ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the procedure outlined in Protocol 1, using the ligand-mPEG15-amine intermediate as the amine component and the second ligand as the carboxylic acid component.
-
The reaction stoichiometry and time may need to be adjusted based on the reactivity of the substrates.
-
Purify the final PROTAC product using reverse-phase preparative HPLC.
Protocol 3: Purification of the Final PROTAC by Reverse-Phase HPLC
The polarity imparted by the long PEG chain often makes normal-phase silica gel chromatography ineffective for purifying the final PROTAC.[14] Reverse-phase HPLC is the method of choice.
System and Column:
-
Preparative HPLC system with a C18 column.
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Note: The acidic modifier is crucial for ensuring the protonation of any acidic or basic moieties in the PROTAC, which leads to better peak shape and reproducible retention times.[6]
-
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Inject the sample onto the C18 column.
-
Elute the PROTAC using a gradient of mobile phase B (e.g., 10-90% over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions containing the pure PROTAC.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Protocol 4: Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized PROTAC.
A. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the final PROTAC and assess its purity.[7]
-
Method: Inject an analytical sample of the purified PROTAC into an LC-MS system equipped with a C18 column.
-
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the calculated mass-to-charge ratio (m/z) of the protonated PROTAC molecule ([M+H]⁺). The purity can be estimated by integrating the peak area of the product in the UV chromatogram.[7]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the final PROTAC.
-
Method: Acquire ¹H NMR and ¹³C NMR spectra of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Outcome:
-
The ¹H NMR spectrum should show signals corresponding to the protons of the POI ligand, the E3 ligase ligand, and the this compound linker.
-
A characteristic broad singlet or multiplet is expected in the region of 3.5-3.7 ppm, corresponding to the repeating -CH₂CH₂O- units of the PEG chain.[12]
-
The integration of the signals should be consistent with the number of protons in the molecule.
-
Protocol 5: Biological Validation - Western Blot for Target Protein Degradation
The ultimate validation of a PROTAC's function is its ability to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest.
-
Purified PROTAC compound.
-
Cell lysis buffer.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Amide Coupling | 1. Inefficient coupling reagents.[14] 2. Presence of TFA salts from starting materials neutralizing the base.[14] 3. Poor solvent choice.[14] | 1. Experiment with different coupling reagents (e.g., EDC/HOBt). 2. Perform a base wash on the starting material or add additional equivalents of DIPEA. 3. Switch to a solvent like N-Methyl-2-pyrrolidone (NMP). |
| Difficult Purification | 1. Amphiphilic nature of the PROTAC. 2. Interaction of acidic/basic moieties with the column.[6] | 1. Use reverse-phase HPLC as the primary purification method. 2. Ensure the mobile phase contains an acidic modifier like 0.1% TFA or formic acid to maintain a consistent protonation state.[6] |
| No/Low Target Degradation | 1. Poor cell permeability. 2. Incorrect linker length for the specific POI/E3 ligase pair. 3. E3 ligase not expressed in the chosen cell line. | 1. Consider synthesizing PROTACs with different linkers (e.g., shorter PEG or alkyl chains) to modulate physicochemical properties. 2. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length. 3. Confirm the expression of the target E3 ligase in your cell line via Western Blot or qPCR.[15] |
Conclusion
The this compound linker is a powerful tool in the development of effective PROTACs, offering a means to enhance solubility, improve cell permeability, and achieve the optimal length and flexibility required for potent target protein degradation. The modular synthetic strategies outlined in this guide, coupled with rigorous purification and characterization, provide a clear path for researchers to successfully incorporate this versatile linker into their PROTAC designs. By understanding the principles behind the experimental choices and anticipating potential challenges, scientists can accelerate the development of novel and impactful protein degraders.
References
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved January 10, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
Osman, J., Thompson, P. E., Jörg, M., & Scanlon, M. J. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 482(12), 921–937. [Link]
-
Das, R., & Nandi, A. K. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega, 5(5), 2336–2345. [Link]
-
Zhang, X., He, Y., & Wang, C. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 10, 868832. [Link]
-
Lento, C., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 263-273. [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 726329. [Link]
-
Al-Kassas, R., et al. (2017). Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles. European Journal of Pharmaceutics and Biopharmaceutics, 114, 135-147. [Link]
-
Virscidian. (2024). LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Conjugation of primary amine groups in targeted proteomics. Retrieved January 10, 2026, from [Link]
-
SINOPEG. (2024, March 20). Physical And Chemical Properties Of Polyethylene Glycol. Retrieved January 10, 2026, from [Link]
-
Brittain, S. M., et al. (2025). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Chemical Science, 16(42), 12345-12356. [Link]
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved January 10, 2026, from [Link]
-
Spradlin, J. N., et al. (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Cell Chemical Biology, 29(5), 760-775. [Link]
-
SCIEX. (n.d.). Sensitive analysis of the proteolysis targeting chimera (PROTAC) degrader ARV-110 in rat plasma. Retrieved January 10, 2026, from [Link]
-
MedChemExpress. (n.d.). Amino-PEG15-amine (H2N-PEG15-CH2CH2NH2). Retrieved January 10, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 10, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 10, 2026, from [Link]
-
SINOPEG. (n.d.). Protac Linker - Monodisperse PEG. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts and multiplicities of the functional groups of.... Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved January 10, 2026, from [Link]
-
Vanga, R. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 81, 153303. [Link]
Sources
- 1. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 11. precisepeg.com [precisepeg.com]
- 12. rsc.org [rsc.org]
- 13. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in m-PEG-Amine Conjugation Reactions
Welcome to the technical support center for m-PEG-amine conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during PEGylation, particularly when facing lower-than-expected yields. Here, we provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in the chemical principles of the reaction.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the most common issues that can lead to low conjugation efficiency.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yield in a PEGylation reaction is a common issue that can typically be traced back to a few critical factors.[1][2] The primary culprits are often related to the reactivity of your reagents and the specific conditions of the reaction environment. These include:
-
Suboptimal Reaction pH: The pH of your reaction buffer is the most critical parameter.[3] For the reaction to proceed efficiently, the primary amine on your molecule must be in its deprotonated, nucleophilic state (-NH2).[3][4] This is favored at a pH above the pKa of the amine, typically in the range of 7.2 to 8.5 for reactions with NHS esters.[5][6][7][8] However, at higher pH, the competing reaction—hydrolysis of the NHS ester—accelerates dramatically, reducing the amount of active PEG reagent available for conjugation.[3][4][5][7][9][10]
-
Inactive PEG Reagent: The amine-reactive group on your m-PEG, most commonly an N-hydroxysuccinimide (NHS) ester, is highly susceptible to hydrolysis.[4][5] Improper storage, handling, or exposure to moisture can lead to the hydrolysis of the NHS ester, rendering the PEG reagent inactive before it has a chance to react with your molecule.[2][11][12]
-
Incompatible Buffer System: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PEG-NHS ester, leading to significantly reduced yields.[3][6][8][13]
-
Incorrect Stoichiometry: The molar ratio of the PEG reagent to your amine-containing molecule can significantly impact the outcome. While a molar excess of the PEG reagent is often used to drive the reaction, an inappropriate ratio can lead to incomplete conjugation or the formation of multiple PEGylated species.[8][14]
Q2: How can I determine the optimal pH for my specific conjugation reaction?
Finding the optimal pH is a balancing act between maximizing amine reactivity and minimizing NHS ester hydrolysis.[3][4] The ideal pH range is generally between 7.2 and 8.5.[5][6][7][8] For many applications, a pH of 8.3-8.5 is considered a good starting point to achieve a high reaction rate with manageable hydrolysis.[6][10][15]
To determine the optimal pH for your specific system, it is advisable to perform small-scale pilot reactions at varying pH values (e.g., 7.5, 8.0, and 8.5) and analyze the yield to identify the most efficient condition.[14]
Q3: My PEG-NHS ester is not dissolving well in my aqueous buffer. What should I do?
Many non-sulfonated PEG-NHS esters have limited solubility in aqueous solutions.[5][6] To overcome this, you can first dissolve the PEG-NHS ester in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[4][5][6][10][15] It is critical to use high-quality, amine-free DMF, as any dimethylamine impurities can react with the NHS ester.[15]
Q4: How should I properly store and handle my m-PEG-amine reagents to ensure their activity?
Proper storage and handling are critical to prevent the degradation of your PEG reagents, especially those with moisture-sensitive functional groups like NHS esters.[11][12]
-
Storage Temperature: Long-term storage should be at -20°C or lower in a freezer.[11][12][16]
-
Atmosphere: Store the reagent under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation and exposure to moisture.[11][12]
-
Moisture Control: Keep the container tightly sealed and consider storing it with a desiccant outside the primary container.[11][12]
-
Handling: Before opening, always allow the reagent container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold reagent.[11][12][16] For sensitive reagents, consider aliquoting into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture exposure.[11]
Q5: I see multiple products in my analysis after the reaction. What could be the cause?
The presence of multiple products, or heterogeneity, is a common challenge in PEGylation.[17] This mixture can contain:
-
Unreacted protein or peptide.[17]
-
Excess unreacted PEG reagent.[17]
-
Mono-, di-, or multi-PEGylated species.[17]
-
Positional isomers (PEG attached at different sites).[17]
To improve the selectivity and obtain a more homogenous product, you can:
-
Control the Stoichiometry: Carefully adjust the molar ratio of the PEG reagent to your target molecule. A lower molar excess of PEG may favor mono-PEGylation.[8]
-
Optimize pH: The reactivity of different amine groups (e.g., N-terminal vs. lysine side chains) can be influenced by pH. Lowering the pH can sometimes increase the selectivity for the more nucleophilic N-terminal amine.[8]
Part 2: Troubleshooting Workflow and Key Experimental Protocols
This section provides a systematic approach to troubleshooting and detailed protocols for critical steps in the conjugation process.
Troubleshooting Decision Tree
This workflow will guide you through a logical process to identify and resolve the root cause of low yield.
Caption: A decision tree for troubleshooting low yield in PEGylation reactions.
Protocol 1: Preparation of Amine-Free Reaction Buffer
The choice of buffer is critical to avoid competing reactions.[3][6][8][13]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
HEPES Buffer, pH 7.2-8.0
-
Borate Buffer, pH 8.0-9.0[3]
-
Bicarbonate Buffer, pH 8.0-9.0[3]
Procedure for 100 mL of 0.1 M Sodium Phosphate Buffer, pH 8.0:
-
Prepare 0.1 M solutions of Sodium Phosphate Monobasic (NaH₂PO₄) and Sodium Phosphate Dibasic (Na₂HPO₄).
-
To approximately 90 mL of the 0.1 M Na₂HPO₄ solution, slowly add the 0.1 M NaH₂PO₄ solution while monitoring the pH with a calibrated pH meter.
-
Continue adding the monobasic solution until the pH reaches 8.0.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer through a 0.22 µm filter before use.
Protocol 2: General m-PEG-NHS Ester Conjugation to a Protein
This protocol provides a general starting point for conjugation. Optimization of molar ratios and reaction times may be necessary.[14]
Materials:
-
Protein solution in an appropriate amine-free buffer (e.g., 0.1 M PBS, pH 8.0)
-
m-PEG-NHS ester, stored properly
-
Anhydrous DMSO or DMF (if needed for dissolving the PEG reagent)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in the chosen reaction buffer.[15]
-
Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the m-PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4]
-
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring.[4] The optimal molar ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[8][15]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4][8] This will consume any unreacted NHS esters.
-
Purification: Proceed immediately to purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
Protocol 3: Purification of the PEGylated Product
Purification is essential to isolate the desired conjugate from the reaction mixture, which often contains unreacted starting materials and byproducts.[17] A combination of chromatography techniques is often required for high purity.[17]
-
Size Exclusion Chromatography (SEC): This is one of the primary methods for separating PEGylated proteins from unreacted, smaller molecules.[] It is particularly effective at removing excess PEG reagent and hydrolysis byproducts.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge.[] Since PEGylation can shield the surface charges of a protein, this change in charge can be exploited to separate PEGylated species from the unmodified protein.[][19] It can also be used to separate positional isomers.[][19]
-
Reverse Phase Chromatography (RPC): RPC is widely used for the purification of peptides and smaller proteins and can also be applied to separate PEGylated conjugates.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful complementary technique to IEX for purifying PEGylated proteins.[][19]
Part 3: Understanding the Chemistry - Key Reactions and Side Reactions
A solid understanding of the underlying chemistry is crucial for effective troubleshooting.
The Desired Reaction: Aminolysis
The conjugation of an m-PEG-NHS ester to a primary amine proceeds via nucleophilic acyl substitution.[4] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4]
Caption: The aminolysis reaction between an m-PEG-NHS ester and a primary amine.
The Competing Reaction: Hydrolysis
The primary side reaction that leads to low yield is the hydrolysis of the NHS ester.[4] In this reaction, water acts as a nucleophile, attacking the NHS ester and converting it to an unreactive carboxylic acid, rendering the PEG reagent incapable of conjugating to your target amine.[4] The rate of hydrolysis increases significantly with increasing pH.[3][5][7][9][10]
Caption: The competing hydrolysis reaction of an m-PEG-NHS ester.
Quantitative Data Summary
The following table summarizes the key parameters influencing the success of your m-PEG-amine conjugation reaction.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. Higher pH increases reaction rate but also hydrolysis.[6][7][8] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can slow hydrolysis and may be necessary for sensitive proteins.[8] |
| Molar Ratio (PEG:Amine) | 5:1 to 20:1 | A molar excess of PEG reagent typically drives the reaction. Needs empirical optimization.[4][14] |
| Buffer Type | Phosphate, Borate, Bicarbonate, HEPES | Must be free of primary amines to avoid competing reactions.[3][6][8][13] |
| Reaction Time | 1 - 24 hours | Dependent on temperature, pH, and reactants. Should be monitored and optimized.[14] |
The stability of the NHS ester is highly dependent on pH. The table below illustrates the approximate half-life of an NHS ester at different pH values.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[5] |
| 7.4 | RT | > 120 minutes[9][20] |
| 8.6 | 4°C | 10 minutes[5] |
| 9.0 | RT | < 9 minutes[9][20] |
By understanding these principles and following a systematic troubleshooting approach, you can significantly improve the yield and consistency of your m-PEG15-amine conjugation reactions.
References
-
JenKem Technology. (2022). PEG Storage and Handling Conditions. Retrieved from [Link]
- Lhila, A., et al. (2014). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 1045, 239-50.
- Veronese, F. M., et al. (2005). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Journal of Pharmaceutical Sciences, 94(3), 635-643.
- Seely, J. E. (2007). Making Site-specific PEGylation Work.
-
ResearchGate. (2021). Best purification method of a PEGylated peptide?. Retrieved from [Link]
-
JenKem Technology. (2024). Activated PEGs for Amine PEGylation. Retrieved from [Link]
-
AnyGenes. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
AxisPharm. (n.d.). Amino-PEG-Amine. Retrieved from [Link]
-
J-Stage. (2005). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Nanocs. (n.d.). NHS-PEG-NHS. Retrieved from [Link]
-
ACS Publications. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Retrieved from [Link]
-
PMC - PubMed Central. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Questioning the Use of PEGylation for Drug Delivery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: A Guide to Preventing Aggregation of m-PEG15-Amine Modified Nanoparticles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of aggregation in nanoparticles modified with m-PEG15-amine. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and efficacy of your PEGylated nanoparticles.
Introduction to Nanoparticle Stability and the Role of this compound
Nanoparticle aggregation is a critical challenge in their application, driven by inherent thermodynamic instability and attractive van der Waals forces. Surface modification with Polyethylene Glycol (PEG), or PEGylation, is a widely adopted strategy to overcome this issue. The this compound, a methoxy-terminated PEG with 15 ethylene glycol units and a terminal amine group, is designed to impart a hydrophilic "stealth" layer to your nanoparticles. This layer provides steric hindrance, which physically blocks nanoparticles from getting close enough to aggregate. The hydrophilic nature of the PEG chains also improves solubility in aqueous media and reduces non-specific protein binding, which can otherwise trigger aggregation and clearance by the immune system.
However, even with PEGylation, aggregation can occur. This guide will walk you through the common causes and provide actionable solutions to maintain a stable, monodisperse nanoparticle suspension.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just modified my nanoparticles with this compound, and I'm seeing immediate aggregation. What could be the cause?
This is a common issue that can arise from several factors during the conjugation process. The primary culprits are often related to the reaction conditions and the charge state of your nanoparticles.
Possible Causes & Troubleshooting Steps:
-
Suboptimal pH During Conjugation: The terminal amine of this compound needs to be in its nucleophilic, unprotonated state to efficiently react with activated functional groups on the nanoparticle surface (e.g., NHS-esters). If the pH is too low, the amine will be protonated (-NH3+), reducing its reactivity and leading to incomplete PEGylation and subsequent aggregation. Conversely, a pH that destabilizes your core nanoparticle can also induce aggregation.
-
Solution: Ensure the pH of your reaction buffer is optimized for both the amine's reactivity and the nanoparticle's stability. For reactions involving NHS esters, a pH range of 7.2-8.5 is generally recommended. Perform small-scale pH screening experiments to identify the optimal condition for your specific nanoparticle system.
-
-
Inadequate Activation of Nanoparticle Surface Groups: If you are conjugating this compound to carboxylated nanoparticles, insufficient activation of the carboxyl groups with EDC/NHS will result in a low density of PEG chains on the surface, providing inadequate steric protection.
-
Solution: Use a sufficient molar excess of EDC and NHS to activate the surface carboxyl groups. A typical starting point is a 2-5 fold molar excess of EDC/NHS to the available carboxyl groups on the nanoparticles.
-
-
High Ionic Strength of the Buffer: High salt concentrations can screen the surface charge of your nanoparticles, reducing electrostatic repulsion and promoting aggregation, especially if the PEGylation is not yet complete.
-
Solution: Use a buffer with a low to moderate ionic strength (e.g., 10-50 mM) during the conjugation reaction. If a higher ionic strength is required for other reasons, consider increasing the concentration of this compound to accelerate the PEGylation process.
-
-
"Bridging" Flocculation: If the concentration of this compound is too low, a single PEG chain might attach to two different nanoparticles, causing them to "bridge" together and form aggregates.
-
Solution: Ensure you are using a sufficient molar excess of this compound relative to the nanoparticles. This ensures that the PEG chains are more likely to saturate the surface of a single nanoparticle rather than bridging between multiple particles. A 10-50 fold molar excess is a common starting point.
-
Q2: My this compound modified nanoparticles are stable in buffer, but aggregate when I introduce them to cell culture media or other biological fluids. Why is this happening?
Aggregation in biological media is a strong indicator of insufficient PEGylation or opsonization (the process of proteins binding to the nanoparticle surface, marking them for clearance).
Possible Causes & Troubleshooting Steps:
-
Low PEG Surface Density: The "stealth" effect of PEG is highly dependent on its surface density. If the PEG chains are too sparse, proteins can still access and adsorb to the nanoparticle surface, leading to aggregation and uptake by phagocytic cells.
-
Solution: Increase the molar ratio of this compound to nanoparticles during the conjugation reaction to achieve a higher grafting density. Characterize the PEG density on your nanoparticles using techniques like Thermogravimetric Analysis (TGA) or quantitative NMR.
-
-
Inappropriate PEG Conformation: The conformation of the PEG chains on the nanoparticle surface plays a crucial role in their ability to repel proteins. At low densities, PEG chains adopt a "mushroom" conformation, which is less effective at preventing protein adsorption. At higher densities, they transition to a more effective "brush" conformation.
-
Solution: Aim for a high enough PEG density to ensure the chains are in the "brush" conformation. This can be influenced by the size of your nanoparticle core and the length of the PEG chain.
-
-
Residual Surface Charge: Even with PEGylation, some of the underlying nanoparticle surface charge may not be fully shielded. This can lead to electrostatic interactions with charged proteins in the media, causing aggregation.
-
Solution: Measure the zeta potential of your PEGylated nanoparticles. A value close to neutral (between -10 mV and +10 mV) is generally desirable for minimizing non-specific interactions. If the zeta potential is still high, you may need to further optimize your PEGylation strategy to achieve better charge shielding.
-
Q3: How can I properly characterize my this compound modified nanoparticles to ensure they are not aggregated?
A multi-faceted characterization approach is essential to confirm the stability and quality of your nanoparticles.
Recommended Characterization Techniques:
| Technique | Parameter Measured | Indication of Stability | References |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | A narrow size distribution with a low PDI (ideally < 0.2) indicates a monodisperse sample. An increase in hydrodynamic diameter or PDI over time suggests aggregation. | |
| Zeta Potential Analysis | Surface Charge | A zeta potential close to neutral suggests effective shielding of the nanoparticle surface charge by the PEG layer, which can reduce electrostatic interactions and aggregation. | |
| Transmission Electron Microscopy (TEM) | Size, Morphology, and Aggregation State | TEM provides direct visualization of your nanoparticles, allowing you to confirm their size and shape and to visually inspect for the presence of aggregates. | |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for metallic nanoparticles) | For nanoparticles like gold, aggregation causes a red-shift and broadening of the surface plasmon resonance peak. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of Carboxylated Nanoparticles with this compound using EDC/NHS Chemistry
This protocol outlines the steps for covalently attaching this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 (optional)
-
Purification method (centrifugation, dialysis, or tangential flow filtration)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add a 2-5 fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle stirring. This activates the carboxyl groups to form a more stable NHS-ester intermediate.
-
-
PEGylation (Amine Coupling):
-
Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer.
-
Immediately add a 10-50 fold molar excess of this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Add a quenching solution to stop the reaction by reacting with any remaining NHS-esters.
-
Purification: Remove unreacted PEG and coupling reagents through repeated centrifugation and resuspension, dialysis, or tangential flow filtration.
-
Characterization: Characterize the purified PEGylated nanoparticles using DLS, Zeta Potential, and TEM to confirm successful modification and assess for aggregation.
Protocol 2: Troubleshooting Aggregation with a Screening Experiment
A systematic screening experiment is the most effective way to identify the optimal conditions for your specific nanoparticle system.
Procedure:
-
Set up a matrix of reaction conditions: Vary one parameter at a time, such as pH, this compound to nanoparticle ratio, and ionic strength.
-
Perform small-scale PEGylation reactions for each condition.
-
Analyze each sample for aggregation immediately after the reaction using DLS or by measuring turbidity (A340).
-
Identify the optimal conditions that result in the lowest level of aggregation.
Visualizing the Process: Diagrams
Caption: Common causes of nanoparticle aggregation during PEGylation.
References
- Jokerst, J. V., Lobovkina, T., Zare, R. N., & Gambhir, S. S. (2011). Nanoparticle PEGylation for imaging and therapy. Nanomedicine, 6(4), 715-728.
- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced drug delivery reviews, 99, 28-51.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles with Sco-peg3-cooh. BenchChem.
- BenchChem. (2025).
- Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
- ResearchGate. (2020). Why are my gold nanoparticles aggregating when PEGylated?.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Malvern Panalytical. (n.d.). Zeta Potential: An Introduction in 30 Minutes. Malvern Panalytical.
- Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409-427.
- BenchChem. (2025).
- BroadPharm. (2022).
- Clogston, J. D., & Patri, A. K. (2011). Zeta potential measurement. In Characterization of nanoparticles intended for drug delivery (pp. 63-70). Humana Press.
- Delong America. (n.d.). Nanoparticle Size Measurement Techniques. Delong America.
- Faria, M., Björnmalm, M., & Caruso, F. (2018). The phase of nanomaterials in biological environments.
- BenchChem. (2025). Application Notes and Protocols: Surface Modification of Nanoparticles using m-PEG₂-Amino. BenchChem.
- Shan, X., Yuan, Y., & Liu, C. (2013). Preparation and characterization of PEG-modified PCL nanoparticles for oxygen
Technical Support Center: Optimizing pH for m-PEG15-amine Coupling Reactions
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing pH for the successful coupling of methoxy-poly(ethylene glycol)-amine (m-PEG15-amine). Here, we will delve into the critical role pH plays in two of the most common PEGylation strategies: amide bond formation via active esters and reductive amination . Understanding and controlling pH is paramount to achieving high yields, product purity, and reproducibility in your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the single most important parameter to control in m-PEG-amine coupling reactions?
While factors like stoichiometry, temperature, and reaction time are important, pH is the most critical variable to control.[1][2][3] It directly governs the reactivity of the participating functional groups and the stability of intermediates, thus dictating the overall efficiency and outcome of the conjugation.
Q2: I'm coupling my this compound to a carboxylic acid using EDC/NHS chemistry. What is the optimal pH?
This reaction is best performed using a two-step pH process .[4]
-
Activation Step: The activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 .[5][6] This promotes the formation of the amine-reactive NHS-ester intermediate.
-
Coupling Step: The subsequent reaction of the activated NHS-ester with the this compound is favored at a neutral to slightly basic pH, typically between pH 7.2 and 8.0 .[6][7] This higher pH ensures that the primary amine of the PEG is deprotonated (-NH2), making it a potent nucleophile ready to attack the NHS ester.[4]
Q3: Why is a two-step pH protocol recommended for EDC/NHS coupling? Can I do it in one pot?
A two-step protocol is highly recommended because the optimal conditions for carboxyl activation and amine coupling are distinct.[4] While a one-pot reaction at a compromise pH (e.g., 6.0-7.5) is possible, it often leads to lower efficiency.[6] At pH 7.5, the hydrolysis of the NHS-ester intermediate becomes a significant competing reaction, reducing your yield.[6][8] The two-step approach maximizes the formation of the reactive intermediate before introducing the amine, leading to a more controlled and efficient process.
Q4: I am performing a reductive amination with my this compound and an aldehyde/ketone. What is the optimal pH?
For reductive amination, the optimal pH is typically in the mildly acidic range of 4 to 6 .[9][10] This represents a crucial compromise:
-
The pH must be acidic enough to catalyze the formation of the imine intermediate by protonating the carbonyl oxygen.[9]
-
However, it cannot be so acidic that it fully protonates the this compound into its non-nucleophilic ammonium form (-NH3+), which would halt the reaction.[9][10]
Q5: Which buffers should I use for these reactions?
Buffer selection is critical. Never use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate in the coupling step) , as they will compete with your reactants and significantly lower your yield.[11]
-
For EDC/NHS Activation (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is an excellent choice as it is effective in this pH range and lacks interfering functional groups.[5][6]
-
For EDC/NHS Coupling (pH 7.2-8.0): Phosphate-buffered saline (PBS) or HEPES buffer are commonly used and highly effective.[5][11]
-
For Reductive Amination (pH 4-6): Acetate buffer can be used, or the pH can be adjusted with a weak acid like acetic acid.[9]
Troubleshooting Guide
This section addresses common problems encountered during this compound coupling reactions and provides pH-centric solutions.
| Problem | Potential pH-Related Cause(s) | Recommended Troubleshooting Steps & Explanations |
| Low or No Coupling Yield | For EDC/NHS: 1. Inefficient Carboxyl Activation: The activation pH was too high (>7.2) or too low (<4.5).[6] 2. Amine Protonation: The coupling pH was too low (<7.0), leaving the PEG-amine protonated (-NH3+) and non-nucleophilic.[6] 3. NHS-Ester Hydrolysis: The coupling pH was too high (>8.5), or there was a long delay between activation and coupling, causing the active intermediate to hydrolyze back to a carboxylic acid. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7][8] For Reductive Amination: 1. Inefficient Imine Formation: The pH was too high (>7), failing to catalyze the initial reaction. 2. Amine Protonation: The pH was too low (<4), rendering the PEG-amine unreactive.[9] | Verify and Optimize pH: • Use a calibrated pH meter to check the pH of your buffers after all components are added. • For EDC/NHS, perform a pH titration experiment. Run small-scale reactions where the activation step is performed at pH 5.0, 5.5, and 6.0, followed by a coupling step at pH 7.2, 7.5, and 8.0 to find the optimal combination for your specific molecule. • Crucially, for two-step EDC/NHS reactions, ensure the pH is raised to 7.2-8.0 immediately before adding the this compound. [5][12] |
| Protein/Molecule Aggregation or Precipitation | Isoelectric Point (pI) Issue: The reaction pH is too close to the isoelectric point of your target protein or molecule. At its pI, a protein has a net charge of zero, reducing intermolecular repulsion and increasing the likelihood of aggregation.[6] | Adjust Reaction pH: • Determine the theoretical pI of your protein. • Adjust your coupling buffer pH to be at least 1-2 units away from the pI. For example, if your protein's pI is 6.0, performing the coupling step at pH 7.5-8.0 is advisable. |
| Poor Reproducibility Between Experiments | Inadequate Buffering: The chosen buffer is being used outside of its effective buffering range (typically +/- 1 pH unit from its pKa), leading to uncontrolled pH shifts when reagents are added. For example, MES is a poor buffer above pH 6.7.[6] | Select Appropriate Buffers: • Ensure your selected buffer has a pKa value close to your target reaction pH. • Re-verify the final reaction pH with a meter in every experiment. Do not assume the buffer's nominal pH is the final reaction pH. |
| Lack of Site-Specificity (for proteins) | Reactivity of Different Amines: The N-terminal α-amine and the ε-amine of lysine residues have different pKa values. The N-terminal amine is generally more acidic (lower pKa). By lowering the reaction pH, you can sometimes achieve more selective PEGylation at the N-terminus, as it will be deprotonated at a lower pH than the majority of lysine residues.[13] | Perform a pH Screen for Selectivity: • If N-terminal modification is desired, try running the coupling reaction at a lower pH, for example, in the range of 6.5-7.0. This can favor the more nucleophilic N-terminal amine.[13] Note that this will likely slow the overall reaction rate. |
Experimental Workflows & Methodologies
Workflow 1: Two-Step EDC/NHS Coupling of this compound to a Carboxylic Acid
This workflow maximizes efficiency by separating the activation and coupling steps into their optimal pH environments.
Caption: Two-Step EDC/NHS Coupling Workflow.
Detailed Protocol:
-
Reactant Preparation:
-
Step 1: Activation of Carboxylic Acid
-
Dissolve your carboxyl-containing molecule in Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) .[11]
-
Add the freshly prepared EDC and Sulfo-NHS solution. A typical starting molar ratio is 1:2:5 (Carboxyl:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the active NHS-ester intermediate.[11]
-
-
Step 2: Coupling with this compound
-
Crucially, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.4) .[11] Verify the final pH with a calibrated meter.
-
Immediately add your this compound, dissolved in Coupling Buffer, to the activated molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Step 3: Quenching and Purification
-
Quench the reaction by adding a solution like Tris or hydroxylamine to a final concentration of 10-50 mM. This will hydrolyze any remaining unreacted NHS esters.[6]
-
Purify the final PEGylated conjugate using an appropriate method such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis to remove unreacted PEG, byproducts, and quenching reagents.
-
Workflow 2: One-Pot Reductive Amination
This workflow is suitable for coupling this compound to an aldehyde or ketone functional group.
Caption: Reductive Amination Workflow.
Detailed Protocol:
-
Reactant Preparation:
-
Dissolve the aldehyde or ketone-containing molecule and the this compound in a suitable Reaction Buffer (pH 4-6) . Common solvents include methanol, ethanol, or dichloromethane (DCM).[9] The pH can be adjusted with catalytic amounts of a weak acid like acetic acid.
-
-
Step 1: Schiff Base (Imine) Formation
-
Step 2: Reduction
-
Add a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the iminium ion over the starting carbonyl compound, minimizing side products.[9][17]
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.[16]
-
-
Step 3: Quenching and Purification
-
Quench the reaction as appropriate for the chosen reducing agent.
-
Purify the final conjugate using a suitable chromatographic method or dialysis to remove unreacted starting materials and reagents.
-
Data Summary: pH and Reagent Stability
Understanding the stability of your reagents and intermediates at different pH values is key to designing a successful experiment.
| pH Range | EDC/NHS Carboxyl Activation | Amine Reactivity (-NH₂) | NHS-Ester Stability (Half-life) | Reductive Amination |
| 4.5 - 6.0 | Optimal [6] | Slow (Amine is protonated)[6] | High | Optimal for Imine Formation [9] |
| 6.0 - 7.2 | Moderate[6] | Moderate[6] | Moderate (4-5 hours at pH 7)[7] | Suboptimal |
| 7.2 - 8.0 | Suboptimal[6] | Optimal [6] | Decreasing (1 hour at pH 8)[7] | Not Recommended |
| > 8.5 | Not Recommended | High | Very Low (10 minutes at pH 8.6) [7][8] | Not Recommended |
By carefully considering the chemistry of your specific reaction and meticulously controlling the pH with appropriate buffer systems, you can overcome common hurdles in PEGylation and achieve consistent, high-quality results.
References
-
Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]
-
BioPharm International. (2005). Making Site-specific PEGylation Work. Retrieved from [Link]
-
IDOSI Publications. (2012). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from [Link]
-
RSC Publishing. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). PEGylation. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
J-Stage. (2009). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Retrieved from [Link]
-
Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
PubMed. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Retrieved from [Link]
-
ResearchGate. (2015). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%.... Retrieved from [Link]
-
SINOPEG. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
-
ACS Publications. (2014). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. Retrieved from [Link]
-
YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Borch Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2020). (A) Optimal pH for reductive amination; (B) Optimal temperature for.... Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2021). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Retrieved from [Link]
-
ResearchGate. (2001). Effect of pH on the reactivity of dipeptides and α-amino acids in the N-acylation. Retrieved from [Link]
-
Journal of Oil Palm Research. (2021). INFLUENCE OF pH ON THE ACYLATION OF L-HYDROXYPROLINE WITH PALMITOYL CHLORIDE IN AN AQUEOUS ACETONE MEDIUM. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
NIH. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Retrieved from [Link]
-
PubMed. (2006). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. Retrieved from [Link]
Sources
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
effect of temperature on m-PEG15-amine conjugation efficiency
A Senior Application Scientist's Guide to Optimizing Temperature for Enhanced Efficiency
Welcome to the technical support resource for m-PEG15-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their PEGylation workflows. Here, we delve into the critical role temperature plays in the efficiency of this compound conjugation, providing in-depth, experience-driven answers to common questions and troubleshooting challenges.
The most prevalent and versatile strategy for conjugating this compound involves its reaction with an N-hydroxysuccinimide (NHS) ester-activated molecule. The terminal primary amine (-NH₂) of the PEG reagent acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a highly stable amide bond.[1][2] However, the success of this reaction is a delicate balance between kinetics and stability, with temperature being a pivotal variable.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of temperature on the this compound conjugation reaction?
Temperature has a dual and opposing effect on the standard this compound conjugation reaction with an NHS ester.
-
Accelerates Amine Reaction (Aminolysis): As with most chemical reactions, increasing the temperature accelerates the rate of the desired reaction between the PEG's primary amine and the NHS ester.[3][4] This can lead to shorter incubation times to achieve the target degree of conjugation.
-
Accelerates NHS Ester Hydrolysis: Crucially, temperature also accelerates the rate of the primary competing side reaction: the hydrolysis of the NHS ester.[2][5] In an aqueous buffer, water molecules compete with the PEG amine to attack the NHS ester. This reaction inactivates the NHS ester, rendering it incapable of conjugating to your target and directly reducing the overall yield.[6]
Therefore, the "optimal" temperature is not simply the highest possible temperature but rather a carefully chosen point that maximizes the rate of aminolysis while minimizing the rate of hydrolysis. Elevated temperatures can also risk the thermal stability and integrity of sensitive biomolecules like proteins.[4][7]
Q2: What are the recommended starting temperatures for my conjugation experiment?
For most applications involving proteins and other sensitive biomolecules, two temperature conditions are standard starting points:
-
Room Temperature (20-25°C): Incubate for 1 to 4 hours. This is often a good balance, providing a reasonably fast reaction rate without aggressively promoting hydrolysis or protein denaturation.[2][8]
-
4°C (Refrigerated): Incubate for 2 hours to overnight.[9][10] This condition is chosen to significantly slow the rate of NHS ester hydrolysis, preserving the reactive ester for longer periods. This is particularly useful when dealing with very low concentrations of reactants or when a long incubation is needed to drive the reaction to completion.
One study found that conjugation yields were slightly greater at room temperature than at 37°C, likely because the detrimental effect of increased hydrolysis at 37°C outweighed the benefit of a faster aminolysis rate.[11]
Q3: How does pH interplay with temperature to affect conjugation efficiency?
The interplay between pH and temperature is critical. The reaction between an amine and an NHS ester is most efficient in the pH range of 7.2 to 8.5.[1][12]
-
Below pH 7.2: The primary amine of the this compound becomes increasingly protonated (-NH₃⁺). In this state, it is no longer a strong nucleophile, and the reaction rate slows dramatically, regardless of temperature.[8]
-
Above pH 8.5: The concentration of hydroxide ions (OH⁻) increases, which are potent nucleophiles that dramatically accelerate the hydrolysis of the NHS ester.[5]
This relationship is intensified by temperature. A high pH combined with a high temperature creates a "worst-case scenario" for NHS ester stability, leading to rapid hydrolysis and significantly reduced yields. The half-life of an NHS ester can decrease from hours at pH 7 and 4°C to mere minutes at pH 8.6 and 4°C.[2][6]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no yield is one of the most common issues encountered during PEGylation. This guide provides a systematic approach to troubleshooting, with a focus on the role of temperature.
Problem: My final yield of PEGylated product is much lower than expected.
This issue almost always traces back to one of two primary culprits: the NHS ester has been inactivated before it can react with the PEG-amine, or the reaction conditions are suboptimal.
Visualizing the Core Conflict: Aminolysis vs. Hydrolysis
The diagram below illustrates the two competing reaction pathways for an NHS-ester activated molecule in your reaction buffer. Your goal is to favor the "Desired Reaction Pathway."
Caption: Competing reaction pathways in this compound conjugation.
Troubleshooting Steps & Solutions
| Potential Cause | Explanation & The Role of Temperature | Recommended Action & Rationale |
| 1. Hydrolyzed NHS Ester Reagent | The NHS ester is highly sensitive to moisture. If stored improperly or handled in a humid environment, it will hydrolyze before the reaction even begins. Higher ambient temperatures can accelerate this degradation if moisture is present.[1][10] | Solution: Use a fresh vial of the NHS ester reagent. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion.[9][10] |
| 2. Suboptimal Reaction Temperature | Too High: While a higher temperature speeds up the desired reaction, it more dramatically speeds up the hydrolysis of the NHS ester, especially at pH > 8.[2][5] This is often the primary cause of failure when trying to shorten reaction times by increasing heat. Too Low: A very low temperature (e.g., 4°C) slows both reactions. If the incubation time is too short, the conjugation may not have had sufficient time to proceed to completion. | Solution: If you suspect hydrolysis is the issue, perform the reaction at a lower temperature for a longer duration. Start with 4°C overnight. [9] This minimizes the hydrolysis rate, giving the desired aminolysis reaction the best chance to occur. Conversely, if your reaction at 4°C yielded no product, try incubating at room temperature for 2-4 hours, ensuring your pH is optimal (7.2-8.0).[12] |
| 3. Suboptimal pH | As discussed in the FAQ, if the pH is too low (<7.2), the PEG-amine is protonated and non-reactive. If the pH is too high (>8.5), hydrolysis is extremely rapid. This effect is magnified at higher temperatures.[1][8] | Solution: Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[1] For sensitive NHS esters, buffering at the lower end of this range (e.g., pH 7.2-7.5) can provide a better balance between amine reactivity and ester stability.[1] Use non-amine buffers like PBS, HEPES, or Borate.[9] |
| 4. Steric Hindrance | The amine on your target molecule may be sterically hindered, making it less accessible to the NHS ester. In this case, the reaction requires more energy and/or time to proceed. | Solution: If you suspect steric hindrance, a moderate increase in temperature (e.g., from 4°C to room temperature) can provide the necessary activation energy to overcome this barrier.[1] You may also need to increase the incubation time or the molar excess of the PEG reagent. |
Data Summary: NHS Ester Stability
The stability of an NHS ester is often described by its half-life (t½), which is highly dependent on both pH and temperature.
| pH | Temperature | Approximate Half-Life (t½) | Implication for Experiment |
| 7.0 | 0-4°C | 4 - 5 hours[2][6] | Stable enough for overnight reactions, providing maximum time for conjugation. |
| 8.5 | Room Temp (25°C) | ~30 minutes (estimated) | Reaction must proceed quickly. A good starting point for many proteins. |
| 8.6 | 4°C | ~10 minutes[2][6] | Very unstable. High risk of hydrolysis outpacing conjugation. Not recommended unless reaction is extremely fast. |
| 9.0 | Room Temp (25°C) | < 10 minutes[13] | Extremely unstable. Yields will likely be very low due to rapid hydrolysis. Avoid this condition. |
Note: These values are illustrative and can vary based on the specific NHS ester structure and buffer composition.
Experimental Protocols
Protocol 1: Temperature Optimization Study for this compound Conjugation
This protocol provides a framework for systematically determining the optimal reaction temperature for your specific molecule.
1. Reagent Preparation:
-
Target Molecule Solution: Prepare your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4). A typical concentration is 2-10 mg/mL.[4] If your storage buffer contains Tris or glycine, perform a buffer exchange into PBS.
-
This compound Solution: Dissolve the this compound in the same reaction buffer.
-
NHS-Ester Stock Solution: Allow the vial of your NHS-ester activated molecule to equilibrate to room temperature for at least 20 minutes before opening.[10] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[4] Do not store this solution.
2. Reaction Setup:
-
Create at least three identical reaction mixtures. A common starting point is a 10 to 50-fold molar excess of the PEG reagent relative to the target molecule.[1][14]
-
Add the appropriate volume of the this compound solution to your target molecule solution.
-
Initiate the reaction by adding the calculated volume of the NHS-ester stock solution to each tube. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10%.[9]
3. Incubation:
-
Place each reaction mixture at a different temperature:
- Tube 1: 4°C (in a cold room or refrigerator)
- Tube 2: 25°C (room temperature benchtop)
- Tube 3: 37°C (in an incubator)
-
At set time points (e.g., 30, 60, 120, and 240 minutes), take an aliquot from each reaction tube and immediately quench it as described in the next step. For the 4°C reaction, you can also include an overnight time point.
4. Quenching the Reaction:
-
To stop the reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM.[1] This will consume any unreacted NHS ester. Let the quenching reaction proceed for 15-30 minutes.
5. Analysis:
-
Analyze the aliquots from each time point and temperature using an appropriate method (e.g., SDS-PAGE for proteins, HPLC, or LC-MS).
-
For SDS-PAGE, a successful conjugation will show a shift in the molecular weight band of your protein. Compare the intensity of the conjugated band versus the unconjugated band across the different conditions to determine the optimal temperature and time for your specific system.
Visualizing the Optimization Workflow
Caption: Experimental workflow for temperature optimization.
References
-
Dastjerdi, R., et al. (2012). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Pharmaceutical Sciences, 18(3), 139-148. [Link]
-
Abuchner, D., et al. (2018). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 29(6), 2050-2058. [Link]
-
Espace INRS. (2022). Overcoming barriers to poor protein PEGylation efficiency. [Link]
-
Lund University Publications. (2014). Optimization of a PEGylation process. [Link]
-
Siwawannapong, K., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(10), 7631-7641. [Link]
-
Suzuki, T., et al. (2013). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Oleo Science, 62(10), 811-817. [Link]
-
National Institutes of Health. (n.d.). A Feasible Approach to Evaluate the Relative Reactivity of NHS-Ester Activated Group with Primary Amine-Derivatized DNA Analogue and Non-Derivatized Impurity. Retrieved from [Link]
-
YouTube. (2023, July 29). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. [Link]
-
PubMed. (2012). Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. The Protein Man's Blog. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
ResearchGate. (2017). High PEGylation efficiency of pentaethylenehexamine-end poly(ethylene glycol) (mPEG-N6) for active-ester surface. [Link]
-
National Institutes of Health. (2021). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. neb.com [neb.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Purifying m-PEG15-Amine Conjugates
Welcome to the technical support center for m-PEG15-amine conjugate purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying PEGylated molecules. The process of PEGylation, while invaluable for enhancing the therapeutic properties of molecules, often introduces significant downstream purification challenges.[] This document provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and visual workflows to guide you toward achieving a highly pure final product.
Section 1: Foundational Knowledge & Strategy
This section addresses the preliminary questions that form the basis of a successful purification strategy. Understanding the potential impurities and selecting the right tools are the first steps toward an efficient workflow.
Q1: What are the most common impurities I should expect after my this compound conjugation reaction?
A1: A typical crude reaction mixture is heterogeneous and contains more than just your desired product.[] Identifying these species is critical for developing a robust purification strategy. The most common impurities include:
-
Unreacted Starting Materials: Excess this compound and the unreacted parent molecule (e.g., peptide, small molecule, or biologic).
-
Reaction Byproducts: These depend on your coupling chemistry. For instance, if you are using EDC/NHS chemistry to activate a carboxyl group for reaction with the PEG-amine, you will have byproducts like N-hydroxysuccinimide (NHS) and EDC-related derivatives.[2]
-
Multi-PEGylated Species: If your target molecule has multiple amine-reactive sites (e.g., several lysine residues on a protein), you may form di-, tri-, or even higher-order PEGylated products.[2][3]
-
Positional Isomers: PEGylation can occur at different sites on your molecule, leading to isomers that have the same mass but may have slightly different physicochemical properties, making them particularly challenging to separate.[2][3]
-
Hydrolyzed Reagents: Activated esters (like NHS esters) are susceptible to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction.[4]
Q2: How do I choose the best primary purification technique for my specific conjugate?
A2: The optimal method depends entirely on the physicochemical properties (size, hydrophobicity, charge) of your target conjugate versus the impurities.[5] The three primary chromatographic techniques are Reverse-Phase HPLC, Size Exclusion Chromatography, and Ion Exchange Chromatography.
| Technique | Separation Principle | Best Suited For | Key Advantages | Common Challenges |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Small molecule conjugates, peptides, resolving isomers. | High resolution, excellent for separating species with small differences in polarity.[] | Requires organic solvents, which can be denaturing for some biologics. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Large biomolecule conjugates (e.g., proteins, antibodies), removing aggregates. | Gentle, non-denaturing conditions; effective at separating molecules with significant size differences.[][6] | Low resolution for molecules of similar size; cannot separate isomers.[2] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Conjugates where PEGylation alters the overall charge of the molecule. | High capacity, can separate based on subtle charge differences.[3] | Requires careful buffer pH selection; ineffective if the conjugate and impurities have similar charges. |
The following diagram provides a logical decision tree to help you select an appropriate starting point for your purification method development.
Caption: Decision tree for selecting a primary purification method.
Q3: What analytical methods are essential for monitoring my purification process?
A3: You cannot purify what you cannot see. Robust analytical monitoring is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the molecular weights of your starting materials, desired product, and any impurities. It provides unambiguous identification of the species in each fraction.[2][7]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is used to assess the purity of your fractions and quantify the relative amounts of each species. A shift in retention time compared to the starting materials is a strong indicator of successful conjugation.[2][8]
-
Charged Aerosol Detection (CAD): Since PEG itself lacks a strong UV chromophore, CAD can be a valuable orthogonal detection method to HPLC-UV. It responds to all non-volatile analytes, allowing you to "see" the PEG-containing species that might be missed by UV detection.[8][9]
Section 2: Troubleshooting Common Purification Issues
This section dives into specific problems you may encounter and provides actionable solutions.
Q4: My final product shows multiple peaks on HPLC. How can I identify the source of this heterogeneity?
A4: Multiple peaks indicate an impure or heterogeneous sample. The first step is identification, followed by strategic optimization.
-
Identify the Peaks: Collect fractions for each peak and analyze them by LC-MS. This will tell you if the peaks correspond to unreacted starting materials, multi-PEGylated species, or positional isomers.
-
Address the Cause:
-
Unreacted Materials: If you see starting materials, your conjugation reaction may be incomplete. Optimize reaction conditions (time, temperature, pH, molar ratios).[2] For purification, you may need to improve your chromatographic method (see Q5).
-
Multi-PEGylation: This occurs when your target has multiple reactive sites. To minimize this, reduce the molar excess of the this compound used in the conjugation reaction.[2]
-
Positional Isomers: These are often the most difficult to separate. High-resolution RP-HPLC with a very shallow gradient is typically the best approach to resolve them.[2]
-
Caption: Troubleshooting flowchart for low purity issues.
Q5: I'm struggling to separate the unreacted this compound from my desired conjugate. What should I do?
A5: This is a common challenge, especially when the conjugate is a small molecule, as the properties may not change dramatically upon PEGylation.
-
For Small Molecule Conjugates (RP-HPLC):
-
Optimize the Gradient: Use a shallower gradient. A slow increase in the organic solvent percentage over a longer time will improve the resolution between your slightly more hydrophobic conjugate and the more polar, unreacted PEG-amine.[2]
-
Change the Stationary Phase: If a standard C18 column isn't working, try a different chemistry. A C8 column is less hydrophobic and may provide a different selectivity profile. A phenyl-hexyl column can offer alternative selectivity through pi-pi interactions.
-
-
For Large Biomolecule Conjugates:
-
Size-Based Methods: SEC is highly effective for removing small molecules like unreacted PEG from large proteins.[] Alternatively, Tangential Flow Filtration (TFF) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane can efficiently wash away the excess PEG.[10] Ensure you perform sufficient buffer exchange volumes (diavolumes) for complete removal.[10]
-
Q6: My recovery after purification is very low. What are the likely causes and how can I improve it?
A6: Low yield can be attributed to issues in the reaction, the purification process, or the stability of the conjugate itself.
| Potential Cause | Recommended Solution(s) |
| Incomplete Conjugation Reaction | Optimize reaction parameters: increase reaction time, adjust pH (typically 7.2-8.5 for amine reactions), or increase the molar ratio of the PEG reagent.[4][11] |
| Non-specific Binding to Purification Matrix | For SEC or IEX, pre-condition the column with a blank run. Consider adding a small amount of a non-ionic detergent to the mobile phase. For TFF/dialysis, use low-protein binding membranes (e.g., regenerated cellulose).[10] |
| Precipitation/Aggregation on Column or Membrane | Optimize the buffer conditions (pH, ionic strength) to ensure the conjugate remains soluble throughout the purification process.[10][12] |
| Degradation of the Conjugate | Ensure purification conditions are mild (e.g., neutral pH, room temperature or below) if the linkage is labile.[2] |
Section 3: Detailed Experimental Protocols
The following are generalized, step-by-step protocols for the most common purification techniques. These should be used as a starting point and optimized for your specific conjugate.
Protocol 1: General RP-HPLC Purification of a Small Molecule this compound Conjugate
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the crude reaction mixture in a small volume of a solution that ensures solubility, preferably a composition similar to the initial mobile phase conditions (e.g., 95:5 Water:ACN).
-
Chromatography Conditions:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient. Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to scout for your peak.
-
For optimization, run a shallower gradient around the elution point of your conjugate (e.g., if it elutes at 40% B, try a gradient of 30% to 50% B over 60 minutes).[2]
-
Monitor the elution profile with a UV detector (e.g., 220 nm for peptide bonds, or a specific wavelength for your molecule).
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the desired product peak. Analyze the purity of each fraction by LC-MS.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent and water, typically by lyophilization.[2]
Protocol 2: General SEC Purification of a Biologic this compound Conjugate
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugate's molecular weight. The goal is to have the conjugate elute within the resolving range of the column, while the smaller, unreacted PEG elutes much later.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[2] Ensure it is filtered and degassed.
-
System Setup: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Sample Injection: Inject a sample volume that is appropriate for the column size (typically less than 5% of the column volume to avoid overloading and ensure good resolution).[10]
-
Elution and Fraction Collection: Elute the sample with the isocratic mobile phase. Larger molecules (aggregates, if any) will elute first, followed by your conjugate, and finally the smaller unreacted protein and PEG-amine.[2] Collect fractions based on the elution volume.
-
Analysis and Pooling: Analyze the fractions for purity (e.g., by SDS-PAGE or RP-HPLC) and pool the fractions containing the purified conjugate.
-
Concentration/Buffer Exchange: If necessary, concentrate the pooled fractions and/or exchange the buffer using a centrifugal ultrafiltration device with an appropriate MWCO.[2]
Caption: General experimental workflow for conjugate purification.
References
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Note: While not directly from the search, this is a foundational review.
- Novatia.
- Creative PEGWorks.
- BenchChem.
- BenchChem.
- BenchChem.
- ResearchGate. Purification of PEG-protein conjugates by countercurrent distribution in aqueous two-phase systems | Request PDF.
- ACS Publications. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol | Organic Process Research & Development.
- Oxford Academic.
- BenchChem.
- BOC Sciences.
- BenchChem.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. enovatia.com [enovatia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Efficiency of m-PEG15-amine Surface Functionalization
Welcome to the technical support center for m-PEG15-amine surface functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PEGylation, a critical process for enhancing the therapeutic potential of various biomolecules and nanoparticles.[][2] Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your surface functionalization workflows and achieve consistent, high-efficiency results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound and the fundamental principles of the PEGylation reaction.
Q1: What is this compound and what is it used for? A1: this compound is a polyethylene glycol (PEG) linker molecule that contains 15 PEG units.[3] It has a methoxy group (-OCH3) at one end and a primary amine group (-NH2) at the other.[3] The amine group allows for its covalent attachment to various surfaces and molecules, such as nanoparticles, proteins, and peptides, that have reactive groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters.[3] This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic agents, as well as to reduce their immunogenicity.[2][4][5]
Q2: How should I store and handle this compound? A2: this compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment.[3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagent and reduce its reactivity.[6][7]
Q3: What functional groups can this compound react with? A3: The primary amine group of this compound is nucleophilic and can react with several functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[3][8] It can also react with other carbonyl-containing groups such as aldehydes and ketones, as well as carboxylic acids in the presence of activating agents like EDC and NHS.[3][9]
Q4: Why is the choice of buffer so critical for PEGylation with NHS esters? A4: The buffer composition and pH are paramount for successful NHS-ester chemistry for two main reasons. First, the primary amine on your target molecule must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. This is favored at a pH above the pKa of the amine. Second, the NHS ester itself is susceptible to hydrolysis, a competing reaction with water that increases significantly at higher pH.[8][10][11] Therefore, an optimal pH balances amine reactivity with NHS ester stability.[10] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target amine for reaction with the NHS ester.[6][10]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during this compound surface functionalization.
Issue 1: Low PEGylation Efficiency or Incomplete Conjugation
One of the most frequent challenges is achieving the desired degree of surface PEGylation, often resulting in a low yield of the modified product.[12]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incorrect Buffer pH | If the pH is too low (e.g., <7.2), the surface amines will be protonated (-NH3+) and non-nucleophilic, preventing the reaction.[10] If the pH is too high (e.g., >9.0), the NHS ester will rapidly hydrolyze, reducing the amount available to react with the amines.[10][11] | Use a non-amine containing buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES within a pH range of 7.2-8.5.[10][11] For many applications, a pH of 8.3-8.5 is optimal.[10] |
| Suboptimal Surface Amine Density | An insufficient number of reactive amine groups on the surface will naturally lead to low PEGylation. Conversely, an extremely high density can sometimes lead to steric hindrance. | Quantify the surface amine density using techniques like the ninhydrin assay to ensure an adequate number of reactive sites are present.[13] If the density is low, the surface amination protocol may need to be optimized. |
| Steric Hindrance | The size and conformation of the molecule or surface being PEGylated can physically block the PEG reagent from accessing the reactive amine sites.[12][14] The PEG chain itself can also create a "shielding" effect that hinders further PEGylation.[12][15] | Consider using a PEG linker with a longer spacer arm to provide better reach to hindered sites.[12] Optimizing the PEG-to-protein molar ratio is also crucial; a 5 to 20-fold molar excess of the PEG reagent is a good starting point, but may need empirical adjustment.[12] |
| Instability of the Amine-Functionalized Surface | In some cases, particularly with aminosilane-functionalized silica surfaces, the silane layer can be unstable in aqueous media, leading to a loss of surface amine groups.[16][17][18] | Ensure that the initial surface amination is performed under optimal conditions to create a dense and stable layer. For silica surfaces, this may involve using anhydrous solvents and elevated temperatures during silanization.[16][17] |
Issue 2: Aggregation of the PEGylated Product
Aggregation can occur during or after the PEGylation reaction, leading to a loss of active material and difficulties in purification.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Changes in Surface Charge | The reaction of PEG with surface amines neutralizes their positive charge. This change in the zeta potential of nanoparticles can lead to colloidal instability and aggregation.[19] | Monitor the zeta potential before and after PEGylation. If aggregation is observed, consider adjusting the ionic strength of the buffer or adding stabilizing excipients. |
| Hydrophobic Interactions | Although PEG is hydrophilic, the underlying surface or molecule may have hydrophobic patches that become exposed or more prominent after PEGylation, leading to aggregation. | The inclusion of non-ionic surfactants at low concentrations in the reaction or storage buffer may help to mitigate hydrophobic aggregation. |
| Inefficient PEGylation | Incomplete surface coverage with PEG can leave exposed reactive sites or hydrophobic regions that can interact between particles or molecules, causing aggregation.[20] | Optimize the PEGylation reaction conditions as described in "Issue 1" to ensure a sufficient grafting density of PEG on the surface. |
Issue 3: Inconsistent or Irreproducible Results
Variability between experiments is a significant hurdle in developing robust protocols.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Variability in Starting Materials | The density of amine groups on the initial surface can vary from batch to batch, leading to inconsistent PEGylation outcomes. | Characterize the starting material for each experiment. Quantifying the surface amine density before each PEGylation reaction will help to normalize the amount of PEG reagent used.[13] |
| Inconsistent Reaction Conditions | Small variations in pH, temperature, reaction time, or reagent concentrations can significantly impact the efficiency of the PEGylation reaction.[21] | Strictly control all reaction parameters. Prepare fresh buffers for each experiment and accurately measure the pH. Use a consistent temperature and reaction time. |
| Moisture Contamination of Reagents | As previously mentioned, this compound and especially NHS esters are moisture-sensitive. Any exposure to humidity can lead to hydrolysis and reduced reactivity.[10] | Always allow reagents to come to room temperature in a desiccator before opening. Prepare solutions of NHS esters in anhydrous DMSO or DMF immediately before use.[6] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: General Procedure for PEGylation of an Amine-Functionalized Surface with an NHS-Ester-Activated PEG
This protocol describes the covalent attachment of an NHS-ester functionalized molecule to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized surface (e.g., nanoparticles, beads)
-
This compound
-
NHS-ester activated molecule
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[10]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)[22]
-
Purification system (e.g., centrifuge for nanoparticles, size-exclusion chromatography column)
Procedure:
-
Surface Preparation: Disperse the amine-functionalized surface in the amine-free reaction buffer. If working with nanoparticles, sonication may be used to ensure a homogenous suspension.
-
NHS-Ester Solution Preparation: Immediately before use, dissolve the NHS-ester activated molecule in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[22]
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester stock solution to the surface suspension while gently mixing.[8] The optimal molar ratio may need to be determined empirically.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[10]
-
Purification: Remove excess, unreacted reagents and byproducts. For nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh buffer.[22] For soluble molecules, size-exclusion chromatography or dialysis is effective.[][23]
Protocol 2: Quantification of Surface Amine Density using the Ninhydrin Assay
This protocol provides a method to quantify the number of primary amine groups on a surface.
Materials:
-
Amine-functionalized surface
-
Ninhydrin reagent solutions (consult commercial kits or literature for preparation)[24]
-
A primary amine standard (e.g., aminopropylsilane) for calibration curve
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of the primary amine with known concentrations.
-
Sample Preparation: Disperse a known amount of the amine-functionalized surface in PBS.
-
Ninhydrin Reaction: Add the ninhydrin reagent to the standards and samples according to the manufacturer's protocol. This typically involves heating the mixture.
-
Measurement: After cooling, measure the absorbance of the standards and samples at the appropriate wavelength (usually 570 nm).
-
Calculation: Use the calibration curve to determine the concentration of amine groups in the sample, and from this, calculate the amine density on the surface (e.g., in amines per nm² or per mg of material).
IV. Visualizations
Reaction Mechanism
The following diagram illustrates the reaction between a surface amine and an NHS-ester activated molecule, resulting in a stable amide bond.
Caption: Reaction of a primary amine with an NHS ester.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting low PEGylation efficiency.
Caption: Troubleshooting low PEGylation efficiency.
V. References
-
BenchChem. (n.d.). Optimizing reaction buffer pH for Fmoc-PEG5-NHS ester conjugation. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions. Retrieved from
-
Lai, S. K., et al. (2014). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Pharmaceutical Research, 31(5), 1083-1095.
-
Li, J., et al. (2017). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PLoS One, 12(5), e0177899.
-
Wang, J., et al. (2019). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Expert Opinion on Drug Delivery, 16(10), 1047-1061.
-
Bar-Or, D., et al. (2001). Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion. Journal of Biomedical Materials Research, 58(6), 649-656.
-
BenchChem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Retrieved from
-
Caracciolo, G., et al. (2016). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale, 8(21), 11216-11227.
-
Kim, H., et al. (2021). Slippery Behavior of PEGylated Surfaces. ACS Applied Materials & Interfaces, 13(34), 41249-41257.
-
McMaster University. (n.d.). Purification and synthesis of PEGylated protein. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from
-
Veronese, F. M., & Pasut, G. (2005). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Bioconjugate Chemistry, 16(5), 1315-1323.
-
BOC Sciences. (n.d.). PEGylated Protein Purification Techniques. Retrieved from
-
Xia, Y., & Li, W. (2011). Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. Analytical Chemistry, 83(1), 119-126.
-
Mehvar, R. (2018). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin. Journal of Pharmaceutical Sciences, 107(12), 3025-3034.
-
ResearchGate. (n.d.). Purification of PEGylated Proteins. Retrieved from
-
Park, K. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. ACS Nano, 16(9), 14583-14596.
-
Wikipedia. (n.d.). Peptide therapeutics. Retrieved from
-
BroadPharm. (2022). Protocol for Amino PEG. Retrieved from
-
IDT. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved from
-
Nienhaus, G. U. (2012). Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake. ACS Nano, 6(1), 103-112.
-
Gauthier, M. A. (2020). Overcoming barriers to poor protein PEGylation efficiency. Espace INRS.
-
Gauthier, M. A. (2020). Overcoming barriers to poor protein PEGylation efficiency. Espace INRS.
-
ResearchGate. (n.d.). Functionality control by varying surface amine density. Retrieved from
-
Wang, Y., & Chen, S. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12517-12522.
-
Wang, Y., & Chen, S. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12517-12522.
-
Tchoffo, F., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Molecules, 27(3), 853.
-
ResearchGate. (n.d.). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from
-
Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides. Retrieved from
-
BenchChem. (n.d.). Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH. Retrieved from
-
Wikipedia. (n.d.). PEGylation. Retrieved from
-
BroadPharm. (2022). Protocol for PEG NHS Ester. Retrieved from
-
BroadPharm. (n.d.). This compound, 80506-64-5. Retrieved from
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from
-
Lund University. (2016). Performance analysis of a PEGylation process. Retrieved from
-
Davaran, S., et al. (2013). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Pharmaceutical Sciences, 19(1), 1-9.
-
Conte, C., et al. (2017). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. Polymers, 9(12), 677.
-
BenchChem. (n.d.). Application Notes and Protocols: Surface Modification with Amine-Reactive PEG Linkers. Retrieved from
-
Rajan, S. K., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Polymers, 16(16), 2187.
-
Tassali, N., et al. (2017). Surface PEG Grafting Density Determines Magnetic Relaxation Properties of Gd-Loaded Porous Nanoparticles for MR Imaging Applications. ACS Applied Materials & Interfaces, 9(37), 31649-31659.
-
BroadPharm. (n.d.). Instructions for NHS-(PEG)n Conjugation. Retrieved from
-
Teplyakov, A. V. (2012). Tuning the reactivity of semiconductor surfaces by functionalization with amines of different basicity. Proceedings of the National Academy of Sciences, 109(15), 5652-5657.
-
BenchChem. (n.d.). A Comparative Guide to Surface Functionalization for Biomolecule Immobilization: Aldehyde, Amine, and Epoxy Silanes. Retrieved from
Sources
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 4. Peptide therapeutics - Wikipedia [en.wikipedia.org]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of m-PEG15-amine during bioconjugation
Technical Support Center: m-PEG15-amine Bioconjugation
Welcome to the technical support center for this compound bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges associated with using this compound in their experimental workflows. Here, we address common stability issues, provide in-depth troubleshooting advice, and offer validated protocols to ensure the success of your conjugation reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns that arise during the handling and use of this compound and related reagents for bioconjugation.
Q1: I'm observing a low yield of my PEGylated product. What are the likely causes related to this compound stability?
Low conjugation yield is a frequent issue, often stemming from the degradation of either the PEG-amine itself or, more commonly, the amine-reactive linker on your target molecule (e.g., an N-hydroxysuccinimide, or NHS, ester).
-
Hydrolysis of the Activated Ester: The primary culprit for low yield is often the hydrolysis of the activated ester (e.g., NHS ester) on your molecule before it can react with the this compound. NHS esters are highly susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired amine conjugation. The rate of this hydrolysis increases dramatically with pH.[1][2][3][4] For example, the half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this can drop to just 10 minutes at pH 8.6 and 4°C.[1][5]
-
Suboptimal pH: The reaction between the primary amine of this compound and an NHS ester is highly pH-dependent. The amine group must be deprotonated (-NH₂) to act as a nucleophile.[2] If the pH is too low (e.g., below 7.0), the amine will be protonated (-NH₃⁺) and non-reactive.[6][7] Conversely, if the pH is too high, the rapid hydrolysis of the NHS ester will outcompete the conjugation reaction.[2][6] The optimal pH is a delicate balance, typically falling between 7.2 and 8.5.[1][4][8]
-
Reagent Purity and Storage: The purity and proper storage of this compound are critical. PEG reagents are sensitive to oxidation and moisture.[9][10] Improper storage can lead to degradation of the amine functionality or contamination with water, which can accelerate the hydrolysis of your activated molecule.[10] Always store PEG reagents at low temperatures (≤ -15°C) under an inert atmosphere like argon or nitrogen.[9]
Q2: How should I properly store and handle my this compound to ensure its stability?
Proper storage and handling are paramount to preserving the reactivity of your PEG reagent. Failure to do so is a common source of experimental variability.
-
Long-Term Storage: For long-term storage, this compound should be kept in a tightly sealed container at -20°C or lower, with the headspace purged with a dry, inert gas like argon or nitrogen.[9][10] It is also advisable to store the vial with an external desiccant to prevent moisture ingress.[9][10]
-
Handling During Use: When you need to use the reagent, allow the vial to equilibrate completely to room temperature before opening.[9][10][11] This crucial step prevents atmospheric moisture from condensing on the cold powder, which would introduce water and compromise the reagent's integrity.[10][11]
-
Stock Solutions: If you plan to use the reagent frequently, consider preparing a stock solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[11] Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -20°C under an inert atmosphere.[11]
Q3: Can the buffer system I choose affect the stability and efficiency of my conjugation reaction?
Absolutely. The choice of buffer is a critical parameter that directly influences reaction kinetics and side reactions.
-
Avoid Primary Amine Buffers: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][4][8] These buffer components will compete with your this compound for reaction with the activated ester, drastically reducing your conjugation efficiency.[1][4]
-
Recommended Buffers: Opt for non-amine-containing buffers. Phosphate-buffered saline (PBS), HEPES, and borate buffers are excellent choices for maintaining the optimal pH range of 7.2-8.5.[1][4][8]
-
Buffer pH and Stability: As detailed in Q1, pH is a master variable. It controls the nucleophilicity of the this compound and the stability of the amine-reactive group on your target molecule. An optimal pH of 8.3-8.5 is often recommended as a starting point for reactions with NHS esters.[2][6][7]
Q4: I'm seeing multiple species in my final product analysis (e.g., by HPLC or SDS-PAGE). Could this be related to PEG stability?
While multiple species can arise from incomplete purification, certain reaction conditions related to stability can lead to a heterogeneous product mixture.
-
Multi-PEGylation: If your target molecule has multiple primary amines (e.g., lysine residues on a protein), using a large molar excess of the activated species can lead to the attachment of multiple PEG chains.[12] This can be controlled by carefully optimizing the molar ratio of reactants.[12]
-
Side Reactions: Although NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues like tyrosine or serine can occur, especially at higher pH, leading to product heterogeneity.[3]
-
Degradation Products: The ether linkages in the PEG backbone itself can undergo oxidative degradation over time, especially with prolonged exposure to heat, light, and oxygen.[13][14] This can lead to chain scission and the formation of impurities like aldehydes.[13] While less common during the timescale of a typical conjugation reaction, it underscores the importance of using high-quality, properly stored reagents.
Q5: What analytical methods are best for assessing the stability of this compound and the success of the conjugation?
A multi-faceted analytical approach is essential for quality control and for troubleshooting stability issues.[15]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity.[15]
-
Mass Spectrometry (MS): MS provides precise molecular weight information, confirming the identity of the starting materials and the final conjugate.[15][16] Techniques like MALDI-TOF or ESI-MS can verify that the correct number of PEG chains has been attached.[15]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the this compound reagent and to quantify conjugation efficiency by integrating characteristic proton signals.[15]
Troubleshooting Guide
Use this guide to diagnose and solve common problems encountered during bioconjugation with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of Activated Ester: The amine-reactive group (e.g., NHS ester) on your target molecule degraded before reacting.[3][4] | - Use freshly prepared or properly stored activated molecules. Dissolve just before use.[19]- Work quickly and keep reactions on ice if possible to slow hydrolysis.[1]- Ensure reaction pH is optimal (start at pH 8.3) and not excessively high.[6] |
| 2. Suboptimal Reaction pH: The pH is too low, protonating the PEG-amine, or too high, accelerating hydrolysis.[2][4] | - Carefully prepare and verify the pH of your reaction buffer. Use a calibrated pH meter.- Perform small-scale pilot reactions across a pH range (e.g., 7.5, 8.0, 8.5) to find the optimum.[20] | |
| 3. Degraded this compound: The PEG reagent was improperly stored or handled, leading to moisture contamination or oxidation.[10] | - Use a fresh, unopened vial of this compound.- Review storage and handling procedures. Always allow the vial to warm to room temperature before opening.[9][10] | |
| 4. Competitive Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).[1][4] | - Switch to a non-amine buffer like PBS, HEPES, or Borate buffer.[1][4]- If the sample was in a Tris-based buffer, perform a buffer exchange (e.g., via dialysis or desalting column) before conjugation.[19] | |
| Product Heterogeneity / Multiple Peaks in HPLC | 1. Multiple Conjugation Sites: The target molecule has several accessible amines, leading to di-, tri-, or poly-PEGylation.[12] | - Reduce the molar excess of the activated molecule relative to the this compound.- Lowering the reaction pH (e.g., towards 7.2-7.5) can sometimes favor modification of the N-terminal α-amine over lysine ε-amines due to pKa differences.[12] |
| 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. | - Monitor the reaction over time using an appropriate analytical method (e.g., HPLC, SDS-PAGE) to determine the optimal reaction time.[17]- Increase reaction time or temperature (e.g., from 4°C to room temperature).[1] | |
| 3. Inadequate Purification: Unreacted starting materials and byproducts have not been fully removed. | - Optimize the purification method. SEC or IEX chromatography are often effective at separating species of different sizes and charges.[12] | |
| Precipitation or Aggregation During Reaction | 1. Change in Solubility: PEGylation can alter the physicochemical properties of the target molecule, sometimes leading to reduced solubility under the reaction conditions. | - Perform the conjugation at a lower concentration.- Screen different buffer compositions or add excipients (e.g., arginine) that are known to reduce aggregation.[18] |
| 2. Protein Denaturation: The reaction conditions (e.g., pH, organic co-solvent) are causing the target protein to denature and aggregate. | - Ensure the chosen pH and temperature are within the stability range of your protein.- Minimize the concentration of organic co-solvents (like DMSO or DMF) used to dissolve reagents. Typically, this should be <10% of the final reaction volume. |
Visualizations and Workflows
Diagram 1: The Critical Balance in Amine-Reactive Conjugation
This diagram illustrates the competing reactions that are governed by pH. The desired pathway is the nucleophilic attack of the deprotonated this compound on the NHS ester. The competing, undesirable pathway is the hydrolysis of the NHS ester by water.
Caption: Competing reactions in NHS ester conjugation with this compound.
Diagram 2: Troubleshooting Workflow for Low Conjugation Yield
This workflow provides a logical decision tree for diagnosing the root cause of poor PEGylation efficiency.
Caption: A decision tree for troubleshooting low PEGylation yield.
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation with this compound
This protocol describes a general method for conjugating a protein (containing an amine-reactive NHS ester) with this compound.
Materials:
-
Protein-NHS ester, dissolved in anhydrous DMSO or DMF.
-
This compound (ensure it has been equilibrated to room temperature before opening).
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns for buffer exchange and purification.
Methodology:
-
Preparation of Protein: If your protein is not already in the optimal reaction buffer, perform a buffer exchange into the Reaction Buffer using a desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Preparation of Reagents:
-
Immediately before use, weigh the required amount of this compound and dissolve it in the Reaction Buffer to a known concentration (e.g., 10 mg/mL).
-
If your Protein-NHS ester is a solid, dissolve it in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of this compound solution to the protein solution. The optimal ratio should be determined empirically.
-
If using a DMSO/DMF stock of the Protein-NHS ester, add it to the this compound solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing during incubation can be beneficial.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS esters.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Characterize the purified conjugate using SDS-PAGE (to observe a molecular weight shift), HPLC (to assess purity), and Mass Spectrometry (to confirm identity).[17]
Protocol 2: Purity Assessment of this compound by RP-HPLC
This protocol provides a starting point for assessing the purity of the this compound reagent.
Materials:
-
This compound sample.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in Mobile Phase A to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or Charged Aerosol Detector (CAD) for better sensitivity as PEGs lack a strong chromophore.[21]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis: Inject 10-20 µL of the sample. The primary peak corresponds to the intact this compound. The presence of significant additional peaks may indicate impurities or degradation products.
References
-
JenKem Technology. (2022). PEG Storage and Handling Conditions. Retrieved from [Link]
- Favi, P. M., & Bergquist, J. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 7, 77.
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Ganson, N. J., et al. (2024).
-
ResearchGate. (n.d.). Common reactions for PEGylation of drugs/NPs. Retrieved from [Link]
- Ganson, N. J., et al. (2024).
- Wang, Y., et al. (2018). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate.
-
Espace INRS. (n.d.). Overcoming barriers to poor protein PEGylation efficiency. Retrieved from [Link]
-
Single Use Support. (n.d.). Bioconjugates Manufacturing. Retrieved from [Link]
-
ScienceScholar. (2022). A review on impact of pegylation on biopharmaceuticals. Retrieved from [Link]
-
CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Retrieved from [Link]
- Li, Y., et al. (2018). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Expert Opinion on Drug Delivery, 15(11), 1127-1140.
-
JenKem Technology. (2024). Activated PEGs for Amine PEGylation. Retrieved from [Link]
- Akbari, J., et al. (2011). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Iranian Journal of Pharmaceutical Research, 10(2), 205-212.
- Veronese, F. M., & Pasut, G. (2005). Peptide and protein PEGylation: a review of problems and solutions. Advanced Drug Delivery Reviews, 57(3), 405-417.
- Olsen, K. W., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 686733.
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification Strategies for PEGylation Reactions
Welcome to the technical support center for post-PEGylation purification. This guide is designed for researchers, scientists, and drug development professionals who are working with m-PEG15-amine and need to remove unreacted reagents from their reaction mixtures. Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to ensure the highest purity of your PEGylated product.
The Critical Need for Purification
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and nanoparticles. However, the reaction mixture invariably contains unreacted this compound and other byproducts. Failure to remove these contaminants can lead to inconsistent results, reduced therapeutic efficacy, and potential immunogenicity. This guide provides robust methods to purify your PEGylated conjugate, ensuring the integrity and reliability of your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when planning their purification strategy.
Q1: Why is it essential to remove unreacted this compound?
A: The presence of unreacted this compound can significantly compromise your results. Firstly, it creates a heterogeneous mixture, making it difficult to accurately characterize the final product and ensure batch-to-batch consistency. Secondly, free PEG can compete with the PEGylated conjugate in analytical assays, leading to inaccurate quantification and activity measurements. Finally, for therapeutic applications, residual reagents are considered impurities that must be removed to meet regulatory standards and avoid potential adverse effects.
Q2: What are the primary methods for removing small molecules like this compound from larger, PEGylated products?
A: The most effective methods leverage the significant size difference between the small, unreacted this compound (Molecular Weight ≈ 700 Da) and the much larger PEGylated target molecule (e.g., a protein or nanoparticle). The primary techniques are:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatographic method ideal for separating molecules based on their hydrodynamic volume.[]
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable membrane-based technique that efficiently separates components based on molecular weight.[2][3]
-
Dialysis: A classic, straightforward method for removing small molecules from a sample across a semi-permeable membrane.[4]
-
Precipitation: A technique where conditions are adjusted to selectively precipitate the large PEGylated product, leaving the small, unreacted PEG in the soluble fraction.[5][6]
Q3: How do I choose the best purification method for my experiment?
A: The choice depends on several factors: the scale of your reaction, the required purity level, the stability of your target molecule, and the equipment available. Use the following decision tree and comparison table to guide your selection.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis | Precipitation |
| Principle | Separation by hydrodynamic volume | Separation by molecular weight cutoff (MWCO) | Diffusion across a semi-permeable membrane | Differential solubility |
| Scale | Lab to Pilot | Lab to Process | Lab | Lab to Process |
| Resolution | Very High | Moderate to High | Low | Low |
| Speed | Moderate (hours) | Fast (hours) | Slow (days) | Fast (hours) |
| Advantages | Excellent purity, analytical capability | Highly scalable, fast, can concentrate sample | Simple, gentle on molecules | Inexpensive, highly scalable |
| Disadvantages | Sample dilution, column cost, limited loading | Potential membrane fouling, shear stress | Very slow, large buffer volumes, risk of leaks | Risk of product denaturation/loss, may require resolubilization step |
| Best For | High-purity final polishing, analytical confirmation | Large volumes, process-scale purification | Small, precious samples sensitive to shear | Crude initial cleanup, large-scale capture |
Troubleshooting Guides & Detailed Protocols
Method 1: Size Exclusion Chromatography (SEC)
Expertise & Experience: SEC separates molecules based on their size in solution, or hydrodynamic volume.[] The stationary phase consists of porous beads. Larger molecules, like your PEGylated product, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted this compound, enter the pores, travel a longer, more tortuous path, and elute later. This technique is ideal for achieving high purity and can also serve as an analytical tool to assess the success of the PEGylation reaction.[7][8]
Caption: Workflow for purification using Size Exclusion Chromatography.
Experimental Protocol
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your PEGylated product. The unreacted this compound should be well within the total permeation volume of the column.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any particulates. The sample volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Injection and Elution: Inject the prepared sample onto the equilibrated column. Elute with the mobile phase at a constant flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the sample elutes. Monitor the elution profile using a UV detector (typically at 280 nm for proteins). Your PEGylated product should be in the initial, larger peak. The unreacted PEG-amine will not have a significant UV absorbance unless it is attached to a chromophore.
-
Purity Analysis: Analyze the collected fractions corresponding to the product peak for purity and to confirm the absence of the free PEG-amine. Two-dimensional LC systems can be particularly effective for this.[9][10]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Overlap | - Sample volume too large.- Flow rate too high.- Inappropriate column choice. | - Reduce injection volume to <2% of column volume.- Decrease the flow rate to allow for better diffusion.- Select a column with a more appropriate separation range for your product's size. |
| Peak Tailing | - Non-specific interactions between the sample and the column matrix. | - Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration to 150-500 mM).- Add a small percentage of an organic modifier if compatible with your sample. |
| Low Product Recovery | - Adsorption of the product to the column or tubing.- Product precipitation on the column. | - Passivate the system with a blocking agent (e.g., BSA) if applicable.- Ensure the mobile phase is optimal for your product's solubility. |
Method 2: Tangential Flow Filtration (TFF) / Diafiltration
Expertise & Experience: TFF is a rapid and scalable method for separating molecules based on size.[2] The reaction mixture is passed tangentially across the surface of a membrane with a specific Molecular Weight Cut-Off (MWCO).[3] The tangential flow prevents the buildup of molecules on the membrane surface (concentration polarization), which is a common issue in direct flow filtration. Molecules smaller than the MWCO (unreacted PEG-amine, salts) pass through the membrane into the permeate, while larger molecules (your PEGylated product) are retained in the retentate. Diafiltration is the process of adding fresh buffer to the retentate to "wash" out the remaining small molecules, significantly increasing purity.
Caption: Workflow for purification using Tangential Flow Filtration.
Experimental Protocol
-
Membrane Selection: Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your PEGylated product. For this compound removal (MW ≈ 700 Da), a 1-3 kDa MWCO membrane is often suitable, provided your product is significantly larger.
-
System Setup and Flushing: Assemble the TFF system according to the manufacturer's instructions. Flush the system and membrane with purified water and then with the equilibration buffer to remove any storage solutions.
-
Concentration (Optional): Load your sample into the system. You can first concentrate the sample by running the system and allowing permeate to flow out without adding new buffer.
-
Diafiltration: Begin the diafiltration process by adding fresh, clean buffer to the retentate reservoir at the same rate that permeate is being removed. This maintains a constant volume in the retentate.
-
Buffer Exchange: Continue the diafiltration for at least 5-7 diavolumes (one diavolume is equal to the volume of the retentate). This should theoretically reduce the concentration of small molecule impurities by >99%.
-
Final Concentration and Recovery: Once diafiltration is complete, stop adding buffer and concentrate the product to the desired final volume. Recover the purified product from the system.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Permeate Flow Rate | - Membrane fouling or clogging.- Transmembrane pressure (TMP) is too low.- High sample viscosity. | - Clean the membrane according to manufacturer's protocol.- Optimize TMP; do not exceed recommended limits.- Dilute the sample or perform a pre-clarification step (e.g., centrifugation). |
| Low Product Recovery | - Product is passing through the membrane.- Product is adsorbing to the membrane or tubing. | - Use a membrane with a smaller MWCO.- Check for system leaks.- Consider using a membrane material with low protein-binding properties (e.g., PES, modified cellulose). |
| Product Aggregation | - High concentration and/or shear stress.- Unfavorable buffer conditions. | - Reduce TMP and/or the cross-flow rate.- Optimize buffer pH, ionic strength, or add stabilizing excipients. |
Method 3: Dialysis
Expertise & Experience: Dialysis is a simple, gentle purification method based on diffusion.[11] The sample is placed in a bag or cassette made of a semi-permeable membrane with a defined MWCO and submerged in a large volume of buffer. Small molecules like this compound can freely diffuse through the membrane pores into the external buffer (the dialysate), following the concentration gradient, while the large PEGylated product remains inside the bag.[12] While slow, it is very gentle and requires minimal specialized equipment.
Caption: Workflow for purification using Dialysis.
Experimental Protocol
-
Membrane Selection: Choose a dialysis membrane (tubing or cassette) with an MWCO at least 3-5 times smaller than your PEGylated product.
-
Membrane Preparation: Pre-wet the membrane in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Load your sample into the dialysis tubing/cassette, ensuring to leave some air space (about 10-20% of the volume) to accommodate potential osmotic changes. Securely seal the ends.
-
Dialysis: Submerge the sealed bag in a beaker containing a large volume of the desired buffer (at least 100 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for 4-6 hours, then replace the dialysate with fresh buffer. Repeat this process at least 3-4 times over a period of 24-48 hours for maximal removal of small molecules.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the exterior, and recover your purified sample.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Sample Volume Increased Significantly | - The osmotic potential of the sample is higher than the buffer. | - Ensure the buffer composition (salt concentration) is similar to the sample matrix.- This is often unavoidable; you may need to re-concentrate your sample post-dialysis. |
| Slow or Incomplete Purification | - Insufficient buffer volume or infrequent changes.- No stirring of the dialysate. | - Increase the volume of the dialysate and the frequency of buffer changes.- Ensure gentle, continuous stirring of the buffer to prevent localized saturation around the membrane. |
| Product Loss | - Leak in the dialysis bag.- MWCO of the membrane is too large. | - Carefully inspect bags/cassettes for leaks before and after loading.- Use a membrane with a smaller MWCO. |
References
-
Ingham, K.C. (1984). Protein precipitation with polyethylene glycol. Methods in Enzymology, 104, 351-356. Available at: [Link]
-
Zhu, Y., & Chen, G. (2023). Polyethylene glycol precipitation: fundamentals and recent advances. Critical Reviews in Biotechnology, 43(7), 1019-1036. Available at: [Link]
-
Dalwadi, G., & Patel, P. (2010). Purification of PEGylated nanoparticles using tangential flow filtration (TFF). International Journal of Pharmaceutics, 392(1-2), 221-228. Available at: [Link]
-
Buehler, J. G., et al. (2017). Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties. Bioconjugate Chemistry, 28(5), 1436-1448. Available at: [Link]
-
Open Access Pub. (n.d.). Polyethylene Glycol Precipitation. Journal of Glycomics And Metabolism. Available at: [Link]
-
Lain, B., Zarbis-Papastoitsis, G., & Kuczewski, M. (2011). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. BioProcess International. Available at: [Link]
-
Ghosh, R. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 195. Available at: [Link]
-
Fee, C. J., & Van Alstine, J. M. (2004). Separation of PEGylated Proteins by Size Exclusion Chromatography: Influence of PEGylation on Molecular Size. Journal of Chemical Engineering of Japan, 37(3), 364-372. Available at: [Link]
-
Liu, Y., et al. (2015). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International, 28(6). Available at: [Link]
-
Leiza, J. R., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers, 14(22), 4880. Available at: [Link]
-
Junkers, T., et al. (2022). A user-guide for polymer purification using dialysis. Polymer Chemistry, 13(1), 25-33. Available at: [Link]
-
ResearchGate. (n.d.). Purification of succinylated polyethylene glycol (PEG) through dialysis tubing in deionized (DI) water. [Image]. Available at: [Link]
Sources
- 2. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Separation of PEGylated Proteins by Size Exclusion Chromatography: Influence of PEGylation on Molecular Size [jstage.jst.go.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Design of Experiments (DoE) for Optimizing PEGylation Reactions
Welcome to the technical support center for the design of experiments (DoE) in PEGylation. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing PEGylation reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of bioconjugation.
Introduction to DoE in PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] It can increase a protein's half-life, improve stability, and reduce immunogenicity.[3] However, the inherent variability of PEGylation reactions can lead to a heterogeneous mixture of products, including unreacted protein, various PEGylated isoforms, and potential aggregates.[4][5] This heterogeneity presents a significant analytical and manufacturing challenge.[4][6]
Design of Experiments (DoE) is a powerful statistical methodology that enables the systematic and efficient optimization of complex processes like PEGylation.[7][8] By simultaneously varying multiple reaction parameters, DoE allows researchers to understand the individual and interactive effects of these factors on the desired outcome, such as maximizing the yield of a specific mono-PEGylated species while minimizing impurities.[1][9] This approach is a fundamental component of the Quality by Design (QbD) framework favored by regulatory agencies.[10]
Core Principles of DoE for PEGylation
A successful DoE for PEGylation hinges on understanding the key input variables (factors) and their impact on the critical quality attributes (CQAs) of the final product (responses).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider in a DoE for PEGylation?
A1: The most influential factors in a PEGylation reaction are typically the PEG-to-protein molar ratio , reaction pH , temperature , and reaction time .[1][11][12] The PEG/protein ratio is often the most critical parameter, directly influencing the degree of PEGylation.[1] The pH affects the reactivity of the target amino acid residues, while temperature and time influence the reaction kinetics.[12][13]
Q2: How do I choose the right analytical method to measure the responses in my DoE?
A2: The choice of analytical method is crucial for obtaining reliable data. A combination of techniques is often necessary for a comprehensive analysis.[6]
-
Size-Exclusion Chromatography (SEC-HPLC) is excellent for separating PEGylated species based on their hydrodynamic radius, allowing for the quantification of mono-, multi-, and un-PEGylated protein, as well as aggregates.[1][14][]
-
Reversed-Phase Chromatography (RP-HPLC) separates based on hydrophobicity and can resolve positional isomers.[6][14]
-
Mass Spectrometry (MS) provides definitive molecular weight determination and can identify the specific sites of PEGylation.[6][16]
-
SDS-PAGE offers a routine assessment of purity and molecular weight estimation.[6]
Q3: My DoE results show a low yield of the desired mono-PEGylated product. What are the likely causes?
A3: Low yield can stem from several factors:
-
Incorrect Molar Ratio: An insufficient amount of PEG reagent will naturally lead to a low yield.[4]
-
Suboptimal Reaction Conditions: The pH may not be ideal for the target residue's reactivity, or the temperature and time may be insufficient for the reaction to proceed to completion.[4][12]
-
Steric Hindrance: The target site on the protein may be sterically inaccessible to the PEG reagent, especially with larger PEG molecules.[17][18]
-
Reagent Instability: The activated PEG reagent may have hydrolyzed before reacting with the protein.
Q4: I'm observing a high degree of protein aggregation in my PEGylation reactions. How can I troubleshoot this?
A4: Protein aggregation during PEGylation is a common challenge.[4] Potential causes and solutions include:
-
Use of Bifunctional PEG Reagents: Homobifunctional PEGs can cross-link multiple protein molecules. Ensure you are using a monofunctional PEG (e.g., mPEG) if cross-linking is not intended.[4]
-
Suboptimal Buffer Conditions: The reaction buffer's pH or ionic strength may be promoting protein instability. Consider screening different buffer systems.
-
High Protein Concentration: High concentrations can increase the likelihood of intermolecular interactions.
-
Addition of Excipients: Stabilizing excipients like sucrose or arginine can help prevent aggregation.[4]
Q5: How do I determine the optimal ranges for the factors in my DoE?
A5: Initial scouting experiments or a review of existing literature can provide a starting point. A preliminary screening design, such as a fractional factorial design, can help identify the most significant factors and their approximate optimal ranges before proceeding to a more detailed optimization design like a central composite design.[1][11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of PEGylation reactions using DoE.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High Polydispersity in the Final Product | 1. Lack of Reaction Specificity: Random PEGylation at multiple sites.[4] 2. Polydispersity of the PEG Reagent: The starting PEG material may have a broad molecular weight distribution.[4] | 1. Tightly control reaction conditions (pH, temperature) to favor specific reactive sites.[4] Consider site-specific PEGylation strategies if possible. 2. Use high-quality, low-polydispersity PEG reagents.[4] |
| Loss of Biological Activity | 1. Steric Hindrance: PEG attachment near the active site or binding domains.[4][17] 2. High Degree of PEGylation: Multiple PEG chains can create a "shielding" effect.[17] | 1. Employ site-directed mutagenesis to introduce a reactive handle away from the active site. 2. Optimize the DoE to favor a lower degree of PEGylation that still provides the desired pharmacokinetic benefits. |
| Inconsistent Results Between DoE Runs | 1. Poor Control Over Reaction Parameters: Fluctuations in pH, temperature, or mixing. 2. Reagent Degradation: Inconsistent quality or handling of the PEG reagent. | 1. Ensure precise control and monitoring of all reaction parameters. 2. Use fresh, high-purity reagents and store them under recommended conditions. |
| Difficulty in Purifying the Desired Product | 1. Similar Physicochemical Properties: The desired PEGylated species and byproducts may have similar size, charge, or hydrophobicity.[4] | 1. Employ orthogonal purification techniques. For example, follow SEC with ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[] |
Experimental Protocols
Protocol 1: General Procedure for a Screening DoE for NHS-Ester Mediated PEGylation
This protocol outlines a general workflow for a screening DoE to identify critical process parameters.
-
Factor and Level Selection:
-
Identify key factors: PEG:Protein Molar Ratio, pH, Temperature, and Reaction Time.
-
Define high and low levels for each factor based on literature and preliminary experiments.
-
-
Experimental Design:
-
Protein and Reagent Preparation:
-
Prepare a stock solution of the protein in the appropriate reaction buffer.
-
Dissolve the mPEG-NHS ester in a suitable solvent immediately before use.
-
-
Reaction Setup:
-
In a temperature-controlled environment, add the appropriate volume of the mPEG-NHS solution to the protein solution to achieve the desired molar ratio.
-
Adjust the pH of the reaction mixture as per the experimental design.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for the specified time with gentle mixing.
-
Quench the reaction by adding a quenching agent like free lysine or Tris buffer.
-
-
Analysis:
-
Analyze the reaction mixture using SEC-HPLC to quantify the percentage of mono-PEGylated, multi-PEGylated, and unreacted protein.
-
-
Data Analysis:
-
Input the analytical results into the DoE software to determine the main effects and interactions of the factors on the responses.
-
Protocol 2: TNBS Assay for Quantifying Free Amino Groups
This assay can be used to determine the extent of PEGylation by measuring the remaining free amino groups.
-
Reagent Preparation:
-
Prepare a 0.01% (w/v) solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in water.
-
Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample to a concentration of 0.5 mg/mL in the sodium bicarbonate buffer.
-
-
Reaction:
-
To 500 µL of the diluted sample, add 250 µL of the TNBS solution.
-
Incubate the mixture at 37°C for 2 hours with shaking.
-
-
Measurement:
-
Quantification:
-
Compare the absorbance to a standard curve of the unmodified protein to determine the percentage of remaining free amino groups.
-
Visualizations
DoE Workflow for PEGylation Optimization
Caption: A typical workflow for Design of Experiments in PEGylation optimization.
Factors Influencing PEGylation Outcome
Caption: Key factors and their influence on PEGylation reaction outcomes.
Conclusion
The application of Design of Experiments is indispensable for the efficient and robust optimization of PEGylation reactions. By systematically evaluating the interplay of various process parameters, researchers can achieve a deeper understanding of their system, leading to higher yields of the desired product, improved purity, and preserved biological activity. This technical guide provides a foundational framework for troubleshooting and developing optimized PEGylation processes, ultimately accelerating the development of novel biotherapeutics.
References
- Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. (n.d.). PubMed.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
- Optimization of a PEGylation Reaction Using Design of Experiments (DOE). (n.d.). BioProcess International.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
- PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters.
- A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry. (n.d.). Benchchem.
- Common challenges in the PEGylation of proteins. (n.d.). Benchchem.
- Protein PEGylation Services. (n.d.). BioPharmaSpec.
- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (n.d.). Springer Nature Experiments.
- Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. (2012). PubMed Central.
- Peptide and protein PEGylation: a review of problems and solutions. (n.d.). Creative PEGWorks.
- Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions. (n.d.). Benchchem.
- DOE Software for Quality by Design (QbD) and Process Optimization. (n.d.). Sartorius.
- The 5 Best Design of Experiment (DoE) software. (2023, August 24). Medium.
- Design of Experiment (DOE) Softwares. (n.d.). Biostatistics.ca.
- The 5 Best Design of Experiment (DoE) software. (2023, August 23). Quantum Boost.
- A Brief Description of the Advantages and Challenges of PEGylated Proteins. (n.d.). MtoZ Biolabs.
- Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. (2017). ACS Publications.
- Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. (2025, August 7). ScienceGate.
- Optimization of Random PEGylation Reactions by Means of High Throughput Screening. (2013). ResearchGate.
- PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.
- Application of statistical 'design of experiments' methods in drug discovery. (2004). PubMed.
- DoE: THE Experimental Method That Every Scientist Should Be Aware Of. (n.d.). Peak Proteins.
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of statistical 'design of experiments' methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DoE: THE Experimental Method That Every Scientist Should Be Aware Of [peakproteins.com]
- 9. researchgate.net [researchgate.net]
- 10. QbD and DOE Software | Sartorius [sartorius.com]
- 11. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creativepegworks.com [creativepegworks.com]
- 14. lcms.cz [lcms.cz]
- 16. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. medium.com [medium.com]
- 20. biostatistics.ca [biostatistics.ca]
- 21. The 5 Best Design of Experiment (DoE) software [quantumboost.com]
Technical Support Center: Quenching Strategies for m-PEG15-Amine Reactions
Welcome to the technical support center for m-PEG15-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for the critical quenching step in your PEGylation workflows. As a self-validating system, each protocol and explanation is grounded in established chemical principles to ensure reproducibility and success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching an this compound reaction?
Quenching is a critical step to terminate the conjugation process by consuming any unreacted, electrophilic PEG reagents (e.g., m-PEG-NHS ester) that were used to react with your this compound or, more commonly, where this compound itself is used to modify a molecule like a protein.[1][2] The primary reasons for quenching are:
-
To ensure a defined and homogenous final product: Halting the reaction prevents further modification of your target molecule, which could lead to a heterogeneous mixture of species with varying degrees of PEGylation.[1]
-
To prevent unwanted side reactions: Unreacted PEG reagents can modify other molecules in your sample, especially if the reaction mixture is used in downstream biological assays.[2]
-
To avoid aggregation: Residual active esters can lead to uncontrolled cross-linking, which may cause aggregation of proteins or other macromolecules.[2]
Q2: My this compound is intended to react with an NHS-activated molecule. What is the underlying chemistry and why is quenching necessary?
The reaction between an N-hydroxysuccinimide (NHS) ester and the primary amine of your this compound is a nucleophilic acyl substitution.[1][3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][3]
This reaction is highly efficient in a pH range of 7.2 to 8.5.[1][4] However, the NHS ester is also susceptible to hydrolysis, where it reacts with water to regenerate the original carboxyl group, rendering it inactive.[5][6][7] This hydrolysis is a competing reaction, and its rate increases with pH.[5][6]
Quenching is essential to stop the reaction definitively by rapidly consuming any remaining NHS esters with a high concentration of a quenching agent.[1] This ensures that no further PEGylation occurs during purification or downstream applications.
Troubleshooting Guide
Q3: My final product shows a high degree of heterogeneity (multiple PEGylation states) after purification. What could be the cause?
This is a common issue that often points to incomplete or delayed quenching.
-
Insufficient Quenching Agent: The molar excess of the quenching agent may be too low to effectively compete with the remaining reactive sites on your target molecule.
-
Delayed Quenching: If the quenching agent is not added promptly at the desired reaction endpoint, the PEGylation reaction can continue, leading to over-labeling.
-
Suboptimal Reaction Conditions: Running the initial conjugation reaction for too long or at a very high pH can drive the reaction to completion on multiple sites before quenching can be effectively implemented.
Solution:
-
Increase Molar Excess of Quenching Agent: Ensure you are using a significant molar excess of the quenching agent (typically 20-100 mM final concentration).[1]
-
Optimize Reaction Time: Perform a time-course experiment to determine the optimal reaction time for achieving the desired degree of PEGylation. Quench the reaction at that specific time point.
-
Control pH: Maintain the reaction pH within the optimal range (7.2-8.5) to balance amine reactivity with NHS ester stability.[8][9]
Q4: I'm observing a significant loss of biological activity in my protein after the this compound conjugation and quenching steps. Why is this happening?
Loss of activity can be attributed to several factors, often related to where the PEG molecule attaches.
-
Steric Hindrance: If the this compound attaches near a critical region, such as an enzyme's active site or a protein's binding interface, the bulkiness of the PEG chain can physically block its function.[10]
-
Modification of Critical Residues: The reaction may have occurred on an amino acid residue that is essential for the protein's activity.
-
Harsh Quenching Conditions: While less common with standard amine-based quenchers, extreme pH changes during quenching could potentially affect protein structure.
Solution:
-
Protect the Active Site: In some cases, you can perform the conjugation reaction in the presence of a substrate or a competitive inhibitor to protect the active site from PEGylation.[11]
-
Optimize Stoichiometry: Reduce the molar ratio of the activated PEG reagent to your target molecule to favor modification of the most accessible and often less critical sites.
-
Characterize PEGylation Sites: Use techniques like mass spectrometry to identify the specific sites of PEGylation and correlate them with any loss in activity.
Protocols and Data
Choosing the Right Quenching Agent
The most effective quenching agents are small molecules containing a primary amine that can rapidly react with the remaining activated esters.[1]
| Quenching Agent | Recommended Final Concentration | Typical Incubation Time | Key Considerations |
| Tris | 20-100 mM | 15-30 minutes | Highly effective and widely used. Easy to prepare as a concentrated stock solution (e.g., 1M Tris-HCl, pH 8.0).[1] |
| Glycine | 20-100 mM | 15-30 minutes | A simple and effective amino acid quenching agent.[1][4] |
| Lysine | 20-50 mM | 15-30 minutes | Another amino acid option for quenching.[1] |
| Ethanolamine | 20-50 mM | 15-30 minutes | An alternative primary amine for quenching.[1] |
Experimental Protocol: Standard Quenching of an NHS-Ester Reaction
This protocol outlines a general procedure for quenching a reaction where a molecule has been activated with an NHS ester to react with an amine (like this compound).
Materials:
-
Conjugation reaction mixture
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)[8][]
-
Storage buffer (e.g., PBS)
Procedure:
-
Perform Conjugation: Carry out your PEGylation reaction for the predetermined optimal time.
-
Add Quenching Agent: Add the 1 M Tris-HCl, pH 8.0 stock solution to your reaction mixture to achieve a final concentration of 50 mM.
-
Incubate: Gently mix and allow the quenching reaction to proceed for 30 minutes at room temperature.
-
Purification: Proceed immediately to purification to remove the quenched PEG reagent, excess quenching agent, and reaction byproducts. Size-exclusion chromatography (SEC) is often effective for separating the PEGylated product from smaller molecular weight contaminants.[][13]
Protocol: Verifying Reaction Completion and Quenching
It is crucial to analytically verify the outcome of your reaction.
Methodology: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of PEGylation reactions.
-
Set up an HPLC method: A reverse-phase C8 or C18 column is often suitable.[][14]
-
Inject a T0 Sample: Analyze your reaction mixture immediately after adding the activated PEG reagent to establish a baseline.
-
Monitor Reaction Progress: Inject small aliquots of the reaction mixture at various time points to observe the formation of the PEGylated product and the consumption of the starting materials.
-
Analyze Post-Quenching Sample: After quenching, run a final HPLC analysis. A successful quench will show no further change in the chromatogram over time, indicating the reaction has stopped.
-
Use Appropriate Detection: A charged aerosol detector (CAD) can be particularly useful as it can detect PEG compounds that lack a strong UV chromophore.[15]
Visual Diagrams
Workflow for PEGylation and Quenching
Caption: A typical workflow for an this compound conjugation reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common PEGylation issues.
References
- PEGylated Protein Purific
- Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight.
- Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGyl
- Purification of pegyl
- What is hydrolysis rates for NHS ester functionalized dyes? Lumiprobe.
- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Application Notes: Quenching Acid-PEG2-NHS Ester Reactions. Benchchem.
- (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Technical Support Center: Navigating Steric Hindrance in PEGyl
- Technical Support Center: EDC/NHS Reaction Quenching. Benchchem.
- common side reactions in Amine-PEG-CH2COOH bioconjug
- Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- What is the best NHS quenching agent?
- A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
- Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. Benchchem.
- Peptide and protein PEGylation: a review of problems and solutions.
- The Reactivity of m-PEG16-NHS Ester with Primary Amines: An In-depth Technical Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. chromatographyonline.com [chromatographyonline.com]
dealing with steric hindrance in m-PEG15-amine conjugation
Welcome to the technical support center for m-PEG15-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for challenges encountered during the PEGylation process, with a specific focus on overcoming steric hindrance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding this compound conjugation, providing quick and accessible answers to get your experiments on the right track.
Q1: What is steric hindrance in the context of protein PEGylation?
A1: Steric hindrance refers to the spatial obstruction that slows down or prevents a chemical reaction due to the size and shape of the molecules involved.[1] In protein PEGylation, this happens when the three-dimensional structure of a protein shields target amino acid residues (like lysine), preventing the PEG reagent from accessing them.[1] The bulkiness of the PEG molecule itself can also physically block the reactive groups from coming close enough to react efficiently.[1][2]
Q2: What are the typical indicators that steric hindrance is affecting my PEGylation reaction?
A2: Several signs may suggest that steric hindrance is a limiting factor in your experiment:
-
Low PEGylation efficiency: The amount of PEGylated product is much lower than expected.[1]
-
Incomplete conjugation: A large portion of the protein remains unmodified, even with a high molar excess of the PEG reagent.[1]
-
Lack of site-specificity: PEGylation occurs at more accessible sites on the protein surface rather than the intended, potentially hindered, target sites.[1]
Q3: How do the properties of the this compound reagent itself contribute to steric hindrance?
A3: The molecular weight and structure of the PEG reagent are critical.[1] Larger PEG molecules create a more significant "shielding" effect around the protein.[1][3] While this can be beneficial for properties like reducing immunogenicity, it also increases the chance of obstructing the protein's active or binding sites, potentially leading to a greater loss of biological activity.[1][2][3][4]
Q4: Can optimizing reaction conditions help overcome steric hindrance?
A4: Yes, optimizing reaction conditions is a key strategy. This includes adjusting the pH, temperature, and reaction time.[5][6] For instance, slightly increasing the temperature can provide the necessary activation energy to overcome the steric barrier, but this must be balanced with the thermal stability of your protein.[5] Similarly, increasing the reaction time can allow more opportunities for the sterically hindered groups to react.[5]
Q5: What is the optimal pH for conjugating this compound to a molecule with an NHS ester?
A5: The optimal pH for the reaction between an amine and an N-hydroxysuccinimide (NHS) ester is typically in the range of 7.2 to 8.5.[7][8] A pH of 8.3-8.5 is often recommended as the ideal balance between the reaction rate and the stability of the NHS ester.[7][9][10] It's crucial that the primary amine of the this compound is in its unprotonated (-NH2) form to be an effective nucleophile.[7] However, as the pH increases, the rate of hydrolysis of the NHS ester also increases, which is a competing reaction that reduces conjugation efficiency.[7][9]
Q6: Which buffers should I avoid when performing an amine-reactive PEGylation?
A6: It is critical to use amine-free and carboxylate-free buffers. Buffers containing primary amines, such as Tris or glycine, are not compatible as they will compete with the this compound for reaction with the NHS ester, significantly lowering the yield.[5][7][11][12] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[7]
Part 2: Troubleshooting Guide: Low Conjugation Yield
Low conjugation yield is one of the most common and frustrating challenges in PEGylation. This guide provides a systematic approach to troubleshooting this issue, with a focus on steric hindrance.
Problem: Very Low or No Conjugate Formation
This is often the first indication that something is amiss in your reaction. The workflow below will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for low conjugation yield.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Solution & Explanation |
| Inactivated Reagents | Use Fresh Reagents: NHS esters are highly susceptible to hydrolysis from moisture.[11][12] Always equilibrate reagent vials to room temperature before opening to prevent condensation.[7][8][12] Prepare solutions immediately before use and discard any unused reconstituted reagent.[12] You can test the reactivity of your NHS ester with a small molecule control containing a primary amine.[5] |
| Suboptimal Reaction pH | pH Optimization: The primary amine on this compound must be deprotonated to be nucleophilic.[5] The optimal pH range is 7.2-8.5.[7][8] Below this range, the amine is protonated and less reactive; above this range, hydrolysis of the NHS ester is rapid.[8] Use an amine-free buffer like PBS or HEPES. |
| Competing Nucleophiles | Use a Non-Reactive Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete for the NHS-ester activated molecule, significantly reducing your yield.[5][11] Perform a buffer exchange if your protein is in an incompatible buffer.[12] |
| Inaccessible Reactive Sites (Steric Hindrance) | Increase Molar Ratio: A higher molar excess of the PEG reagent (e.g., starting at 20:1 or 50:1 PEG:protein) can help drive the reaction forward.[8][13] However, be aware that excessive amounts can lead to multi-PEGylation and purification challenges.[1][5] |
| Increase Reaction Time/Temperature: Allowing more time (e.g., 2-4 hours at room temperature, or overnight at 4°C) gives the molecules more chances to overcome steric barriers.[5][13] A modest increase in temperature can also increase reaction kinetics, but protein stability must be carefully monitored.[5] | |
| Use a Longer Spacer Arm: Employ a PEG reagent with a longer, more flexible spacer arm. This increases the distance between the bulky PEG chain and the reactive group, providing better reach to a hindered site.[1][5][6][10] | |
| Site-Directed Mutagenesis: If the protein structure is known, consider genetically engineering a reactive residue (like a lysine or cysteine) onto a more accessible surface location, away from the active site.[1][5][6] |
Part 3: Experimental Protocols & Data
Protocol 1: Standard this compound Conjugation to an NHS-Ester Activated Protein
This protocol provides a general procedure for the conjugation reaction. It is a starting point and should be optimized for your specific protein and application.
Materials:
-
Protein with NHS-ester activation in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Biomolecule Preparation: Dissolve or dilute your NHS-ester activated protein in an amine-free buffer (e.g., PBS, pH 7.4) to a desired concentration (typically 1-10 mg/mL).[10][12]
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mM).
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar ratio (start with a 20-fold molar excess of PEG to protein).[12] Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.[8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5][13]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[7][8][14] This step consumes any unreacted NHS esters.
-
Purification: Remove unreacted PEG and byproducts using a suitable method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[][16][17]
Data Presentation: Impact of Molar Ratio on PEGylation Efficiency
The following table illustrates hypothetical results from an optimization experiment, demonstrating how varying the molar ratio of this compound to an NHS-activated antibody can impact the distribution of PEGylated species.
| Molar Ratio (PEG:Antibody) | Unconjugated (%) | Mono-PEGylated (%) | Multi-PEGylated (%) |
| 5:1 | 60 | 35 | 5 |
| 20:1 | 25 | 65 | 10 |
| 50:1 | 10 | 70 | 20 |
Analysis of products performed by SEC-HPLC.
As the molar ratio increases, the percentage of unconjugated antibody decreases, while both mono- and multi-PEGylated species increase. This highlights the importance of optimizing the ratio to achieve the desired degree of labeling.
Part 4: Analysis and Characterization
Proper analysis is crucial to confirm the success of your conjugation and to characterize the final product.
Workflow for Post-Conjugation Analysis
Caption: General workflow for purification and analysis of PEGylated conjugates.
Key Analytical Techniques
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating and quantifying the different species in the reaction mixture (unconjugated protein, different PEGylated forms, and free PEG).[18]
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size and is effective for removing unreacted PEG and quantifying aggregates.[][19]
-
Ion-Exchange Chromatography (IEX-HPLC): Separates based on charge. Since PEG chains can shield surface charges, this can be a powerful tool to separate species with different degrees of PEGylation.[]
-
Reverse Phase Chromatography (RP-HPLC): Separates based on hydrophobicity and can be used to identify PEGylation sites and separate positional isomers.[]
-
-
Mass Spectrometry (MS): Provides precise molecular weight information, confirming the covalent attachment of the PEG chain and determining the exact degree of PEGylation (the number of PEG molecules attached per protein).[18][20][21]
References
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health. [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
-
Effect of steric hindrance on the kinetics of surface-tethered NHS esters and pentapeptides. American Chemical Society. [Link]
-
Best purification method of a PEGylated peptide?. ResearchGate. [Link]
-
Method for Characterization of PEGylated Bioproducts in Biological Matrixes. ACS Publications. [Link]
-
Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Royal Society of Chemistry. [Link]
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]
- Purification of pegylated polypeptides.
-
Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. National Institutes of Health. [Link]
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. National Institutes of Health. [Link]
-
Relieving PEGylation. National Institutes of Health. [Link]
-
Recent developments in bioconjugation: From strategies to design and clinical applications. ScienceDirect. [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. National Institutes of Health. [Link]
-
Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Biopharma PEG. [Link]
-
Overcoming barriers to poor protein PEGylation efficiency. Espace INRS. [Link]
-
Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews. [Link]
-
Reactive PEGs used in PEGylation reactions. R represents functional... ResearchGate. [Link]
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. enovatia.com [enovatia.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling the Degree of PEGylation with m-PEG15-amine
Introduction: The Chemistry of m-PEG15-amine Conjugation
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for controlling PEGylation reactions. As a monofunctional, amine-terminated polyethylene glycol (PEG) reagent, this compound (MW ~692 Da) is a versatile tool for modifying proteins, peptides, nanoparticles, and other molecules.[1][2][3] Its terminal primary amine (-NH₂) serves as a potent nucleophile, enabling covalent attachment to various functional groups to enhance solubility, increase hydrodynamic volume, and shield against enzymatic degradation or immune recognition.[4][5]
The two most common conjugation strategies for this compound are:
-
Reaction with an activated N-Hydroxysuccinimide (NHS) ester: The amine attacks the NHS ester, forming a stable, irreversible amide bond. This is a highly efficient reaction under mild conditions.[6][7]
-
Reaction with a carboxylic acid (-COOH): This reaction requires activation of the carboxyl group, typically with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often stabilized with NHS to form an amine-reactive intermediate.[8][9]
Mastering the degree of PEGylation—the number of PEG molecules attached to your target—is paramount. It dictates the final conjugate's therapeutic efficacy, pharmacokinetics, and potential immunogenicity. This guide provides the foundational knowledge and troubleshooting frameworks to achieve precise control over your PEGylation outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for controlling the degree of PEGylation?
The number of attached this compound molecules is a direct function of several interdependent reaction parameters. Fine-tuning these is the key to achieving your desired outcome, from mono-PEGylation to controlled multi-PEGylation.[6]
-
Molar Ratio (PEG:Target Molecule): This is the most influential factor. Increasing the molar excess of this compound relative to the reactive sites on your target molecule will generally lead to a higher degree of PEGylation.[6]
-
Reaction pH: The pH of the buffer is critical. The primary amine of this compound must be deprotonated (-NH₂) to be nucleophilic. Therefore, reactions with NHS esters are most efficient at a pH of 7.2-8.5.[10] However, the stability of the NHS ester decreases at higher pH due to hydrolysis, creating a trade-off between reaction rate and reagent stability.[10]
-
Reaction Time: The extent of PEGylation increases with time. Short incubation periods may favor mono-PEGylation, while longer durations can lead to more extensive modification.[6]
-
Temperature: Higher temperatures accelerate the reaction rate. However, the stability of the target molecule (especially proteins) is the primary consideration. Reactions are often performed at room temperature (20-25°C) or on ice (4°C) to maintain the integrity of sensitive biomolecules.[6]
Q2: Which buffers should I use for my conjugation reaction? Which should I avoid?
Buffer selection is crucial to avoid competing side reactions.
-
Recommended Buffers: Use non-amine-containing buffers. Phosphate-buffered saline (PBS), HEPES, and borate buffers are excellent choices for reactions with NHS esters.[11] For the two-step EDC/NHS activation of a carboxyl group, a buffer like MES is ideal for the initial activation step (pH 4.5-6.0), followed by a pH adjustment with PBS or borate buffer for the amine coupling step (pH 7.2-7.5).[9]
-
Buffers to AVOID: Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These compounds will compete with the this compound for reaction with your activated molecule, drastically reducing or eliminating your conjugation yield.[10][11]
Q3: How should I properly handle and store this compound?
Proper handling is essential for reagent longevity and experimental success.
-
Storage: Store this compound at -20°C in a tightly sealed vial, preferably under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[3][8][10][12]
-
Handling: this compound and other PEG reagents can be hygroscopic (tend to absorb moisture from the air).[8] Before opening the vial, always allow it to equilibrate to room temperature for at least 1 hour .[12] Opening a cold vial will cause moisture to condense on the reagent, leading to potential degradation and reduced activity. Prepare solutions immediately before use, as aqueous solutions are not recommended for long-term storage.[11][12]
Q4: My target molecule is a protein. How can I target a specific site, like the N-terminus?
Site-specific PEGylation is highly desirable for preserving protein function. While achieving 100% specificity can be challenging, you can influence the reaction outcome:
-
pH Control: The N-terminal α-amine generally has a lower pKa than the ε-amines of lysine residues. By performing the reaction at a lower pH (e.g., pH ~7.0), you can sometimes favor modification of the more nucleophilic N-terminus.[13]
-
Reductive Amination: If your this compound is being conjugated to a molecule with an aldehyde or ketone, this forms a Schiff base which is then reduced. This chemistry can be highly selective for the N-terminus at an acidic pH (e.g., 4.0-6.0).[14]
Core Experimental Protocols
These protocols provide a robust starting point. Always perform small-scale optimization experiments by varying the molar ratio of PEG to your target molecule to find the ideal conditions for your specific application.
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol is for when your target molecule has already been activated with an NHS ester.
Materials:
-
Target molecule with NHS-ester activation.
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous, water-miscible solvent (e.g., DMSO or DMF).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column or dialysis cassettes).
Procedure:
-
Prepare Target Molecule: Dissolve your NHS-activated molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL for a protein).
-
Prepare this compound Solution: Allow the this compound vial to warm to room temperature for at least 1 hour.[12] Immediately before use, dissolve a calculated amount in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Initiate Conjugation: Add the calculated volume of the this compound stock solution to the target molecule solution while gently stirring. A starting point for optimization is a 5 to 20-fold molar excess of this compound to the target molecule.[11] Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% of the total reaction volume to avoid protein denaturation.[15]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. The primary amines in Tris will react with any remaining NHS esters. Incubate for 30 minutes.
-
Purify: Remove unreacted this compound and byproducts using SEC, dialysis, or another appropriate chromatographic method.
-
Characterize: Analyze the purified conjugate to determine the degree of PEGylation (see Analytical Characterization section below).
Protocol 2: Conjugation of this compound to a Carboxylic Acid via EDC/NHS Chemistry
This is a two-step protocol that first activates your target molecule's carboxyl groups, then couples the this compound.
Materials:
-
Target molecule with a carboxylic acid group.
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (water-soluble version).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: PBS, pH 7.2-7.5.
-
Quenching/Purification Supplies: As listed in Protocol 1.
Procedure:
-
Prepare Target Molecule: Dissolve your carboxyl-containing molecule in the Activation Buffer.
-
Prepare Reagents: Allow all reagents to warm to room temperature. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO, DMF, or Activation Buffer immediately before use.[9] Prepare a stock solution of this compound in Conjugation Buffer.
-
Activate Carboxylic Acid: Add a 5 to 10-fold molar excess of both EDC and NHS to the target molecule solution.[9] Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester intermediate.
-
Conjugate this compound: Immediately add the desired molar excess of this compound (dissolved in Conjugation Buffer) to the activated molecule solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature.[16]
-
Quench and Purify: Follow steps 5-7 from Protocol 1 to quench the reaction, purify the conjugate, and characterize the final product.
Visualizing the Workflow & Chemistry
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses the most common issues in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | 1. Inactive Reagents: The NHS ester on the target molecule was hydrolyzed by moisture, or the this compound has degraded.[6][10] | 1. Ensure proper reagent handling. Always warm PEG and NHS-ester vials to room temperature before opening.[6] Use fresh, anhydrous solvent to prepare stock solutions immediately before use.[11] |
| 2. Competing Amines: Your reaction buffer contained primary amines (e.g., Tris, glycine).[10] | 2. Perform buffer exchange. Before the reaction, ensure your target molecule is in an amine-free buffer like PBS or HEPES.[6] | |
| 3. Suboptimal pH: The reaction pH was too low (<7.0), resulting in a protonated (unreactive) this compound.[6] | 3. Increase the reaction pH. Adjust the buffer to pH 7.5-8.5 to increase the concentration of the deprotonated, nucleophilic amine.[6] | |
| High Polydispersity (Too many PEG chains attached) | 1. High Molar Ratio: The PEG:target molecule ratio was too high, driving the reaction past mono-PEGylation.[6] | 1. Reduce the molar ratio. Perform a titration experiment with decreasing amounts of this compound (e.g., 20:1, 10:1, 5:1, 2:1) to find the optimal ratio for your desired degree of PEGylation.[6] |
| 2. Aggressive Reaction Conditions: The pH was too high or the reaction time was too long. | 2. Moderate the reaction conditions. Lower the pH slightly (e.g., to 7.2-7.4), shorten the incubation time, or perform the reaction on ice to slow the rate.[6] | |
| Product Aggregation / Precipitation | 1. Solvent Effects: The organic solvent (DMSO/DMF) used to dissolve the PEG is destabilizing your protein.[6] | 1. Minimize organic solvent. Keep the final concentration of DMSO or DMF in the reaction mixture below 10%, and ideally below 5%.[6] |
| 2. Protein Instability: The protein is not stable under the chosen reaction conditions (e.g., pH, temperature). | 2. Perform the reaction at a lower temperature (e.g., on ice). Ensure the reaction pH is within the known stability range of your protein.[6] Consider adding stabilizing excipients. | |
| Reduced Biological Activity | 1. Steric Hindrance: A PEG chain has attached at or near the protein's active site or binding interface, blocking its function.[6][17] | 1. Lower the degree of PEGylation by reducing the molar ratio or reaction time.[6] |
| 2. Site of Attachment: The reaction conditions favored modification of a critical amino acid residue. | 2. Alter the reaction pH. The reactivity of different amines can vary with pH. A slight change may shift PEGylation to less critical sites on the protein surface.[6] |
Troubleshooting Decision Tree
Analytical Characterization: How to Measure Success
Confirming the degree of PEGylation is a critical final step. Several analytical techniques can be employed, each offering different levels of information.
| Technique | Principle | Information Provided |
| SDS-PAGE | Separates proteins by size. PEGylation increases the hydrodynamic radius, causing a shift to a higher apparent molecular weight. | Qualitative assessment of PEGylation. Allows visualization of unreacted protein vs. mono-, di-, and multi-PEGylated species. |
| Size Exclusion Chromatography (SEC/HPLC) | Separates molecules based on their size in solution. PEGylated species are larger and elute earlier than their unmodified counterparts.[6] | Quantitative assessment of purity and aggregation. Can be used to estimate the distribution of different PEGylated species. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Provides a highly accurate measurement of the molecule's mass. | The most precise method for determining the exact degree of PEGylation. The mass increase corresponds directly to the number of this compound molecules attached.[6] |
References
-
- DC Chemicals
-
- DC Chemicals
-
- Vector Labs
-
- DC Chemicals
-
- BroadPharm
-
- Benchchem
-
- Benchchem
-
- Benchchem
-
- Benchchem
-
- PMC, PubMed Central
-
- Creative PEGWorks
-
- BroadPharm
-
- Benchchem
-
- AxisPharm
-
- Google Patents
-
- BroadPharm
-
- Bio-Techne
-
- PMC
Sources
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 80506-64-5|DC Chemicals [dcchemicals.com]
- 3. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. This compound|COA [dcchemicals.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing m-PEG15-amine Conjugation and Preventing Ester Hydrolysis
Welcome to the technical support center for m-PEG15-amine reactions with activated esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to maximize the efficiency of your conjugation reactions by understanding and mitigating the critical side reaction of ester hydrolysis.
Section 1: Understanding the Core Chemistry: Aminolysis vs. Hydrolysis
The conjugation of an this compound to a molecule via an N-hydroxysuccinimide (NHS) ester is a powerful and widely used bioconjugation technique.[1][][3] The reaction's success hinges on a fundamental competition between two nucleophilic attack pathways on the activated ester's carbonyl carbon: the desired aminolysis and the undesirable hydrolysis.[4][5][6]
-
Aminolysis (Desired Reaction): The primary amine of the this compound, acting as a potent nucleophile, attacks the carbonyl carbon of the NHS ester. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][][6]
-
Hydrolysis (Competing Side-Reaction): Water molecules, also nucleophiles, can attack the same carbonyl carbon. This leads to the hydrolysis of the ester, yielding an inactive carboxylic acid and releasing NHS.[4][7] This hydrolyzed ester can no longer react with the amine, resulting in a direct loss of yield.
The balance between these two reactions is the single most critical factor determining the success of your conjugation.
Caption: Competing reactions in NHS ester conjugation.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound conjugations in a question-and-answer format.
Q1: My conjugation yield is significantly lower than expected. What is the most likely cause?
A1: Low conjugation yield is most often a direct consequence of premature hydrolysis of the activated ester.[8] This is typically governed by three primary factors: reaction pH, buffer composition, and the quality/handling of the reagents.
Q2: What is the optimal pH for the reaction, and why is it so critical?
A2: The optimal pH for NHS ester conjugations is a delicate balance, typically between pH 7.2 and 8.5 , with many protocols recommending pH 8.3-8.5 for maximum efficiency.[7][9][10][11]
The reason for this specific range is twofold:
-
Amine Nucleophilicity: At a pH below ~7, the primary amine of your this compound will be predominantly protonated (R-NH3+).[6][12] This protonated form is not nucleophilic and will not react with the NHS ester. As the pH increases, the amine becomes deprotonated (R-NH2), making it a potent nucleophile ready to react.[13]
-
Ester Stability: The rate of hydrolysis is highly pH-dependent and increases significantly with rising pH.[4][6][14] As the concentration of hydroxide ions (OH-) increases, the hydrolytic attack on the ester accelerates dramatically.
Therefore, the pH 8.3-8.5 range is the "sweet spot" where a sufficient population of the amine is deprotonated and reactive, while the rate of hydrolysis remains manageable for the duration of the reaction.[3][10]
Caption: The critical role of pH in balancing aminolysis and hydrolysis.
Q3: I used a Tris buffer within the optimal pH range, but my yield is still poor. Why?
A3: This is a classic and critical mistake. Never use buffers containing primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines themselves.[4][7] These buffer amines will compete with your this compound for the activated ester, effectively "quenching" your reagent and drastically reducing the yield of your desired conjugate.[7][15]
Q4: Which buffers are recommended for this reaction?
A4: Always use an amine-free buffer system. The choice depends on the desired pH and compatibility with your molecules.
| Buffer System | Typical Concentration | Optimal pH Range | Key Advantages & Considerations |
| Phosphate Buffer | 50-100 mM | 7.2 - 8.0 | Physiologically relevant, excellent buffering capacity at neutral pH.[15] May be less effective above pH 8.0. |
| Bicarbonate Buffer | 50-100 mM | 8.0 - 9.0 | Highly effective and commonly recommended for protein labeling in the optimal pH range.[9][15] |
| Borate Buffer | 20-50 mM | 8.0 - 9.0 | Provides stable pH control at the higher end of the optimal range.[4][15] Can interact with cis-diols in some biomolecules. |
| HEPES Buffer | 20-50 mM | 7.2 - 8.2 | Good buffering capacity in the physiological range and generally non-interfering.[4] |
Q5: How quickly does the activated ester hydrolyze? Should I be concerned about reaction time?
A5: Yes, time is a critical factor. The stability of NHS esters in aqueous solution is finite and highly dependent on pH and temperature.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours[4][6][14] |
| 8.0 | 4°C | ~1 hour[6][15] |
| 8.5 | Room Temp | 125 - 180 minutes[6][16][17] |
| 8.6 | 4°C | 10 minutes[4][6][14] |
Data compiled from multiple sources and should be considered illustrative.[4][6][14][15][16][17]
This data clearly shows that at the optimal reaction pH of ~8.5, the half-life of your activated ester is limited. Therefore, reaction times should be optimized, typically ranging from 30 minutes to 4 hours at room temperature, or overnight at 4°C to balance conjugation efficiency with hydrolysis.[4][9]
Q6: Can the solvent used to dissolve the activated ester impact the reaction?
A6: Absolutely. Activated esters are often insoluble in aqueous buffers and are first dissolved in a small amount of a dry, water-miscible, aprotic organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .[10][11][18]
Crucial points to consider:
-
Moisture Sensitivity: NHS esters are highly sensitive to moisture.[18][19] Always use anhydrous grade solvents and allow the reagent vial to warm to room temperature before opening to prevent water condensation.[18]
-
Solvent Purity: Use high-quality, amine-free DMF. Old or low-quality DMF can degrade to form dimethylamine, which will react with your ester.[10]
-
Immediate Use: Prepare the NHS ester stock solution immediately before adding it to your reaction buffer. Do not store activated esters in aqueous solution.[10][18]
Section 3: Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
This protocol provides a reliable buffer for NHS ester conjugation reactions.
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Calibrated pH meter
Procedure:
-
Prepare a 0.1 M solution of sodium bicarbonate by dissolving 0.84 g of NaHCO₃ in approximately 90 mL of deionized water.
-
Prepare a 0.1 M solution of sodium carbonate by dissolving 1.06 g of Na₂CO₃ in 100 mL of deionized water.
-
Place the sodium bicarbonate solution on a magnetic stirrer and monitor the pH.
-
Slowly add the 0.1 M sodium carbonate solution dropwise until the pH of the bicarbonate solution reaches exactly 8.3.[15]
-
Adjust the final volume to 100 mL with deionized water.
-
For long-term storage, filter-sterilize the buffer and store at 4°C.
Protocol 2: General this compound Conjugation Reaction
This protocol outlines a standard workflow for conjugating an NHS-activated molecule to this compound.
Procedure:
-
Prepare Amine Solution: Dissolve the this compound in freshly prepared, amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[11]
-
Prepare Activated Ester Solution: Immediately before initiating the reaction, dissolve the NHS-activated ester in a minimal volume of anhydrous DMSO or DMF.[18][19]
-
Initiate Reaction: Add the calculated molar excess of the activated ester solution to the stirring this compound solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[18]
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[9][11] Protect light-sensitive molecules from light.
-
Quench Reaction (Optional but Recommended): To stop the reaction and consume any remaining active ester, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of ~50 mM.[4] Incubate for an additional 15-30 minutes.
-
Purify Conjugate: Remove unreacted PEG, hydrolyzed ester, and NHS byproduct via a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[9][11]
References
- NHS ester labeling of amino biomolecules.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim.
- Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjug
- Application Notes and Protocols: Reaction of m-PEG11-amine with NHS Esters - Benchchem.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem.
- Technical Support Center: NHS Ester Reactions with Amino Acid Residues - Benchchem.
- Reaction Buffer Preparation for NHS Ester Chemistry: Applic
- Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%...
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- NHS Esters for Antibody Labeling - BOC Sciences.
- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F.
- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines - Benchchem.
- Protocol for PEG NHS Reagents - AxisPharm.
- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry - Journal of Young Investig
- Activ
- PEG NHS Ester Protocol 1. Introduction 2. Product information 3. Additional Materials Required 4. Procedure for labeling IgG wit - Xi'an Confluore Biological Technology Co., Ltd.
Sources
- 1. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. confluore.com [confluore.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of m-PEG15-amine Conjugates Using High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) conjugates is a critical step in ensuring product quality, efficacy, and safety. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of m-PEG15-amine conjugates. Drawing from extensive field experience, this document will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reliable results.
The Analytical Challenge: Seeing the Unseen
Methoxypolyethylene glycol (m-PEG) moieties are notoriously difficult to detect using standard HPLC detectors like UV-Vis, as they lack a significant chromophore.[1] This inherent property necessitates the use of universal detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which are sensitive to non-volatile analytes.[2] The choice of the HPLC separation mode is equally critical and is dictated by the specific analytical question being addressed, whether it's purity assessment, quantification of conjugates, or separation of isomers.
This guide will compare three principal HPLC modes for the analysis of this compound conjugates:
-
Reversed-Phase HPLC (RP-HPLC): A workhorse in many analytical labs, but with specific considerations for polar molecules like PEGs.
-
Size Exclusion Chromatography (SEC): Ideal for separating molecules based on their hydrodynamic volume, offering insights into aggregation and conjugation efficiency.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for retaining and separating highly polar compounds that are often poorly retained by RP-HPLC.[3]
Comparative Analysis of HPLC Methods
The selection of the most appropriate HPLC method hinges on the specific analytical goal. The following table provides a comparative overview of the strengths and weaknesses of each technique for the characterization of this compound conjugates.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Volume (Size) | Polarity and Partitioning |
| Primary Application | Purity assessment, quantification of unreacted PEG and conjugates, separation of isomers. | Analysis of aggregation, determination of conjugation efficiency, separation of large vs. small species. | Separation of highly polar isoforms, quantification of polar analytes. |
| Strengths | High resolution for small molecules, wide availability of columns and established methods.[4] | Gentle separation conditions preserving biomolecule integrity, predictable elution based on size.[5] | Excellent retention of very polar molecules, orthogonal selectivity to RP-HPLC.[3][6] |
| Weaknesses | Poor retention of highly polar this compound without ion-pairing agents or derivatization. | Lower resolution for molecules of similar size, potential for non-specific interactions with the column matrix. | Can have longer equilibration times, sensitive to mobile phase composition. |
| Recommended Detector | CAD, ELSD, or Refractive Index (RI) | CAD, ELSD, RI, Multi-Angle Light Scattering (MALS) | CAD, ELSD, RI |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the analysis of this compound conjugates. Optimization may be required based on the specific conjugate and available instrumentation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)
This method is well-suited for the purity assessment of the this compound conjugate and to quantify any unreacted starting materials.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: A C18 column with a pore size of 100-130 Å (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Gas (Nitrogen) Pressure: 60 psi.
-
Sample Preparation:
-
Dissolve the this compound conjugate sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Rationale for Choices:
-
The C18 stationary phase provides hydrophobic retention, allowing for the separation of the PEG conjugate from less polar impurities.
-
TFA is used as an ion-pairing agent to improve the peak shape of the amine-containing conjugate.
-
The gradient elution ensures that both the polar starting materials and the more hydrophobic conjugate are eluted with good resolution.
-
CAD is chosen for its ability to provide a near-universal response for non-volatile analytes, making it ideal for quantifying PEG-containing molecules.[7]
Protocol 2: Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) Detection
SEC is the preferred method for analyzing the aggregation state of the conjugate and for separating the conjugate from unconjugated protein or other large molecules.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and column thermostat.
-
UV Detector (for protein-containing conjugates).
-
Multi-Angle Light Scattering (MALS) Detector.
-
Refractive Index (RI) Detector.
Chromatographic Conditions:
-
Column: A silica-based SEC column with a pore size appropriate for the expected molecular weight range (e.g., 300 Å for larger conjugates).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 50 µL.
Sample Preparation:
-
Dissolve the this compound conjugate sample in the mobile phase to a final concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Rationale for Choices:
-
The SEC column separates molecules based on their size in solution, with larger molecules eluting first.[8]
-
The phosphate buffer with salt minimizes non-specific interactions between the analyte and the stationary phase.
-
The combination of MALS and RI detectors allows for the absolute determination of the molar mass of the eluting species without the need for column calibration with standards.[9]
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD)
HILIC is a powerful alternative for the separation of highly polar this compound conjugates and their potential polar impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: An amide- or diol-based HILIC column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 0-50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C.
-
Evaporator Temperature: 50 °C.
-
Gas (Nitrogen) Flow: 1.5 L/min.
-
Sample Preparation:
-
Dissolve the this compound conjugate sample in a mixture of 90% Acetonitrile and 10% Water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Rationale for Choices:
-
The polar stationary phase in HILIC promotes the retention of polar analytes from a highly organic mobile phase.[3]
-
The gradient from high to low organic content elutes the analytes in order of increasing polarity.
-
Ammonium formate is a volatile buffer, making it compatible with ELSD and mass spectrometry.
-
ELSD is a universal detector suitable for analytes that do not possess a UV chromophore.[10]
Visualizing the Workflow: From Sample to Data
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for each HPLC method.
Caption: Workflow for RP-HPLC analysis of this compound conjugates.
Caption: Workflow for SEC-HPLC analysis of this compound conjugates.
Caption: Workflow for HILIC analysis of this compound conjugates.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound conjugates requires a thoughtful and strategic application of HPLC techniques. There is no single "best" method; rather, the optimal approach is a function of the specific analytical objective.
-
For routine purity analysis and quantification, RP-HPLC with CAD or ELSD offers a robust and high-resolution solution.
-
When investigating aggregation or confirming conjugation to larger biomolecules, SEC with MALS detection provides invaluable, absolute molecular weight information.
-
For challenging separations of highly polar species, HILIC offers an orthogonal and powerful tool.
By understanding the fundamental principles and practical considerations of each of these HPLC methods, researchers can develop and validate analytical strategies that ensure the quality and consistency of their this compound conjugates, ultimately accelerating the path of drug development.
References
-
SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]
-
ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream. Retrieved from [Link]
-
National Institutes of Health. (2024). Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors. Retrieved from [Link]
-
ACS Publications. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Retrieved from [Link]
- Google Patents. (n.d.). US8202732B2 - Method for analyzing activated polyethylene glycol compounds.
-
LCGC International. (2022). Tips & Tricks: Trouble Analyzing PEGs? Retrieved from [Link]
-
National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
National Institutes of Health. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
ChemRxiv. (2025). a simple size-exclusion chromatographic (hplc-sec) method for the determination of biopolymer's apparent molecular weight. Retrieved from [Link]
-
Chromatography Forum. (2011). analysis of PEG. Retrieved from [Link]
-
LCGC International. (2018). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. Retrieved from [Link]
-
National Institutes of Health. (1995). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. Retrieved from [Link]
-
National Institutes of Health. (2013). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. Retrieved from [Link]
Sources
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to PEG Length: Optimizing Nanoparticle Drug Delivery
As a senior application scientist in the field of nanomedicine, a recurring and critical question I encounter is: "What is the optimal PEG length for my drug delivery system?" The answer is rarely straightforward. The choice of polyethylene glycol (PEG) chain length is not a matter of "longer is always better," but a nuanced decision that involves a series of critical trade-offs. This guide provides an in-depth comparison of how different PEG lengths impact the efficacy of drug delivery systems, supported by experimental data and actionable protocols to help you navigate this pivotal aspect of formulation design.
The Fundamental Role of PEGylation
PEGylation, the process of attaching PEG chains to a molecule or nanoparticle surface, is a cornerstone of modern drug delivery.[1][2] This hydrophilic, flexible, and biocompatible polymer forms a hydration shell that imparts several key advantages:
-
Enhanced Systemic Circulation: It creates a "stealth" effect, sterically hindering the adsorption of opsonin proteins, which mark nanoparticles for clearance by the mononuclear phagocyte system (MPS) in the liver and spleen.[3][4][5]
-
Improved Stability: The PEG layer prevents nanoparticle aggregation in the bloodstream and during storage.[3]
-
Reduced Immunogenicity: By masking the nanoparticle or drug surface, PEGylation can reduce or prevent the generation of neutralizing antibodies.[6][7][8]
These benefits ultimately prolong the circulation half-life, allowing the nanocarrier more time to reach its target, such as a tumor, via the enhanced permeability and retention (EPR) effect.[9]
The "PEG Dilemma": Balancing Circulation with Cellular Interaction
While a long PEG chain is excellent for evading the immune system, it can also be a double-edged sword. This phenomenon, often termed the "PEG dilemma," describes the trade-off between prolonged circulation and reduced therapeutic action.[9][10][11] An overly long or dense PEG layer can sterically hinder the interaction of the nanoparticle with target cells, impeding cellular uptake and subsequent drug release.[10][12] This creates a critical optimization challenge: the PEG shield must be robust enough to ensure the carrier reaches the target tissue but permeable enough to allow for cellular internalization and therapeutic effect.
Caption: The PEG Dilemma: Balancing positive systemic effects with negative target site effects.
Comparative Analysis of PEG Lengths
The choice of PEG molecular weight (MW) is a critical parameter that dictates the nanoparticle's fate. While an exact optimal length is system-dependent, we can generalize the effects based on common MW ranges.
| Parameter | Short PEG (< 2 kDa) | Medium PEG (2-5 kDa) | Long PEG (> 5 kDa) |
| Circulation Half-Life | Shortest. More susceptible to renal clearance and MPS uptake.[13] | Optimal Balance. Significantly extends circulation vs. short PEGs.[3][14] | Longest. Provides the most effective "stealth" shield against MPS.[15][16] |
| MPS Uptake/Clearance | Highest. The thin PEG layer provides minimal protection.[13][17] | Reduced. Generally considered the minimum length for effective shielding.[3] | Lowest. A dense brush conformation effectively inhibits macrophage uptake.[15][18] |
| Cellular Uptake | Highest. Less steric hindrance allows for better interaction with cell membranes.[14][19] | Moderate. A trade-off between shielding and cell interaction.[14] | Lowest. The thick hydration layer can significantly impede endocytosis.[11][20] |
| Drug Loading Capacity | May be lower for hydrophobic drugs as the core is less protected. | Generally good, provides a stable hydrophilic shell. | Can increase loading for hydrophobic drugs by preventing desorption.[15] |
| Drug Release | Can be faster due to higher interaction with biological components.[17] | Moderate and sustained release is often observed. | May slow down drug release, especially for stimuli-responsive systems.[21] |
| Targeting Ligand Efficacy | Can be effective as the ligand is more exposed.[19] | Potential Optimum. Balances stealth with sufficient ligand exposure for receptor binding. | May mask targeting ligands, reducing their effectiveness unless very long linkers are used.[20][22] |
Experimental Evidence:
-
Studies on chitosan nanoparticles showed that increasing PEG MW from 750 Da to 5,000 Da systematically decreased uptake by macrophages and prolonged circulation time in rats.[4][17]
-
For gold nanoparticles, a comparison between 2 kDa and 5 kDa PEG showed that the longer 5 kDa chains resulted in less protein adsorption and lower uptake by cancer cells.[14]
-
In a systemic study on polymeric nanoparticles, a PEG length of 5 kDa (~14 nm) was found to be optimal, demonstrating superior performance in reducing protein absorption, prolonging blood circulation, and enhancing tumor accumulation compared to both shorter (3.4 kDa) and longer (8 kDa) chains.[18]
-
Conversely, for gene delivery, some studies report that shorter PEG chains (e.g., 550 Da or 700 Da) can lead to better transfection efficiency in vitro, though this often comes at the cost of lower stability in serum.[19]
Experimental Protocol: Synthesis and Characterization of PEGylated Liposomes with Varying PEG Lengths
To empirically determine the optimal PEG length for your specific application, a systematic comparison is necessary. This protocol outlines the preparation of doxorubicin-loaded liposomes using a robust and reproducible microfluidics-based method, incorporating PEG-lipids of different molecular weights.
Objective: To prepare and characterize three batches of doxorubicin-loaded liposomes, each with a different PEG chain length (e.g., 2000 Da, 5000 Da) and compare their physical properties.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(PEG)-2000] (DSPE-PEG2000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(PEG)-5000] (DSPE-PEG5000)
-
Doxorubicin HCl (Dox)
-
HEPES buffer (pH 7.4)
-
Chloroform, Methanol
-
Microfluidic synthesis platform (e.g., NanoAssemblr)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
Workflow Diagram:
Caption: Experimental workflow for preparing and characterizing PEGylated liposomes.
Step-by-Step Procedure:
-
Lipid Stock Preparation:
-
Prepare three separate lipid stock solutions in chloroform. For each, combine DSPC and cholesterol in a 55:40 molar ratio.
-
To each solution, add one of the PEGylated lipids to constitute 5 mol% of the total lipid content:
-
Batch A: DSPE-PEG2000
-
Batch B: DSPE-PEG5000
-
-
Rationale: A 5 mol% PEG density is a common starting point that typically provides good surface coverage.[23] DSPC and cholesterol form a rigid, stable bilayer, minimizing drug leakage.
-
-
Aqueous Phase Preparation:
-
Dissolve Doxorubicin HCl in HEPES buffer (pH 7.4) to a concentration of 2 mg/mL.
-
-
Microfluidic Synthesis:
-
Load the lipid stock solution into the solvent inlet port of the microfluidic cartridge and the Doxorubicin solution into the aqueous inlet port.
-
Set the flow rate ratio (FRR) of the aqueous to solvent phase. An FRR between 40 and 100 is a good starting point.[23] The total flow rate can be kept constant to ensure consistent mixing conditions.[24]
-
Initiate pumping. Liposomes will self-assemble rapidly at the fluidic interface.
-
Collect the resulting liposome suspension from the outlet port.
-
Rationale: Microfluidics provides rapid, controlled mixing, leading to the formation of small, monodisperse liposomes with high reproducibility, which is critical for comparative studies.[23][24]
-
-
Purification:
-
Transfer the collected liposome suspension to a dialysis cassette (10 kDa MWCO).
-
Dialyze against HEPES buffer for 24 hours, with buffer changes every 4-6 hours, to remove unencapsulated drug and residual organic solvent.
-
Rationale: Dialysis is a gentle method for purification that preserves liposome integrity.
-
-
Quality Control & Characterization (Self-Validation):
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using DLS. For systemic delivery, a size between 80-150 nm with a PDI < 0.2 is typically desired.
-
Zeta Potential: Measure the surface charge. Effective PEGylation should shield the surface charge, resulting in a near-neutral zeta potential (e.g., -10 mV to +10 mV).[16]
-
Encapsulation Efficiency (EE%):
-
Lyse a small aliquot of the purified liposome suspension with a detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Measure the Doxorubicin absorbance at 480 nm using a UV-Vis spectrophotometer.
-
Calculate EE% using the formula: (Drug in Liposomes / Total Initial Drug) * 100.
-
-
Rationale: These QC steps are essential to validate that the different batches are comparable in terms of size, drug load, and stability, ensuring that any observed differences in efficacy can be attributed primarily to the PEG length.
-
Conclusion and Future Perspectives
The selection of PEG length is a pivotal decision in the design of a drug delivery system, requiring a careful balance between pharmacokinetic and pharmacodynamic properties. While medium-length PEGs (2-5 kDa) often provide a robust starting point for many applications by balancing circulation time with cellular interaction, the optimal choice is ultimately dependent on the specific drug, carrier type, and therapeutic goal.[13][18] As this guide has detailed, empirical testing through well-controlled experiments is indispensable.
The field is also evolving to overcome the "PEG dilemma" with innovative strategies like cleavable PEG linkers that shed the PEG layer in the target microenvironment (e.g., low pH or high enzyme concentration), restoring the nanoparticle's ability to interact with cells.[9] As researchers continue to refine these advanced systems, a foundational understanding of how basic PEG length influences in vivo performance remains more critical than ever.
References
-
Critical Length of PEG Grafts on lPEI/DNA Nanoparticles for Efficient in Vivo Delivery. (2016). Molecular Therapy. Available from: [Link]
-
Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo. (2017). ACS Publications. Available from: [Link]
-
PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Journal of Controlled Release. Available from: [Link]
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. (2021). Nanoscale. Available from: [Link]
-
Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. (2017). Expert Opinion on Drug Delivery. Available from: [Link]
-
PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles. ResearchGate. Available from: [Link]
-
Biopharmaceutical and Immunological Properties of PEGylated Proteins. IntechOpen. Available from: [Link]
-
Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. (2024). Drug Design, Development and Therapy. Available from: [Link]
-
Preparation of PEGylated liposomes based on a Design-of-Experiment (DoE) approach. ResearchGate. Available from: [Link]
-
Polyethylene glycol density and length affects nanoparticle uptake by cancer cells. (2014). Journal of Nanomedicine Research. Available from: [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). Cureus. Available from: [Link]
-
Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. (2023). International Journal of Nanomedicine. Available from: [Link]
-
The effect of surface poly(ethylene glycol) length on in vivo drug delivery behaviors of polymeric nanoparticles. ResearchGate. Available from: [Link]
-
PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery. (2024). MDPI. Available from: [Link]
-
Questioning the Use of PEGylation for Drug Delivery. ResearchGate. Available from: [Link]
-
What Is PEGylation and Why Is It Important? (Chapter 1). YouTube. Available from: [Link]
-
Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. (2018). International Journal of Nanomedicine. Available from: [Link]
-
PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. (2013). Pharmaceutical Research. Available from: [Link]
-
Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. Dove Medical Press. Available from: [Link]
-
Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery. NIH Public Access. Available from: [Link]
-
Rewriting Tumor Entry Rules: Microfluidic Polyplexes and Tumor-Penetrating Strategies—A Literature Review. (2024). MDPI. Available from: [Link]
-
Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers. (2012). Pharmaceutical Research. Available from: [Link]
-
Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform. (2022). MDPI. Available from: [Link]
-
The Post-insertion Method for the Preparation of PEGylated Liposomes. ResearchGate. Available from: [Link]
-
Diversity of PEGylation methods of liposomes and their influence on RNA delivery. Expert Opinion on Drug Delivery. Available from: [Link]
-
Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids. (2022). International Journal of Nanomedicine. Available from: [Link]
Sources
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. youtube.com [youtube.com]
- 8. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rewriting Tumor Entry Rules: Microfluidic Polyplexes and Tumor-Penetrating Strategies—A Literature Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. purepeg.com [purepeg.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 16. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Comparative Guide to Bioconjugation Efficiency: m-PEG15-amine vs. m-PEG24-amine
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount. The choice of a polyethylene glycol (PEG) linker, seemingly a simple spacer, is a critical decision that profoundly influences the stability, pharmacokinetics, and ultimately, the therapeutic efficacy of a biologic. This guide provides an in-depth, objective comparison of two discrete PEG linkers, m-PEG15-amine and m-PEG24-amine, focusing on their relative bioconjugation efficiency. We will explore the underlying chemical principles and provide a robust experimental framework to guide your selection process.
The Decisive Role of PEG Chain Length in Bioconjugation
PEGylation, the covalent attachment of PEG chains, is a cornerstone of biopharmaceutical development, employed to enhance drug solubility, extend circulation half-life, and reduce immunogenicity.[1][2] When utilizing amine-terminated PEGs, the primary reaction involves the nucleophilic attack of the PEG's terminal amine on an activated functional group, such as an N-hydroxysuccinimide (NHS) ester, on the target molecule (e.g., a protein, peptide, or antibody-drug conjugate payload). This reaction forms a stable and irreversible amide bond.[1][3]
The fundamental difference between this compound and m-PEG24-amine lies in the length of the hydrophilic ethylene glycol chain. This seemingly minor structural variance introduces critical factors that directly impact reaction kinetics and efficiency.
-
Steric Hindrance: The most significant factor differentiating the two linkers is steric hindrance. The longer m-PEG24-amine chain occupies a larger hydrodynamic volume. This increased bulk can physically obstruct the terminal amine's access to the reactive site on a sterically crowded biomolecule, potentially slowing the reaction rate or leading to incomplete conjugation.[4][5] Conversely, the shorter this compound presents a smaller steric profile, which can facilitate more efficient access to constrained reaction sites.
-
Hydrophilicity and Solubility: Both linkers are highly water-soluble. However, the longer PEG chain of m-PEG24-amine imparts superior hydrophilicity.[6][7] This can be a distinct advantage when conjugating highly hydrophobic molecules, as it can help prevent aggregation during the reaction, thereby maintaining the reactants' effective concentration and improving the overall yield of the desired conjugate.[8]
-
Chain Flexibility: The greater number of ethylene glycol units in m-PEG24-amine affords it more conformational flexibility. This can be a double-edged sword: the chain may fold in a way that facilitates access to a buried reactive site, or it could entangle and mask the site, further contributing to steric hindrance.
Experimental Framework for Comparative Efficiency Analysis
To empirically determine the optimal linker for a specific application, a head-to-head comparison is essential. The following experimental design provides a validated workflow to quantify the bioconjugation efficiency of this compound and m-PEG24-amine.
Experimental Workflow Overview
The logical flow of the comparative experiment is depicted below. It is crucial to run both PEGylation reactions in parallel, keeping all variables (temperature, pH, concentration, molar ratios) constant, with the only difference being the PEG linker itself.
Caption: Workflow for comparing m-PEG-amine bioconjugation efficiency.
Protocol 1: Conjugation of m-PEG-amine to an NHS-Ester Activated Protein
This protocol outlines a general procedure. Optimal conditions, particularly the molar excess of the PEG reagent, should be determined empirically for each specific protein.[9][10]
Materials:
-
This compound and m-PEG24-amine
-
NHS-ester activated protein (e.g., BSA-NHS) at 5-10 mg/mL
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4-8.0[11]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Buffer Exchange: Ensure the target protein is in the appropriate amine-free Reaction Buffer. If stored in a buffer containing primary amines (like Tris), it must be exchanged via dialysis or a desalting column.
-
Prepare PEG Solutions: Immediately before use, equilibrate the m-PEG-amine reagents to room temperature. Prepare a 10 mM stock solution of each in anhydrous DMSO or DMF. The NHS-ester moiety is prone to hydrolysis, so fresh solutions are critical.[11]
-
Calculate Molar Excess: Determine the moles of protein in your reaction. As a starting point, use a 20-fold molar excess of the PEG-amine reagent relative to the protein.[10]
-
Volume of PEG stock (µL) = (moles of protein × 20) / (0.01 mol/L) × 1,000,000
-
-
Initiate Conjugation: Set up two parallel reactions. Add the calculated volume of the 10 mM this compound stock to one reaction vessel and the m-PEG24-amine stock to the other. Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.[11]
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes. This step consumes any unreacted NHS esters.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.
Protocol 2: Analytical Methods for Efficiency Determination
A multi-pronged analytical approach is required for a comprehensive assessment of conjugation efficiency.[12][13]
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Principle: Provides a qualitative or semi-quantitative visualization of the reaction outcome. PEGylated proteins exhibit a significant increase in their apparent molecular weight, causing them to migrate slower than the unmodified protein.
-
Procedure: Load samples of the unreacted protein, and the purified conjugates from both the this compound and m-PEG24-amine reactions onto a polyacrylamide gel. After electrophoresis, stain the gel (e.g., with Coomassie Blue).
-
Interpretation: Compare the band shifts. A more intense band at a higher molecular weight and a fainter band at the original protein's position indicate higher conjugation efficiency.
2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):
-
Principle: A quantitative method that separates molecules based on their hydrodynamic radius. The larger PEGylated conjugates will elute earlier than the smaller, unmodified protein.
-
Procedure: Inject the purified conjugate samples onto an appropriate SEC column. Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).
-
Interpretation: Integrate the peak areas corresponding to the PEGylated conjugate and any remaining unreacted protein. The conjugation efficiency can be calculated as: Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unmodified protein))] × 100.[14]
3. Mass Spectrometry (MS):
-
Principle: The most definitive method for characterizing the reaction products. Techniques like MALDI-TOF or ESI-MS can precisely measure the mass of the final products.
-
Procedure: Analyze the purified conjugate samples by MS.
-
Interpretation: The mass increase corresponds directly to the number of PEG chains attached.[15] This allows for precise determination of the degree of PEGylation (the distribution of mono-, di-, and multi-PEGylated species) and confirms the identity of the products.
Interpreting the Data: A Comparative Summary
While results are application-dependent, the following table summarizes the expected outcomes from a comparative study, highlighting the trade-offs between the two linkers.
| Parameter | This compound | m-PEG24-amine | Rationale |
| Reaction Kinetics | Typically Faster | Potentially Slower | The smaller size of this compound reduces steric hindrance, allowing for more rapid access to the reactive site.[4] |
| Final Conjugation Yield | Potentially Higher | Potentially Lower | Reduced steric hindrance can lead to a more complete reaction and higher overall yield, especially with sterically hindered sites. |
| Degree of PEGylation | May achieve a higher degree of substitution | May result in a lower average number of PEGs per molecule | Easier access to multiple reactive sites (e.g., different lysine residues) on the protein surface. |
| Solubility of Conjugate | Good | Excellent | The longer PEG chain of m-PEG24-amine imparts greater hydrophilicity to the final conjugate.[16][17] |
| Risk of Aggregation | Higher (with hydrophobic payloads) | Lower | The superior solubilizing effect of the longer PEG chain can better mitigate aggregation of hydrophobic molecules.[8] |
Conclusion and Strategic Recommendations
The choice between this compound and m-PEG24-amine is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the bioconjugation project.
-
Choose this compound when:
-
High reaction efficiency and yield are the primary objectives.
-
The target reactive site is known to be sterically hindered.
-
A shorter, more rigid spacer is desired to maintain a specific distance between the conjugated molecules.
-
The payload or protein is already sufficiently soluble.
-
-
Choose m-PEG24-amine when:
-
Maximizing the solubility and in vivo half-life of the final conjugate is the main goal. The larger hydrodynamic radius imparted by the longer PEG is generally more effective at reducing renal clearance.[16][17]
-
Conjugating a highly hydrophobic molecule where preventing aggregation is a primary concern.
-
A potential reduction in reaction efficiency can be tolerated or mitigated by optimizing reaction conditions (e.g., increasing the molar excess or reaction time).
-
Ultimately, the empirical data generated from the head-to-head comparison outlined in this guide will provide the most reliable basis for selecting the optimal PEG linker, ensuring the development of a bioconjugate with the desired performance characteristics.
References
-
Zhang, F., et al. (2012). Analytical measurement of PEGylated molecules. J Control Release, 161(3), 631-639. Retrieved from [Link]
-
Veronese, F. M., & Harris, J. M. (2002). Relieving PEGylation. Nature Reviews Drug Discovery, 1(10), 743-744. Retrieved from [Link]
-
Caracciolo, G., et al. (2017). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale, 9(3), 1139-1149. Retrieved from [Link]
-
Cruz, L. J., et al. (2011). The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells. Biomaterials, 32(28), 6791-6803. Retrieved from [Link]
-
JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]
-
Scribd. (n.d.). Broadpharm PEG Amine Conjugation Protocol. Retrieved from [Link]
-
Huth, C., et al. (2017). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 28(5), 1365-1375. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. Retrieved from [Link]
-
Boyd, B. J., et al. (2008). The Impact of Molecular Weight and PEG Chain Length on the Systemic Pharmacokinetics of PEGylated Poly l-Lysine Dendrimers. Molecular Pharmaceutics, 5(2), 297-309. Retrieved from [Link]
-
AxisPharm. (n.d.). Amino PEG, PEG Amine, PEG-NH2, ADC Linkers. Retrieved from [Link]
Sources
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 7. m-PEG24-amine, 32130-27-1 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. scribd.com [scribd.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of m-PEG15-amine Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of therapeutic proteins with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy for enhancing their clinical efficacy. By attaching PEG chains, such as m-PEG15-amine, we can significantly improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2] However, the PEGylation reaction itself is a source of considerable heterogeneity, yielding a complex mixture of the desired PEGylated protein, unreacted native protein, excess PEG reagent, and various multi-PEGylated and isomeric forms.[3][4] This inherent complexity makes rigorous purity assessment not just a regulatory hurdle, but a scientific necessity to ensure product safety and efficacy.[5]
This guide provides an in-depth comparison of the essential analytical techniques for characterizing this compound modified proteins. As a senior application scientist, my focus is not just on the "how," but the "why"—providing the causal logic behind experimental choices to empower you to build robust, self-validating analytical workflows.
The Analytical Challenge of PEGylation
The primary challenge in analyzing PEGylated proteins lies in their heterogeneity.[2][6] The attachment of this compound, a linear PEG derivative with a reactive amine group[7][8][9][10], to a protein can occur at multiple sites, most commonly at the ε-amino group of lysine residues or the N-terminus.[6][11] This results in a population of molecules that can differ in:
-
Degree of PEGylation: The number of PEG chains attached to a single protein molecule.
-
Positional Isomers: Variations in the specific amino acid residue where the PEG chain is attached.
-
Polydispersity: The inherent size distribution of the PEG polymer itself, although this compound is a discrete length PEG.
These factors create a complex analytical landscape that no single technique can fully resolve. Therefore, a multi-modal approach, leveraging the orthogonal strengths of different methods, is essential for comprehensive characterization.
Core Analytical Techniques: A Comparative Overview
The three pillars of PEGylated protein analysis are electrophoretic, chromatographic, and mass spectrometric techniques. Each provides a unique window into the purity and characteristics of your modified protein.
| Feature | SDS-PAGE | SEC-HPLC | IEX-HPLC | MALDI-TOF MS |
| Primary Separation Principle | Electrophoretic mobility based on size | Hydrodynamic volume | Surface charge | Mass-to-charge ratio |
| Primary Application | Rapid, qualitative assessment of reaction completion | Separation of aggregates and different PEGylation states | Separation of positional isomers and species with different charge | Definitive molecular weight determination, degree of PEGylation |
| Resolution | Moderate | High | High to Very High | Very High |
| Throughput | High | Moderate | Moderate | Low to Moderate |
| Key Insights | Visual confirmation of modification, estimation of purity | Quantitation of monomer, aggregate, and fragment content | Resolution of charge variants and positional isomers | Precise mass measurement, confirmation of PEGylation degree |
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is an indispensable first-line technique for the qualitative assessment of a PEGylation reaction.[3] Its simplicity and high throughput make it ideal for quickly visualizing the conversion of the native protein to higher molecular weight PEGylated forms.
The "Why": The principle of SDS-PAGE is to separate proteins based on their molecular weight. The SDS denatures the protein and imparts a uniform negative charge, so migration through the polyacrylamide gel is primarily a function of size. The addition of a PEG chain significantly increases the hydrodynamic radius of the protein, causing a noticeable shift to a higher apparent molecular weight on the gel.[12]
Causality in Protocol:
-
Denaturation: Heating the sample in the presence of SDS and a reducing agent is critical to unfold the protein and ensure that separation is based on mass, not conformation.
-
Gel Choice: Using a gradient gel (e.g., 4-20%) provides better resolution over a wider molecular weight range, which is crucial for separating the native protein from mono-, di-, and multi-PEGylated species.
Interpreting the Results: A successful PEGylation reaction will show a decrease in the intensity of the band corresponding to the unmodified protein and the appearance of new, higher molecular weight bands corresponding to the PEGylated species.[3] However, be aware that the PEG moiety can cause the protein to migrate anomalously, often appearing larger than its true molecular weight.[12] Furthermore, the broad, sometimes smeared, appearance of PEGylated protein bands is a known phenomenon, potentially due to the interaction between PEG and SDS.[13] For more precise and better-resolved analysis, Native PAGE can be an alternative as it avoids the PEG-SDS interaction issues.[13][14]
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation:
-
Combine 10 µL of your PEGylated protein sample (at approximately 1 mg/mL) with 10 µL of 2x Laemmli sample buffer.
-
Heat the mixture at 95°C for 5 minutes to ensure complete denaturation.
-
-
Gel Electrophoresis:
-
Load 15 µL of the denatured sample, alongside a pre-stained molecular weight marker, into the wells of a 4-20% gradient polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands are visible against a transparent background.
-
Workflow for SDS-PAGE Analysis of PEGylated Proteins
Caption: Workflow for SDS-PAGE analysis of PEGylated proteins.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC is the gold standard for quantifying the purity of PEGylated proteins and detecting the presence of aggregates or fragments.[15] It separates molecules based on their hydrodynamic volume, making it highly effective at resolving species of different sizes.
The "Why": The addition of a PEG chain dramatically increases the hydrodynamic radius of a protein. This size difference allows for the separation of the native protein, mono-PEGylated, di-PEGylated, and higher-order species, as well as high-molecular-weight aggregates.[16]
Causality in Protocol:
-
Column Selection: The choice of SEC column is critical. A column with a pore size appropriate for the expected molecular weight range of your PEGylated protein and potential aggregates will provide optimal resolution.
-
Mobile Phase Composition: The mobile phase is designed to minimize non-specific interactions between the analyte and the stationary phase.[15] A typical mobile phase consists of a buffer at a physiological pH with a salt, such as sodium chloride, to reduce ionic interactions.
Interpreting the Results: In a typical SEC chromatogram, aggregates will elute first, followed by the multi-PEGylated, di-PEGylated, mono-PEGylated, and finally the unmodified native protein. By integrating the peak areas, you can accurately quantify the percentage of each species in your sample.[15]
Experimental Protocol: SEC-HPLC Analysis
-
System Preparation:
-
Equilibrate an Agilent AdvanceBio SEC column (or equivalent) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject 20 µL of your PEGylated protein sample (at approximately 1 mg/mL).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates, the PEGylated protein, and the native protein.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Ion-Exchange Chromatography (IEX-HPLC)
IEX-HPLC is a powerful technique for separating positional isomers of PEGylated proteins.[17][18] It separates molecules based on differences in their surface charge.
The "Why": The covalent attachment of a PEG chain to a lysine residue neutralizes the positive charge of the amino group. This change in the protein's overall surface charge can be exploited for separation by IEX.[11] Positional isomers, where the PEG chain is attached to different lysine residues, will often have slightly different surface charge distributions, allowing for their resolution.[18]
Causality in Protocol:
-
Column and Buffer Selection: For a protein with a basic pI, cation-exchange chromatography is typically used. The pH of the mobile phase is kept below the pI of the protein to ensure a net positive charge. A salt gradient is then used to elute the bound proteins, with less positively charged species (i.e., the more PEGylated ones) eluting first.[19]
-
Gradient Optimization: A shallow salt gradient is often necessary to achieve the high resolution required to separate positional isomers.
Interpreting the Results: An IEX chromatogram of a PEGylated protein mixture will typically show a series of peaks, with the most highly PEGylated species eluting earliest in the salt gradient, followed by the less PEGylated forms, and finally the unmodified protein, which has the strongest interaction with the column.[19] The presence of multiple peaks within the mono-PEGylated fraction is indicative of positional isomers.[11]
Experimental Protocol: IEX-HPLC Analysis
-
System Preparation:
-
Equilibrate a cation-exchange column (e.g., a PolySULFOETHYL A™ column) with a low-salt mobile phase (e.g., 20 mM MES, pH 6.0).
-
-
Sample Analysis:
-
Inject 50 µL of the PEGylated protein sample.
-
Apply a linear gradient of increasing salt concentration (e.g., 0 to 500 mM NaCl in 20 mM MES, pH 6.0) over 30 minutes.
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Correlate the elution times with the degree of PEGylation and the presence of positional isomers. Fractions can be collected for further analysis by mass spectrometry.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is the definitive technique for determining the precise molecular weight of PEGylated proteins and confirming the degree of PEGylation.[19][20] It is a soft ionization technique that allows for the analysis of large, intact biomolecules.
The "Why": MALDI-TOF MS provides a direct measurement of the mass-to-charge ratio of the ions. Since it predominantly produces singly charged ions, the resulting spectrum is relatively easy to interpret, with peaks corresponding to the molecular weights of the different species in the sample.[21] The mass difference between the peaks for the native protein and the PEGylated forms should correspond to the mass of the attached PEG chains.
Causality in Protocol:
-
Matrix Selection: The choice of matrix is crucial for successful ionization. Sinapinic acid is a commonly used matrix for proteins in the mass range of PEGylated therapeutics.[22]
-
Sample Preparation: The protein sample is co-crystallized with the matrix on a MALDI target. The quality of this co-crystallization directly impacts the quality of the resulting mass spectrum.
Interpreting the Results: The MALDI-TOF spectrum of a PEGylation reaction mixture will show a series of peaks. The lowest mass peak corresponds to the unmodified protein. Subsequent peaks, separated by the mass of the this compound moiety (approximately 691.85 Da[9]), represent the mono-, di-, and tri-PEGylated species.[6] The distribution and intensity of these peaks provide a clear picture of the degree of PEGylation and the overall heterogeneity of the sample.
Experimental Protocol: MALDI-TOF MS Analysis
-
Sample Preparation:
-
Mix 1 µL of the PEGylated protein sample (at 0.1-1 mg/mL in a volatile buffer) with 1 µL of a saturated solution of sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Analyze the sample on a MALDI-TOF mass spectrometer in linear mode for high molecular weight analytes.
-
Acquire a sufficient number of laser shots to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Determine the molecular weights of the observed peaks and calculate the degree of PEGylation based on the mass additions.
-
Logical Flow of Purity Assessment
Caption: Logical workflow for the comprehensive purity assessment of PEGylated proteins.
Conclusion: An Integrated Approach for Robust Characterization
The successful development of this compound modified proteins hinges on a thorough and accurate assessment of their purity and heterogeneity. No single analytical technique is sufficient for this complex task. A well-designed analytical workflow, integrating the strengths of SDS-PAGE for initial screening, SEC-HPLC for quantitative purity and aggregate analysis, IEX-HPLC for isomer separation, and MALDI-TOF MS for definitive mass confirmation, provides a comprehensive and trustworthy characterization. This multi-faceted approach is not just good practice; it is essential for ensuring the quality, safety, and efficacy of these important biotherapeutics.
References
- Vertex AI Search, "From Synthesis to Characterization of Site-Selective PEGyl
- PubMed, "MALDI linear TOF mass spectrometry of PEGyl
- Benchchem, "A Researcher's Guide to Confirming Protein PEGyl
- Vertex AI Search, "Analytical Methods to Characterize and Quantify PEG and PEGyl
- PubMed, "Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins",
- Vertex AI Search, "Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns",
- Vertex AI Search, "PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC",
- Walsh Medical Media, "Trends in Characterization of PEGyl
- Thermo Fisher Scientific, "Analytical Methods to Qualify and Quantify PEG and PEGyl
- LCGC International, "Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chrom
- PubMed, "Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by n
- ResearchGate, "MALDI-TOF MS of the PEGylated proteins. The assay was performed on...",
- ResearchGate, "Ion exchange chromatography methods for PEGylated proteins separ
- PubMed, "Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGyl
- Fisher Scientific, "Monitoring Protein PEGylation with Ion Exchange Chrom
- Vertex AI Search, "Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein",
- CovalX, "MALDI Linear TOF Mass Spectrometry of PEGyl
- Semantic Scholar, "Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGyl
- Benchchem, "ESI-MS versus MALDI-TOF for the Analysis of PEGyl
- Benchchem, "A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry",
- DC Chemicals, "this compound|COA",
- Vertex AI Search, "Analysis of PEGylated Protein by Tetra Detection Size Exclusion Chrom
- PubMed, "PEGylated protein separ
- BroadPharm, "this compound, 80506-64-5",
- DC Chemicals, "this compound D
- Benchchem, "A Researcher's Guide to HPLC-Based Purity Assessment of PEGyl
- DC Chemicals, "this compound|CAS 80506-64-5",
- J-Stage, "Discussion about Several Potential Drawbacks of PEGyl
- Creative PEGWorks, "Peptide and protein PEGylation: a review of problems and solutions",
- ResearchGate, "(PDF) Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years",
- Waters, "PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC",
- BroadPharm, "t-Boc-N-amido-PEG15-amine, 198227-38-2",
- PMC, "Global Amine and Acid Functional Group Modific
- ResearchGate, "Whether 99 % pure PEG modified protein shows two peaks in MALDI TOF ?",
- Vertex AI Search, "Functional in vitro assessment of modified antibodies: Impact of label on protein properties",
- ResearchGate, "Protein “purity,” proteoforms, and the albuminome: critical observations on proteome and systems complexity",
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. This compound|COA [dcchemicals.com]
- 8. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. This compound|CAS 80506-64-5|DC Chemicals [dcchemicals.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 15. agilent.com [agilent.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. covalx.com [covalx.com]
A Senior Application Scientist's Guide to ADC Linker Technology: A Comparative Analysis of m-PEG15-amine
For fellow researchers, scientists, and drug development professionals, the rational design of an Antibody-Drug Conjugate (ADC) is a delicate balancing act. The choice of monoclonal antibody and cytotoxic payload often takes center stage, yet the linker—the molecular bridge connecting them—is a critical determinant of the ADC's stability, pharmacokinetics (PK), efficacy, and safety profile.[][2] An inadequate linker can lead to premature payload release, causing systemic toxicity, or failure to release the payload at the tumor site, rendering the therapeutic inert.[3]
This guide provides an in-depth, objective comparison of m-PEG15-amine, a hydrophilic non-cleavable linker, against other prevalent linker classes. We will dissect the mechanistic principles, supported by experimental data and validated protocols, to illuminate the causal relationships between linker chemistry and ADC performance.
The Central Role of the ADC Linker
The linker is far more than a simple tether. Its chemical properties profoundly influence the entire ADC molecule.[] An ideal linker must ensure the ADC remains intact in systemic circulation for days, but then allows for efficient release of the cytotoxic payload once the ADC has localized to the target tumor cell.[3][4] Linker technologies are broadly divided into two strategic classes: non-cleavable and cleavable.
-
Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[4][5] This mechanism imparts exceptional plasma stability.
-
Cleavable linkers are engineered with specific chemical triggers that respond to the unique conditions of the tumor microenvironment or intracellular compartments, such as low pH, a highly reducing environment, or the presence of specific enzymes.[5][6]
Furthermore, the physicochemical properties of the linker, particularly its hydrophilicity, are paramount. Many potent cytotoxic payloads are highly hydrophobic, which can induce ADC aggregation, leading to rapid clearance and reduced efficacy.[][7] This is where hydrophilic linkers, such as those containing polyethylene glycol (PEG), offer a significant advantage.
Deep Dive: this compound and the Power of PEGylation
This compound is a non-cleavable linker characterized by a discrete chain of 15 ethylene glycol units (PEG15) and a terminal amine group for conjugation, typically to a payload that has been activated with an NHS ester. This structure places it at the intersection of two crucial design strategies: non-cleavable stability and hydrophilic modification.
The incorporation of a PEG chain, a process known as PEGylation, fundamentally alters an ADC's properties to enhance its therapeutic potential:
-
Enhanced Hydrophilicity and Solubility : The PEG chain acts as a hydrophilic shield around the hydrophobic payload, mitigating aggregation and improving the overall solubility of the ADC.[8][9] This allows for the successful conjugation of highly potent but poorly soluble drugs.
-
Improved Pharmacokinetics : By increasing the ADC's hydrodynamic volume and masking it from nonspecific uptake, PEGylation prolongs its circulation half-life and reduces clearance rates.[10][11] This extended exposure increases the probability of the ADC localizing at the tumor site.[11]
-
Enabling Higher Drug-to-Antibody Ratios (DAR) : Payload hydrophobicity is often a limiting factor for achieving a high DAR. Hydrophilic PEG linkers can counterbalance this effect, allowing more drug molecules to be attached to each antibody without causing aggregation, potentially leading to greater potency.[8]
-
Reduced Immunogenicity : The flexible PEG chain can shield the payload from the immune system, reducing the risk of an unwanted immune response.[12]
The defined, monodisperse nature of the 15-unit PEG chain in this compound is a key manufacturing advantage, ensuring the production of a homogeneous ADC product, which is a critical attribute for regulatory approval.
Comparative Analysis: this compound vs. Alternative Linkers
The selection of a linker is a trade-off between stability, release mechanism, and the desired biological effect. Here, we compare this compound to the primary linker archetypes.
Part A: Comparison with Non-Cleavable Linkers
vs. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is the classic non-cleavable linker, famously used in the FDA-approved ADC, Kadcyla® (T-DM1).[7][13] It connects a thiol-reactive maleimide to an amine-reactive NHS ester via a hydrophobic cyclohexane group.
-
Mechanism of Action : Both this compound and SMCC-based ADCs rely on the same payload release mechanism: internalization into the target cell followed by complete degradation of the antibody in the lysosome.[4][14] The released metabolite consists of the payload, the linker, and the attached amino acid (e.g., lysine).[14]
-
Key Differences & Advantages of this compound :
-
Hydrophilicity : This is the most significant differentiator. The PEG chain in this compound confers high water solubility, whereas the SMCC linker is inherently hydrophobic.[][7] This hydrophobicity can contribute to ADC aggregation, especially at higher DARs.
-
Pharmacokinetics & Safety : The improved hydrophilicity of PEGylated ADCs generally leads to better PK profiles and tolerability compared to their non-PEGylated counterparts.[8][15] By minimizing nonspecific clearance, PEGylation can reduce antigen-independent toxicity.[8]
-
Part B: Comparison with Cleavable Linkers
The fundamental distinction lies in the release mechanism and its consequences for efficacy and toxicity.
-
Plasma Stability : Non-cleavable linkers like this compound are considered the gold standard for plasma stability.[4][16] Cleavable linkers, by design, contain labile bonds that carry a higher risk of premature payload release in circulation, which can lead to off-target toxicity.[3][17]
-
Bystander Effect : This is a major advantage of many cleavable linkers. When a membrane-permeable payload is released, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[17][18][19] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[18] Non-cleavable linkers, including this compound, do not produce a bystander effect because the released payload-linker-amino acid metabolite is typically charged and cannot readily cross cell membranes.[17][20]
vs. Valine-Citrulline (VC) Linkers (Protease-Cleavable)
This dipeptide linker, often combined with a PABC self-immolative spacer, is the most widely used cleavable system (e.g., in Adcetris®).[] It is specifically designed to be cleaved by Cathepsin B, a protease overexpressed in the lysosomes of many tumor cells.[22]
-
Release Trigger : VC linkers rely on enzymatic cleavage, which is highly efficient inside the lysosome but can be susceptible to cleavage by other proteases, such as carboxylesterases found in mouse plasma, complicating preclinical evaluation.[22][23][24] this compound's reliance on full antibody degradation is a more universal, albeit slower, intracellular release mechanism.[14]
vs. Hydrazone Linkers (pH-Sensitive)
These were among the first cleavable linkers developed. They contain an acid-labile hydrazone bond that is designed to hydrolyze in the low pH of endosomes and lysosomes (pH 4.5-6.5).[][25][]
-
Stability Concerns : While simple in concept, traditional hydrazone linkers have demonstrated poor plasma stability at physiological pH (~7.4), leading to significant premature drug release and off-target toxicity.[3][25][] This has made them less favorable for ADCs with highly potent payloads compared to the robust stability of non-cleavable linkers like this compound.
vs. Disulfide Linkers (Redox-Sensitive)
These linkers leverage the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. The high concentration of glutathione inside cells cleaves the disulfide bond, releasing the payload.[][28][29]
-
Release Location & Stability : Release occurs in the cytoplasm, not necessarily the lysosome. While more stable than hydrazones, disulfide linkers can still be susceptible to reduction by free thiols in the plasma, which can compromise their stability.[][30] Introducing steric hindrance around the disulfide bond can improve stability, but the inherent robustness of the thioether bond in a non-cleavable linker like SMCC or the bonds in a PEG linker remains superior.[29]
Data Presentation: A Comparative Overview
The choice of linker involves a trade-off between several key performance parameters. The following tables summarize representative data to provide a comparative overview.
Table 1: Comparative Physicochemical and Stability Properties of Linker Classes
| Feature | This compound (Non-Cleavable) | SMCC (Non-Cleavable) | Val-Cit (Cleavable) | Hydrazone (Cleavable) |
| Hydrophilicity | High | Low | Moderate | Moderate |
| Aggregation Risk | Low | High (esp. at high DAR) | Moderate | Moderate |
| Plasma Stability | Very High | Very High | Moderate to High | Low to Moderate |
| Primary Instability | N/A (stable linker) | Thioether bond is highly stable | Susceptible to esterase/protease activity | Susceptible to hydrolysis at neutral pH |
Table 2: Comparative In Vitro and In Vivo Performance Characteristics
| Feature | This compound (Non-Cleavable) | SMCC (Non-Cleavable) | Val-Cit (Cleavable) | Hydrazone (Cleavable) |
| Release Mechanism | Antibody Degradation | Antibody Degradation | Enzymatic Cleavage | pH-Dependent Hydrolysis |
| Bystander Effect | No | No | Yes (payload dependent) | Yes (payload dependent) |
| Off-Target Toxicity | Low | Low | Moderate | High |
| Efficacy in Het. Tumors | Lower | Lower | Higher | Higher |
| Pharmacokinetics | Favorable (long half-life) | Moderate | Favorable | Poor (rapid clearance) |
Mandatory Visualizations
Experimental Protocols
Trustworthiness in scientific claims is built on transparent and reproducible methodologies. The following are foundational protocols for evaluating ADCs.
Protocol 1: General ADC Conjugation via Lysine Residues
This protocol describes a common method for conjugating a drug-linker construct, activated with an N-Hydroxysuccinimide (NHS) ester, to the surface-accessible lysine residues of a monoclonal antibody.[31][32][33]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Drug-linker-NHS ester construct (e.g., Payload-m-PEG15-NHS).
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO).
-
Reaction buffer (e.g., PBS, pH 8.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).
Methodology:
-
Antibody Preparation : Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer. Ensure the buffer is free of amine-containing species (e.g., Tris).
-
Drug-Linker Preparation : Immediately before use, dissolve the drug-linker-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction :
-
Calculate the required volume of the drug-linker stock solution to achieve the desired molar excess over the mAb (typically 5-10 fold excess for a target DAR of 3-4).
-
Add the calculated volume of the drug-linker solution to the stirring mAb solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle agitation.
-
-
Quenching : Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification : Remove unconjugated drug-linker and other impurities by purifying the ADC using SEC or TFF, exchanging the buffer into a formulation buffer (e.g., PBS, pH 7.0).
-
Characterization : Analyze the purified ADC to determine the final DAR (e.g., by Hydrophobic Interaction Chromatography or UV-Vis spectroscopy), purity, and aggregation level (by SEC).
Protocol 2: Comparative Plasma Stability Assay
This assay is critical for assessing the stability of the linker in a physiologically relevant matrix.[34][35][36][37]
Materials:
-
Purified ADCs (with different linkers).
-
Pooled human plasma (or other species as required).
-
Incubator at 37°C.
-
Analytical system for DAR measurement (e.g., LC-MS or ELISA).
Methodology:
-
Sample Preparation : Spike the ADCs into plasma to a final concentration of ~100 µg/mL.[34][35]
-
Incubation : Incubate the plasma samples at 37°C.[34]
-
Time Points : Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[35] The 0-hour sample serves as the baseline. Immediately freeze samples at -80°C until analysis.
-
Analysis (ELISA Method for Conjugated Antibody) :
-
Coat a 96-well plate with an anti-human Fc capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples and a standard curve of the intact ADC.
-
Detect the bound ADC using an enzyme-conjugated antibody that recognizes the payload.
-
Add a substrate and measure the absorbance.[34]
-
-
Data Analysis : Calculate the concentration of payload-conjugated antibody at each time point relative to the 0-hour control. A decrease in signal over time indicates deconjugation, allowing for a comparison of linker stability.
Protocol 3: In Vitro Cytotoxicity (IC50) Determination using MTT Assay
This assay measures the potency of an ADC by determining the concentration required to inhibit the growth of a cancer cell line by 50%.[38][39][40][41][42]
Materials:
-
Target antigen-positive cancer cell line.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Serial dilutions of the ADC.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL solution.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader.
Methodology:
-
Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[38][39]
-
ADC Treatment : Remove the medium and add fresh medium containing serial dilutions of the ADC. Include untreated cells as a control.
-
Incubation : Incubate the plate for 72-120 hours at 37°C with 5% CO2.[17]
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[38][39] During this time, viable cells metabolize the yellow MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[38]
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the viability against the ADC concentration (log scale) and use a non-linear regression model to calculate the IC50 value.
Conclusion and Future Perspectives
The selection of a linker is a multi-factorial decision with no single "best" solution.[20] The this compound linker exemplifies a modern approach that prioritizes stability, homogeneity, and favorable pharmacokinetics. Its non-cleavable nature ensures maximal stability in circulation, minimizing off-target toxicity and making it an excellent choice for highly potent payloads where systemic exposure must be strictly controlled. The integrated PEG chain effectively addresses the challenge of payload hydrophobicity, enabling higher DARs and improving the overall developability of the ADC.
However, the lack of a bystander effect means its efficacy is confined to antigen-expressing cells, making it potentially less suitable for heterogeneous tumors where cleavable linkers excel.[17] The ultimate choice must be guided by the specific biology of the target, the properties of the payload, and the desired therapeutic outcome.
The field of ADC development continues to evolve rapidly. Innovations in linker chemistry, including dual-payload linkers and novel cleavage strategies, combined with advances in site-specific conjugation, promise to yield next-generation ADCs with even wider therapeutic windows.[43] A profound understanding of the interplay between the antibody, linker, and payload remains the cornerstone of designing safer and more effective cancer therapies.
References
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Creative Biolabs. [Link]
-
Royal Society of Chemistry. (2021). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. In Antibody-Drug Conjugates. [Link]
-
Methods in Molecular Biology. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. SpringerLink. [Link]
-
Methods in Molecular Biology. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer. [Link]
-
Methods in Molecular Biology. (2021). Assessing ADC Plasma Stability by LC-MS Methods. SpringerLink. [Link]
-
Pharmaceuticals. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]
-
Molecular Cancer Therapeutics. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. PubMed. [Link]
-
D'Amico, L., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. SciSpace. [Link]
-
Methods in Molecular Biology. (2021). Assessing ADC Plasma Stability by LC-MS Methods. PubMed. [Link]
-
AxisPharm. (2022). What are ADC Linkers?. AxisPharm. [Link]
-
Molecular Cancer Therapeutics. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Semantic Scholar. [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Creative Biolabs. [Link]
-
Creative Biolabs. (n.d.). SMCC (CAT#: ADC-L-016). Creative Biolabs. [Link]
-
Creative Biolabs. (n.d.). Noncleavable Linkers. Creative Biolabs. [Link]
-
ADC Review / Journal of Antibody-drug Conjugates. (2019). What makes a Good Linker for Antibody-Drug Conjugates?. [Link]
-
SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?. SigutLabs. [Link]
-
Methods in Molecular Biology. (2018). Protocols for Lysine Conjugation. SpringerLink. [Link]
-
ResearchGate. (n.d.). Structures of GSH-cleavable triggers. [Link]
-
Methods in Molecular Biology. (2018). Protocols for lysine conjugation. PubMed. [Link]
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Creative Biolabs. [Link]
-
Creative Biolabs. (n.d.). Disulfide Linkers. Creative Biolabs. [Link]
-
Burke, P. J., et al. (2019). Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. ResearchGate. [Link]
-
ResearchGate. (2025). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. ResearchGate. [Link]
-
Bioconjugate Chemistry. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. [Link]
-
Chemical Communications. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Protocols for Lysine Conjugation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cleavable linkers. [Link]
-
International Journal of Molecular Sciences. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [Link]
-
Cancer Research. (2017). Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. AACR Journals. [Link]
-
Molecular Cancer Therapeutics. (2011). Selective Delivery of PEGylated Compounds to Tumor Cells by Anti-PEG Hybrid Antibodies. AACR Publications. [Link]
Sources
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. SMCC - Creative Biolabs [creative-biolabs.com]
- 16. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 30. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 31. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 32. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 37. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 39. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. researchgate.net [researchgate.net]
- 43. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Introduction: The Rationale for PEGylation and the Importance of Functional Assessment
<_ A Senior Application Scientist's Guide to Functional Assays for Proteins Modified with m-PEG15-amine
In the realm of therapeutic protein development, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1][2][3] This modification can increase a protein's hydrodynamic size, thereby reducing renal clearance and extending its circulating half-life.[4][] Furthermore, the PEG moiety can shield the protein from proteolytic degradation and reduce its immunogenicity.[3][4][6]
This guide focuses on proteins modified with a specific, shorter-chain PEG derivative: methoxy-PEG15-amine (this compound). The choice of a 15-unit PEG chain represents a deliberate compromise—aiming to confer some of the benefits of PEGylation, such as enhanced stability and solubility, without the significant steric hindrance that larger PEG chains can impose.[7][8][9] This steric hindrance can mask active sites or receptor-binding domains, potentially leading to a substantial loss of biological activity.[8][10] Therefore, a rigorous and comparative functional assessment is not just recommended; it is imperative to validate that the desired therapeutic enhancements do not come at the cost of the protein's fundamental biological function.
This guide provides a comparative analysis of essential functional assays, offering field-proven insights into experimental design and data interpretation for researchers working with proteins conjugated to this compound.
Chapter 1: The Predicted Impact of this compound Conjugation
Before delving into specific assays, it is crucial to understand the expected molecular consequences of attaching an this compound chain. The amine-reactive functionality dictates that conjugation will primarily occur at the ε-amino groups of lysine residues and the N-terminal α-amino group. The relatively small size of the 15-unit PEG chain (approx. 660 Da) means its effects will be more subtle than those of larger PEGs (e.g., 20-40 kDa).
Key Considerations:
-
Steric Hindrance: While reduced compared to larger PEGs, a 15-unit chain can still sterically hinder interactions if the conjugation site is near a critical binding interface.[8][9] The degree of impact is highly dependent on the specific location of the modification.
-
Solubility and Stability: PEGylation generally increases protein solubility and can enhance conformational stability, reducing the propensity for aggregation.[1][2][3][6] This can be a significant advantage for proteins prone to instability.
-
Pharmacokinetics: The modest increase in hydrodynamic radius from this compound is less likely to dramatically extend serum half-life compared to larger PEGs but may still offer incremental improvements.[11]
-
Immunogenicity: The "shielding" effect of the PEG chain can reduce recognition by the immune system, though this effect is less pronounced with shorter chains.[3][4]
It is the balance of these effects that our functional assays must quantitatively dissect.
Chapter 2: A Comparative Guide to Essential Functional Assays
The selection of an appropriate assay hinges on the protein's mechanism of action. Here, we compare key methodologies, highlighting their principles, advantages, and limitations in the context of analyzing this compound conjugates.
Binding Assays: Quantifying Target Engagement
For proteins whose function is initiated by binding to a target (e.g., receptors, antigens), quantifying this interaction is the first critical step.
| Assay Platform | Principle | Key Parameters | Pros | Cons in PEGylation Context |
| ELISA | Immobilized target binds the native or PEGylated protein, detected via an enzyme-linked secondary antibody. | EC₅₀ | High-throughput, cost-effective, widely available.[12][13] | Can be prone to artifacts; the PEG chain might non-specifically block the surface or interfere with antibody binding. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as the analyte (protein) flows over a sensor chip with the immobilized target. | Kₐ, Kₑ, Kₐ | Real-time, label-free kinetics.[14] Provides detailed on/off rates. | Sensitive to mass changes; requires specialized equipment; PEG can cause non-specific binding to some chip surfaces.[15][16] |
| Flow Cytometry | Measures binding of a fluorescently-labeled native or PEGylated protein to target-expressing cells. | % Positive Cells, MFI | Physiologically relevant (cell surface targets); single-cell resolution. | Requires cell line expressing the target; labeling may alter protein function. |
Scientist's Insight: For an initial screen, a carefully designed competitive ELISA is often the most efficient.[12][13] However, for a detailed mechanistic understanding, SPR is unparalleled as it dissects the binding event into association (kₐ) and dissociation (kₑ) rates. A common effect of PEGylation is an increased dissociation rate due to steric clashes, a detail missed by endpoint assays like ELISA.[8]
Enzyme Activity Assays: Measuring Catalytic Function
If the modified protein is an enzyme, assessing its catalytic efficiency is paramount. The primary goal is to determine if this compound conjugation has altered the key kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).
-
Spectrophotometric/Fluorometric Assays: These are the most common methods, tracking the change in absorbance or fluorescence of a substrate or product over time.
-
Causality Behind Choices: When designing the experiment, it is crucial to measure the reaction rate across a wide range of substrate concentrations for both the native and PEGylated enzyme. This allows for the accurate determination of Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation. A change in Kₘ suggests the PEG chain is interfering with substrate binding, while a change in Vₘₐₓ indicates an effect on the catalytic turnover rate itself.
-
Cell-Based Bioassays: Assessing Biological Response
For many therapeutic proteins, binding is just the start. The ultimate proof of function is the ability to elicit a specific biological response in a cellular context.[17]
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Ideal for cytokines or growth factors. These assays measure the metabolic activity of cells, which correlates with cell number and viability. A rightward shift in the dose-response curve for a PEGylated protein indicates a loss of potency.
-
Signaling Pathway Activation (e.g., Western Blot, Reporter Assays): These assays provide a more mechanistic view. For example, if a PEGylated kinase inhibitor is being tested, a Western blot for the phosphorylated form of its downstream target can directly measure the inhibition of signal transduction. Reporter gene assays, where a downstream signaling event drives the expression of a reporter like luciferase, are highly sensitive and quantitative.
-
Cellular Binding Assays: For proteins that bind to cell surface receptors, a cellular binding assay can determine if the PEG modification hinders this interaction.[18]
Trustworthiness Pillar: All cell-based assays must include the unmodified parent protein as a positive control. This allows for direct comparison and calculation of relative potency, which is the most critical output parameter.
Stability and Aggregation Assays
An intended benefit of PEGylation is improved protein stability.[1][2][3] This must be experimentally verified.
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the thermal unfolding temperature (Tₘ) of a protein.[19][20] An increase in Tₘ for the PEGylated protein relative to the native protein indicates stabilization. This technique is rapid, low-cost, and requires minimal sample.[21][22]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[23][24][25] It is an excellent tool for detecting the presence of soluble aggregates.[23][26] An ideal PEGylated protein preparation should show a single, monodisperse peak corresponding to the modified monomer.
Chapter 3: Experimental Design and Self-Validating Protocols
Scientific integrity demands that every protocol be self-validating. This is achieved through the inclusion of appropriate controls and standards.
Protocol 1: Comparative Receptor-Binding ELISA
This protocol is designed to compare the binding affinity of a native protein versus its this compound conjugated version.
Methodology:
-
Coating: Coat a 96-well high-binding plate with the target receptor (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash wells 3x with Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Block non-specific sites with Blocking Buffer (PBS + 3% BSA) for 2 hours at room temperature.
-
Washing: Repeat wash step.
-
Binding: Prepare serial dilutions of both the native protein and the this compound-protein conjugate in Assay Buffer (PBS + 1% BSA). Add to wells and incubate for 1 hour at room temperature.
-
Self-Validation Control: Include wells with Assay Buffer only (no protein) to determine background signal.
-
-
Washing: Repeat wash step.
-
Detection: Add a primary antibody against the protein (ensure its epitope is not blocked by PEG) followed by an HRP-conjugated secondary antibody.
-
Development: Add TMB substrate and incubate until color develops. Stop the reaction with 1M H₂SO₄.
-
Readout: Measure absorbance at 450 nm. Plot a dose-response curve and determine the EC₅₀ for both the native and PEGylated protein.
Protocol 2: Comparative Thermal Stability by DSF
This protocol assesses changes in protein stability upon PEGylation.
Methodology:
-
Preparation: In a 96-well PCR plate, prepare reactions containing the protein (native or PEGylated) at a final concentration of 0.1 mg/mL, 1x SYPRO Orange dye, in a buffered saline solution.
-
Self-Validation Control: Include a buffer-only control to check for dye fluorescence changes in the absence of protein.
-
-
Instrument Setup: Place the plate in a real-time PCR instrument.
-
Thermal Ramp: Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor fluorescence changes using the instrument's appropriate channel (e.g., ROX or FAM).
-
Analysis: Plot fluorescence versus temperature. The melting temperature (Tₘ) is the peak of the first derivative of this curve. A higher Tₘ for the PEGylated sample indicates increased thermal stability.[19][27]
Chapter 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Hypothetical Case Study Data for a PEGylated Cytokine
| Analyte | Receptor Binding (SPR) Kₐ (M) | Cell Proliferation EC₅₀ (pM) | Thermal Stability (DSF) Tₘ (°C) | Aggregation (DLS) % Polydispersity |
| Native Cytokine | 1.2 x 10⁻⁹ | 50 | 62.5 | 12% |
| Cytokine-mPEG15-amine | 5.8 x 10⁻⁹ | 150 | 67.2 | 14% |
Interpretation: In this hypothetical case, the this compound conjugation resulted in a ~5-fold decrease in binding affinity (higher Kₐ) and a 3-fold decrease in biological potency (higher EC₅₀). This suggests the PEG chain is causing mild steric hindrance at the receptor-binding interface. However, this loss in activity is coupled with a significant ~5°C increase in thermal stability, indicating a more robust molecule. The DLS data shows no significant increase in aggregation.
Decision Point: The researcher must now decide if the substantial gain in stability justifies the modest loss in in-vitro potency. This decision would be further informed by pharmacokinetic studies to determine if the stability translates to a longer in-vivo half-life.
Visualizations: Workflows and Concepts
Diagram 1: Assay Selection Workflow
Caption: Decision tree for selecting appropriate functional assays.
Diagram 2: Mechanism of Steric Hindrance by this compound
Caption: PEG chain sterically impeding protein-receptor interaction.
Conclusion
The modification of a therapeutic protein with this compound is a nuanced approach to improving its properties. Unlike large PEG chains that often cause a dramatic loss of function, the effects of this shorter chain can be subtle and require precise, quantitative, and comparative analysis. A multi-faceted approach, combining binding, biochemical, and cell-based assays with stability assessments, is the only reliable way to build a complete functional profile. By employing the self-validating protocols and comparative frameworks outlined in this guide, researchers can confidently determine the true impact of their modification strategy, ensuring that the journey toward an improved therapeutic leads to a functionally competent and stable final product.
References
-
Zuma, L. K., Gasa, N. L., Makhoba, X. H., & Pooe, O. J. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International, 2022, 8929715. [Link]
-
Li, W., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 34(9), 108298. [Link]
-
Pozzi, D., et al. (2014). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale, 6(5), 2782-2792. [Link]
-
Wang, Y. S., et al. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLoS ONE, 8(7), e68559. [Link]
-
Wilson, D. S., et al. (2016). How PEGylation Influences Protein Conformational Stability. Protein and Peptide Letters, 23(8), 746-753. [Link]
-
AZoNano. (2024). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. [Link]
-
Trout, B. L. (2013). Relieving PEGylation. Nature Chemistry, 5(2), 84-85. [Link]
-
Wyatt Technology. (n.d.). Light Scattering Solutions for Protein Characterization. [Link]
-
Sharma, S. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. [Link]
-
Muschol, M., & Rosenblatt, C. (2011). The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. Review of Scientific Instruments, 82(5), 055106. [Link]
-
Zuma, L.K., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. [Link]
-
Life Diagnostics. (n.d.). PEG ELISA. [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). [Link]
-
Vernet, E., et al. (2016). Large-Scale Biophysical Evaluation of Protein PEGylation Effects: In Vitro Properties of 61 Protein Entities. Molecular Pharmaceutics, 13(5), 1591-1600. [Link]
-
Smirova, E., et al. (2019). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. Journal of Pharmaceutical Sciences, 108(1), 78-87. [Link]
-
Miller, C. P., et al. (2019). Influence of PEGylation on the Strength of Protein Surface Salt Bridges. Biochemistry, 58(31), 3350-3358. [Link]
-
Sharma, G., et al. (2023). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. Pharmaceutics, 15(11), 2595. [Link]
-
Su, Y. A., et al. (2014). PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models. Biotechnology Journal, 9(2), 250-258. [Link]
-
Life Diagnostics. (n.d.). PEG Backbone ELISA PEG-N. [Link]
-
Barquero, R. A., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Molecules, 24(21), 3863. [Link]
-
CD Biosynsis. (n.d.). PEGylation Optimization and Characterization Services. [Link]
-
Zuma, L.K., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. [Link]
-
Creative Diagnostics. (n.d.). PEGylated Proteins. [Link]
-
Iwasaki, Y., et al. (2003). A reactive poly(ethylene glycol) layer to achieve specific surface plasmon resonance sensing with a high S/N ratio: the substantial role of a short underbrushed PEG layer in minimizing nonspecific adsorption. Analytical Chemistry, 75(1), 16-21. [Link]
-
Li, W., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters. [Link]
-
ProtaGene. (n.d.). Cell-based Assays. [Link]
-
Cong, Z., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. Progress in Molecular Biology and Translational Science, 136, 65-88. [Link]
-
Fakhari, S., et al. (2016). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Iranian Journal of Pharmaceutical Research, 15(4), 767-776. [Link]
-
Wang, Y., et al. (2017). Sensitive and Quantitative Detection of Anti-Poly(ethylene glycol) (PEG) Antibodies by Methoxy-PEG-Coated Surface Plasmon Resonance Sensors. Analytical Chemistry, 89(17), 9474-9481. [Link]
-
Iwasaki, Y., et al. (2003). A Reactive Poly(ethylene glycol) Layer To Achieve Specific Surface Plasmon Resonance Sensing with a High S/N Ratio: The Substantial Role of a Short Underbrushed PEG Layer in Minimizing Nonspecific Adsorption. ResearchGate. [Link]
-
Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). [Link]
-
Caucheteur, C., et al. (2023). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Sensors, 23(8), 3892. [Link]
-
Pozzi, D., et al. (2014). Effect of polyethyleneglycol (PEG) chain length on the bio-nano- interactions between PEGylated lipid nanoparticles and biological fluids: From nanostructure to uptake in cancer cells. ResearchGate. [Link]
-
Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). [Link]
-
Pereira, S. G. P., et al. (2022). Exploring In Vitro Biological Cellular Responses of Pegylated β-Cyclodextrins. International Journal of Molecular Sciences, 23(9), 5227. [Link]
-
Shi, C., et al. (2011). Use of differential scanning fluorimetry to optimize the purification and crystallization of PLP-dependent enzymes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 10), 1251-1256. [Link]
-
Sedlak, E., et al. (2020). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Analytical Chemistry, 92(5), 3624-3631. [Link]
-
BioPharm International. (2009). Making Site-specific PEGylation Work. [Link]
-
Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 6. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylated Protein ELISA Kit (ab133065) | Abcam [abcam.com]
- 13. lifediagnostics.com [lifediagnostics.com]
- 14. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A reactive poly(ethylene glycol) layer to achieve specific surface plasmon resonance sensing with a high S/N ratio: the substantial role of a short underbrushed PEG layer in minimizing nonspecific adsorption. | Semantic Scholar [semanticscholar.org]
- 16. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protagene.com [protagene.com]
- 18. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Large-Scale Biophysical Evaluation of Protein PEGylation Effects: In Vitro Properties of 61 Protein Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of differential scanning fluorimetry to optimize the purification and crystallization of PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wyatt.com [wyatt.com]
- 24. medium.com [medium.com]
- 25. unchainedlabs.com [unchainedlabs.com]
- 26. azonano.com [azonano.com]
- 27. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Senior Application Scientist's Guide to the In Vitro Stability of PEG-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Stability in PEGylated Biotherapeutics
Polyethylene glycol (PEG)ylation is a cornerstone of biopharmaceutical development, enhancing the therapeutic properties of proteins, peptides, and other modalities by increasing their hydrodynamic size. This modification can reduce renal clearance, shield against proteolytic degradation, and minimize immunogenicity, thereby extending the circulating half-life and improving overall efficacy.[1] The covalent attachment of PEG to a biomolecule is achieved through a linker, and the stability of this linkage is paramount to the performance and safety of the resulting conjugate. An unstable linker can lead to premature cleavage of the PEG chain, negating the benefits of PEGylation and potentially leading to off-target effects.
This guide provides an in-depth comparison of the in vitro stability of various PEG-amine conjugates, focusing on the chemical linkages formed between a PEG derivative and primary amines (typically the ε-amine of lysine residues or the N-terminal α-amine) on a biomolecule. We will delve into the factors governing the stability of these conjugates, present detailed protocols for assessing their integrity in biologically relevant matrices, and offer data-driven insights to inform the selection of the optimal PEGylation strategy for your therapeutic candidate.
Comparative Stability of Common PEG-Amine Linkages
The choice of linker chemistry is a critical determinant of the stability of a PEG-amine conjugate. The most prevalent linkages formed with primary amines are amide and carbamate bonds, each with distinct characteristics. Other less common, or specialized, linkages are also employed.
Amide Linkage: The Gold Standard for Stability
Amide bonds are widely regarded as the most stable linkage for PEG-amine conjugation. They are formed by the reaction of an amine with an activated carboxylic acid derivative of PEG, most commonly an N-hydroxysuccinimide (NHS) ester. The resulting amide bond is highly resistant to both chemical and enzymatic hydrolysis under physiological conditions.[2] This exceptional stability makes amide-linked PEG conjugates ideal for applications requiring long-term circulation and sustained therapeutic effect.
Carbamate Linkage: A Balance of Properties
Carbamate linkages are formed from the reaction of an amine with a PEG-succinimidyl carbonate (PEG-SC). While generally stable, carbamates are more susceptible to hydrolysis than amides, particularly under acidic or basic conditions.[3] However, they can offer advantages in specific applications, such as in the design of prodrugs where controlled release of the parent molecule is desired.
Ester Linkages: Designed for Cleavability
Ester-based linkages, while also reactive with amines, are significantly more prone to hydrolysis at physiological pH compared to amides and carbamates. This inherent instability is often exploited in the design of cleavable linkers for drug delivery systems, where the PEG is intended to be released at the target site.
Quantitative Comparison of Linker Precursor Hydrolytic Stability
The stability of the final PEG-amine conjugate is directly influenced by the stability of the reactive PEG linker used in the conjugation reaction. The following table summarizes the hydrolysis half-lives of various amine-reactive PEG-NHS esters at pH 8 and 25°C. A shorter half-life indicates a more reactive, but also more hydrolytically labile, precursor. This data is critical for optimizing conjugation reaction conditions to maximize yield and minimize hydrolysis-related side products.
| PEG-NHS Ester Derivative | Linker Structure | Hydrolysis Half-life (minutes) at pH 8, 25°C |
| Succinimidyl Valerate (SVA) | -CH₂CH₂CH₂CH₂-CO₂-NHS | 33.6 |
| Succinimidyl Butanoate (SBA) | -O-CH₂CH₂CH₂-CO₂-NHS | 23.3 |
| Succinimidyl Carbonate (SC) | -O-CO₂-NHS | 20.4 |
| Succinimidyl Propionate (SPA) | -O-CH₂CH₂-CO₂-NHS | 16.5 |
| Succinimidyl Glutarate (SG) | -O₂C-CH₂CH₂CH₂-CO₂-NHS | 17.6 |
| Succinimidyl Succinate (SS) | -O₂C-CH₂CH₂-CO₂-NHS | 9.8 |
| Succinamide Succinimidyl (SAS) | -NH-CO-CH₂CH₂-COO-NHS | ~10 |
| Glutaramide Succinimidyl (GAS) | -NH-CO-CH₂CH₂CH₂-COO-NHS | ~20 |
| Succinimidyl Carboxymethylated (SCM) | -O-CH₂-CO₂-NHS | 0.75 |
Data compiled from multiple sources.[4][5][6]
Factors Influencing the In Vitro Stability of PEG-Amine Conjugates
The stability of a PEG-amine conjugate in an in vitro setting is not solely determined by the linker chemistry but is also influenced by a confluence of environmental and structural factors.
-
pH: The pH of the surrounding medium is a critical determinant of the hydrolytic stability of the linker. While amide bonds are generally stable across a wide pH range, other linkages can exhibit significant pH-dependent degradation. For instance, some linkers are designed to be stable at physiological pH (7.4) but cleave at the lower pH found in endosomes and lysosomes (pH 4.5-6.5).[3][7]
-
Enzymatic Degradation: The biological matrix in which the conjugate is incubated (e.g., plasma, serum, cell culture media) contains a plethora of enzymes, such as proteases and esterases, that can potentially cleave the linker or the biomolecule itself.[8] The susceptibility to enzymatic degradation is highly dependent on the specific linker structure and the accessibility of the cleavage site.
-
Steric Hindrance: The size and conformation of the attached PEG chain can sterically hinder the approach of water molecules or enzymes to the linker, thereby protecting it from degradation.[] This "stealth" effect is a key advantage of PEGylation. However, steric hindrance can also negatively impact the biological activity of the conjugated molecule if the PEG is attached near an active site.
-
Linker Chemistry and Adjacent Groups: The chemical nature of the atoms and functional groups in the immediate vicinity of the PEG-amine bond can influence its stability through electronic and steric effects.
Experimental Protocols for Assessing In Vitro Stability
A robust assessment of the in vitro stability of a PEG-amine conjugate is essential for predicting its in vivo performance. The following are detailed protocols for key experiments.
Protocol 1: Stability in Human Plasma
This protocol outlines a general method for evaluating the stability of a PEG-amine conjugate in human plasma, followed by analysis using High-Performance Size-Exclusion Chromatography (HPLC-SEC).
Materials:
-
PEG-amine conjugate of interest
-
Pooled human plasma (from a reputable commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column (e.g., Agilent AdvanceBio SEC, 300Å, 7.8 x 300 mm, 2.7 µm)
-
Centrifugal filters (e.g., 0.22 µm)
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the PEG-amine conjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
In a microcentrifuge tube, mix the conjugate stock solution with human plasma to achieve a final conjugate concentration of, for example, 100 µg/mL. Prepare a sufficient volume for all time points.
-
As a control, prepare a similar sample with the conjugate in PBS instead of plasma.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
Sample Quenching and Preparation for HPLC:
-
To each aliquot, add an equal volume of cold acetonitrile to precipitate the plasma proteins.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm centrifugal filter.
-
-
HPLC-SEC Analysis:
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm (for protein) and/or 220 nm (for peptide bonds).
-
Injection Volume: 20 µL.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main conjugate peak over time.
-
The appearance of a peak corresponding to the unconjugated biomolecule indicates cleavage of the PEG-amine linkage.
-
Quantify the percentage of intact conjugate remaining at each time point by comparing the peak area of the conjugate to the total peak area of all related species.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t1/2) in plasma.
-
Caption: Workflow for assessing PEG-conjugate stability in plasma.
Protocol 2: Enzymatic Degradation Assay
This protocol describes a method to assess the susceptibility of a PEG-amine conjugate to a specific protease, such as trypsin.
Materials:
-
PEG-amine conjugate
-
Trypsin (sequencing grade)
-
Trypsin digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% formic acid)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Reaction Setup:
-
Dissolve the PEG-amine conjugate in the trypsin digestion buffer to a final concentration of 1 mg/mL.
-
Add trypsin to the conjugate solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
As a control, prepare a sample of the conjugate without trypsin.
-
-
Incubation:
-
Incubate both the test and control samples at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the enzymatic reaction in each aliquot by adding the quenching solution to lower the pH to ~2-3.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Analyze the quenched samples by RP-HPLC to separate the intact conjugate from any degradation fragments.
-
-
Data Analysis:
-
Compare the chromatograms of the trypsin-treated samples to the control.
-
A decrease in the peak area of the intact conjugate and the appearance of new peaks indicate enzymatic degradation.
-
Quantify the rate of degradation by monitoring the disappearance of the parent peak over time.
-
Caption: Workflow for enzymatic degradation assay.
Data Interpretation and Troubleshooting
Interpreting Stability Data:
-
HPLC-SEC: A stable conjugate will show a single, sharp peak at a consistent retention time across all time points. The appearance of a later-eluting peak, often corresponding to the unconjugated biomolecule, signifies degradation.
-
RP-HPLC: In the enzymatic degradation assay, a stable conjugate will show a single peak in the control sample. In the presence of the enzyme, the emergence of new, typically earlier-eluting peaks (fragments) indicates cleavage.
Troubleshooting Common Issues:
-
Protein Aggregation: High concentrations of the PEG-conjugate or suboptimal buffer conditions can lead to aggregation, which may appear as a very early-eluting or broad peak in SEC. Optimizing the protein concentration and buffer composition can mitigate this.[10]
-
Low Conjugation Yield: This can be due to the hydrolysis of the reactive PEG linker before it can react with the amine. Ensure that the PEG reagent is fresh and that the reaction is performed at the optimal pH for the chosen chemistry.[11]
-
Variable Stability Results: Inconsistent results can arise from variability in plasma/serum batches. It is advisable to use pooled plasma and to run internal controls.
Conclusion: A Data-Driven Approach to Linker Selection
The in vitro stability of PEG-amine conjugates is a critical quality attribute that profoundly impacts their therapeutic potential. A thorough understanding of the factors that govern linker stability, coupled with rigorous experimental evaluation, is essential for the successful development of PEGylated biotherapeutics. Amide linkages generally offer the highest stability, making them suitable for applications requiring long-term in vivo persistence. However, the specific requirements of the therapeutic application, such as the need for a cleavable linker, may necessitate the use of alternative chemistries. The protocols and data presented in this guide provide a framework for making informed, data-driven decisions in the selection and evaluation of PEG-amine conjugation strategies, ultimately contributing to the development of safer and more effective medicines.
References
- Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Antibody-drug conjugates: targeted drug delivery for cancer. Current opinion in chemical biology, 14(4), 529–537.
-
Gong, J., Gu, X., Achanzar, W. E., Chadwick, K. D., Gan, J., Brock, B. J., ... & Iyer, R. A. (2014). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. Analytical chemistry, 86(15), 7498–7505. [Link]
- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221.
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Maze of Bioconjugate Stability: A Comparative Guide to Linker Chemistries. BenchChem.
- Laysan Bio. (n.d.).
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Jokerst, J. V., Lobovkina, T., Zare, R. N., & Gambhir, S. S. (2011). Nanoparticle-based sensing of secreted proteins in single cells.
- BenchChem. (2025).
- Ryan, S. M., Mantovani, G., Wang, X., Haddleton, D. M., & Brayden, D. J. (2008). Advances in PEGylation of important biotech molecules: delivery aspects. Expert opinion on drug delivery, 5(4), 371-383.
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476.
-
Solá, R. J., & Griebenow, K. (2010). Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates. Biotechnology letters, 32(4), 531–536. [Link]
- Greenwald, R. B., Choe, Y. H., McGuire, J., & Conover, C. D. (2003). Effective drug delivery by PEGylated drug conjugates. Advanced drug delivery reviews, 55(2), 217-250.
- Pasut, G., & Veronese, F. M. (2007). PEGylation of proteins as tailored chemistry for optimized bioconjugates. Advanced drug delivery reviews, 59(2-3), 117-128.
- Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
- Fee, C., & Van Alstine, J. (2006). PEG-proteins: reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939.
- Gaberc-Porekar, V., Zore, I., Podobnik, M., & Menart, V. (2008). Obstacles and pitfalls in the PEGylation of therapeutic proteins. Current opinion in drug discovery & development, 11(2), 242-250.
- BenchChem. (2025).
-
Creative PEGWorks. (n.d.). 4-Arm PEG-SG (SG: Succinimidyl Glutarate). Creative PEGWorks. [Link]
- Harris, J. M., Martin, N. E., & Modi, M. (2001). PEGylation: a novel process for modifying pharmacokinetics. Clinical pharmacokinetics, 40(7), 539-551.
- D'souza, A. A., & Decontent, J. (2015). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. In Handbook of biodegradable polymers (pp. 317-355).
- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
- BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.
- Chapman, A. P. (2002). PEGylated antibodies and antibody fragments for improved therapy: a review. Advanced drug delivery reviews, 54(4), 531-545.
- Caliceti, P., & Veronese, F. M. (2003). Pharmacokinetic and biodistribution properties of poly (ethylene glycol)-protein conjugates. Advanced drug delivery reviews, 55(10), 1261-1277.
- Duncan, R. (2003). The dawning of polymer therapeutics. Nature reviews Drug discovery, 2(5), 347-360.
- Fishburn, C. S. (2008). The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics. Journal of pharmaceutical sciences, 97(10), 4167-4183.
- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128.
- Kozlowski, A., & Harris, J. M. (2001). Improvements in protein PEGylation: pegylates with increased stability. Journal of Controlled Release, 72(1-3), 217-224.
-
Bi, H., Xue, J., Jiang, H., Gao, S., Yang, D., Fang, Y., & Shi, K. (2017). Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery. Polymer Chemistry, 8(11), 1839-1849. [Link]
- Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: the great versatility of a common polymer. Journal of Controlled Release, 161(2), 461-472.
- Interchim. (n.d.). 4-Arm branched Pegylation agents > 4Arms-PEG-Succinimidyl esters. Interchim.
-
Payne, S. Z., & Meiners, S. (2018). Influence of Poly(Ethylene Glycol) End Groups on Poly(Ethylene Glycol)-Albumin System Properties as a Potential Degradable Tissue Scaffold. Polymers, 10(12), 1369. [Link]
- Webster, R., Didier, E., Harris, P., Siegel, N., Stadler, J., Tilbury, L., & Smith, D. (2007). PEG and PEG conjugates toxicity: Towards an understanding of the toxicity of PEG and its relevance to PEGylated biologicals.
- Zhang, F., Liu, M. R., & Wan, H. T. (2014). The research and application of PEGylated drugs. Journal of Chemical and Pharmaceutical Research, 6(5), 987-991.
-
Creative PEGWorks. (n.d.). SG-PEG-SG (SG: Succinimidyl Glutarate). Creative PEGWorks. [Link]
- Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules. Advanced drug delivery reviews, 16(2-3), 157-182.
- Veronese, F. M., & Harris, J. M. (Eds.). (2002).
- Yamaoka, T., Tabata, Y., & Ikada, Y. (1994). Distribution and tissue uptake of poly (ethylene glycol) with different molecular weights after intravenous administration to mice. Journal of pharmaceutical sciences, 83(4), 601-606.
- Abuchowski, A., Van Es, T., Palczuk, N. C., & Davis, F. F. (1977). Alteration of immunological properties of bovine serum albumin by covalent attachment of polyethylene glycol. Journal of Biological Chemistry, 252(11), 3578-3581.
- Delgado, C., Francis, G. E., & Fisher, D. (1992). The uses and properties of PEG-linked proteins. Critical reviews in therapeutic drug carrier systems, 9(3-4), 249-304.
- Kinstler, O., Molineux, G., Treuheit, M., Ladd, D., & Gegg, C. (2002). Mono-N-terminal poly (ethylene glycol)-protein conjugates. Advanced drug delivery reviews, 54(4), 477-485.
- Nucci, M. L., Shorr, R., & Abuchowski, A. (1991). The therapeutic value of poly (ethylene glycol)-modified proteins. Advanced drug delivery reviews, 6(2), 133-151.
- Reddy, K. R. (2000). Controlled-release, pegylation, liposomal formulations: new mechanisms in the delivery of injectable drugs. Annals of Pharmacotherapy, 34(7-8), 915-923.
- Pasut, G., & Veronese, F. M. (2009). PEG conjugates in clinical development or approved for market.
- Harris, J. M., & Zalipsky, S. (Eds.). (1997). Poly (ethylene glycol): chemistry and biological applications (Vol. 680). American Chemical Society.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 10. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the In Vivo Performance of m-PEG15-amine Formulations
An Objective Comparison for Drug Development Professionals
Introduction: The Strategic Role of Short-Chain PEGylation
In the landscape of advanced drug delivery, Polyethylene Glycol (PEG) has become a cornerstone technology for optimizing the therapeutic potential of molecules ranging from small drugs to large biologics.[1][2][3] The process, known as PEGylation, involves the covalent attachment of PEG chains to a therapeutic agent, fundamentally altering its physicochemical properties to enhance its in vivo performance.[4] This guide focuses specifically on formulations utilizing methoxy-PEG15-amine (m-PEG15-amine), a short-chain PEG reagent with a terminal amine group for conjugation.
While long-chain PEGs (e.g., 20-40 kDa) are renowned for dramatically extending the circulation half-life of proteins, short-chain PEGs like the 15-unit polymer (~750 Da) occupy a critical niche. They offer a nuanced approach to improving pharmacokinetics without the potential for significantly reduced biological activity due to steric hindrance—a common trade-off with larger polymers.[] This guide provides a comparative analysis of the in vivo performance of this compound formulations, grounded in experimental data and established scientific principles, to aid researchers in making informed decisions for their drug development programs.
The Mechanistic Underpinnings of PEGylation's Impact
The strategic decision to employ PEGylation is based on its ability to favorably alter a drug's interaction with biological systems. The covalent attachment of even a short m-PEG15 chain can confer several key advantages by modifying the conjugate's properties.
-
Increased Hydrodynamic Size: The PEG polymer is highly hydrophilic and binds multiple water molecules, effectively increasing the hydrodynamic radius of the conjugated drug.[1] This increased size is a primary factor in reducing the rate of renal clearance, as the molecule is less efficiently filtered by the glomerulus.[6][7]
-
Shielding from Proteolysis and Opsonization: The flexible PEG chain creates a "stealth" shield around the drug's surface. This steric hindrance physically blocks access by proteolytic enzymes and opsonins, the proteins that mark foreign substances for clearance by the reticuloendothelial system (RES) in the liver and spleen.[][8]
-
Reduced Immunogenicity: By masking the protein's surface epitopes, PEGylation can reduce the likelihood of the drug being recognized as foreign by the immune system, thereby lowering its immunogenicity and antigenicity.[1][3][7]
These mechanisms collectively contribute to a longer circulation time, improved stability, and a more favorable biodistribution profile, which are the key performance indicators we will explore.
Sources
- 1. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying m-PEG15-amine Substitution on Nanoparticles
The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern nanomedicine. It imparts "stealth" properties, enabling nanoparticles to evade the mononuclear phagocyte system, prolonging their circulation time, and ultimately enhancing their therapeutic efficacy. For researchers in drug development, accurately determining the degree of substitution of molecules like methoxy-PEG15-amine (m-PEG15-amine) on a nanoparticle surface is not just a matter of characterization—it is a critical parameter that dictates the particle's in vivo fate, stability, and targeting efficiency.[1][2][3]
This guide provides an in-depth comparison of established analytical techniques for quantifying this compound on nanoparticle surfaces. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and validated approach to this essential measurement.
Direct Quantification via ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Proton NMR (¹H NMR) is a powerful, non-destructive technique that provides quantitative information based on the number of protons in a specific chemical environment. For PEGylated nanoparticles, we can determine the degree of substitution by comparing the integral of the characteristic repeating ethylene oxide protons of PEG (–CH₂CH₂O–) at ~3.65 ppm to a known proton signal from the nanoparticle's core material or a calibrated internal standard.[4][5]
Causality and Trustworthiness: The strength of ¹H NMR lies in its direct, stoichiometric measurement. Each signal is directly proportional to the number of protons giving rise to it. However, achieving accuracy requires careful sample preparation and spectral interpretation. Nanoparticle aggregation can lead to signal broadening and an underestimation of surface-bound PEG.[1][3] To mitigate this, samples should be well-dispersed in a suitable deuterated solvent (e.g., D₂O). The use of an internal standard with a known concentration and a distinct, non-overlapping signal is crucial for absolute quantification.
Experimental Protocol: ¹H NMR with Internal Standard
-
Sample Preparation:
-
Accurately weigh a known amount of lyophilized PEGylated nanoparticles.
-
Prepare a stock solution of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) in D₂O at a precise concentration.
-
Dissolve the nanoparticles in a known volume of the internal standard solution. Ensure complete dispersion, using sonication if necessary.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Key parameters include a proper relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic PEG signal (a sharp singlet around 3.6 ppm) and the signal from the internal standard (e.g., TSP at 0 ppm).
-
The number of PEG chains per nanoparticle can be calculated using the ratio of these integrals, normalized for the number of protons each signal represents and the known concentration of the standard.[6][7]
-
Workflow for ¹H NMR Quantification
Caption: Workflow for ¹H NMR-based PEG quantification.
Surface-Sensitive Quantification via X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface analysis technique that provides elemental composition and chemical state information for the top 5-10 nm of a material. For this compound functionalized nanoparticles, XPS can quantify the surface PEG by analyzing the high-resolution spectra of Carbon (C 1s), Oxygen (O 1s), and Nitrogen (N 1s). The ether linkage (C-O) in PEG has a characteristic peak in the C 1s spectrum, and the amine group provides a unique N 1s signal.
Causality and Trustworthiness: XPS is highly valuable for confirming the presence and relative abundance of PEG on the immediate surface. However, it is a semi-quantitative technique when applied to nanoparticles. The analysis is performed under high vacuum, which requires samples to be dried. This drying process can alter the PEG layer's conformation and distribution.[1] Furthermore, adventitious carbon contamination can interfere with the C 1s signal, requiring careful data interpretation and comparison to a non-PEGylated control.
Experimental Protocol: XPS Analysis
-
Sample Preparation:
-
Deposit a concentrated, purified dispersion of nanoparticles onto a clean, conductive substrate (e.g., silicon wafer, gold-coated mica).
-
Allow the sample to dry completely, typically in a desiccator or under a gentle stream of nitrogen. A non-PEGylated nanoparticle sample must be prepared identically to serve as a control.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans for the C 1s, O 1s, and N 1s regions.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution C 1s spectrum to deconvolute the C-C, C-O (ether), and C=O components.
-
Calculate the atomic percentages of the elements. The degree of PEGylation can be estimated by the increase in the C-O component of the C 1s peak and the presence of the N 1s peak relative to the signals from the nanoparticle core material.
-
Workflow for XPS Analysis
Caption: Workflow for XPS-based surface PEG analysis.
Bulk Quantification via Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For PEGylated inorganic nanoparticles (e.g., gold, iron oxide), the organic PEG layer will thermally decompose at a different temperature range than the stable inorganic core. The mass loss corresponding to PEG decomposition can be used to quantify the amount of PEG grafted onto the nanoparticles.[2][8][9]
Causality and Trustworthiness: TGA provides a robust, quantitative measure of the total organic content.[1] Its accuracy depends on a clear separation between the decomposition temperatures of the PEG and any other organic ligands, and the stability of the nanoparticle core at the PEG decomposition temperature. A key validation step is to run a TGA scan of the "naked" nanoparticles and the free this compound to establish their respective thermal profiles. This method is destructive and requires a relatively large sample amount compared to other techniques.[4]
Experimental Protocol: TGA
-
Sample Preparation:
-
Lyophilize the purified PEGylated nanoparticles to remove all solvent. Ensure the sample is completely dry.
-
Accurately weigh a few milligrams (e.g., 5-10 mg) of the dried sample into a TGA pan.
-
-
Data Acquisition:
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant ramp rate (e.g., 10 °C/min) to a temperature sufficient to ensure complete decomposition of the organic components (e.g., 600-800 °C).
-
-
Data Analysis:
-
Analyze the resulting thermogram (mass vs. temperature).
-
The percentage of mass loss in the temperature range corresponding to PEG decomposition (typically 200-450 °C) is used to calculate the weight percentage of PEG in the sample.[8]
-
Knowing the average mass of a single nanoparticle and a single PEG chain allows for the calculation of the number of PEG chains per nanoparticle.
-
Workflow for TGA Quantification
Caption: Workflow for TGA-based PEG quantification.
Indirect Quantification via Colorimetric Amine Assays
Principle: Colorimetric assays offer an indirect method to quantify surface modification. They work by reacting a chromogenic agent specifically with the primary amine of the this compound. The quantity of amines can be determined in two ways: (1) by measuring the unreacted PEG-amine in the supernatant after the conjugation reaction, or (2) by directly measuring the amines present on the purified nanoparticle surface. Common assays include the Ninhydrin and Trinitrobenzene Sulfonic Acid (TNBS) assays.[2][10][11]
Causality and Trustworthiness: These assays are highly sensitive and suitable for high-throughput screening. Their validity hinges on the specificity of the reaction and the creation of a reliable calibration curve using a known concentration of this compound.[12] A critical self-validating step is to ensure that the nanoparticles themselves do not interfere with the absorbance reading; this is typically achieved by centrifuging the nanoparticles after the color reaction and measuring the absorbance of the supernatant.[13]
Experimental Protocol: TNBS Assay (Direct Method)
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Add TNBS solution (e.g., 0.01% w/v) to each standard. Incubate at room temperature for a specified time (e.g., 2 hours).
-
Plot absorbance vs. concentration to generate the calibration curve.
-
-
Sample Measurement:
-
Disperse a known amount of purified, PEGylated nanoparticles in the same reaction buffer.
-
Add the TNBS solution and incubate under the same conditions as the standards.
-
After incubation, centrifuge the nanoparticles to pellet them.
-
Carefully transfer the supernatant to a new microplate or cuvette and measure the absorbance.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of primary amines on the nanoparticle surface from the absorbance reading.
-
Calculate the number of amine groups per unit mass of nanoparticles.
-
Workflow for TNBS Colorimetric Assay
Caption: Workflow for TNBS assay for surface amine quantification.
Comparative Summary and Recommendations
| Method | Principle | Sample Type | Pros | Cons |
| ¹H NMR | Nuclear spin resonance | Dispersible NPs | Direct, quantitative, non-destructive, provides structural info | Lower sensitivity, requires expensive equipment, aggregation can be an issue[1] |
| XPS | Photoelectric effect | Dry/solid NPs | High surface sensitivity, provides elemental & chemical state info | Semi-quantitative, requires UHV, sample drying can cause artifacts[1] |
| TGA | Mass loss with temp. | Solid/inorganic NPs | Robustly quantitative for bulk content, widely available | Destructive, requires large sample mass, limited to thermally stable cores[2][4] |
| Colorimetric Assays | Chromogenic reaction | Dispersible NPs | High sensitivity, high-throughput, inexpensive | Indirect method, potential for interference from NPs or other reagents[13] |
Choosing the Right Tool:
-
For absolute, non-destructive quantification and structural confirmation, ¹H NMR is the gold standard, provided your nanoparticle system is amenable to it.
-
To specifically probe the outermost surface and confirm the presence of the PEG-amine, XPS is invaluable, especially when used in conjunction with a quantitative bulk technique.
-
For a straightforward, quantitative measure of total PEG content on inorganic nanoparticles , TGA is a reliable and accessible workhorse.
-
For high-throughput screening , rapid confirmation of successful conjugation, or when other instruments are unavailable, colorimetric assays are an excellent, highly sensitive option.
Ultimately, a multi-method approach provides the most comprehensive and trustworthy characterization. For instance, using TGA to determine the total PEG amount and a colorimetric assay to quantify the accessible surface amines can offer deeper insights into the efficiency and orientation of your surface modification. This rigorous, self-validating approach is essential for developing robust and reproducible nanoparticle formulations for advanced therapeutic applications.
References
-
Liu, Y., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(24), 10748-10764. [Link]
-
Ashby, J., et al. (2015). High-throughput profiling of nanoparticle-protein interactions by fluorescamine labeling. Analytical Chemistry, 87(4), 2051-2058. [Link]
-
Chen, Y., & Zhang, Y. (2011). Fluorescent quantification of amino groups on silica nanoparticle surfaces. Analytical and Bioanalytical Chemistry, 399(7), 2503-2509. [Link]
-
Wang, Z., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4055-4063. [Link]
-
Brinkmann, A., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(3), 1137-1146. [Link]
-
Sebby, K. B., & Mansfield, E. (2015). Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis. Analytical and Bioanalytical Chemistry, 407(22), 6693-6701. [Link]
-
Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28-51. [Link]
-
Xia, Y., & Xia, X. (2012). Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. Analytical Chemistry, 84(5), 2625-2631. [Link]
-
Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Analytical Chemistry, 90(22), 13346-13353. [Link]
-
Li, X., et al. (2015). NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding. Nanoscale, 7(26), 11426-11436. [Link]
-
Conte, C., et al. (2017). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. Polymers, 9(12), 677. [Link]
-
Bakshi, P., et al. (2013). Polymer Quantification as a Function of PEG lengths and Nanoparticle Dimensions. CORA. [Link]
-
Banquy, X., et al. (2014). Assessment of PEG on Polymeric Particles Surface, a Key Step in Drug Carrier Translation. Journal of Controlled Release, 185, 71-80. [Link]
-
Bakshi, P., et al. (2013). PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions. RSC Advances, 3(44), 21711-21720. [Link]
Sources
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine-PEG Chain Length Selection in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a cornerstone of successful bioconjugate design. Among the diverse array of PEG derivatives, amine-terminated PEGs are workhorses in the field, enabling the covalent attachment of this versatile polymer to a wide range of biomolecules. A critical, yet often nuanced, decision in this process is the choice between a short-chain and a long-chain amine-PEG. This guide provides a comprehensive, data-driven comparison to inform the rational design of next-generation biotherapeutics, moving beyond mere procedural descriptions to elucidate the fundamental principles governing the impact of PEG chain length on bioconjugate performance.
The Fundamental Trade-Off: Steric Hindrance vs. Pharmacokinetic Enhancement
The decision to use a short- or long-chain amine-PEG invariably involves a trade-off between minimizing steric hindrance and maximizing pharmacokinetic (PK) benefits. Longer PEG chains create a larger hydrodynamic radius, which can effectively shield the conjugated biomolecule from proteolytic enzymes and the immune system, thereby extending its circulation half-life.[1][2] However, this same shielding effect can also mask the bioactive sites of the protein, potentially reducing its therapeutic efficacy.[3][4] Conversely, shorter PEG chains impose less steric hindrance but may offer more limited improvements in solubility and PK profile.[5]
Physicochemical Properties: A Tale of Two Chains
The disparate performance of short and long-chain amine-PEGs stems from their fundamental physicochemical properties. While both are highly soluble in aqueous solutions and many organic solvents, their behavior in a biological milieu differs significantly.[6]
| Property | Short-Chain Amine-PEG (e.g., < 2 kDa) | Long-Chain Amine-PEG (e.g., > 10 kDa) | Rationale & Implications |
| Hydrodynamic Radius | Smaller | Larger | A larger hydrodynamic radius is a primary contributor to reduced renal clearance and extended in-vivo circulation.[1][7] |
| Steric Hindrance | Minimal | Significant | Longer chains can mask protein surfaces, potentially hindering interactions with target receptors or enzymes.[3][4] |
| Solubility Enhancement | Good | Excellent | While all PEGs enhance solubility, longer chains can be more effective for highly hydrophobic molecules.[8][9] |
| Immunogenicity | Lower potential for anti-PEG antibodies | Higher potential for anti-PEG antibodies | Longer, more flexible chains may be more readily recognized by the immune system.[10] |
| Conjugation Stoichiometry | Easier to control | More prone to multiple attachments | The larger size of long-chain PEGs can sometimes lead to the formation of multiple PEGylated species.[3] |
Impact on Bioconjugate Performance: In-Vitro and In-Vivo Consequences
The choice of amine-PEG chain length has profound consequences for the resulting bioconjugate's behavior, both in laboratory assays and within a living system.
In-Vitro Performance
-
Binding Affinity and Biological Activity: The steric bulk of a long PEG chain can interfere with the binding of a bioconjugate to its target. This is a critical consideration for therapeutics like antibodies and enzyme replacement therapies, where unhindered access to the active site is paramount.[4] Shorter PEG chains are often favored in such cases to preserve biological function.[5]
-
Enzymatic Stability: Longer PEG chains generally offer superior protection against proteolytic degradation due to their ability to physically block the approach of enzymes.[1]
In-Vivo Performance
-
Pharmacokinetics and Biodistribution: The in-vivo circulation time of a bioconjugate is markedly dependent on the total molecular weight of the PEGylated construct.[11] Larger constructs (often achieved with long-chain PEGs) exhibit reduced renal clearance and extended elimination half-lives.[11] However, this can also lead to increased accumulation in the organs of the reticuloendothelial system (RES), such as the liver and spleen.[11][12] Studies have shown a linear correlation between PEG chain length and the area under the plasma drug concentration-time curve (AUC).[12]
-
Immunogenicity: While PEG is generally considered to be of low immunogenicity, the formation of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated therapeutics.[10] There is evidence to suggest that higher molecular weight PEGs may have a greater potential to elicit an immune response.[10]
-
Cellular Uptake: For applications requiring intracellular delivery, excessive PEGylation with long chains can inhibit cellular uptake.[2][13] Shorter PEG chains may be more suitable in these scenarios.
Experimental Design: A Comparative PEGylation Protocol
To empirically determine the optimal amine-PEG chain length for a specific application, a direct comparative study is invaluable. The following protocol outlines a robust workflow for the PEGylation of a model protein with both a short-chain and a long-chain amine-reactive PEG, followed by characterization of the resulting conjugates.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the comparative study of short vs. long chain amine-PEG bioconjugation.
Step-by-Step Methodology
Materials:
-
Model Protein (e.g., Lysozyme, BSA)
-
Short-Chain Amine-Reactive PEG (e.g., mPEG-NHS, MW 2 kDa)
-
Long-Chain Amine-Reactive PEG (e.g., mPEG-NHS, MW 20 kDa)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column
-
SDS-PAGE gels and reagents
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein Preparation:
-
Dissolve the model protein in the reaction buffer to a final concentration of 2-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.[14]
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the short-chain and long-chain amine-reactive PEGs in the reaction buffer to create stock solutions. The concentration will depend on the desired molar excess.
-
-
PEGylation Reaction:
-
Reaction Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
SDS-PAGE: Analyze the purified fractions to visualize the increase in molecular weight of the PEGylated protein. The apparent molecular weight will be significantly larger than the actual molecular weight due to the hydrodynamic properties of PEG.[7]
-
Mass Spectrometry: Determine the precise molecular weight of the conjugates and the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).[18][19]
-
Biological Activity Assay: Perform a relevant functional assay to assess the impact of PEGylation on the protein's biological activity.[20]
-
Data Interpretation and Decision Making
The results from the characterization experiments will provide a clear picture of the trade-offs associated with each PEG chain length for your specific biomolecule.
Visualizing the Impact of Chain Length on Steric Hindrance
Caption: A diagram illustrating how a long-chain PEG can sterically hinder the interaction of a protein's active site with its target receptor compared to a short-chain PEG.
By systematically evaluating the impact of amine-PEG chain length on the physicochemical and biological properties of your bioconjugate, you can make an informed decision that balances the need for an extended in-vivo half-life with the preservation of therapeutic function. This data-driven approach is essential for the successful development of novel and effective biotherapeutics.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Bioconjugation.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451–1458.
- MBS. (n.d.). Amine PEG: Revolutionizing Surface Modification and Drug Delivery in Nanotechnology.
- Benchchem. (n.d.). Application Notes and Protocols for Protein PEGylation using Amine-Reactive PEGylating Agents.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Kaminskas, L. M., Boyd, B. J., Porter, C. J. H., & Krippner, G. (2008). The impact of molecular weight and PEG chain length on the systemic pharmacokinetics of PEGylated poly l-lysine dendrimers. Molecular pharmaceutics, 5(3), 449–463.
- Dai, S., Xu, Y., & Zhang, J. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry, 85(15), 7349–7356.
- AxisPharm. (n.d.). Amino-PEG-Amine.
- Lobert, P. E., Henne, W. A., & Theato, P. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- Truong, V. X., & Whittaker, M. R. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Molecules, 26(9), 2495.
- Nagy, K., & Kéki, S. (2017). Enzyme-catalyzed amine-functionalization of poly (ethylene-glycol). Express Polymer Letters, 11(12), 957-965.
- Benchchem. (n.d.). The Influence of Chain Length: A Comparative Analysis of Amino-PEG12-Acid and its Shorter and Longer Homologs in Bioconjugation.
- Collard, W. T., Yang, Y., Kwok, K. Y., Park, Y., & Rice, K. G. (2000). Biodistribution, metabolism, and in vivo gene expression of low molecular weight glycopeptide polyethylene glycol peptide DNA co-condensates. Journal of pharmaceutical sciences, 89(4), 499–512.
- Pozzi, D., Colapicchioni, V., Caracciolo, G., Piovesana, S., Capriotti, A. L., Palchetti, I., & Laganà, A. (2014). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale, 6(5), 2782–2792.
- Bachir, Z. A., Huang, Y., He, M., Huang, L., Hou, X., Chen, R., & Gao, F. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International journal of nanomedicine, 13, 5897–5908.
- Benchchem. (n.d.). Application Notes: A Step-by-Step Guide to Protein PEGylation with Amine-PEG-CH2COOH.
- Google Patents. (n.d.). Method for preparing amino-terminated polyethylene glycol.
- JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation.
- Wang, Y., Li, Y., Chen, L., & Zhang, Y. (2017). Synthesis and characterization of amino-terminated polyethylene glycol functionalized mesoporous silica nanoparticles. In 2017 2nd International Conference on Materials Engineering and Information Technology Applications (MEITA 2017) (pp. 80-83).
- Sadeghi, A., Rafiei, A., & Asgari, D. (2016). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Avicenna journal of medical biotechnology, 8(3), 126–131.
- PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.
- Su, Y., Li, H., Wang, D., Liu, Y., & Liu, J. (2013).
- Bachir, Z. A., Huang, Y., He, M., Huang, L., Hou, X., Chen, R., & Gao, F. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International journal of nanomedicine, 13, 5897–5908.
- Li, Y., Zhang, Y., Wang, J., Zhang, X., & Liu, Z. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. EJNMMI research, 14(1), 21.
- BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
- Su, Y., Li, H., Wang, D., Liu, Y., & Liu, J. (2013).
- PurePEG. (2025, July 18). FAQs About PEG Linkers for Drug Delivery and Bioconjugation.
- Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins.
- BroadPharm. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
- Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie (International ed. in English), 49(36), 6288–6308.
- Chen, H., Wang, Y., & An, Z. (2020). Comparison of Cyclic and Linear PEG Conjugates.
- Chen, H., Wang, Y., & An, Z. (2024). Comparison of Cyclic and Linear PEG Conjugates.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers.
- Posocco, P., Liu, X., Varrow, T. L., Su, Y., & Tirrell, M. (2015). Poly(ethylene glycol) Corona Chain Length Controls End-Group-Dependent Cell Interactions of Dendron Micelles. Macromolecules, 48(7), 2155–2162.
- Shiraishi, K., & Yokoyama, M. (2019). The Importance of Poly(ethylene glycol)
- Pasut, G., & Veronese, F. M. (2009). PEG–peptide conjugates: a review of the current patent literature.
- Ackerson, C. J., Jadzinsky, P. D., Sexton, J. Z., Bushnell, D. A., & Kornberg, R. D. (2010). Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts. ACS nano, 4(1), 227–234.
- Yu, X., Yang, Y., & Cheng, C. (2017). Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides.
- Ackerson, C. J., Jadzinsky, P. D., Sexton, J. Z., Bushnell, D. A., & Kornberg, R. D. (2010). Short-Chain PEG Mixed Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts. ACS Nano, 4(1), 227-234.
- AAT Bioquest. (2024, May 10). What are the properties of polyethylene glycol (PEG)?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. updates.reinste.com [updates.reinste.com]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dovepress.com [dovepress.com]
- 13. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating the Effect of m-PEG15-amine on Protein Activity
For researchers and drug development professionals, the modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a gold-standard technique used to improve a protein's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth, comparative framework for evaluating the effects of a specific, mid-length PEGylating agent, m-PEG15-amine, on protein activity. We will explore the underlying chemistry, compare it with viable alternatives, and provide detailed experimental protocols to ensure a robust and reliable assessment.
The Rationale and Mechanism of Amine-Reactive PEGylation
The primary goal of PEGylation is to enhance the therapeutic value of a protein by increasing its hydrodynamic size. This augmentation sterically shields the protein from proteolytic enzymes and reduces renal clearance, thereby extending its circulating half-life.[3][4] Furthermore, the hydrophilic PEG chains can mask antigenic epitopes, reducing immunogenicity, and improve the protein's solubility and stability.[5][6]
This compound belongs to a class of amine-reactive PEGylation reagents. Typically, these reagents are activated, for instance as N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines on the protein surface.[7][8] The most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[3][9] The reaction, which proceeds optimally at a pH of 7-9, forms a stable amide bond, covalently linking the PEG chain to the protein.[7][10]
The choice of a 15-unit PEG chain represents a deliberate balance. It is long enough to provide some of the key benefits of PEGylation but short enough to minimize the risk of significant steric hindrance that could block the protein's active site or binding interfaces—a common concern with larger PEG polymers.[2][11]
A Comparative Look: this compound vs. Alternative Modification Strategies
While this compound is a versatile tool, the optimal PEGylation strategy is protein-dependent. The choice of reagent dictates the site of attachment, the stability of the linkage, and the overall biophysical properties of the conjugate. A careful comparison with alternatives is essential for making an informed decision.
| Parameter | This compound (via NHS Ester) | PEG-Maleimide | PEG-Aldehyde | Branched PEG-NHS |
| Target Residue(s) | Lysine, N-terminus[3][7] | Cysteine (Thiol)[3] | N-terminus (via reductive amination) | Lysine, N-terminus[12] |
| Selectivity | Moderate (multiple lysines may react) | High (if a single free cysteine is present) | High (N-terminus pKa allows for pH control)[3] | Moderate |
| Linkage Stability | High (Amide bond) | High (Thioether bond) | High (Secondary amine) | High (Amide bond) |
| Key Advantage | General applicability to most proteins. | Site-specific modification is often possible. | High N-terminal selectivity. | Enhanced shielding effect for a given MW. |
| Potential Drawback | Can result in a heterogeneous mixture of isomers.[4] | Requires an available and accessible free cysteine. | Reaction conditions involve a reducing agent. | Higher potential for activity loss due to steric hindrance.[11] |
The decision to use this compound is often made when site-specificity is less critical than achieving a moderate, global improvement in pharmacokinetics without the extensive protein engineering that might be required to introduce a unique cysteine residue.
A Validated Workflow for Comprehensive Evaluation
A systematic evaluation is crucial to fully understand the consequences of PEGylation. The following workflow ensures that the structural, functional, and stability aspects of the modified protein are thoroughly investigated.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility, the following detailed protocols outline the key stages of the evaluation process.
Protocol: Protein PEGylation with m-PEG15-NHS Ester
This protocol describes the covalent conjugation of an amine-reactive PEG to a target protein.
-
Objective: To covalently attach m-PEG15 to primary amines of a protein.
-
Materials:
-
Target protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Crucially, avoid amine-containing buffers like Tris or glycine. [5]
-
m-PEG15-NHS Ester (or a similar amine-reactive PEG).
-
Reaction quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
DMSO or DMF for dissolving the PEG reagent.
-
-
Procedure:
-
Prepare a stock solution of the m-PEG15-NHS Ester in DMSO.
-
Adjust the concentration of the target protein to 1-5 mg/mL in the reaction buffer.
-
Add the PEG reagent to the protein solution at a specific molar ratio (e.g., 5:1, 10:1, or 20:1 PEG:protein). The optimal ratio must be determined empirically for each protein.[4]
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for an additional 30 minutes.
-
Proceed immediately to purification (e.g., via Size Exclusion or Ion Exchange Chromatography) to separate the PEGylated conjugate from unreacted protein and free PEG.
-
Protocol: Characterization of the PEGylated Conjugate
This protocol validates the success of the PEGylation reaction and assesses the structural integrity of the conjugate.
-
Objective: To confirm PEGylation and evaluate its impact on protein structure.
-
Methods:
-
Size Exclusion Chromatography (SEC-HPLC):
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., 150 mM phosphate buffer, pH 7.0).[13]
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile via UV absorbance (280 nm).
-
Analyze the chromatogram. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[14] The presence of multiple peaks may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
-
-
Mass Spectrometry (MS):
-
Prepare the sample according to the instrument's requirements (e.g., desalting).
-
Analyze using ESI-MS or MALDI-TOF to determine the molecular weight of the conjugate.[15]
-
The mass increase should correspond to the addition of one or more m-PEG15 chains, providing definitive confirmation of covalent modification.[14]
-
-
Circular Dichroism (CD) Spectroscopy:
-
Obtain Far-UV (190-250 nm) and Near-UV (250-350 nm) CD spectra for both the unmodified and PEGylated protein at the same concentration.
-
Compare the spectra. Significant changes in the Far-UV spectrum indicate alterations in secondary structure (α-helix, β-sheet), while changes in the Near-UV spectrum suggest perturbations to the tertiary structure.[3] Minor or no changes are generally desired.
-
-
Protocol: Assessment of Biological Activity and Stability
This protocol quantifies the functional consequences of PEGylation.
-
Objective: To measure changes in protein function and stability after modification.
-
Methods:
-
Functional Assay (Enzymatic or Binding):
-
Select an assay relevant to the protein's biological function (e.g., a substrate conversion assay for an enzyme or an ELISA for a binding protein).
-
Perform the assay using identical molar concentrations of the unmodified and PEGylated protein.
-
For enzymes, determine kinetic parameters like Vmax and Km. For binding proteins, determine the dissociation constant (KD).
-
Calculate the percent retained activity of the PEGylated conjugate relative to the unmodified protein.
-
-
Thermal Stability (Differential Scanning Calorimetry - DSC):
-
Prepare samples of both unmodified and PEGylated protein in the same buffer.
-
Run the samples on a DSC instrument, applying a temperature gradient.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.[16][17] An increase in Tm for the PEGylated protein indicates enhanced thermal stability.
-
-
Proteolytic Stability:
-
Incubate both unmodified and PEGylated protein with a relevant protease (e.g., trypsin) at a fixed enzyme:protein ratio.
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the proteolytic reaction in the aliquots (e.g., by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer).
-
Analyze the aliquots by SDS-PAGE to visualize the rate of protein degradation. The PEGylated protein should show greater resistance to proteolysis.[2]
-
-
Interpreting the Data: A Simulated Case Study
To illustrate the decision-making process, consider the following hypothetical data comparing an unmodified therapeutic protein ("Native Protein") with two PEGylated versions.
| Parameter | Native Protein | Protein + this compound | Protein + m-PEG40-amine | Interpretation |
| Avg. Degree of PEGylation (MS) | 0 | 1.8 | 1.5 | m-PEG15 is less sterically hindered, allowing slightly more sites to react under the same conditions. |
| Purity (SEC-HPLC) | >99% | 95% (mono- & di-PEGylated) | 96% (mostly mono-PEGylated) | Both PEGylations produce relatively pure conjugates after purification. |
| Thermal Stability (ΔTm) | Baseline | +3.5 °C | +6.2 °C | Both PEGs increase thermal stability, with the longer chain providing a greater stabilizing effect.[18] |
| Retained Biological Activity | 100% | 85% | 40% | The shorter m-PEG15 causes minimal activity loss, while the larger m-PEG40 significantly hinders function.[11] |
| In Vivo Half-Life (animal model) | 2 hours | 12 hours | 28 hours | Both PEGs dramatically increase half-life, with a clear dose-response relationship to PEG size.[19] |
Final Recommendations
The evaluation of this compound, or any PEGylation reagent, requires a multi-parametric approach. Simply confirming attachment is insufficient; a thorough investigation into the effects on structure, function, and stability is paramount.
-
Causality is Key: Understand that every choice, from the molar ratio in the reaction to the type of functional assay, influences the outcome. The goal is not just to PEGylate, but to do so in a way that preserves or enhances the protein's therapeutic function.
-
Self-Validation is Essential: Each step of the workflow validates the previous one. A successful MS analysis confirms the reaction, a clean SEC profile confirms the purification, and a robust activity assay confirms the viability of the final product.
-
Contextualize Your Results: Always compare the PEGylated protein not only to the native version but also to relevant alternatives. This comparative data is crucial for justifying the selection of this compound and for predicting its potential clinical performance.
By following this comprehensive guide, researchers can confidently and objectively evaluate the impact of this compound, ensuring that their protein modification strategies are built on a foundation of rigorous scientific data and sound experimental logic.
References
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins.
- Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific - US.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Method for Characterization of PEGylated Bioproducts in Biological Matrixes.
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.
- Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.
- PEGylation Reagents Selection Guide. Biopharma PEG.
- Amine Reactive PEG Reagents. BroadPharm.
- What are the easiest way to verify that the stability of a protein is being altered?
- Activated PEGs for Amine PEGyl
- Protein Stability Testing.
- Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin.
- Mass Spectrometry Methods for Measuring Protein Stability.
- Evaluating the Impact of PEGylation on Protein Activity: A Compar
- Fundamentals to function: Quantitative and scalable approaches for measuring protein stability.
- PEGylated Proteins: How Much Does Molecular Weight M
- Mass Spectrometry Methods for Measuring Protein Stability.
- Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo. PubMed.
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers.
- Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo.
- Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences.
- Site-specific PEGylation of proteins: Insights into structural and functional changes.
- Global Amine and Acid Functional Group Modification of Proteins.
- How PEGylation Influences Protein Conformational Stability.
- Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. Royal Society of Chemistry.
- Effect of PEGylation on Protein Hydrodynamics.
- PEGylation of Proteins: A Structural Approach.
- Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity.
- Complete chemical modification of amine and acid functional groups of peptides and small proteins.
- Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives.
- 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
- Protein Modific
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs).
- Chemical modifications of proteins and their applications in metalloenzyme studies.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 12. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of m-PEG15-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory chemicals is a cornerstone of a safe and efficient research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of m-PEG15-amine, a methoxy-terminated polyethylene glycol amine. While specific hazard data for this compound is not consistently available across all suppliers, the presence of a primary amine group and the general characteristics of polyethylene glycol derivatives necessitate a cautious and standardized approach to its disposal. This document is designed to instill best practices, ensuring both personal safety and environmental compliance.
Immediate Safety and Handling: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the immediate handling requirements for this compound is essential. The primary directive is to always consult the Safety Data Sheet (SDS) provided by the specific manufacturer of the product in use.[1] In the absence of a specific SDS, or if the provided information is limited, the following precautionary measures, based on guidelines for similar PEG-amine compounds, should be implemented.[2][3][4]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes of the compound, which could cause irritation. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact with the amine, minimizing the risk of irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from accidental spills and contamination. |
Handling and Storage of Waste: Proper containment and storage of this compound waste are critical to prevent accidental exposure and environmental release.
-
Ventilation: Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[2]
-
Containerization: Use a dedicated, clearly labeled, and chemically compatible waste container with a secure lid.[2][3]
Spill Management: A Proactive Approach to Accidents
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for the initial absorption.[4]
-
Large Spills: In the case of a larger spill, evacuate the immediate area and alert your institution's EHS or emergency response team.
-
Cleanup: Once the spill is contained, the contaminated absorbent material should be carefully collected into a labeled, sealed container for disposal as chemical waste.[4]
Step-by-Step Disposal Protocol for this compound
The recommended and most responsible method for the disposal of this compound is through a licensed and approved chemical waste disposal contractor.[2][3][5] This ensures that the waste is managed in an environmentally sound and compliant manner.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Form: Determine if the this compound waste is in a solid or liquid form.
-
Assess for Contamination: Ascertain if the waste is mixed with any other solvents, reagents, or hazardous materials. If it is part of a mixture, the entire waste stream must be characterized and disposed of according to the most hazardous component.[6]
-
Segregate: Keep this compound waste separate from other laboratory waste streams to prevent unintended chemical reactions.[2]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a robust, leak-proof container made of a material compatible with PEG-amine compounds (e.g., high-density polyethylene). The container must have a tightly sealing lid.[2][3][4]
-
Properly Label the Container: The label should be clear, durable, and include the following information:
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
Any other components in the waste mixture
-
The date of accumulation
-
Step 3: Storage Pending Disposal
-
Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[4]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for the pickup and final disposal of the this compound waste.[2][3][4][5]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies.[3]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. While polyethylene glycol itself is biodegradable, the introduction of amine-containing compounds into wastewater systems can be harmful to aquatic life and interfere with wastewater treatment processes.[2][7]
-
DO NOT dispose of this compound in the regular solid waste. All chemical waste should be handled through the proper channels.[6]
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the safe and compliant disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research community.
References
- Benchchem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of (S)-TCO-PEG3-amine: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals.
- DC Chemicals. (n.d.). MATERIALS SAFETY DATA SHEET - this compound.
- Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube.
- Benchchem. (n.d.). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
- DC Chemicals. (n.d.). This compound Datasheet.
- Benchchem. (n.d.). Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. PEG15|MSDS [dcchemicals.com]
- 4. m-PEG12-amine, 1977493-48-3 | BroadPharm [broadpharm.com]
- 5. This compound, 80506-64-5 | BroadPharm [broadpharm.com]
- 6. dcchemicals.com [dcchemicals.com]
- 7. This compound|COA [dcchemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling m-PEG15-amine
Welcome to your essential guide for the safe handling of m-PEG15-amine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a procedural and logistical framework built on years of field experience. We will explore not just what to do, but why we do it, ensuring each step is a self-validating component of a secure workflow.
Section 1: Hazard Evaluation of this compound
This compound (m-methoxy-polyethylene glycol-amine) is a PEG derivative with a terminal primary amine group, making it a valuable tool for bioconjugation.[1] While some supplier Safety Data Sheets (SDS) may classify the pure substance as non-hazardous, this can be misleading.[2][3] The toxicological properties of many specialized reagents have not been exhaustively investigated, and a conservative approach to safety is always the most prudent course of action.[4]
The primary hazards arise from the amine functional group. Amines as a class of compounds can be corrosive, causing severe skin burns and eye damage upon contact.[5][6][7] Inhalation or skin absorption can also lead to systemic toxic effects.[5] Furthermore, the polyethylene glycol (PEG) backbone can be hygroscopic, meaning it readily absorbs moisture from the air. While this doesn't pose a direct health hazard, it can affect the reagent's integrity and requires specific handling techniques to prevent degradation.[8]
Therefore, we will treat this compound with the caution required for a potentially corrosive and irritating substance, implementing a comprehensive PPE strategy to mitigate all potential routes of exposure.
Section 2: Pre-Operational Safety Protocol
A successful experiment begins long before the reagents are opened. Meticulous preparation is the bedrock of laboratory safety.
1. Documentation Review: Always begin by consulting the most current Safety Data Sheet (SDS) for your specific this compound product. This document contains substance-specific safety, handling, and emergency information.
2. Workspace Preparation:
-
Ventilation: All handling of this compound should occur inside a certified chemical fume hood to control potential vapors or aerosols.[9]
-
Inert Atmosphere: Due to its hygroscopic nature, an inert atmosphere is recommended to protect the chemical's integrity.[8] This can be achieved using a glove box or by employing Schlenk line techniques with a dry, inert gas like nitrogen or argon.[10][11] Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) before use.[11][12]
-
Emergency Equipment: Know the location and confirm the functionality of your laboratory's safety shower and eyewash station before you begin.[13]
3. Spill Kit Assembly: Prepare a dedicated spill kit. For this compound, this should include:
-
Inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption.[14]
-
A dedicated, sealable container for hazardous waste.[15]
-
Waste labels.
-
Additional PPE (as specified in the table below).
Section 3: Personal Protective Equipment (PPE) Specification
The selection of PPE is not arbitrary; it is a calculated defense against specific, identified hazards. For this compound, the focus is on preventing skin and eye contact and avoiding inhalation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[16] A full-face shield should be worn over goggles when there is a significant risk of splashing.[9] | Protects against splashes of the chemical, which could be corrosive to the eyes. Standard safety glasses with side shields do not provide an adequate seal against splashes.[13] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended for handling amines).[9] Always inspect gloves for tears or perforations before use.[9] Change gloves immediately upon contamination. | Provides a barrier against skin contact. Amines can be absorbed through the skin or cause severe irritation and burns.[5][17] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9] | Protects skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe, closed-heel shoes constructed of a durable material. Perforated shoes or sandals are strictly prohibited.[9][16] | Protects feet from spills and falling objects. |
| Respiratory | Required only if engineering controls (i.e., fume hood) are inadequate or during a large spill cleanup. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors/amines.[9][18] | Prevents inhalation of potentially harmful vapors or aerosols. Respirator use requires prior medical evaluation, fit-testing, and training.[16] |
Section 4: Procedural Workflow
Adhering to a strict, sequential workflow for donning, handling, and doffing PPE is critical to prevent cross-contamination and ensure your safety.
Donning and Doffing PPE Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Handling this compound
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Inert Atmosphere Transfer: If using a Sure/Seal™ bottle or similar air-sensitive packaging, use a clean, dry syringe or a double-tipped needle to transfer the required amount under a positive pressure of inert gas.[12] Flush the syringe with dry nitrogen or argon at least 10 times before drawing up the reagent.[11][12]
-
Weighing: If weighing a solid form, do so within the fume hood. Use anti-static weigh boats or paper. Handle carefully to avoid generating dust.[14]
-
Reaction Setup: Keep the reaction vessel under a slight positive pressure of inert gas at all times, vented through a bubbler. This prevents atmospheric moisture and oxygen from entering the system.[11]
-
Post-Transfer: Immediately clean any equipment that has come into contact with the chemical. Syringes and needles should be cleaned promptly after a single use.[12]
Doffing PPE
Follow the doffing sequence in the diagram above. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to lab coat) and clean surfaces only with clean surfaces (e.g., bare hand to inside of lab coat).
Section 5: Emergency Procedures & Decontamination
Spill Management:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If safe to do so, cover the spill with an inert absorbent material like vermiculite or sand.[4]
-
Wearing appropriate PPE (including a respirator if ventilation is poor), carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[14]
-
Decontaminate the spill surface with a suitable solvent (e.g., isopropanol), and dispose of all cleanup materials as chemical waste.[4]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive. Seek immediate medical attention.[7][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Section 6: Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal of amines can be harmful to aquatic life.[15]
-
Segregation: All waste contaminated with this compound, including empty containers, used pipette tips, gloves, and spill cleanup materials, must be segregated as chemical waste.[14][15] Do not mix with other waste streams unless compatibility is confirmed.[19]
-
Containerization: Collect waste in a dedicated, compatible, and clearly labeled container with a secure lid.[15] The label must clearly state "Hazardous Waste: this compound" and list any other components.[14]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong acids and oxidizing agents.[15][20]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][15] Never dispose of this compound or its rinsate down the drain.[19][20]
Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By integrating these safety protocols and operational plans into your daily work, you build a foundation of trust in your procedures and contribute to a culture of safety and scientific excellence.
References
- BenchChem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of (S)-TCO-PEG3-amine: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- DC Chemicals. (n.d.). MATERIALS SAFETY DATA SHEET - this compound.
- BenchChem. (n.d.). Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- BenchChem. (n.d.). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Chemtron Supply Corporation. (2015). SAFETY DATA SHEET.
- Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- DC Chemicals. (n.d.). This compound Datasheet.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Fisher Scientific. (2012). SAFETY DATA SHEET - n-Amylamine.
- Kao Chemicals. (2021). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI America. (2013). SAFETY DATA SHEET - 3-Buten-1-amine.
- Nanocs Inc. (2016). SAFETY DATA SHEET - Methoxy polyethylene glycol amine.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- ReSyn Biosciences. (n.d.). MSDS Amine.
Sources
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. nanocs.net [nanocs.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. support.hpe.com [support.hpe.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. chemical.kao.com [chemical.kao.com]
- 18. hazmatschool.com [hazmatschool.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
